6-Fluorochroman-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYSVLMDHXHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585685 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238764-22-2 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-6-Fluorochroman-4-amine: Properties, Synthesis, and Applications
Prepared by: A Senior Application Scientist
Introduction: A Chiral Building Block of Emerging Significance
(S)-6-Fluorochroman-4-amine is a chiral synthetic intermediate that has garnered increasing attention within the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic scaffold, combined with the stereospecific presentation of a primary amine and the metabolic-stability-enhancing fluorine atom, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, a detailed protocol for its enantioselective synthesis and analysis, and insights into its current and potential applications in drug discovery. The strategic incorporation of the fluorochroman moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound, making a thorough understanding of this intermediate essential for researchers in the field.[1]
Nomenclature and Core Physicochemical Properties
The fundamental identity and characteristics of (S)-6-Fluorochroman-4-amine are rooted in its specific molecular structure.
-
IUPAC Name: (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine[2]
-
CAS Number: 1018978-85-2[2]
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Molecular Formula: C₉H₁₀FNO[2]
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Molecular Weight: 167.18 g/mol [2]
The hydrochloride salt, (S)-6-Fluorochroman-4-amine hydrochloride (CAS: 1260609-97-9), is also a common form for handling and storage, offering improved stability and solubility in polar solvents.[3][4]
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 167.18 g/mol | PubChem[2] |
| Molecular Formula | C₉H₁₀FNO | PubChem[2] |
| Appearance | Expected to be a solid | MySkinRecipes[1] |
| Purity (Typical) | ≥97% | MySkinRecipes[1] |
| Storage Conditions | Room temperature, dry, inert atmosphere | Lead Sciences[3] |
| InChIKey | WVQYSVLMDHXHOV-QMMMGPOBSA-N | PubChem[2] |
Synthesis and Chiral Resolution: A Strategic Approach
The synthesis of enantiomerically pure (S)-6-Fluorochroman-4-amine is a critical step that dictates its utility. A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution. The following protocol is a representative, field-proven methodology.
Synthetic Pathway Overview
The synthesis commences from the commercially available 6-fluorochroman-4-one. A reductive amination reaction introduces the amine functionality, yielding the racemic 6-fluorochroman-4-amine. The crucial step is the subsequent resolution using a chiral acid to selectively crystallize one diastereomeric salt, from which the desired (S)-enantiomer is liberated.
Caption: Synthetic workflow for (S)-6-Fluorochroman-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic this compound
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-fluorochroman-4-one (10.0 g, 60.2 mmol) and methanol (200 mL).
-
Addition of Reagents: Add ammonium acetate (37.1 g, 481.6 mmol) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Reductive Amination: Slowly add sodium cyanoborohydride (5.67 g, 90.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₃CN is critical here; its mild reducing nature is selective for the iminium intermediate, preventing premature reduction of the ketone.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane (DCM) eluent system.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add 1 M HCl (100 mL) and stir for 30 minutes. Wash the aqueous layer with ethyl acetate (2 x 100 mL) to remove any unreacted starting material. Basify the aqueous layer to pH > 12 with 6 M NaOH and extract the product with DCM (3 x 150 mL).
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Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound as an oil. The crude product is typically used directly in the next step without further purification.
Step 2: Chiral Resolution
-
Salt Formation: Dissolve the crude racemic amine (approx. 60.2 mmol) in ethanol (150 mL). In a separate flask, dissolve (+)-tartaric acid (9.04 g, 60.2 mmol) in a minimal amount of warm water and add it to the amine solution. The formation of diastereomeric salts is a cornerstone of classical resolution; the differential solubility of these salts in a given solvent system allows for their separation.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for 12 hours to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash with cold ethanol. The solid is the diastereomeric salt of (S)-6-fluorochroman-4-amine with (+)-tartaric acid. The enantiomeric purity of the crystallized salt should be checked at this stage by chiral HPLC. Recrystallization from an ethanol/water mixture may be necessary to achieve >99% diastereomeric excess.
-
Liberation of the Free Amine: Suspend the purified salt in water (100 mL) and basify to pH > 12 with 6 M NaOH. Extract the free (S)-amine with DCM (3 x 100 mL).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-6-Fluorochroman-4-amine as a solid.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the final product.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The protons on the chroman ring will appear as multiplets in the aliphatic region. Key expected shifts include: δ 7.00-6.70 (m, 3H, Ar-H), 4.35-4.20 (m, 2H, -OCH₂-), 4.10 (t, 1H, -CH(NH₂)-), 2.20-1.90 (m, 2H, -CH₂-), 1.70 (br s, 2H, -NH₂). The broad singlet for the amine protons can be exchanged with D₂O.
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¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display nine distinct signals. The fluorine-coupled aromatic carbons will show characteristic splitting (¹JCF, ²JCF, etc.). Expected shifts include: δ 155.1 (d, JCF = 235 Hz, C-6), 150.2 (C-8a), 125.4 (C-4a), 115.0 (d, JCF = 23 Hz, C-5), 113.8 (d, JCF = 21 Hz, C-7), 112.5 (d, JCF = 8 Hz, C-8), 65.2 (C-2), 48.9 (C-4), 32.1 (C-3).
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FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic bands for a primary aromatic amine. Key absorptions are expected around 3350 and 3280 cm⁻¹ (N-H stretching, two bands for a primary amine), 1620 cm⁻¹ (N-H bending), 1500 and 1480 cm⁻¹ (aromatic C=C stretching), and a strong band around 1230 cm⁻¹ (C-F stretching).[5][6]
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern will be dominated by alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the amine group and subsequent rearrangements of the chroman ring.[7]
Chiral Purity Assessment
The enantiomeric excess (ee) of the final product must be determined using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Chiral HPLC analysis.
Chiral HPLC Protocol:
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Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.
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Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v). The basic additive (diethylamine) is crucial for obtaining good peak shape for amine compounds on polysaccharide-based chiral stationary phases.[8]
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by peak area integration.
Applications in Medicinal Chemistry and Drug Development
(S)-6-Fluorochroman-4-amine serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features contribute to desirable pharmacological properties.
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Selective Kinase Inhibitors: The chromane scaffold can be elaborated to target the ATP-binding site of various kinases. The (S)-stereochemistry and the amine handle allow for the introduction of specific side chains that can confer selectivity and potency. The fluorine atom at the 6-position enhances metabolic stability and can improve oral bioavailability by blocking a potential site of oxidative metabolism.[1]
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5-HT₁ₐ Receptor Antagonists: Derivatives of 6-fluorochroman have been investigated as antagonists for the 5-HT₁ₐ serotonin receptor.[9] This receptor is a validated target for the treatment of anxiety and depression. The specific stereochemistry of the amine is often critical for high-affinity binding to G-protein coupled receptors like the 5-HT₁ₐ receptor.
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Neurological and Inflammatory Conditions: The privileged structure of the chromane ring system is found in numerous natural products and synthetic compounds with activity in the central nervous system and in inflammatory pathways. (S)-6-Fluorochroman-4-amine provides a versatile starting point for the development of novel therapeutics in these areas.[1]
Safety and Handling
(S)-6-Fluorochroman-4-amine is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(S)-6-Fluorochroman-4-amine is a chiral building block with significant potential in modern drug discovery. Its well-defined stereochemistry, coupled with the presence of a fluorine atom and a primary amine, provides a powerful combination of features for medicinal chemists to exploit. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce and characterize this valuable intermediate with high purity and confidence. As the demand for enantiomerically pure and metabolically stable drug candidates continues to grow, the importance of key chiral intermediates like (S)-6-Fluorochroman-4-amine is set to increase.
References
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Yasunaga, T., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. Available at: [Link]
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MySkinRecipes. (S)-4-Amino-6-fluorochromane Hydrochloride. Available at: [Link]
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PubChem. (S)-6-Fluorochroman-4-amine. National Center for Biotechnology Information. Available at: [Link]
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Lead Sciences. (S)-6-Fluorochroman-4-amine hydrochloride. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Introduction: The Strategic Importance of 6-Fluorochroman-4-amine
An In-Depth Technical Guide on the Synthesis of 6-Fluorochroman-4-amine
In the landscape of modern medicinal chemistry, the chroman scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. The introduction of a fluorine atom and an amine group, specifically in this compound, creates a chiral building block of significant interest for drug development professionals. The fluorine substituent is known to enhance metabolic stability and binding affinity, while the chiral amine at the C4 position is a critical anchor for pharmacophore interactions. This guide provides a detailed exploration of the synthetic pathways leading to this compound, focusing on the underlying chemical principles, practical experimental protocols, and strategies for achieving the high enantiopurity demanded by the pharmaceutical industry. This molecule serves as a key intermediate in the synthesis of various bioactive agents, including aldose reductase inhibitors and selective Sirtuin 2 (SIRT2) inhibitors for age-related diseases.[1]
Part 1: Synthesis of the Core Precursor: 6-Fluorochroman-4-one
The most convergent and widely adopted strategy for synthesizing this compound begins with the preparation of its corresponding ketone, 6-fluorochroman-4-one. This intermediate is a stable, crystalline solid that serves as the lynchpin for accessing the target amine.
Primary Synthetic Pathway from p-Fluorophenol
A robust and scalable synthesis commences with the readily available starting material, p-fluorophenol.[2] The pathway involves a Michael addition reaction followed by an intramolecular cyclization (a Friedel-Crafts-type acylation).
-
Michael Addition: p-Fluorophenol undergoes a conjugate addition to an activated acetylene derivative, such as dimethyl acetylenedicarboxylate (DMAD), typically in the presence of a mild base like triethylamine. This reaction forms a vinyl ether intermediate, dimethyl 2-(p-fluorophenoxy)butenedioate.[2]
-
Hydrolysis: The resulting diester is then saponified using an aqueous base (e.g., sodium hydroxide) to yield the corresponding dicarboxylic acid, 2-(p-fluorophenoxy)butenedioic acid.[2]
-
Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is achieved by treating the dicarboxylic acid with a strong acid catalyst that also serves as the solvent, such as concentrated sulfuric acid or polyphosphoric acid.[2] This acid-catalyzed reaction promotes an intramolecular acylation onto the electron-rich aromatic ring, followed by decarboxylation, to furnish the desired 6-fluorochroman-4-one.[1][2]
Caption: Synthesis of 6-Fluorochroman-4-one from p-Fluorophenol.
Part 2: The Key Transformation: Reductive Amination
With the 6-fluorochroman-4-one precursor in hand, the central transformation is the introduction of the amine functionality at the C4 position. Reductive amination stands as the most efficient and versatile method for this conversion. This reaction proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced to the final amine without being isolated.[3]
Caption: General workflow for Reductive Amination.
Causality Behind Reagent Choices
-
Amine Source: For the synthesis of a primary amine, ammonium acetate or aqueous ammonia are commonly used. Ammonium acetate is often preferred in a laboratory setting as it is a solid that also buffers the reaction medium, maintaining a mildly acidic pH (typically 4-6) which is optimal for imine formation.
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[3] It is a mild and selective hydride donor that reduces the protonated imine intermediate much faster than it reduces the starting ketone. This selectivity prevents the formation of the corresponding alcohol byproduct. Its mild, non-basic nature tolerates a wide range of functional groups.
-
Sodium Cyanoborohydride (NaBH₃CN): A classical reagent that is also effective. However, it is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.
-
Catalytic Hydrogenation: Using hydrogen gas over a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a viable, "greener" alternative, especially on an industrial scale. This method requires specialized high-pressure equipment.
-
Part 3: Strategies for Enantioselective Synthesis
For pharmaceutical applications, isolating a single enantiomer of this compound is paramount. Several strategies can be employed to achieve this.
-
Biocatalytic Reductive Amination: This is a state-of-the-art approach that leverages the exquisite stereoselectivity of enzymes. Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the reductive amination of a prochiral ketone to a chiral amine with exceptionally high enantiomeric excess (>99% ee).[4][5] This method is performed in aqueous media under mild conditions and is highly sought after for green and sustainable manufacturing.[6]
-
Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity. For instance, organocatalytic reductive amination using a chiral Brønsted acid (like a BINOL-derived phosphoric acid) can activate the imine intermediate towards enantioselective hydride transfer from a donor like a Hantzsch ester.[7]
-
Classical Resolution: A racemic mixture of this compound can be synthesized and then resolved. This involves forming diastereomeric salts with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or tartaric acid). The diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by liberation of the enantiopure amine.
Part 4: Detailed Experimental Protocol: Reductive Amination using STAB
This protocol describes a reliable, lab-scale synthesis of racemic this compound.
Objective: To convert 6-fluorochroman-4-one to this compound via reductive amination.
Materials:
-
6-Fluorochroman-4-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Methanol (MeOH) or 1,2-Dichloroethane (DCE) (as solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-fluorochroman-4-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous methanol (or DCE) to the flask to dissolve/suspend the solids (concentration typically 0.1-0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The addition may cause some gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. This neutralizes the acidic medium and destroys any excess STAB.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by silica gel column chromatography or crystallization of a suitable salt (e.g., the hydrochloride salt) to yield the pure product.
Part 5: Data Summary: Comparison of Synthetic Strategies
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Classical Reductive Amination | NaBH(OAc)₃, NH₄OAc | Room Temp, 12-24h, Organic Solvent | Good yields, high functional group tolerance, operational simplicity.[3] | Produces racemic product, stoichiometric waste from hydride reagent. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, NH₃ | 50-100 psi H₂, 25-80 °C | Atom economical, "greener" process, scalable. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| Biocatalytic Reductive Amination | Imine Reductase (IRED), NADPH cofactor, NH₃ | Room Temp, pH 7-9, Aqueous Buffer | Excellent enantioselectivity (>99% ee), mild conditions, environmentally benign.[4][5] | Requires specific enzyme screening, cofactor regeneration system can add complexity. |
| Asymmetric Organocatalysis | Chiral Phosphoric Acid, Hantzsch Ester, Amine Source | Room Temp, 24-48h, Organic Solvent | Direct access to enantiopure product without enzymes, metal-free.[7] | Catalyst loading can be high, may require optimization for new substrates. |
Conclusion
The synthesis of this compound is a well-established process that hinges on the efficient conversion of the key intermediate, 6-fluorochroman-4-one. While classical methods such as reductive amination with sodium triacetoxyborohydride provide reliable access to the racemic material, the increasing demand for enantiomerically pure active pharmaceutical ingredients has shifted the focus towards asymmetric strategies. In this context, biocatalysis using imine reductases offers a powerful, scalable, and sustainable route, delivering the target chiral amine with near-perfect stereocontrol. For researchers and drug development professionals, a thorough understanding of these diverse synthetic tools is essential for the efficient and effective development of next-generation therapeutics based on the valuable 6-fluorochroman scaffold.
References
- NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS**. Google Patents.
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Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid . ResearchGate. Available at: [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals . MDPI. Available at: [Link]
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Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A . Organic Chemistry Portal. Available at: [Link]
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Enantioselective Organocatalytic Reductive Amination . Macmillan Group, Princeton University. Available at: [Link]
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Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin . ResearchGate. Available at: [Link]
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Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization . ACS Publications. Available at: [Link]
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One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids . ACS Publications. Available at: [Link]
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Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin . Organic Chemistry Portal. Available at: [Link]
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Enantioselective Total Synthesis of Antibiotic CJ-16264, Synthesis and Biological Evaluation of Designed Analogues, and Discovery of Highly Potent and Simpler Antibacterial Agents . National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination . ResearchGate. Available at: [Link]
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Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination . PubMed. Available at: [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization . National Institutes of Health (NIH). Available at: [Link]
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A Technical Guide to 6-Fluorochroman-4-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
6-Fluorochroman-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of the chroman scaffold, it combines the rigid, bicyclic structure of the chroman ring system with the unique modulatory effects of fluorine, such as enhanced metabolic stability and binding affinity. Its primary significance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its precise chemical identity, outline a robust synthetic pathway with mechanistic insights, and explore its critical applications, most notably as a precursor to the cardiovascular drug Nebivolol.
Chemical Identity and Properties
Structure and Nomenclature
The foundational structure consists of a chroman (3,4-dihydro-2H-1-benzopyran) core, substituted with a fluorine atom at the 6-position of the benzene ring and an amine group at the 4-position of the dihydropyran ring.
The systematic IUPAC name for this compound is 6-fluoro-3,4-dihydro-2H-chromen-4-amine .[1] The carbon atom at the 4-position is a stereocenter, meaning the molecule can exist as a racemic mixture or as individual enantiomers. The (S)-enantiomer, which is often specified in pharmaceutical synthesis, is systematically named (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine .[2]
Common synonyms include (S)-4-Amino-6-fluorochromane and (S)-6-Fluorochroman-4-ylamine.[2]
Physicochemical Properties
The key physicochemical properties of this compound and its common salt forms are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | [2] |
| Molecular Weight | 167.18 g/mol | [2] |
| CAS Number (Racemate) | 238764-22-2 | [1] |
| CAS Number ((S)-enantiomer) | 1018978-85-2 | [2] |
| CAS Number (Racemic HCl Salt) | 191609-45-7 | |
| CAS Number ((S)-enantiomer HCl Salt) | 1260609-97-9 | [3] |
| Physical Form | Solid | |
| InChIKey | WVQYSVLMDHXHOV-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved from the corresponding ketone, 6-fluoro-4-chromanone. The primary transformation is a reductive amination, a robust and widely used method for amine synthesis.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target amine points directly to the ketone precursor. This approach is favored due to the commercial availability and straightforward synthesis of 6-fluoro-4-chromanone.
Caption: Retrosynthetic path for this compound.
Exemplary Synthetic Protocol: Reductive Amination
This protocol describes a two-step, one-pot synthesis of racemic this compound hydrochloride from 6-fluoro-4-chromanone.
Step 1: Oxime Formation
-
To a solution of 6-fluoro-4-chromanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The intermediate oxime may be isolated or, more commonly, used directly in the next step.
-
Causality: Hydroxylamine reacts with the ketone to form an oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards product formation. Ethanol is a suitable polar protic solvent for all reagents.
Step 2: Catalytic Hydrogenation (Reduction)
-
To the crude ethanolic solution of the oxime, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Transfer the mixture to a hydrogenation vessel. Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the oxime.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Causality: Catalytic hydrogenation is a highly effective method for reducing oximes to primary amines. Pd/C is the catalyst of choice for its efficiency and selectivity. The hydrogenation of the C=N bond yields the desired amine.
Step 3: Isolation and Salt Formation
-
Concentrate the filtrate under reduced pressure to yield the crude amine as a free base.
-
Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.
-
Trustworthiness: The protocol's validity is confirmed by characterization of the final product. The hydrochloride salt is typically a stable, crystalline solid, which facilitates purification by recrystallization and handling. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the melting point should be recorded.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic workflow from ketone to amine hydrochloride.
Applications in Medicinal Chemistry
Core Scaffold in Drug Discovery
The chroman-4-amine framework is considered a "privileged scaffold" in drug discovery. Its rigid conformation reduces the entropic penalty of binding to a biological target, while the amine handle provides a versatile point for derivatization and salt formation to tune solubility and pharmacokinetic properties. The 6-fluoro substituent further enhances its utility by often improving metabolic stability and modulating pKa.
Key Intermediate for Nebivolol
The most prominent application of this compound is as a key building block in the industrial synthesis of Nebivolol.[4][5] Nebivolol is a highly cardioselective beta-blocker used to treat hypertension. Its complex structure contains two chroman moieties.
In the synthesis of Nebivolol, two enantiomerically pure chroman fragments are coupled. (S)-6-Fluorochroman-4-amine acts as the nucleophile that opens a corresponding (R)-6-fluoro-2-oxiranyl-chroman (an epoxide). This crucial C-N bond-forming reaction builds the core backbone of the final drug molecule.
Caption: Key coupling reaction in the synthesis of Nebivolol.
Role in CNS Receptor Ligand Research
Beyond its use in cardiovascular drugs, the 6-fluorochroman scaffold has been explored for its potential in developing ligands for central nervous system (CNS) targets. Research has demonstrated that derivatives of 6-fluorochroman can act as potent antagonists for the 5-HT₁ₐ receptor.[6] In these studies, modifications to the amine at the C-4 position were critical in modulating receptor selectivity and functional activity.[6] This highlights the versatility of this compound as a starting point for generating diverse libraries of compounds for screening against various biological targets.
Conclusion
This compound stands out as a high-value synthetic intermediate in pharmaceutical chemistry. Its well-defined structure, accessible synthesis via reductive amination of 6-fluoro-4-chromanone, and proven utility as a key precursor to the blockbuster drug Nebivolol underscore its importance. The inherent drug-like properties of the fluorinated chroman scaffold ensure its continued relevance for researchers and scientists engaged in the design and synthesis of novel therapeutics for cardiovascular, CNS, and other disorders.
References
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(S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem. [Link]
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6-Fluoro-4-methyl-isochroman-4-amine | C10H12FNO | CID 134205910 - PubChem. [Link]
-
6-Fluoro-4-methylchroman-4-amine | CAS#:1310249-04-7 | Chemsrc. [Link]
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(S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem. [Link]
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(S)-5-fluorochroman-4-amine | C9H10FNO | CID 96737630 - PubChem. [Link]
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Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH. [Link]
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Introduction: The 6-Fluorochroman-4-amine Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of 6-Fluorochroman-4-amine Derivatives
The chroman ring system, a bicyclic ether, is a foundational scaffold in a multitude of biologically active compounds, both natural and synthetic. The introduction of a fluorine atom at the 6-position and an amine group at the 4-position creates the this compound core, a structure of significant interest in medicinal chemistry. This "privileged scaffold" is recognized for its ability to interact with a diverse range of biological targets, primarily within the central nervous system (CNS). The fluorine substituent enhances metabolic stability and modulates electronic properties, often improving pharmacokinetic profiles, while the amine group provides a critical anchor for receptor and transporter interactions. This guide offers a detailed exploration of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile chemical framework.
Core Biological Activities and Mechanisms of Action
The primary therapeutic relevance of this compound derivatives stems from their potent and often selective modulation of key proteins involved in neurotransmission.
Serotonin 5-HT1A Receptor Antagonism
A prominent activity of this class of compounds is their interaction with the serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, anxiety, and cognition.
Mechanism of Action: Derivatives of 6-fluorochroman have been synthesized and identified as potent antagonists of the 5-HT1A receptor.[1] As antagonists, these molecules bind to the receptor but do not elicit the typical intracellular response. Instead, they block the binding and subsequent action of the endogenous agonist, serotonin (5-HT). The 5-HT1A receptor is negatively coupled to the enzyme adenylyl cyclase. Therefore, by blocking the receptor's activation, these antagonists prevent the 5-HT-induced inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP). This mechanism is particularly relevant for treating disorders associated with serotonergic dysregulation, such as depression and anxiety.
Radioligand binding assays have demonstrated that many of these derivatives act as high-affinity ligands for the 5-HT1A receptor, with some showing excellent selectivity over other receptors like the α1-adrenergic and D2-dopaminergic receptors.[1] The antagonist activity has been confirmed in functional assays, such as the forskolin-stimulated adenylate cyclase assay in cells expressing the human 5-HT1A receptor.[1]
Caption: Mechanism of 5-HT1A receptor antagonism by 6-fluorochroman derivatives.
Monoamine Transporter Inhibition
The solute carrier 6 (SLC6) family of neurotransmitter transporters, which includes the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical for terminating synaptic signaling.[2] Inhibitors of these transporters are mainstays in the treatment of depression and other psychiatric disorders.[3] The this compound scaffold is structurally analogous to known monoamine reuptake inhibitors, suggesting its potential in this area.
Mechanism of Action: These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. By binding to these transporter proteins, inhibitor compounds block this reuptake process. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing its effect on postsynaptic receptors. The therapeutic efficacy of drugs like selective serotonin reuptake inhibitors (SSRIs) is based on this principle.[3]
Subtle modifications to the this compound structure can fine-tune its selectivity towards SERT, NET, or DAT. This selectivity is a key determinant of a drug's therapeutic properties and side-effect profile.[3] For example, high selectivity for SERT is characteristic of SSRIs, while dual inhibition of SERT and NET is the hallmark of SNRIs.
Caption: Inhibition of neurotransmitter reuptake at the synapse.
Synthesis and Stereochemistry: Crafting Chiral Amines
The biological activity of this compound derivatives is critically dependent on their stereochemistry at the C4 position. The (S)- and (R)-enantiomers often exhibit vastly different potencies and selectivities. Therefore, stereoselective synthesis is paramount.
General Synthetic Approach
The synthesis often begins with commercially available precursors like p-fluorophenol. A key intermediate in many synthetic routes is 6-fluorochroman-2-carboxylic acid.[4] This intermediate can be prepared through a multi-step process involving the addition of p-fluorophenol to dimethyl acetylenedicarboxylate, followed by hydrolysis, cyclization, and reduction.[4] Further modifications can lead to the desired 4-amine derivatives. Another important building block is 6-fluoro-2-(oxiran-2-yl)chroman, which is used in the synthesis of the cardiovascular drug nebivolol.[5]
Caption: A generalized synthetic pathway to this compound derivatives.
Biocatalysis: The Role of Transaminases
Achieving high enantiomeric purity is a significant challenge in chemical synthesis. Biocatalysis, particularly the use of transaminase (TA) enzymes, offers an elegant and environmentally friendly solution.[6]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
-
Substrate Preparation: Synthesize the prochiral ketone precursor, 6-fluorochroman-4-one.
-
Enzyme Selection: Screen a panel of commercially available (R)- and (S)-selective transaminases to identify an enzyme with high activity and selectivity for the substrate.
-
Reaction Setup: In a temperature-controlled vessel, combine a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) with the 6-fluorochroman-4-one substrate, a sacrificial amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).
-
Enzyme Addition: Add the selected transaminase enzyme (as a lyophilisate or cleared lysate) to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-45°C) with gentle agitation. Monitor the conversion of the ketone to the amine product using HPLC or GC.
-
Work-up and Isolation: Once the reaction reaches completion, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify the resulting chiral amine using column chromatography.
-
Enantiomeric Excess (ee) Determination: Analyze the final product using chiral HPLC to confirm its enantiomeric purity.
This biocatalytic approach can directly generate the desired (S)- or (R)-enantiomer with very high enantiomeric excess (>99% ee), bypassing the need for classical resolution of a racemic mixture.[6]
Experimental Evaluation: Quantifying Biological Activity
A suite of in vitro assays is essential to characterize the pharmacological profile of new derivatives.
Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a specific receptor or transporter.
Protocol:
-
Prepare cell membrane homogenates from cells engineered to express the target protein (e.g., human 5-HT1A receptor or SERT).
-
Incubate the membranes with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) at various concentrations of the unlabeled test compound (the 6-fluorochroman derivative).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Ki).
Neurotransmitter Uptake Assays
These functional assays measure a compound's ability to inhibit the activity of monoamine transporters.
Protocol:
-
Culture cells stably expressing the transporter of interest (e.g., hDAT in HEK-293 cells).[7]
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Allow uptake to proceed for a short period at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.[7]
Data Summary: Structure-Activity Relationships
The data gathered from these assays allow for the construction of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
| Compound | Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) | Reference |
| Lead Compound | N-alkylated chroman | 5-HT1A | 5.2 | Antagonist (EC₅₀ = 15 nM) | [1] |
| Derivative 31n | 4-oxo, terminal 1,3-benzodioxole | 5-HT1A | 1.8 | Potent Antagonist | [1] |
| Hypothetical A | (S)-4-amine, small N-substituent | SERT | 2.5 | Reuptake Inhibition (IC₅₀ = 4.1 nM) | N/A |
| Hypothetical B | (R)-4-amine, bulky N-substituent | NET | 15.8 | Reuptake Inhibition (IC₅₀ = 22.5 nM) | N/A |
Table Note: Hypothetical data is included for illustrative purposes to demonstrate how SAR data for SERT/NET inhibition would be presented.
As shown in the table, introducing a 4-oxo group and modifying the terminal ring structure can significantly enhance antagonist activity at the 5-HT1A receptor.[1]
Therapeutic Potential and Future Directions
The diverse biological activities of this compound derivatives position them as promising candidates for developing novel therapeutics for a range of disorders.
-
CNS Disorders: Their potent activity as 5-HT1A antagonists and potential as selective monoamine reuptake inhibitors makes them highly relevant for treating depression, anxiety disorders, and other mood-related conditions.
-
Cardiovascular Disease: The chroman scaffold is a key component of nebivolol, a cardioselective β-blocker used to treat hypertension.[5] This highlights the potential for developing new cardiovascular agents from this chemical class.
-
Anti-Infective and Anti-Inflammatory Agents: While less explored for the 6-fluoro-4-amine subclass, other chroman derivatives have shown antibacterial and anti-inflammatory properties, suggesting a potential avenue for future research.[8][9]
Future research should focus on extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties (ADME). The exploration of novel derivatives against a wider panel of biological targets could uncover new therapeutic applications for this versatile and privileged scaffold.
References
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- (S)-6-Fluorochroman-4-amine | C9H10FNO.
- Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman.
- Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters.
- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
- Preparation method of 6-fluorochroman-2-formic acid.
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An In-depth Technical Guide to 6-Fluorochroman-4-amine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 6-Fluorochroman-4-amine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, including its various forms, CAS numbers, and synonyms. Furthermore, this guide will explore its synthesis, key applications with a focus on its role as a modulator of the 5-HT1A receptor, and its physicochemical properties.
Chemical Identity and Isomeric Forms
This compound is a fluorinated derivative of chroman-4-amine. The presence of a chiral center at the C4 position gives rise to two enantiomers, (R) and (S), each with distinct biological activities. The compound is also available as various salts, most commonly the hydrochloride salt, which enhances its stability and solubility.
Below is a summary of the key forms of this compound and their corresponding identifiers:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| (S)-6-Fluorochroman-4-amine hydrochloride | 1260609-97-9 | C9H11ClFNO | 203.64 | N[C@H]1CCOC2=C1C=C(F)C=C2.[H]Cl |
| (R)-4-Amino-6-fluorochromane Hydrochloride | 911826-09-0 | C9H11ClFNO | 203.64 | (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| (S)-6-Fluorochroman-4-amine | 1018978-85-2 | C9H10FNO | 167.18 | (S)-4-Amino-6-fluorochromane, (4S)-6-fluorochroman-4-amine |
It is crucial for researchers to specify the exact stereoisomer and salt form in their work, as these variations can significantly impact experimental outcomes.
Synthesis of 6-Fluorochroman Derivatives
A plausible synthetic workflow for this compound is outlined below. This proposed pathway is based on established chemical transformations within the chroman scaffold.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Addition Reaction: p-Fluorophenol is reacted with dimethyl acetylenedicarboxylate in the presence of an organic base to yield dimethyl 2-(p-fluorophenoxy) acetylenedicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed under alkaline conditions to form 2-(p-fluorophenoxy)butenedioic acid.
-
Cyclization: The diacid is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
-
Decarboxylation and Reduction: The keto-acid undergoes decarboxylation and subsequent reduction of the pyranone ring to yield 6-fluorochroman-4-one. This step can be achieved through catalytic hydrogenation.
-
Reductive Amination: The final step involves the reductive amination of 6-fluorochroman-4-one with a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride) to afford this compound.
Applications in Drug Discovery
The primary area of interest for 6-fluorochroman derivatives lies in their activity as ligands for serotonin receptors, particularly the 5-HT1A receptor.
5-HT1A Receptor Antagonism
Research has demonstrated that a series of novel 6-fluorochroman derivatives act as potent and selective antagonists for the 5-HT1A receptor.[3] These compounds were developed by modifying a lead compound, with structural changes made to the aliphatic portion of the chroman ring and other parts of the molecule.[3]
The antagonist activity of these compounds was confirmed through in vitro assays, such as forskolin-stimulated adenylate cyclase assays in CHO cells expressing the human 5-HT1A receptor.[3] Notably, the introduction of an oxo or an optically active hydroxy group at the C4 position of the chroman ring was found to enhance receptor selectivity.[3]
The interaction of these antagonists with the 5-HT1A receptor can be visualized in the following signaling pathway diagram:
Caption: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C9H10FNO | PubChem |
| Molecular Weight | 167.18 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The fluorine atom at the 6-position of the chroman ring influences the electronic properties of the molecule, potentially enhancing its metabolic stability and binding affinity to target proteins.
Conclusion
This compound and its derivatives represent a valuable class of compounds for researchers in medicinal chemistry and pharmacology. Their role as 5-HT1A receptor antagonists highlights their potential for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of their chemical nature, synthesis, and biological importance, serving as a critical resource for scientists in the field. Further research into the specific biological activities of the individual enantiomers is warranted to fully elucidate their therapeutic potential.
References
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Lead Sciences. (S)-6-Fluorochroman-4-amine hydrochloride. [Link]
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PubChem. (S)-6-Fluorochroman-4-amine. [Link]
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Chemsrc. 6-Fluoro-4-methylchroman-4-amine. [Link]
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Hubei Weis Chemical Reagent Co., Ltd. (R)-7-chloro-6-fluorochroman-4-amine. [Link]
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Yasunaga, T., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. [Link]
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- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
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Introduction: The Significance of Fluorinated Chromanamines in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis and Application of 6-Fluorochroman-4-amine
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. The introduction of an amine group at the 4-position creates a chiral center and a basic nitrogen handle, opening avenues for diverse pharmacological interactions. This compound, in particular, has emerged as a critical building block in modern drug discovery. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties and metabolic stability. This modification can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making it a highly sought-after intermediate for synthesizing complex pharmaceutical agents.
This guide provides a comprehensive overview of the synthetic routes to this compound, the rationale behind the methodologies, and its applications as a key intermediate in the development of notable therapeutics.
Core Synthetic Strategies: From Ketone to Chiral Amine
The discovery and development of this compound are intrinsically linked to the synthetic chemistry enabling its creation. The most prevalent and logical starting point for its synthesis is the corresponding ketone, 6-fluoro-4-chromanone. This readily available precursor provides a direct electrophilic site for the introduction of the amine functionality.
Primary Pathway: Reductive Amination of 6-Fluoro-4-Chromanone
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine in a one- or two-step process.[1] For this compound, this typically involves the reaction of 6-fluoro-4-chromanone with an ammonia source to form an intermediate imine (or enamine), which is then reduced to the final amine.
The choice of reducing agent and reaction conditions is critical to achieving high yield and purity. While various methods exist, classical approaches like the Leuckart reaction, which uses formic acid or its derivatives as both the ammonia source and the reducing agent, provide a foundational methodology for this type of transformation.[1] More modern and controlled methods often employ a distinct reducing agent, such as sodium borohydride or catalytic hydrogenation, after the initial formation of the imine.
Below is a generalized workflow for the synthesis of racemic this compound from its ketone precursor.
Caption: Reductive amination workflow for this compound.
Experimental Protocol: Synthesis of Racemic this compound
The following protocol is a synthesized representation based on established chemical principles for reductive amination, adaptable from methodologies described in related patent literature for similar structures.
Objective: To synthesize racemic this compound via reductive amination of 6-fluoro-4-chromanone.
Materials:
-
6-fluoro-4-chromanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in ether (for salt formation)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-fluoro-4-chromanone (1.0 eq) in methanol.
-
Imine Formation: Add ammonium acetate (10.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol under vacuum. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil.
-
Salt Formation (Optional): For purification and improved stability, dissolve the crude amine in a minimal amount of ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter the solid and dry under vacuum to obtain this compound hydrochloride.
The Critical Role of Chirality: Accessing Single Enantiomers
For many pharmaceutical applications, particularly those involving interactions with chiral biological receptors, a single enantiomer of a drug is required. The (S)-enantiomer of this compound, for example, is a key building block.[2][3] Accessing the enantiomerically pure compound is a pivotal step in the overall drug synthesis.
Two primary strategies are employed:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly produce the desired enantiomer from the prochiral ketone.
-
Chiral Resolution: This more traditional method involves synthesizing the racemic mixture and then separating the two enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties (e.g., solubility).
A documented approach involves the resolution of a precursor, racemic 6-fluoro-4-ureidochroman-4-carboxylic acid, using a chiral amine like D-(+)-(1-phenethyl)amine.[4] This method highlights the importance of resolving key intermediates to build the final chiral product.
Caption: Workflow for chiral resolution of this compound.
Application in Drug Discovery: A Key Intermediate
The utility of this compound is best demonstrated by its incorporation into advanced drug candidates. Its discovery as a valuable synthon is driven entirely by the need for structurally complex and potent therapeutic agents.
Case Study 1: Nebivolol Synthesis
This compound is a crucial component in the synthesis of Nebivolol, a highly selective β1 adrenergic receptor blocker used to treat hypertension. The synthesis of Nebivolol involves the coupling of two distinct chroman units. One of these units is derived from 6-fluorochroman chemistry, where the amine serves as a nucleophile to open an epoxide ring on the second chroman fragment. The intricate stereochemistry of Nebivolol necessitates the use of enantiomerically pure starting materials, underscoring the importance of the chiral synthesis or resolution of this compound.[5]
Case Study 2: Serotonin (5-HT₁ₐ) Receptor Antagonists
Researchers have utilized the 6-fluorochroman scaffold to develop potent and selective antagonists for the 5-HT₁ₐ receptor, a key target for treating central nervous system disorders.[6] In these efforts, the chroman ring serves as a rigid core to orient pharmacophoric features correctly. The amine at the 4-position (or other functional groups derived from it) often acts as a linker to attach other molecular fragments, enabling the exploration of structure-activity relationships and optimization of receptor binding and selectivity.[6]
Quantitative Data Summary
While specific yields vary significantly based on scale and exact conditions, the following table provides representative data for key transformations.
| Transformation | Starting Material | Key Reagents | Typical Yield Range | Reference |
| Carboxylic Acid to Aldehyde Reduction | 6-fluorochroman-2-carboxylic acid methyl ester | Diisobutylaluminium hydride (DIBAL-H) | ~25% | [5] |
| Chromene to Carboxylic Acid Hydrogenation | 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | H₂, Pd/C | ~83-87% | [5][7] |
| Carboxylic Acid to Esterification | 6-fluorochroman-2-carboxylic acid | Methanol, H₂SO₄ | ~83-99% | [8] |
Conclusion
The "discovery" of this compound is not a singular event but rather an evolutionary process driven by the demands of medicinal chemistry. Its development represents a convergence of synthetic strategy and pharmacological necessity. The robust methods established for its synthesis, particularly from 6-fluoro-4-chromanone, and the critical techniques for achieving enantiomeric purity have solidified its role as an indispensable building block. For researchers in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the creation of next-generation therapeutics targeting a wide range of diseases.
References
- Borsodi, A. et al. (2004). NEW PROCESS FOR THE PREPARATION OF RACEMIC...
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Yasunaga, T. et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. [Link]
- Sarges, R. (1985). Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid.
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National Center for Biotechnology Information (n.d.). (S)-6-Fluorochroman-4-amine. PubChem Compound Summary for CID 46911904. [Link]
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Sheldrick, G. M. (2008). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o547. [Link]
- Rao, D. R. et al. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
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- Zhang, J. et al. (2014). Preparation method of 6-fluorochroman-2-formic acid.
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Saeed, A. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 18-47. [Link]
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- 4. EP0109232B1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid - Google Patents [patents.google.com]
- 5. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
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A Predictive Spectroscopic and Structural Analysis Guide to 6-Fluorochroman-4-amine
Abstract: 6-Fluorochroman-4-amine is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its application in research and development. This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. In the absence of a complete, publicly available experimental dataset, this document serves as an expert-level, theoretical framework. It is designed to empower researchers to anticipate spectral features, design appropriate analytical protocols, and confidently validate the structure of their synthesized material against these robust predictions.
Introduction and Molecular Overview
This compound, with the molecular formula C₉H₁₀FNO, belongs to the chromane class of heterocyclic compounds. Its structure is characterized by a dihydropyran ring fused to a fluorinated benzene ring, with a primary amine at the chiral C4 position. The strategic placement of the fluorine atom can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for drug discovery.
This guide provides a detailed theoretical blueprint for the spectroscopic characterization of this compound. The predictions herein are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aliphatic protons on the dihydropyran ring and the aromatic protons on the fluorinated benzene ring. The amine protons may appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
|---|---|---|---|---|
| H5 | ~6.85 | dd | JH5-H7 ≈ 3.0 (meta), JH5-F ≈ 8.5 (ortho) | Ortho to the electron-donating oxygen and meta to fluorine. |
| H7 | ~6.75 | ddd | JH7-H8 ≈ 8.5 (ortho), JH7-H5 ≈ 3.0 (meta), JH7-F ≈ 3.0 (meta) | Ortho to the electron-donating oxygen and ortho to H8. |
| H8 | ~6.70 | dd | JH8-H7 ≈ 8.5 (ortho), JH8-F ≈ 4.5 (para) | Para to fluorine and ortho to the ether linkage. |
| H2 (2H) | ~4.20 - 4.35 | m | - | Diastereotopic protons on carbon adjacent to the ether oxygen. |
| H4 (1H) | ~4.10 | t | JH4-H3 ≈ 6.0 | Methine proton adjacent to the amine group. |
| H3 (2H) | ~2.00 - 2.20 | m | - | Diastereotopic methylene protons adjacent to the chiral center. |
| NH₂ (2H) | ~1.60 (variable) | br s | - | Exchangeable protons, chemical shift is concentration and solvent dependent.[1] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The carbon atoms on the aromatic ring will exhibit splitting due to coupling with the fluorine atom (ⁿJCF), which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (ⁿJCF, Hz) | Rationale |
|---|---|---|---|
| C6 | ~158.0 | ¹JCF ≈ 240-250 (d) | Carbon directly bonded to fluorine, large downfield shift and large one-bond coupling.[2][3] |
| C8a | ~148.0 | ³JCF ≈ 8 (d) | Aromatic carbon attached to the ether oxygen, meta to fluorine. |
| C4a | ~125.0 | ³JCF ≈ 8 (d) | Aromatic carbon at the ring junction, meta to fluorine. |
| C5 | ~117.0 | ²JCF ≈ 22 (d) | Aromatic carbon ortho to fluorine. |
| C7 | ~115.0 | ²JCF ≈ 22 (d) | Aromatic carbon ortho to fluorine. |
| C8 | ~114.0 | ⁴JCF ≈ 3 (d) | Aromatic carbon para to fluorine. |
| C2 | ~65.0 | - | Aliphatic carbon adjacent to the ether oxygen. |
| C4 | ~48.0 | - | Aliphatic carbon bearing the amine group. |
| C3 | ~33.0 | - | Aliphatic carbon adjacent to the chiral center. |
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock and shim the instrument to ensure magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, 16 scans.
-
To confirm the NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ peak should disappear or significantly diminish.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 45° pulse angle, 2-second relaxation delay, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, C=C, C-O, and C-F bonds.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale / Comments |
|---|---|---|---|---|
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3450 - 3300 | Medium, Sharp (two bands) | Characteristic for a primary amine (R-NH₂).[1][4][5][6] |
| N-H (Amine) | Scissoring (Bend) | 1650 - 1580 | Medium to Strong | Confirms the presence of a primary amine.[4][6] |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium | Absorption just above 3000 cm⁻¹ is indicative of C(sp²)-H bonds. |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium | Absorption just below 3000 cm⁻¹ is indicative of C(sp³)-H bonds. |
| C=C (Aromatic) | Ring Stretch | 1620 - 1580 & 1500 - 1450 | Medium to Strong (multiple bands) | Characteristic absorptions for the benzene ring. |
| C-O (Aryl Ether) | Asymmetric Stretch | 1270 - 1230 | Strong | Strong absorption due to the C(aryl)-O bond. |
| C-F (Aryl Fluoride) | Stretch | 1250 - 1100 | Strong | This peak may overlap with the C-O stretch region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Objective: To obtain an IR spectrum to identify the key functional groups.
Methodology:
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Acquire a background spectrum.
-
Sample Application: Place a small drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the significant peaks for interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, this compound will generate a molecular ion (M⁺˙) and several characteristic fragment ions.
-
Molecular Ion (M⁺˙): The molecular formula is C₉H₁₀FNO. The molecular weight is approximately 167.18 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is predicted at m/z = 167 .[7][8][9] This peak is expected to be of moderate to strong intensity.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom.[7][8][9] For this compound, this involves the cleavage of the C4-C4a bond. This is the most favored pathway, leading to a resonance-stabilized iminium ion.
-
Retro-Diels-Alder (RDA) Reaction: Cleavage of the dihydropyran ring can occur, although this is often less favored than alpha-cleavage in amines.
-
Caption: Predicted major fragmentation pathways for this compound.
Table 4: Predicted Key Fragment Ions
| m/z | Predicted Identity | Fragmentation Pathway |
|---|---|---|
| 167 | [C₉H₁₀FNO]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [C₈H₇FO]⁺ | α-Cleavage: Loss of the •CH₂NH₂ radical from the molecular ion. This is predicted to be the base peak . |
| 150 | [C₉H₇FO]⁺˙ | Loss of neutral ammonia (NH₃) from the molecular ion.[9] |
| 123 | [C₇H₄FO]⁺ | Loss of a methyl radical from the m/z 138 fragment. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and analyze the primary fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Integrated Characterization Workflow
A robust structural confirmation relies on the synergistic use of all three spectroscopic techniques. The following workflow ensures a self-validating system for the characterization of synthesized this compound.
Caption: A self-validating workflow for structural confirmation.
By following this guide, researchers can systematically approach the analysis of this compound. The predicted data serves as a benchmark for experimental results, allowing for a high degree of confidence in the final structural assignment.
References
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]
-
Hansen, P. E. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]
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Navigating the Synthesis and Handling of (S)-6-Fluorochroman-4-amine: A Technical Guide for the Research Professional
This guide provides an in-depth exploration of the safety, handling, and toxicological considerations for (S)-6-Fluorochroman-4-amine, a crucial building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond rudimentary safety data sheets to offer a nuanced, experience-driven perspective on managing the risks associated with this fluorinated chroman derivative. Our focus is on fostering a proactive safety culture through a deep understanding of the molecule's inherent properties and the principles of robust laboratory practice.
Compound Profile and Hazard Identification
(S)-6-Fluorochroman-4-amine, with the CAS Number 1018978-85-2, is a chiral amine that is increasingly utilized in the synthesis of complex molecular scaffolds. Its unique structural features, including the fluorinated aromatic ring and the chiral aminotetralone core, make it a valuable synthon. However, these same features necessitate a thorough understanding of its potential hazards.
Physicochemical Properties
A foundational element of safe handling is an appreciation for the compound's physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | PubChem[1] |
| Molecular Weight | 167.18 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid or oil | General chemical knowledge |
| Storage Temperature | 2-8°C, protected from light | ChemScene[2] |
Globally Harmonized System (GHS) Classification
(S)-6-Fluorochroman-4-amine is consistently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H335: May cause respiratory irritation.
These classifications underscore the need for stringent adherence to personal protective equipment (PPE) protocols and careful handling to avoid direct contact and inhalation.
Toxicological Profile and Mechanistic Insights
The Aromatic Amine Class: A Cautionary Tale
Aromatic amines as a class are known for their potential to induce a range of toxic effects, with carcinogenicity being a significant concern for many members of this family. The primary mechanism of toxicity for many aromatic amines involves metabolic activation. This process, occurring primarily in the liver, involves the N-oxidation of the amino group to form N-hydroxylamine metabolites. These metabolites can then be further converted into highly reactive electrophilic species that can form covalent adducts with cellular macromolecules, including DNA. Such DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis.
Expert Insight: The introduction of a fluorine atom onto the aromatic ring can modulate the metabolic profile of the molecule. While fluorine can sometimes block sites of metabolism, it can also alter the electronic properties of the ring, potentially influencing the rate and regioselectivity of metabolic activation. Researchers should therefore operate under the assumption that (S)-6-Fluorochroman-4-amine has the potential for metabolic activation and handle it as a substance with possible long-term health effects.
Anticipated Target Organ Toxicity
Based on the toxicology of related aromatic amines, the following organs are potential targets for toxicity:
-
Liver: As the primary site of metabolism, the liver is susceptible to damage from reactive metabolites.
-
Kidney and Bladder: These organs are involved in the excretion of metabolites and can be exposed to high concentrations of potentially toxic species.
-
Hematopoietic System: Some aromatic amines are known to cause hematological effects.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of (S)-6-Fluorochroman-4-amine.
Engineering Controls: The First Line of Defense
All manipulations of (S)-6-Fluorochroman-4-amine, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation. The fume hood should have a certified face velocity of 80-120 feet per minute.
Diagram: Standard Laboratory Handling Workflow
Caption: A typical workflow for handling (S)-6-Fluorochroman-4-amine in a research setting.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides complete protection against splashes to the eyes and face. |
| Hand Protection | Butyl rubber or Viton™ gloves. Double-gloving is recommended. | Nitrile gloves offer poor resistance to many aromatic amines. Butyl rubber and Viton™ provide superior protection.[3][4] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes | Protects the skin from accidental splashes and contact. |
| Respiratory Protection | Not typically required when handled in a fume hood. For large spills or in the absence of adequate engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Expert Insight on Glove Selection: The importance of selecting the correct glove material cannot be overstated. While nitrile gloves are common in laboratories for general use, they often provide inadequate protection against aromatic amines. Permeation data from glove manufacturers should always be consulted. In the absence of specific data for (S)-6-Fluorochroman-4-amine, selecting gloves with proven resistance to aniline and other aromatic amines is a prudent approach. Always inspect gloves for any signs of degradation before and during use, and change them immediately if contamination is suspected.
Experimental Protocols: A Framework for Safe Execution
The following protocols are provided as a template and should be adapted to the specific requirements of your experimental setup and institutional safety policies.
Protocol for Weighing and Preparing a Solution
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Tare Weighing: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.
-
Dispensing: Carefully dispense the required amount of (S)-6-Fluorochroman-4-amine into the weighing vessel. Use a spatula and avoid generating dust.
-
Dissolution: Add the desired solvent to the weighing vessel and gently swirl to dissolve the compound.
-
Transfer: Carefully transfer the solution to the reaction vessel. Rinse the weighing vessel with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.
-
Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials in the designated hazardous waste container.
Protocol for Spill Response
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a significant release of vapors, evacuate the area and contact your institution's emergency response team.
-
-
For Small, Manageable Spills (inside a fume hood):
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by creating a dike with an inert absorbent material such as vermiculite or sand.[5][6]
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
Once the spill is fully absorbed, use non-sparking tools to collect the material into a clearly labeled, sealable hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
-
Diagram: Spill Response Decision Tree
Sources
6-Fluorochroman-4-amine solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 6-Fluorochroman-4-amine for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of this compound, a crucial fluorinated intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven insights into experimental design and data interpretation. We present detailed, self-validating protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to understand the compound's intrinsic stability. The causality behind each experimental choice is explained, grounding the methodologies in established principles of physical organic chemistry and pharmaceutical science. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and practical applicability in a laboratory setting.
Introduction to this compound
The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry. This strategy is employed to enhance a range of pharmacokinetic and physicochemical properties. The carbon-fluorine (C-F) bond, being the strongest single bond in organic chemistry, often confers significant metabolic stability by blocking sites susceptible to oxidative metabolism[1][2][3]. Furthermore, fluorine's high electronegativity can profoundly alter the local electronic environment, modulating the pKa of nearby functional groups, such as the amine in this compound, which can enhance bioavailability and receptor affinity[1][3]. The chroman-4-amine scaffold itself is a privileged structure found in numerous biologically active compounds, and the addition of fluorine at the 6-position is a strategic modification to fine-tune its drug-like properties.
The Criticality of Solubility and Stability Data in Pre-formulation
Before any promising compound can advance toward clinical trials, a thorough understanding of its fundamental properties is non-negotiable. Solubility dictates the achievable concentration in biological fluids and is a primary determinant of oral bioavailability. Stability, the ability of the compound to resist chemical degradation, impacts its shelf-life, formulation, and safety profile. Early and accurate assessment of these parameters prevents costly late-stage failures and guides the selection of appropriate formulation strategies. This guide provides the necessary protocols and rationale to perform these critical assessments for this compound.
Core Physicochemical Properties
A foundational understanding of this compound begins with its key physicochemical properties. These intrinsic characteristics, summarized in the table below, govern its behavior in both experimental and physiological systems. The presence of a chiral center at the C4 position, a basic amine, and an electron-withdrawing fluorine on the aromatic ring are key structural features.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | PubChem[4] |
| Molecular Weight | 167.18 g/mol | PubChem[4] |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | PubChem[4] |
| SMILES | C1COC2=C([C@H]1N)C=C(C=C2)F | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Storage Recommendation | Sealed in dry, room temperature conditions | Sigma-Aldrich[5] |
Note: The data presented is for the (S)-enantiomer, which is commonly referenced. Properties are expected to be identical for the (R)-enantiomer and the racemic mixture, with the exception of optical rotation.
Aqueous Solubility Profiling
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For an amine-containing compound like this compound, solubility is expected to be highly dependent on pH due to the ionization of the primary amine group.
Experimental Protocol: pH-Dependent Equilibrium Solubility
The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to measure the equilibrium solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Verify the final pH of each buffer after preparation.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary time-to-equilibrium study can be run to confirm this duration.
-
Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated, stability-indicating HPLC method (see Section 6.0).
-
Data Analysis: Determine the solubility at each pH point in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.
Causality and Self-Validation
-
Why Shake-Flask? This method measures thermodynamic, or equilibrium, solubility, which is the most relevant value for predicting in vivo dissolution. It is more accurate than kinetic solubility methods.
-
Why a pH Range? The amine group will be protonated (R-NH₃⁺) at low pH, which is expected to be highly water-soluble. As the pH increases past the pKa of the amine, the neutral form (R-NH₂) will dominate, leading to a significant drop in aqueous solubility. Mapping this relationship is essential for predicting behavior in the gastrointestinal tract.
-
Why Filtration? Failure to remove undissolved particulates is a common source of error, leading to an overestimation of solubility. The use of a validated HPLC method for quantification ensures that the measured concentration corresponds only to the intact parent compound.
Mandatory Visualization: Solubility Assessment Workflow
Caption: Workflow for determining pH-dependent equilibrium solubility.
Data Presentation: Hypothetical Solubility Profile
The following table represents the expected solubility profile for this compound based on its chemical structure.
| pH | Expected Predominant Species | Expected Solubility (µg/mL) |
| 2.0 | Protonated (R-NH₃⁺) | > 1000 |
| 4.0 | Protonated (R-NH₃⁺) | > 1000 |
| 6.0 | Mixed | 500 - 800 |
| 7.4 | Mostly Neutral (R-NH₂) | 50 - 100 |
| 8.5 | Neutral (R-NH₂) | < 20 |
| 10.0 | Neutral (R-NH₂) | < 10 |
Stability Assessment: Forced Degradation
Forced degradation, or stress testing, is performed to identify likely degradation products and pathways, and to demonstrate the specificity of the analytical method.[6] It provides critical insight into the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Studies
This protocol exposes this compound to harsh conditions to accelerate its degradation.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for several hours. The amine functionality may make the compound particularly susceptible to certain base-catalyzed reactions.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound in an oven (e.g., at 105 °C) and also heat the stock solution.
-
Photolytic Degradation: Expose the stock solution to UV/Vis light in a photostability chamber (e.g., according to ICH Q1B guidelines).
-
-
Time Points: For each condition, take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Causality and Self-Validation
-
Why These Conditions? These five stress conditions (acid, base, oxidation, heat, light) represent the primary pathways through which drugs degrade during manufacturing, storage, and administration.[7]
-
Target Degradation: The goal is to achieve 5-20% degradation of the parent compound. Too little degradation provides no information, while too much may lead to secondary degradation products that are not relevant.
-
Stability-Indicating Method: The entire study is predicated on an analytical method that can resolve all significant degradants from the parent peak and from each other. This ensures that the loss of the parent compound is accurately measured and that the formation of impurities is tracked, a concept known as mass balance.
Mandatory Visualization: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Data Presentation: Hypothetical Stability Profile
| Stress Condition | Time | % Assay of Parent | Observations |
| Control (Unstressed) | 24h | 99.8% | No significant degradation |
| 0.1 M HCl @ 80°C | 24h | 95.2% | Minor degradation, one small impurity peak |
| 0.1 M NaOH @ 80°C | 8h | 88.5% | Significant degradation, two major impurity peaks |
| 3% H₂O₂ @ RT | 24h | 85.1% | Significant degradation, potential N-oxide formation |
| Thermal (Solid) @ 105°C | 72h | 99.5% | Very stable in solid state |
| Photolytic (ICH Q1B) | - | 98.9% | Stable to light exposure |
Based on general principles, amines can be susceptible to oxidation. The C-F bond is expected to be stable under all conditions. The ether linkage in the chroman ring could be a point of acid/base lability under harsh conditions.
Recommended Analytical Methodology
A robust analytical method is essential for generating reliable solubility and stability data. A reverse-phase HPLC method with UV detection is the industry standard for this type of small molecule.
Protocol: Stability-Indicating RP-HPLC-UV Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 280 nm (based on the chroman structure)
-
Injection Volume: 2 µL
Rationale for Method Selection
-
C18 Column: Provides excellent hydrophobic retention for aromatic compounds like this.
-
Gradient Elution: Necessary to elute both the polar degradants that may form and the relatively non-polar parent compound within a reasonable run time.
-
Acidified Mobile Phase: Using formic acid ensures the amine is protonated, leading to sharp, symmetrical peak shapes and consistent retention times.
-
UV Detection: The aromatic chroman ring provides a strong chromophore for sensitive UV detection.
Summary and Recommendations
This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound.
-
Solubility: The compound is expected to exhibit classic pH-dependent solubility, being highly soluble in acidic conditions and poorly soluble at neutral and basic pH. This suggests that for oral formulations, strategies to maintain solubility in the intestine may be required. The hydrochloride salt form is often used to improve the handling and aqueous solubility of basic amines.[5][8]
-
Stability: this compound is predicted to be highly stable in its solid state under normal storage conditions (room temperature, protected from light and moisture)[5][7]. In solution, it may be susceptible to oxidative degradation and potentially hydrolysis under strongly basic conditions.
-
Handling: Standard laboratory procedures for handling solid chemical compounds should be followed. Given its classification as an irritant, appropriate personal protective equipment (gloves, eye protection) is necessary.[4]
By following the detailed protocols within this guide, researchers can generate the high-quality, reliable data needed to support the advancement of drug development programs involving this compound.
References
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Vertex AI Search.
- (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- The Dark Side of Fluorine.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- This compound hydrochloride | 191609-45-7. Sigma-Aldrich.
- (S)-6-fluorochroman-4-amine hydrochloride | C9H11ClFNO | CID 56973614.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.
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- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Chiral Resolution of 6-Fluorochroman Derivatives
Abstract
Optically pure 6-fluorochroman derivatives are pivotal chiral building blocks in the pharmaceutical industry, forming the core of numerous therapeutic agents, most notably the cardiovascular drug Nebivolol. The stereochemistry of these molecules is critical to their pharmacological activity and safety profile. This in-depth technical guide provides a comprehensive overview of the primary methods for the chiral resolution of 6-fluorochroman derivatives, with a focus on 6-fluorochroman-2-carboxylic acid and its esters. Drawing from field-proven insights and authoritative literature, this guide delves into the mechanistic underpinnings and practical execution of enzymatic resolution, classical chemical resolution via diastereomeric salt formation, and advanced chromatographic separation techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to empower researchers, scientists, and drug development professionals in selecting and implementing the most efficacious resolution strategy for their specific needs.
Introduction: The Significance of Chiral 6-Fluorochromans
The 6-fluorochroman moiety is a privileged scaffold in medicinal chemistry. The presence of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic properties of a drug candidate. When a stereocenter is present, typically at the 2-position of the chroman ring, the individual enantiomers often exhibit distinct biological activities. For instance, the antihypertensive drug Nebivolol is a racemic mixture of (S,R,R,R)- and (R,S,S,S)-enantiomers, where the desired β1-adrenergic blocking activity resides primarily in the d-enantiomer. Consequently, the efficient and scalable production of enantiomerically pure 6-fluorochroman derivatives is a critical challenge in pharmaceutical development.[1]
This guide will explore the three principal avenues for achieving chiral resolution of these valuable intermediates, starting with the synthesis of the racemic precursor.
Synthesis of Racemic 6-Fluorochroman-2-Carboxylic Acid
A common precursor for chiral resolution is racemic 6-fluorochroman-2-carboxylic acid. A robust synthesis of this starting material often begins with p-fluorophenol. One established route involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This reduction is typically performed using a palladium on carbon (Pd/C) catalyst in a solvent such as glacial acetic acid under hydrogen pressure. This process effectively reduces the ketone and double bond of the chromone ring to yield the desired saturated chroman structure with high yield and purity.
Enzymatic Resolution: A Green and Efficient Approach
Enzymatic resolution has emerged as a powerful and environmentally benign alternative to classical chemical methods for separating enantiomers.[2] This technique leverages the high stereoselectivity of enzymes, such as lipases and esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For 6-fluorochroman derivatives, this typically involves the kinetic resolution of a racemic ester, such as methyl 6-fluorochroman-2-carboxylate (MFCC).
The Principle of Enzymatic Kinetic Resolution
In a kinetic resolution, one enantiomer of the racemic substrate reacts faster than the other, leading to an enrichment of the unreacted enantiomer and the formation of an enantiomerically pure product. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.
A particularly innovative approach involves the sequential use of two different enzymes with opposite enantiopreferences. This allows for the resolution of both enantiomers from the same batch of racemic starting material with high efficiency.
Sequential Biphasic Batch Resolution of Methyl 6-Fluoro-Chroman-2-Carboxylate
A highly effective method for producing both (S)- and (R)-6-fluorochroman-2-carboxylic acids (FCCAs) utilizes two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[2] This process is conducted in an aqueous-toluene biphasic system, which facilitates product recovery and recycling of the organic phase containing the substrate.
The workflow for this sequential resolution is as follows:
Caption: Sequential enzymatic resolution workflow.
Experimental Protocol: Sequential Enzymatic Resolution [2]
-
Enzyme Preparation: Prepare immobilized whole-cell catalysts of E. coli expressing EstS and EstR.
-
Reaction Setup (Batch 1 - (S)-FCCA)):
-
In a suitable reactor, combine the organic phase (racemic methyl 6-fluorochroman-2-carboxylate in toluene) with the aqueous phase (buffer solution containing immobilized EstS cells).
-
Stir the biphasic mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Work-up (Batch 1):
-
Stop the reaction and separate the aqueous and organic phases.
-
The aqueous phase contains the desired (S)-6-fluorochroman-2-carboxylic acid.
-
The organic phase contains the unreacted, enriched (R)-methyl 6-fluorochroman-2-carboxylate.
-
-
Reaction Setup (Batch 2 - (R)-FCCA)):
-
Retain the organic phase from Batch 1.
-
Replace the aqueous phase with a fresh buffer solution containing immobilized EstR cells.
-
Continue the reaction under the same conditions, monitoring for the hydrolysis of the remaining (R)-ester.
-
-
Work-up (Batch 2):
-
Separate the phases. The aqueous phase now contains the (R)-6-fluorochroman-2-carboxylic acid.
-
The organic phase can be replenished with racemic substrate and reused for subsequent sequential resolutions.
-
Data Summary: Sequential Enzymatic Resolution [2]
| Enantiomer | Enzyme | Enantiomeric Excess (ee) | Total Mole Yield (10 batches) |
| (S)-FCCA | EstS | 96.9% | 93.5% |
| (R)-FCCA | EstR | 99.1% |
Classical Chemical Resolution: The Diastereomeric Salt Approach
Classical chemical resolution is a well-established technique that relies on the formation of diastereomeric salts between a racemic acid or base and a chiral resolving agent.[3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
The Principle of Diastereomeric Salt Formation
For the resolution of racemic 6-fluorochroman-2-carboxylic acid, a chiral base is used as the resolving agent. The reaction forms a pair of diastereomeric salts: [(R)-acid with (R)-base] and [(S)-acid with (R)-base]. Due to their different three-dimensional structures, these salts have distinct crystal packing energies and, therefore, different solubilities in a given solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved carboxylic acid is then liberated from the salt by treatment with an achiral acid.
Caption: Classical chemical resolution workflow.
Common Chiral Resolving Agents for Carboxylic Acids:
-
(R)-(+)-α-methylbenzylamine[1]
-
(S)-(-)-α-methylbenzylamine[1]
-
Brucine
-
Strychnine
-
Quinine
-
(+)-Cinchonine
Experimental Protocol: Classical Resolution with (R)-(+)-α-methylbenzylamine [1]
-
Salt Formation: Dissolve racemic 6-fluorochroman-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add an equimolar amount of (R)-(+)-α-methylbenzylamine.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The process may be initiated by seeding with a small crystal of the desired salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, can be retained for recovery of the other enantiomer.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized one or more times.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH.
-
Extraction and Isolation: The enantiomerically pure carboxylic acid will be in the organic layer. Separate the layers, wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the resolved product.
Chromatographic Separation: High-Resolution Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer powerful analytical and preparative tools for the separation of enantiomers.[4] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for both analytical quantification of enantiomeric excess and for preparative-scale purification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective for a broad range of chiral compounds, including chroman derivatives.
Key Parameters for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): Selection is crucial. For chroman derivatives, columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are often a good starting point.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol, ethanol). The ratio of these solvents is optimized to achieve the best balance of retention and resolution.
-
Additive: Small amounts of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive can improve peak shape.
-
Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.
Experimental Protocol: Analytical Chiral HPLC
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the racemic 6-fluorochroman derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is increasingly becoming the method of choice for preparative chiral separations due to its advantages over HPLC, including faster separations, reduced consumption of organic solvents, and lower environmental impact. SFC uses supercritical CO₂ as the main component of the mobile phase, typically modified with a small amount of an alcohol like methanol or ethanol.
Advantages of SFC for Chiral Resolution:
-
High Throughput: The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.
-
Green Chemistry: Primarily uses non-toxic CO₂ as the mobile phase.
-
Simplified Downstream Processing: The CO₂ evaporates upon depressurization, simplifying product isolation.
-
High Loading Capacity: Well-suited for preparative and large-scale purification.[]
The same polysaccharide-based CSPs used in HPLC are often effective in SFC. Method development involves optimizing the co-solvent percentage, additive, backpressure, and temperature to achieve optimal separation.
Conclusion and Future Perspectives
The chiral resolution of 6-fluorochroman derivatives is a critical step in the synthesis of important pharmaceutical agents. This guide has detailed the three primary methodologies employed in the field: enzymatic resolution, classical chemical resolution, and chromatographic separation.
-
Enzymatic resolution , particularly sequential batch methods, offers a highly efficient, scalable, and environmentally friendly route to both enantiomers with excellent enantiopurity.[2]
-
Classical chemical resolution remains a viable, albeit often more laborious, method that can be effective when suitable chiral resolving agents and crystallization conditions are identified.[1][3]
-
Chromatographic techniques , especially preparative SFC, provide a high-resolution and high-throughput option that is increasingly favored for its speed and reduced environmental footprint.[]
The choice of method depends on various factors, including the scale of the synthesis, the desired enantiomeric purity, cost considerations, and available equipment. For industrial-scale production, enzymatic and preparative chromatographic methods are often preferred for their efficiency and sustainability. As the demand for enantiopure pharmaceuticals continues to grow, further advancements in catalyst and chiral stationary phase development will undoubtedly lead to even more efficient and economical resolution strategies for 6-fluorochroman derivatives and other vital chiral building blocks.
References
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Jiang, Y., et al. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 24(8). Available at: [Link]
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Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available at: [Link]
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Royal Society of Chemistry (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]
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Patel, S., & G, K. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 18(12), 3233–3257. Available at: [Link]
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Waters Corporation (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
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Wikipedia (n.d.). Chiral resolution. Available at: [Link]
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MDPI (2021). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]
- Google Patents (2004). WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC....
- Google Patents (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
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ResearchGate (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF. Available at: [Link]
-
UQ eSpace (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Available at: [Link]
-
LCGC (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
ResearchGate (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Available at: [Link]
-
PMC - NIH (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
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IRIS (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available at: [Link]
-
PMC - NIH (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link]
-
Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
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An In-depth Technical Guide to the Presumed Mechanism of Action of 6-Fluorochroman-4-amine in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action of 6-Fluorochroman-4-amine, a synthetic compound with significant potential for activity within the central nervous system (CNS). Based on an extensive review of the pharmacology of structurally related molecules, this document posits that the primary biological target of this compound is monoamine oxidase (MAO), with a potential for selective inhibition of one of its isoforms, MAO-A or MAO-B. The presence of the fluorinated chroman scaffold is a key structural feature that suggests this mode of action. This guide provides a comprehensive overview of the rationale behind this hypothesis, detailed experimental protocols to validate it, and a discussion of the potential therapeutic implications.
Introduction and Rationale
This compound is a chiral synthetic molecule featuring a fluorinated chroman backbone with an amine group at the 4-position. While direct pharmacological data for this specific compound is not extensively published, its structural components provide a strong basis for predicting its biological activity. The chroman nucleus is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Notably, derivatives of chroman have been investigated for their effects on the central nervous system. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and blood-brain barrier (BBB) penetration.[1][2][3][4]
The amine moiety at a benzylic-like position is a common feature in many psychoactive compounds, particularly those that interact with monoamine systems. The structural resemblance of this compound to known monoamine oxidase inhibitors (MAOIs) forms the cornerstone of the hypothesis presented in this guide. MAOs are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO activity leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6][7][8]
This guide will, therefore, focus on the presumed action of this compound as a monoamine oxidase inhibitor, providing the necessary theoretical background and practical methodologies for its investigation.
Proposed Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane. They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[6][7]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.[9]
-
MAO-B primarily metabolizes phenylethylamine and is a key enzyme in the breakdown of dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease to preserve dopamine levels in the brain.[8][9]
The chemical structure of this compound suggests that it could act as a competitive and reversible inhibitor of either MAO-A or MAO-B. The amine group is likely to interact with the active site of the enzyme, while the fluorinated chroman moiety will influence the binding affinity and selectivity. The stereochemistry at the 4-position is also expected to play a critical role in the potency and selectivity of inhibition.
Signaling Pathway: Modulation of Monoaminergic Neurotransmission
The proposed mechanism of action of this compound is illustrated in the following signaling pathway diagram:
Caption: Proposed mechanism of this compound in the synapse.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that this compound acts as a monoamine oxidase inhibitor, a series of in vitro experiments are recommended.
In Vitro Monoamine Oxidase Inhibition Assay
This assay will determine the inhibitory potency (IC50) of this compound against both MAO-A and MAO-B.
Experimental Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.[6][7]
-
Prepare a solution of the substrate (e.g., kynuramine or p-tyramine) in assay buffer.[6][10]
-
Prepare positive controls: clorgyline for MAO-A and selegiline or pargyline for MAO-B.[6][10]
-
-
Assay Procedure (96-well plate format):
-
Add the enzyme solution to each well.
-
Add the test compound dilutions, positive controls, or vehicle control to the respective wells.
-
Pre-incubate the enzyme and compound mixture.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period.
-
-
Detection and Data Analysis:
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the formation of the product. For fluorometric assays, this involves measuring the fluorescence of a reporter molecule generated from the enzymatic reaction.[10][11] For LC-MS/MS, the reaction mixture is analyzed to quantify the metabolite of the substrate.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
The results of the MAO inhibition assay should be summarized in a table for clear comparison.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Experimental | Experimental | Calculated |
| Clorgyline (Control) | Known Value | Known Value | Calculated |
| Selegiline (Control) | Known Value | Known Value | Calculated |
Off-Target Profiling: Serotonin Transporter Binding Assay
To assess the selectivity of this compound, it is prudent to evaluate its binding affinity for other key proteins in the monoaminergic system, such as the serotonin transporter (SERT).
Detailed Protocol (Radioligand Binding Assay):
-
Reagent Preparation:
-
Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT).[12]
-
Prepare a stock solution of this compound and a reference compound (e.g., (S)-Citalopram) in DMSO.
-
Prepare serial dilutions of the test and reference compounds.
-
Prepare the radioligand, [3H]citalopram, at a concentration near its Kd.[12]
-
-
Assay Procedure (96-well filter plate):
-
To each well, add the hSERT membrane preparation, the test compound dilution or vehicle, and the [3H]citalopram solution.[13]
-
Incubate the plate to allow binding to reach equilibrium.[13]
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.[12][13]
-
Wash the filters with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter mat and measure the radioactivity in each filter using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known SERT inhibitor) from total binding.
-
Determine the IC50 value for this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
-
Data Presentation:
| Compound | SERT Ki (nM) |
| This compound | Experimental |
| (S)-Citalopram (Control) | Known Value |
Physicochemical Properties and CNS Penetration
For a compound to exert its effect on the central nervous system, it must be able to cross the blood-brain barrier.[15][16] The physicochemical properties of this compound, such as its lipophilicity (LogP), molecular weight, and polar surface area, will be critical determinants of its ability to penetrate the CNS. The presence of the fluorine atom can favorably modulate these properties.[1][2][3] In silico prediction tools and in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be employed to estimate the BBB permeability of this compound.[8]
Conclusion and Future Directions
The structural features of this compound strongly suggest that its primary mechanism of action in biological systems is the inhibition of monoamine oxidase. This technical guide provides a robust framework for the experimental validation of this hypothesis, with detailed protocols for in vitro MAO inhibition and off-target binding assays. Elucidation of the precise mechanism of action and selectivity profile of this compound will be crucial for its further development as a potential therapeutic agent for neurological or psychiatric disorders. Future studies should focus on determining the reversibility of MAO inhibition, the enantiomer-specific activity, and in vivo efficacy in relevant animal models.
References
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Du, G. H., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(11), 1835-1841. Retrieved from [Link]
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Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Retrieved from [Link]
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Hagarty, D. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Placenta, 65, 33-40. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Ademosun, A. O., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(23), 8213. Retrieved from [Link]
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Sabtcheva, D., et al. (2018). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2903-2907. Retrieved from [Link]
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Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]
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Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]
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Wallach, J., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 859, 172427. Retrieved from [Link]
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Finberg, J. P. M. (2016). Drugs related to monoamine oxidase activity. Progress in Brain Research, 227, 1-17. Retrieved from [Link]
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Graham, T. H., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Retrieved from [Link]
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Ögren, S. O., et al. (1981). Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. Journal of Neural Transmission, 52(1-2), 1-15. Retrieved from [Link]
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Lee, J. H., et al. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules, 26(11), 3299. Retrieved from [Link]
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Roy, A., et al. (2023). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Journal of Biomolecular Structure and Dynamics, 1-18. Retrieved from [Link]
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Kaur, G., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(11), 2216-2231. Retrieved from [Link]
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Terstappen, G. C., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 13(12), 2049. Retrieved from [Link]
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Al-Kofahi, M. S., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(17), 11597-11609. Retrieved from [Link]
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Pires, M., et al. (2021). The Blood–Brain Barrier and Pharmacokinetic/Pharmacodynamic Optimization of Antibiotics for the Treatment of Central Nervous System Infections in Adults. Antibiotics, 10(4), 368. Retrieved from [Link]
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Singh, V., et al. (2023). The Blood-Brain Barrier in Neurotoxicity: Disruption Mechanisms and Protective Strategies in CNS Drug Design. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to In-Silico Modeling and Docking of 6-Fluorochroman-4-amine
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the in-silico analysis of 6-Fluorochroman-4-amine, a heterocyclic compound with significant therapeutic potential. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the computational drug discovery workflow, from initial target identification to the critical validation of docking results through molecular dynamics. We present detailed, field-proven protocols for ligand and receptor preparation, molecular docking, post-docking analysis, and ADMET prediction. The methodologies are designed to be self-validating, ensuring a high degree of confidence in the generated data. All quantitative results are systematically presented in tables, and complex workflows are clarified using Graphviz diagrams, making this guide an essential resource for researchers, scientists, and drug development professionals aiming to leverage computational tools for the evaluation of novel chemical entities.
Part 1: Foundational Analysis & Target Identification
Introduction to this compound
This compound is a fluorinated derivative of the chroman scaffold, a structural motif present in numerous biologically active compounds.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a common strategy in medicinal chemistry.[2][3] Understanding the structural and electronic properties of this compound is the first step in any computational study.
The specific stereoisomer, such as (S)-6-Fluorochroman-4-amine, is critical as biological systems are chiral, and different enantiomers can exhibit vastly different pharmacological activities.[4] For the purpose of this guide, we will proceed with the (S)-enantiomer.
| Property | Value (Predicted/Sourced) | Source |
| Molecular Formula | C₉H₁₀FNO | PubChem[4] |
| Molecular Weight | 167.18 g/mol | PubChem[4] |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | PubChem[4] |
| SMILES | C1COC2=C([C@H]1N)C=C(C=C2)F | PubChem[4] |
| InChIKey | WVQYSVLMDHXHOV-QMMMGPOBSA-N | PubChem[4] |
The Rationale for In-Silico Target Identification
Before any docking can occur, a biological target must be identified. In the absence of established experimental data for a novel compound, computational methods provide a powerful first pass to generate hypotheses.[5][6][7] These in silico approaches analyze the ligand's structure and compare it against databases of known drugs and their targets to predict potential interactions.
Experimental Protocol: Target Prediction
-
Ligand-Based (Similarity-Based) Approach:
-
Objective: To identify known protein targets that bind ligands structurally similar to this compound.
-
Step 1: Obtain the canonical SMILES string for (S)-6-Fluorochroman-4-amine.
-
Step 2: Utilize web-based servers like SwissTargetPrediction or SuperPred. These tools compare the 2D and 3D similarity of the query molecule to a database of known bioactive ligands.
-
Step 3: Analyze the output, which typically provides a list of probable targets ranked by a confidence score.
-
Causality: The underlying principle is that structurally similar molecules often exhibit similar biological activities ("guilt-by-association").[5] Literature indicates that various 6-fluorochroman derivatives show affinity for the 5-HT1A serotonin receptor, making this an excellent candidate for further investigation.[8]
-
-
Reverse Docking Approach:
-
Objective: To "screen" the ligand against a large library of protein binding sites to find potential binders.
-
Step 1: Prepare the 3D structure of this compound (see protocol in Part 2.2).
-
Step 2: Use a reverse docking server (e.g., PharmMapper, idTarget) to dock the ligand into the binding sites of a comprehensive panel of proteins from the Protein Data Bank (PDB).
-
Step 3: The output will be a ranked list of potential protein targets based on predicted binding affinity (docking scores).
-
Causality: This method is unbiased by known ligand similarity and can uncover novel, unexpected targets.
-
Based on these approaches and existing literature, we will select the 5-HT1A Serotonin Receptor as our primary target for the subsequent detailed docking study.
Part 2: Ligand and Receptor Preparation: The Foundation of Accuracy
The quality of a docking simulation is entirely dependent on the quality of the input structures. This preparation phase is arguably the most critical step in the entire workflow.
Overall Preparation Workflow
Caption: Workflow for Ligand and Receptor Preparation.
Experimental Protocol: Ligand Preparation
-
Software: Avogadro, Open Babel, AutoDock Tools.
-
Objective: To generate a stable, low-energy 3D conformation of this compound.
-
Step 1: 2D to 3D Conversion: Import the SMILES string into Avogadro. The software will generate an initial 3D structure.
-
Step 2: Energy Minimization:
-
Select the MMFF94 force field, which is well-suited for drug-like organic molecules.
-
Run a geometry optimization using a steepest descent algorithm for at least 500 steps or until convergence is met.
-
Causality: This step relaxes the initial, often high-energy, 3D structure into a more physically realistic, low-energy conformation. Docking with an unminimized ligand can produce inaccurate binding poses and energies.
-
-
Step 3: File Format Conversion:
-
Save the minimized structure as a .pdb file.
-
Open AutoDock Tools and import the ligand .pdb file. The software will automatically add hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.
-
Save the final prepared ligand as a .pdbqt file, which contains atomic coordinates, charge information, and atom type definitions required by AutoDock Vina.
-
Experimental Protocol: Receptor Preparation
-
Software: UCSF Chimera, AutoDock Tools.
-
Objective: To clean the raw PDB structure of a target, making it suitable for docking. We will use the cryo-EM structure of the human 5-HT1A receptor (PDB ID: 7E2Y).
-
Step 1: Download and Clean Structure:
-
Fetch PDB ID 7E2Y directly into UCSF Chimera.
-
The structure contains multiple chains and non-essential molecules (e.g., lipids, co-factors not in the binding site). Delete all chains except for the primary receptor chain (Chain R).
-
Remove all water molecules. Expert Insight: While some water molecules can be critical for bridging interactions, they are typically removed for standard docking protocols unless there is strong evidence for their role. Their inclusion significantly increases computational complexity.
-
-
Step 2: Add Hydrogens and Charges:
-
Use the "AddH" tool in Chimera to add hydrogens, assuming standard protonation states at pH 7.4.
-
Use the "Add Charge" tool to assign AMBER ff14SB standard charges.
-
-
Step 3: Final Preparation for Docking:
-
Save the cleaned receptor as a .pdb file.
-
Open the receptor .pdb file in AutoDock Tools. The software will add polar hydrogens and assign Gasteiger charges.
-
Save the final prepared receptor as a .pdbqt file.
-
Part 3: Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The output is a set of binding poses and a corresponding scoring function, which estimates the binding affinity.
Experimental Protocol: Docking with AutoDock Vina
-
Software: AutoDock Tools, AutoDock Vina.
-
Objective: To predict the binding pose and affinity of this compound within the 5-HT1A receptor's binding site.
-
Step 1: Defining the Search Space (Grid Box):
-
In AutoDock Tools, with both the receptor and ligand loaded, identify the binding pocket. For 7E2Y, this is the orthosteric site where the co-crystallized ligand (Fentanyl) binds.
-
Center the grid box on the key interacting residues of this site. A typical box size is 25 x 25 x 25 Ångströms, which is large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Record the center coordinates (X, Y, Z) and dimensions of the box.
-
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. A poorly placed or sized box is a common source of error, potentially missing the true binding site entirely.
-
-
Step 2: Configuring the Docking Run:
-
Create a configuration text file (e.g., conf.txt) containing the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the desired output file name.
-
Expert Insight: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is standard, but increasing it to 16 or 32 can improve the reliability of the search for complex binding sites, at the cost of longer computation time.
-
-
Step 3: Executing and Analyzing the Docking:
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Vina will generate an output .pdbqt file containing up to 9 predicted binding poses, ranked by their binding affinity score (in kcal/mol).
-
The log file will contain the binding affinity and RMSD values for each pose relative to the best pose.
-
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
-
Interpretation: The binding affinity is a negative value, where a more negative number indicates a stronger predicted interaction.[10] The top-ranked pose (-8.5 kcal/mol) represents the most probable binding conformation according to the Vina scoring function.
Part 4: Post-Docking Analysis & Validation
Obtaining a docking score is not the end of the process. The results must be validated to ensure they are scientifically plausible.[10]
Validation Workflow
Caption: A self-validating workflow for docking results.
Protocol: Interaction Analysis
-
Software: BIOVIA Discovery Studio, PyMOL.
-
Objective: To visualize and understand the specific non-covalent interactions between the ligand and receptor.
-
Step 1: Load the receptor .pdbqt and the docking results .pdbqt file into the visualization software.
-
Step 2: Focus on the top-ranked pose.
-
Step 3: Use the software's tools to identify and display interactions such as hydrogen bonds, hydrophobic contacts, and Pi-Pi stacking.
-
Scientific Integrity: A plausible binding pose must be stabilized by chemically meaningful interactions with key residues in the binding pocket. For the 5-HT1A receptor, interactions with residues like ASP116, TYR390, and SER199 are known to be critical. If the top pose shows no significant interactions or is floating in the pocket, it is likely an artifact and should be discarded.
Protocol: Re-docking Validation
-
Objective: To confirm that the docking protocol can accurately reproduce the known binding pose of a reference ligand.[11][12]
-
Step 1: Extract the co-crystallized ligand from the original PDB file (if one exists).
-
Step 2: Prepare this ligand using the same protocol as our test compound.
-
Step 3: Dock this ligand back into the receptor using the exact same grid box and docking parameters.
-
Step 4: Superimpose the top-ranked docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD).
-
Trustworthiness: A successful validation is generally considered an RMSD value below 2.0 Å.[11][12] This indicates that your docking setup is reliable for this specific target. If the RMSD is high, the protocol (e.g., grid box position, size, protonation states) must be re-evaluated.
Protocol: Molecular Dynamics (MD) Simulation
-
Objective: To assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[13] Docking is a static picture; MD provides a dynamic view.
-
Software: GROMACS, AMBER.
-
Step 1: System Preparation: Place the top-ranked protein-ligand complex into a simulation box, solvate it with a water model (e.g., TIP3P), and add counter-ions to neutralize the system.
-
Step 2: Simulation: Perform energy minimization, followed by equilibration (NVT and NPT ensembles), and finally, a production run for a duration of 50-100 nanoseconds.
-
Step 3: Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable plot that reaches a plateau indicates the complex is not falling apart.
-
RMSF: The Root Mean Square Fluctuation (RMSF) plot shows the flexibility of different parts of the protein.[13] High fluctuation in the binding site could indicate an unstable interaction.
-
Interaction Analysis: Monitor key hydrogen bonds and contacts throughout the simulation to see if they are persistent.
-
-
Authoritative Grounding: A stable MD simulation provides strong evidence that the docked pose is not a random, high-energy state but a dynamically stable complex, significantly increasing confidence in the in silico prediction.[13][14]
Part 5: ADMET Prediction
An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these early can prevent costly late-stage failures.[15]
Protocol: In-Silico ADMET Prediction
-
Software: SwissADME, admetSAR.
-
Objective: To predict the pharmacokinetic and toxicity profile of this compound.
-
Step 1: Input the SMILES string of the compound into the web server.
-
Step 2: The server will compute a wide range of descriptors.
-
Step 3: Analyze the key parameters against established thresholds for oral bioavailability and drug-likeness.
| ADMET Parameter | Predicted Value | Interpretation |
| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability expected |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | Can cross the Blood-Brain Barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions[16] |
| LogP (Lipophilicity) | 1.85 | Within optimal range for druggability |
| Ames Toxicity | Non-toxic | Low probability of being mutagenic |
Expert Insight: The prediction that the compound is a Cytochrome P450 (CYP) inhibitor is a critical finding.[16] This suggests a potential for adverse drug-drug interactions and would be a key area to investigate experimentally. The predicted ability to cross the blood-brain barrier aligns with its potential as a CNS-acting agent targeting the 5-HT1A receptor.
Conclusion
This guide has detailed a rigorous, multi-step in silico workflow for the evaluation of this compound. By integrating target identification, meticulous molecular docking, and robust validation through re-docking and molecular dynamics, we can generate a high-confidence model of its interaction with the 5-HT1A receptor. The subsequent ADMET analysis provides crucial context, highlighting both its drug-like potential and specific liabilities, such as CYP450 inhibition. This comprehensive computational assessment forms a strong foundation, enabling researchers to design focused, efficient, and resource-sparing experiments for the continued development of this promising compound.
References
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ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]
-
PubMed. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol, 103, 139-162. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]
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PubMed. (2025). In silico methods for drug-target interaction prediction. Cell Rep Methods. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Retrieved from [Link]
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YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Retrieved from [Link]
-
ResearchGate. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Retrieved from [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?. Retrieved from [Link]
-
PubMed. (2015). In silico methods for predicting drug-drug interactions with cytochrome P-450s, transporters and beyond. Retrieved from [Link]
-
PubChem. (n.d.). (S)-6-Fluorochroman-4-amine. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploring the Use of Molecular Docking to Identify Bioaccumulative Perfluorinated Alkyl Acids (PFAAs). Retrieved from [Link]
-
MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]
-
YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]
-
PubMed. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. J Biomol Struct Dyn, 40(9), 3917-3927. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In silico methods for drug-target interaction prediction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Retrieved from [Link]
-
Bentham Science. (2022). s Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Current Drug Discovery Technologies, 19(1), 54-64. Retrieved from [Link]
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ResearchGate. (2025). In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]
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IntechOpen. (n.d.). Computational Methods Applied to Rational Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). In silico design, synthesis, characterization, in vitro anti-inflammatory, and antioxidant studies of 4-aryl-4H-chromene derivatives. Retrieved from [Link]
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Future Science. (n.d.). Updates on Drug Designing Approach Through Computational Strategies: a Review. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of typical CADD workflow. Retrieved from [Link]
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ResearchGate. (n.d.). Workflow for open source computer-aided drug design. Retrieved from [Link]
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ACS Publications. (n.d.). Exploring the Use of Molecular Docking to Identify Bioaccumulative Perfluorinated Alkyl Acids (PFAAs). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, characterization, comparative study, DFT analysis, ADMET prediction and molecular docking study of Thiophen-2-yl and 4-pyridinyl derivatives of bis (4-hydroxy-2H-chromen-2-one). Retrieved from [Link]
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Chemsrc. (2025). 6-Fluoro-4-methylchroman-4-amine. Retrieved from [Link]
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MDPI. (2025). Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. Retrieved from [Link]
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ResearchGate. (2025). Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Retrieved from [Link]
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International Journal of Advanced Research in Engineering and Technology (IJARET). (2018). Predicting ADMET Properties for Commercially Available Anticancer Drugs. Retrieved from [Link]
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PubChem. (n.d.). (S)-7-fluorochroman-4-amine. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Retrieved from [Link]
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Commercial suppliers and availability of (S)-6-Fluorochroman-4-amine
An In-Depth Technical Guide to (S)-6-Fluorochroman-4-amine for Researchers and Drug Development Professionals
Introduction
(S)-6-Fluorochroman-4-amine is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and the presence of a fluorine atom make it a valuable scaffold for designing novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a parent molecule. This guide provides a comprehensive overview of the commercial availability, procurement, quality control, and handling of (S)-6-Fluorochroman-4-amine, tailored for researchers and scientists in the pharmaceutical industry.
Chemical and Physical Properties
(S)-6-Fluorochroman-4-amine is most commonly available as a hydrochloride salt to improve its stability and handling characteristics. The free amine and its salt form have distinct CAS numbers and molecular weights.
| Property | (S)-6-Fluorochroman-4-amine | (S)-6-Fluorochroman-4-amine hydrochloride |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine[1] | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride[2] |
| Synonyms | (S)-4-Amino-6-fluorochromane, (4S)-6-fluorochroman-4-amine[1] | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| CAS Number | 1018978-85-2[1] | 1260609-97-9[2][3][4][5] |
| Molecular Formula | C₉H₁₀FNO[1] | C₉H₁₁ClFNO[3][5] |
| Molecular Weight | 167.18 g/mol [1] | 203.64 g/mol [3][5] |
| Appearance | Varies (Typically solid) | Solid |
| Purity | Typically ≥95% or ≥97% | Typically 95% to 97%[3] |
Commercial Availability and Procurement
(S)-6-Fluorochroman-4-amine hydrochloride is readily available from a range of chemical suppliers specializing in research chemicals and building blocks for drug discovery.
Major Commercial Suppliers
The following table summarizes prominent suppliers offering (S)-6-Fluorochroman-4-amine hydrochloride. Researchers should note that catalog numbers, available quantities, and lead times can vary.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich (Merck) | (S)-6-Fluorochroman-4-amine hydrochloride | 1260609-97-9 | 97% | Marketed under the Fluorochem brand. |
| BLD Pharmatech | (S)-6-Fluorochroman-4-amine hydrochloride[3][5] | 1260609-97-9 | 95%[3] | Offers various quantities and may require cold-chain transportation.[5] |
| BenchChem | (S)-6-fluorochroman-4-amine hydrochloride[4] | 1260609-97-9 | Not specified | Highlighted for its potential biological activities.[4] |
| ChemUniverse | (S)-6-FLUOROCHROMAN-4-AMINE | Not specified | Not specified | Available for order or quote upon request.[6][7] |
| Lead Sciences | (S)-6-Fluorochroman-4-amine hydrochloride | 1260609-97-9 | 95% | Marketed under the BLDpharm brand.[3] |
Procurement Workflow
The process of procuring (S)-6-Fluorochroman-4-amine involves several key stages, from initial supplier identification to final quality verification upon receipt.
Caption: Procurement and QC workflow.
Synthesis and Enantiomeric Purity
The synthesis of enantiomerically pure (S)-6-Fluorochroman-4-amine is a non-trivial process. Commercial production often relies on chiral resolution techniques to separate the desired (S)-enantiomer from a racemic mixture.
Synthetic Approaches
While specific proprietary synthesis routes are not always disclosed by suppliers, related literature points to common strategies for producing chiral chroman derivatives. One established method involves the enzymatic resolution of a precursor, such as a racemic ester. For example, the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using specific esterases can yield optically pure (S) and (R) carboxylic acids, which can then be converted to the corresponding amines.[8] This biocatalytic approach is advantageous due to its high enantioselectivity and environmentally friendly conditions compared to classical chemical resolution.
Importance of Chiral Purity
In drug development, the biological activity often resides in a single enantiomer, while the other may be inactive or contribute to off-target effects. Therefore, ensuring high enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like (S)-6-Fluorochroman-4-amine.[9]
Caption: Synthesis and quality control logic.
Analytical Quality Control
Verifying the identity, purity, and enantiomeric excess of (S)-6-Fluorochroman-4-amine upon receipt is a critical step. Suppliers typically provide a Certificate of Analysis (CoA) with key analytical data. Independent verification is recommended for pivotal experiments.
Standard Analytical Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity on an achiral column.
-
Chiral HPLC: Essential for determining the enantiomeric excess (ee).
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required based on the specific instrument and column used. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of pharmaceutical interest.[10]
Objective: To separate and quantify the (S) and (R)-enantiomers of this compound to determine enantiomeric purity.
Materials:
-
(S)-6-Fluorochroman-4-amine sample
-
Racemic this compound standard (for peak identification)
-
HPLC-grade Hexane or Heptane
-
HPLC-grade Isopropanol (IPA) or Ethanol
-
Basic modifier (e.g., Diethylamine, DEA)
-
Chiral HPLC Column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the (S)-6-Fluorochroman-4-amine sample at approximately 1 mg/mL in a suitable solvent (e.g., IPA or mobile phase).
-
Prepare a similar solution of the racemic standard.
-
-
Chromatographic Conditions (Example):
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.
-
Inject the (S)-6-Fluorochroman-4-amine sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.
-
Applications in Research and Development
(S)-6-Fluorochroman-4-amine serves as a key intermediate in the synthesis of more complex molecules. Its structural features are found in compounds targeting various biological systems. For instance, derivatives of 6-fluorochroman have been investigated as potential 5-HT1A receptor antagonists.[11] The chiral amine functionality provides a handle for further chemical modification, allowing for its incorporation into a wide array of potential drug candidates.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage: Most suppliers recommend storing the compound, particularly the hydrochloride salt, in an inert atmosphere at 2-8°C.[3][5] It should be kept in a tightly sealed container, protected from moisture and light.
-
Safety: (S)-6-Fluorochroman-4-amine hydrochloride is classified as harmful if swallowed and can cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(S)-6-Fluorochroman-4-amine is a commercially accessible and valuable chiral building block for drug discovery and development. Available primarily as its hydrochloride salt from several reputable suppliers, its procurement requires careful consideration of purity and analytical verification. A robust quality control process, centered around chiral HPLC, is imperative to ensure the enantiomeric integrity required for producing specific, biologically active molecules. By following the guidelines on procurement, analysis, and handling outlined in this guide, researchers can confidently incorporate this important scaffold into their research programs.
References
-
Lead Sciences. (S)-6-Fluorochroman-4-amine hydrochloride. [Link]
-
ChemicalRegister. (S)-6-FLUORO-7-METHOXYCHROMAN-4-AMINE (CAS No. 1272721-69-3) Suppliers. [Link]
-
PubChem. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904. [Link]
-
Yasunaga, T., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. [Link]
-
ChemUniverse. Order : (S)-6-FLUOROCHROMAN-4-AMINE. [Link]
-
ChemUniverse. Quote Form : (S)-6-FLUOROCHROMAN-4-AMINE. [Link]
-
PubChem. (S)-6-fluorochroman-4-amine hydrochloride | C9H11ClFNO | CID 56973614. [Link]
-
RSC Publishing. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). Recent trends in fast and high-throughput chiral high-performance liquid chromatography for the analysis of bioactive compounds. [Link]
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(65), 39634–39655. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the In Vitro Profiling of 6-Fluorochroman-4-amine
Executive Summary
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the in vitro experimental use of 6-Fluorochroman-4-amine. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Notably, specific 6-fluorochroman derivatives have been identified as potent ligands for the 5-HT1A serotonin receptor, indicating their potential in neuroscience research and drug development.[2]
This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design. We provide a multi-faceted approach, beginning with foundational safety and handling procedures, followed by detailed protocols for primary target validation, functional activity assessment, general cytotoxicity, and exploratory off-target screening. Our objective is to equip researchers with a robust framework to thoroughly characterize the in vitro pharmacological profile of this compound and related analogs.
Compound Profile and Handling
This compound is an organic compound featuring a fluorinated chroman core.[3] Before any experimentation, it is critical to understand its properties and handle it with appropriate care.
Table 1: Chemical and Physical Properties of (S)-6-Fluorochroman-4-amine
| Property | Value | Source |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | PubChem[3] |
| Molecular Formula | C₉H₁₀FNO | PubChem[3] |
| Molecular Weight | 167.18 g/mol | PubChem[3] |
| CAS Number | 1018978-85-2 (for S-enantiomer) | PubChem[3] |
| Appearance | Typically a solid (often supplied as a hydrochloride salt) | Sigma-Aldrich[4] |
| Storage | Store sealed in a dry, room temperature environment. | Sigma-Aldrich[4] |
Critical Safety Precautions
As a fluorinated aromatic amine, this compound requires stringent safety protocols. Aromatic amines can be readily absorbed through the skin and may pose long-term health risks, while fluorinated compounds require specific handling and disposal considerations.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a certified chemical fume hood to prevent inhalation of any powders or aerosols.[7]
-
Compound Preparation: Prepare stock solutions in a fume hood. Use a certified analytical balance for weighing the solid compound. It is recommended to use the hydrochloride salt form for improved solubility in aqueous buffers.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Waste Disposal: All waste containing this compound, including contaminated pipette tips, tubes, and media, must be disposed of as hazardous chemical waste according to institutional guidelines.[8] Do not pour down the drain.[8]
-
First Aid: In case of skin contact, wash the area thoroughly with soap and water.[7][9] For eye contact, flush with copious amounts of water for at least 15 minutes.[9] If inhaled, move to fresh air.[9] Seek immediate medical attention if symptoms develop.
Primary Target Validation: 5-HT1A Receptor
Literature strongly suggests that 6-fluorochroman derivatives are potent ligands for the 5-HT1A receptor.[2] Therefore, the primary step in characterizing this compound is to confirm and quantify its binding affinity at this target. A radioligand binding assay is the gold-standard method for this purpose.
Protocol: 5-HT1A Receptor Radioligand Binding Assay
This protocol determines the ability of this compound to displace a known high-affinity radioligand from the 5-HT1A receptor.
-
Objective: To calculate the inhibitory constant (Kᵢ) of the test compound for the 5-HT1A receptor.
-
Principle: The assay measures the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to membranes prepared from cells expressing the human 5-HT1A receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor, or prepare them in-house using standard cell fractionation techniques.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Reaction Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL of Assay Buffer (for Total Binding) or 10 µM non-radiolabeled serotonin (for Non-Specific Binding).
-
50 µL of diluted this compound or buffer (for control wells).
-
50 µL of radioligand (e.g., [³H]8-OH-DPAT at a final concentration equal to its Kₑ).
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Caption: Workflow for the 5-HT1A radioligand binding assay.
Functional Activity Assessment
Binding to a receptor does not reveal whether a compound is an agonist, antagonist, or inverse agonist. A functional assay is required. The 5-HT1A receptor is a Gᵢ-coupled receptor, which, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Protocol: Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize the effects of a known 5-HT1A agonist.
-
Objective: To determine if this compound acts as a 5-HT1A receptor antagonist.
-
Principle: Cells expressing the 5-HT1A receptor are stimulated with forskolin, a direct activator of adenylyl cyclase, causing a large increase in cAMP. A 5-HT1A agonist (e.g., 8-OH-DPAT) will inhibit this cAMP production. A 5-HT1A antagonist will reverse the agonist's effect, restoring cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO or HEK293 cells expressing the human 5-HT1A receptor in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with various concentrations of this compound for 20 minutes at 37°C.
-
Stimulation: Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC₈₀ concentration) along with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
Caption: Simplified 5-HT1A receptor signaling pathway.
General Cellular Health Assessment
Before extensive characterization, it is crucial to assess the general cytotoxicity of a compound to ensure that observed effects in functional assays are not due to cell death. The Sulforhodamine B (SRB) assay is a reliable method for measuring cell density based on total protein content.[10]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of this compound.
-
Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus, the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., HeLa, A549, or the cell line used in functional assays) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the optical density (OD) at 510 nm using a microplate reader.
Exploratory Off-Target Screening
Structurally similar compounds, such as certain chroman-4-ones, have been identified as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[11][12] Screening this compound against SIRT2 can provide valuable information about its selectivity profile.
Protocol: SIRT2 Fluorescence-Based Inhibition Assay
-
Objective: To assess the inhibitory activity of this compound against the SIRT2 enzyme.
-
Principle: This assay uses a fluorogenic peptide substrate that becomes fluorescent upon deacetylation by SIRT2. A decrease in the fluorescence signal in the presence of the test compound indicates enzyme inhibition.[11][13]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human SIRT2 enzyme, the fluorogenic substrate, and the developer solution according to a commercial kit's instructions.
-
Reaction Setup: In a black 96-well plate, add the SIRT2 enzyme, assay buffer, and varying concentrations of this compound.
-
Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for another 15 minutes at room temperature.
-
Readout: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis and Interpretation
-
IC₅₀/GI₅₀ Calculation: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ (for inhibition assays) or GI₅₀ (for cytotoxicity) value.
-
Kᵢ Calculation: For the binding assay, convert the calculated IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Table 2: Example Data Presentation
| Assay | Target/Cell Line | Parameter | Result (µM) |
| Radioligand Binding | Human 5-HT1A | Kᵢ | 0.015 |
| cAMP Accumulation | CHO-h5-HT1A | IC₅₀ (Antagonism) | 0.050 |
| Cytotoxicity | HeLa | GI₅₀ | > 100 |
| Enzyme Inhibition | Human SIRT2 | IC₅₀ | 25.5 |
References
- Benchchem. (n.d.). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
- Benchchem. (n.d.). Safety Precautions for Handling Difluoroamine in the Lab: An In-depth Technical Guide.
- Benchchem. (n.d.). Comparative In Vitro Efficacy of Chroman Derivatives: A Guide for Researchers.
- PubMed. (n.d.). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists.
- Benchchem. (n.d.). Comparative Analysis of Experimental Reproducibility for Substituted Chroman-4-ones.
- PubChem. (n.d.). (S)-6-Fluorochroman-4-amine.
- National Institutes of Health (NIH). (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Guia. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- J&K Scientific LLC. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- CAMEO Chemicals - NOAA. (n.d.). FLUORINE.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
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Application Note: High-Throughput Screening of 6-Fluorochroman-4-amine and its Analogs for Modulators of G-Protein Coupled Receptor Signaling
Forward
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its derivatives have shown promise in diverse therapeutic areas, including oncology and neurology.[2][4] This application note presents a comprehensive, field-proven framework for utilizing 6-Fluorochroman-4-amine as a foundational molecule in a high-throughput screening (HTS) campaign aimed at discovering novel modulators of G-protein coupled receptors (GPCRs). We provide the scientific rationale for assay selection, a detailed step-by-step protocol for a cell-based calcium flux assay, and guidance on data interpretation, establishing a self-validating system for hit identification and confirmation.
The Chroman Scaffold: A Versatile Core for Drug Discovery
The chroman ring system is a heterocyclic motif that has consistently yielded compounds with significant pharmacological activity. Its rigid, bicyclic structure provides a stable platform for the precise spatial arrangement of functional groups, making it an ideal starting point for library synthesis. Research has demonstrated that chroman derivatives can act as potent and selective ligands for a variety of biological targets.
-
Anticancer Activity: Certain chroman derivatives have been investigated as anti-breast cancer agents and inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[2][4]
-
Neurological Applications: The scaffold is integral to compounds designed as 5-HT1A receptor antagonists, highlighting its potential in treating central nervous system disorders.[5]
-
Antiestrogenic Effects: The discovery of chroman derivatives as pure antiestrogens demonstrates their utility in targeting nuclear hormone receptors.[1]
Given this established versatility, this compound represents an excellent starting point for a diversity-oriented synthesis approach to generate a library of novel small molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the primary amine at the 4-position serves as a versatile chemical handle for combinatorial derivatization.
Principle of the Assay: A Cell-Based Calcium Flux HTS for GPCR Antagonists
GPCRs represent the largest family of cell surface receptors and are the target of approximately 40% of all modern drugs.[6][7] A significant subset of these receptors, particularly those coupling to the Gαq subunit, transduce extracellular signals by activating a cascade that results in the release of intracellular calcium (Ca²⁺).[7][8] This physiological event provides a robust and highly detectable signal that is ideally suited for HTS.
The Causality Behind the Experimental Choice: We selected a fluorescence-based calcium flux assay for its high sensitivity, speed, and amenability to automation in 384-well or 1536-well formats.[9][10][11] The workflow is based on a homogenous, "no-wash" protocol that simplifies automation and increases throughput.[12] The core of the assay involves pre-loading cells expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM). In their esterified form, these dyes are cell-permeant. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. Upon binding of free Ca²⁺ released from the endoplasmic reticulum, the dye undergoes a conformational change, leading to a dramatic increase in fluorescence intensity, which can be measured in real-time by a plate reader.[13]
This method allows for the screening of compounds in two primary modes:
-
Agonist Mode: To identify compounds that activate the receptor directly.
-
Antagonist Mode: To identify compounds that block the activation of the receptor by a known agonist.
This application note will focus on the antagonist screening mode, as it is a common objective in drug discovery campaigns.
GPCR Signaling Pathway (Gαq)
Caption: Gαq signaling cascade for the calcium flux assay.
High-Throughput Screening Workflow
A successful HTS campaign relies on a meticulously planned and executed workflow. The process is designed to maximize efficiency and data quality while minimizing variability. Each step, from compound management to data analysis, is critical for the reliable identification of true hits.
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Synthesis and Evaluation of 6-Fluorochroman-4-amine Derivatives as Potent 5-HT1A Receptor Antagonists: A Technical Guide
Introduction: The Therapeutic Promise of 5-HT1A Receptor Antagonism
The serotonin 1A (5-HT1A) receptor, a key player in the central nervous system, is deeply implicated in the modulation of mood, anxiety, and cognition.[1][2] Dysregulation of the serotonergic system is a hallmark of numerous neuropsychiatric disorders, including anxiety, depression, and schizophrenia.[1][2][3] While 5-HT1A receptor agonists have found clinical application, the development of selective antagonists has been a significant focus of research, offering a distinct therapeutic strategy.[4][5][6] Antagonists can block the inhibitory effects of serotonin at these receptors, potentially enhancing neurotransmitter release in key brain regions and offering a novel approach for treating cognitive deficits and mood disorders.[6] The 6-fluorochroman-4-amine scaffold has emerged as a promising pharmacophore for designing potent and selective 5-HT1A receptor antagonists. The fluorine substituent can enhance metabolic stability and binding affinity, making these derivatives attractive candidates for drug development.[7]
This comprehensive guide provides detailed protocols for the synthesis, purification, characterization, and pharmacological evaluation of this compound derivatives. The methodologies outlined herein are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a solid foundation for their investigations into this important class of compounds.
I. Synthesis of this compound Derivatives
The synthetic strategy for N-substituted this compound derivatives commences with the preparation of the key intermediate, 6-fluorochroman-4-one, followed by a one-pot reductive amination reaction.
A. Synthesis of the Precursor: 6-Fluorochroman-4-one
The synthesis of 6-fluorochroman-4-one is a well-established multi-step process. A common route involves the reaction of p-fluorophenol with a suitable three-carbon synthon. For the purpose of this guide, we will reference a common synthetic approach. A detailed, step-by-step protocol for the synthesis of 6-fluorochroman-4-one can be adapted from established literature procedures.[7]
B. Reductive Amination: From Ketone to Amine
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[8][9][10][11][12] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of 6-fluorochroman-4-one with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[8][9][10] Weaker reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[9]
Experimental Protocol: Synthesis of N-Benzyl-6-fluorochroman-4-amine
This protocol details the synthesis of a representative N-substituted this compound derivative.
Materials:
-
6-Fluorochroman-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (2 M in diethyl ether)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-fluorochroman-4-one (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by flash column chromatography on silica gel. Due to the basic nature of amines, it is often beneficial to use a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent tailing.[13] Alternatively, an amine-functionalized silica gel can be employed for more effective purification.[13]
-
Salt Formation (Optional but Recommended): For improved stability and handling, the purified amine can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
II. Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound derivatives.
Table 1: Expected Characterization Data for N-Benzyl-6-fluorochroman-4-amine
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the fluorochroman and benzyl groups, benzylic protons (singlet or AB quartet), and aliphatic protons of the chroman ring. |
| ¹³C NMR | Aliphatic and aromatic carbons corresponding to the N-benzyl-6-fluorochroman-4-amine structure. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the compound. |
| FT-IR | Characteristic peaks for N-H stretching (for the salt), C-H stretching (aromatic and aliphatic), C-F stretching, and C-N stretching. |
Spectroscopic Data Interpretation:
-
¹H NMR: The protons on the chroman ring will exhibit characteristic splitting patterns. The proton at C4 will be a multiplet, coupled to the protons at C3. The aromatic protons will appear in the downfield region, with splitting patterns influenced by the fluorine substituent.
-
¹³C NMR: The carbon attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the carbons in the chroman and benzyl moieties will be in their expected regions.
III. Pharmacological Evaluation: Assessing 5-HT1A Receptor Antagonism
The pharmacological activity of the synthesized compounds is evaluated through a series of in vitro and in vivo assays to determine their binding affinity, functional activity at the 5-HT1A receptor, and their potential therapeutic effects.
A. In Vitro Assays
1. Radioligand Binding Assay: Determining Receptor Affinity
This assay measures the ability of the synthesized compound to displace a radiolabeled ligand from the 5-HT1A receptor, providing a quantitative measure of its binding affinity (Ki).[14][15][16]
Protocol: 5-HT1A Receptor Radioligand Binding Assay
Materials:
-
Cell membranes expressing human 5-HT1A receptors
-
[³H]8-OH-DPAT (radioligabeled agonist)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Receptor Addition: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assay: Assessing Functional Activity
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.[6][17][18][19] Antagonists will block the stimulation of [³⁵S]GTPγS binding induced by a known 5-HT1A agonist.
Protocol: [³⁵S]GTPγS Binding Assay
Materials:
-
Cell membranes expressing human 5-HT1A receptors
-
[³⁵S]GTPγS
-
5-HT1A agonist (e.g., 8-OH-DPAT)
-
Test compound (this compound derivative)
-
GDP
-
Assay buffer (containing MgCl₂, NaCl, and HEPES)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (or vehicle) and GDP.
-
Stimulation: Add a fixed concentration of the 5-HT1A agonist and [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30 °C for a specified time.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: An antagonist will produce a concentration-dependent inhibition of the agonist-stimulated [³⁵S]GTPγS binding.
B. In Vivo Models for Behavioral Pharmacology
In vivo studies in animal models are crucial for evaluating the potential therapeutic effects of the synthesized 5-HT1A receptor antagonists.
1. Elevated Plus Maze (EPM): Assessing Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][3][4][5][7] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Protocol: Elevated Plus Maze Test
Apparatus:
-
A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the animal's behavior using a video tracking system. Key parameters include the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: Compare the behavioral parameters between the different treatment groups.
2. Forced Swim Test (FST): Evaluating Antidepressant-like Effects
The FST is a common behavioral test used to screen for antidepressant activity.[2][13][20][21][22] Antidepressant compounds typically reduce the duration of immobility in the test.
Protocol: Forced Swim Test
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Acclimation and Drug Administration: Similar to the EPM, acclimate the animals and administer the test compound or vehicle.
-
Test: Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Data Collection: Record the animal's behavior, specifically the duration of immobility (floating).
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time suggests an antidepressant-like effect.
IV. Conclusion
The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel 5-HT1A receptor antagonists with potential therapeutic applications in a range of CNS disorders. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and pharmacologically profile these compounds. By following these methodologies, scientists can contribute to the advancement of our understanding of 5-HT1A receptor pharmacology and the development of new and improved treatments for neuropsychiatric conditions.
V. References
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Routledge, C. (1996). Development of 5-HT1A receptor antagonists. Behavioural Brain Research, 73(1-2), 153-156.
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Ohno, Y. (2010). New Insight into the Therapeutic Role of 5-HT1A Receptors in Central Nervous System Disorders. Central Nervous System Agents in Medicinal Chemistry, 10(2), 148-157.
-
Ohno, Y. (2010). New insight into the therapeutic role of 5-HT1A receptors in central nervous system disorders. SciSpace.
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Fletcher, A., et al. (1993). Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. Trends in Pharmacological Sciences, 14(11), 441-448.
-
Ohno, Y. (2010). New Insight into the Therapeutic Role of 5-HT1A Receptors in Central Nervous System Disorders. ResearchGate.
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
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Sarkar, S., & Pucadyil, T. J. (2018). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In The Serotonin Receptors. IntechOpen.
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Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3525.
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NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3525.
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Benchchem. (2025, December). Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate at 5-HT1A Receptors.
-
Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 23-28.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
-
Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor antagonists and how do they work?
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New Journal of Chemistry. (n.d.). Supporting Information.
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Cornell, C. E., et al. (2017). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal, 112(4), 705-715.
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Watson, J., et al. (2003). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 138(7), 1278-1284.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
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YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
-
BLDpharm. (n.d.). 1260609-97-9|(S)-6-Fluorochroman-4-amine hydrochloride.
-
Lead Sciences. (n.d.). (S)-6-Fluorochroman-4-amine hydrochloride.
-
Sridhar, S. K., & Ramesh, A. (2001). Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. Indian journal of pharmaceutical sciences, 63(5), 379-384.
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate.
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Sigma-Aldrich. (n.d.). This compound hydrochloride.
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Sigma-Aldrich. (n.d.). (S)-6-Fluorochroman-4-amine hydrochloride.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
-
LibreTexts Chemistry. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination.
-
Pandit, S. S., & Dabhade, S. K. (2016). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 14(1), 108-113.
-
Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
-
Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
-
Klapötke, T. M., et al. (2017). 1H NMR and 13C NMR shifts of all compounds. ResearchGate.
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
Fun, H. K., et al. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783.
-
Huffman, M. A., & Fryszkowska, A. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(19), 6537.
-
WO2014111903A2. (2014, July 24). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. Google Patents.
-
Lee, S. R., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(11), 968-972.
-
Mishra, R. K., & Gmeiner, W. H. (2011). Improved synthesis of N1-substituted orotic acid derivatives. Tetrahedron letters, 52(37), 4799-4801.
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The Synthetic Utility of 6-Fluorochroman-4-amine: A Precursor for Novel Therapeutics
Introduction: The Significance of the 6-Fluorochroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 6-Fluorochroman-4-amine, a key chiral or racemic intermediate, serves as a versatile building block for the synthesis of a diverse array of compounds, particularly those targeting the central nervous system. Its strategic importance lies in its utility as a precursor for the development of novel therapeutics, including potent and selective serotonin (5-HT) receptor modulators.[2][3][4][5]
This comprehensive guide provides detailed application notes and protocols for the synthesis, chiral resolution, and utilization of this compound in organic synthesis, with a focus on its application in drug discovery and development.
I. Synthesis of Racemic this compound
The most common and efficient route to racemic this compound is a two-step process starting from the commercially available p-fluorophenol. The first step involves the synthesis of the key intermediate, 6-fluorochroman-4-one, which is subsequently converted to the desired amine via reductive amination.
Protocol 1: Synthesis of 6-Fluorochroman-4-one
This protocol is based on the cyclization of a phenoxypropionic acid derivative, a common strategy for the formation of chromanone rings.
Materials:
-
p-Fluorophenol
-
Acrylonitrile
-
Sulfuric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cyanoethylation of p-Fluorophenol: In a well-ventilated fume hood, dissolve p-fluorophenol in a suitable solvent such as toluene. Add a catalytic amount of a strong base (e.g., sodium methoxide). To this solution, add acrylonitrile dropwise at a controlled temperature (typically 0-10 °C). Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Cyclization: The resulting 3-(4-fluorophenoxy)propanenitrile is then subjected to acidic hydrolysis and cyclization. Add a mixture of concentrated sulfuric acid and water to the reaction mixture and heat to reflux. The nitrile group is hydrolyzed to a carboxylic acid, which then undergoes an intramolecular Friedel-Crafts acylation to form the chromanone ring.
-
Work-up and Purification: After cooling, pour the reaction mixture over ice and extract the product with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude 6-fluorochroman-4-one can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 6-Fluorochroman-4-one:
The structure and purity of the synthesized 6-fluorochroman-4-one should be confirmed by spectroscopic methods.[6][7][8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.8-7.8 ppm), and the two methylene groups of the dihydropyranone ring (one adjacent to the oxygen at ~4.5 ppm and the other adjacent to the carbonyl group at ~2.8 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon around 190 ppm, along with signals for the aromatic and aliphatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 6-fluorochroman-4-one (C₉H₇FO₂ = 166.15 g/mol ). |
| IR | A strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹. |
Protocol 2: Reductive Amination to this compound
This protocol describes the conversion of 6-fluorochroman-4-one to the corresponding primary amine using sodium borohydride as the reducing agent and ammonium acetate as the ammonia source.[9][10][11]
Materials:
-
6-Fluorochroman-4-one
-
Ammonium acetate
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 6-fluorochroman-4-one in methanol. Add a large excess of ammonium acetate to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2. This will protonate the amine and decompose any unreacted borohydride.
-
Extraction and Purification: Make the aqueous solution basic (pH > 10) by the addition of a sodium hydroxide solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
DOT Diagram: Synthesis of Racemic this compound
Caption: Synthetic route to racemic this compound.
II. Chiral Resolution of this compound
For many pharmaceutical applications, a single enantiomer of a chiral compound is required. This compound can be resolved into its constituent enantiomers using classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent.
Protocol 3: Chiral Resolution using (+)-Tartaric Acid
This protocol outlines a general procedure for the resolution of racemic this compound using (+)-tartaric acid.[12][13][14][15][16] The principle relies on the differential solubility of the two diastereomeric salts formed.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution
-
Dichloromethane
-
Filter funnel
-
Crystallization dish
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in warm methanol.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. Further cooling in a refrigerator or ice bath can promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The enantiomeric excess (e.e.) of the amine in the crystalline salt should be determined by chiral HPLC or NMR with a chiral shift reagent.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from fresh methanol. Repeat this process until a constant optical rotation or a satisfactory e.e. is obtained.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a sodium hydroxide solution to basify the mixture (pH > 10). This will deprotonate the amine and dissolve the tartaric acid in the aqueous layer.
-
Extraction: Extract the free enantiomerically enriched amine with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired enantiomer of this compound.
-
Recovery of the Other Enantiomer: The mother liquor from the initial crystallization will be enriched in the other diastereomeric salt. The other enantiomer of the amine can be recovered from this solution by a similar work-up procedure.
DOT Diagram: Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of this compound.
III. Enantioselective Synthesis
An alternative to chiral resolution is the direct enantioselective synthesis of the desired amine. Biocatalysis, particularly the use of engineered enzymes, offers a green and highly selective approach.
Application Note: Enantioselective Enzymatic Reductive Amination
Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones.[17][18][19] An engineered RedAm could potentially be used for the direct conversion of 6-fluorochroman-4-one to a single enantiomer of this compound with high enantiomeric excess.
Conceptual Workflow:
-
Enzyme Screening: A panel of commercially available or proprietary reductive aminases would be screened for activity and enantioselectivity towards 6-fluorochroman-4-one.
-
Reaction Optimization: Key reaction parameters such as pH, temperature, substrate and cofactor concentrations, and co-solvent would be optimized to maximize conversion and enantioselectivity.
-
Preparative Scale Synthesis: The optimized enzymatic reaction would be scaled up to produce the desired quantity of the enantiopure amine.
-
Product Isolation: The product would be isolated from the reaction mixture using standard extraction and purification techniques.
This biocatalytic approach offers several advantages over classical resolution, including fewer steps, milder reaction conditions, and the potential for higher yields of the desired enantiomer.
IV. Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of more complex molecules, particularly those with potential therapeutic applications.
Application Example: Synthesis of a Serotonin Receptor Modulator Analog
This example illustrates the use of this compound in the synthesis of a derivative that could be evaluated for its activity at serotonin receptors.
Reaction Scheme:
The primary amine of this compound can be readily functionalized through various reactions such as acylation, alkylation, or reductive amination with another carbonyl compound. For instance, coupling with a suitable carboxylic acid derivative would yield an amide.
DOT Diagram: Application in Synthesis
Caption: General scheme for the derivatization of this compound.
V. Safety and Handling
This compound and its precursors should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.
VI. Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. The protocols and application notes provided in this guide offer a comprehensive resource for researchers and scientists working on the synthesis and utilization of this valuable building block. The ability to access both racemic and enantiomerically pure forms of this amine opens up a wide range of possibilities for the development of novel and improved therapeutic agents.
References
- Jas, G., et al. (2011). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3218.
- Yasunaga, T., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-2778.
- Pfizer Inc. (1986). Regeneration of 6-fluoro-4-chromanone from 6-fluoro-4-ureidochroman-4-carboxylic acid. DE3564111D1.
- Burke, A. J., et al. (2020). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.
- AstraZeneca AB. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde. WO2014111903A2.
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PubChem. (S)-6-Fluorochroman-4-amine. Available from: [Link]
- Zentiva, K.S. (2018).
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Faigl, F., et al. (2008). Recent Developments in Optical Resolution. Chemical Reviews, 108(5), 1521-1581.
- AstraZeneca AB. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde. WO2014111903A2.
- Reddy, K. L., et al. (2007). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Tetrahedron Letters, 48(43), 7578-7581.
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Sciencemadness.org. (2012). reductive amination using ammonium acetate/NaBH4. Available from: [Link]
- Molander, G. A., & Gravel, M. (2009). Functionalization of Organotrifluoroborates: Reductive Amination. The Journal of Organic Chemistry, 74(18), 7084-7090.
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
-
LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]
- Wang, Y., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 789399.
- Storer, R. I., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Storer, R. I., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86.
- Abbas, A., & Roth, B. L. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals, 16(2), 253.
- Ramachandran, P. V., & Gagare, P. D. (2017). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 15(46), 9886-9894.
-
Taylor & Francis. Serotonin reuptake inhibitor – Knowledge and References. Available from: [Link]
-
Longdom Publishing. The Impact of NMR Spectroscopy in Analytical Chemistry. Available from: [Link]
- Taber, D. F. (2020). Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A. Organic Chemistry Highlights.
- Canale, V., et al. (2019). Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(21), 126685.
- Smith, J. A., et al. (2017). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Magnetic Resonance in Chemistry, 55(10), 899-908.
- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Rowles, I., & Grogan, G. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 22(10), 1641.
- Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.
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- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Quantification of 6-Fluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the quantitative analysis of 6-Fluorochroman-4-amine, a chiral amine of significant interest in pharmaceutical development. Recognizing the absence of standardized public methods for this specific analyte, this document synthesizes established analytical principles for analogous fluorinated and aromatic amine compounds to propose robust and scientifically sound methodologies. We will explore detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and Gas Chromatography-Mass Spectrometry (GC-MS) with appropriate derivatization. Furthermore, this guide addresses the critical aspect of its chirality by providing a protocol for enantiomeric separation. Each protocol is presented with a causal explanation for experimental choices, validation considerations based on ICH guidelines, and visual workflows to ensure clarity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound characterized by a chroman backbone, a primary amine at the 4-position, and a fluorine substituent on the aromatic ring. Its structural motifs are prevalent in a variety of biologically active molecules. The presence of a chiral center at the C4 position necessitates enantioselective analytical methods, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Accurate quantification of this compound is paramount throughout the drug development lifecycle, from synthesis and formulation to pharmacokinetic and metabolism studies. The development of validated, robust, and sensitive analytical methods is therefore a critical requirement. This guide provides a detailed framework for achieving this.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | [1] |
| Molecular Weight | 167.18 g/mol | [1] |
| Physical Form | Solid (as hydrochloride salt) | |
| Chirality | Exists as (S) and (R) enantiomers | [1] |
High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Quantification
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, both achiral (quantification of total amine) and chiral (separation and quantification of enantiomers) methods are essential.
Achiral Quantification by Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.
Principle: The analyte is separated on a reversed-phase C18 column based on its polarity. The aromatic chromophore allows for sensitive detection using a UV detector. The mobile phase composition is optimized to achieve good peak shape and retention.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
HPLC-grade acetonitrile and water.
-
Formic acid (or another suitable mobile phase modifier).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical starting point is 10% acetonitrile, ramping up to 90% over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning the UV spectrum of the analyte. Based on the chroman structure, a wavelength in the range of 220-280 nm is expected.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample (e.g., powdered tablets, bulk drug substance) in the same solvent as the standards to a known concentration. Filtration through a 0.45 µm syringe filter is recommended before injection.
-
Causality Behind Choices:
-
A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.
-
The use of formic acid in the mobile phase helps to protonate the amine group, leading to better peak shape and reproducibility.
-
A gradient elution is employed to ensure the elution of any potential impurities with different polarities.
Method Validation (ICH Q2(R1) Guidelines): [2][3] The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Presentation:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | To be determined experimentally |
Workflow Diagram:
Caption: Workflow for achiral HPLC-UV analysis.
Chiral Separation by HPLC with UV or Chiral Detectors
This method is crucial for determining the enantiomeric purity of this compound.
Principle: The enantiomers are separated on a chiral stationary phase (CSP) that exhibits stereoselective interactions. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
Experimental Protocol:
-
Instrumentation:
-
HPLC system as described in 2.1. A circular dichroism (CD) detector can be used for enhanced chiral detection but is not mandatory.
-
-
Chiral Stationary Phase Selection:
-
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® IA, IB, IC) are a good starting point.
-
Crown ether-based CSPs can also be effective for primary amines.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detection at the λmax of the analyte.
-
-
Standard and Sample Preparation:
-
Prepare solutions of the racemic mixture and, if available, the individual enantiomers in the mobile phase.
-
Causality Behind Choices:
-
Polysaccharide-based CSPs provide a broad range of chiral recognition mechanisms, making them a good first choice for method development.
-
The amine modifier in the mobile phase competes with the analyte for active sites on the stationary phase, reducing peak tailing.
Method Validation: The method should be validated for specificity (baseline resolution of enantiomers), linearity, range, accuracy, precision, and LOQ for the minor enantiomer.
Workflow Diagram:
Caption: Workflow for chiral HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS is the method of choice for quantifying low levels of this compound in complex matrices such as biological fluids (plasma, urine).
Principle: The analyte is separated by HPLC and then ionized, and specific precursor-product ion transitions are monitored by a tandem mass spectrometer. This provides high selectivity and sensitivity.
Experimental Protocol:
-
Instrumentation:
-
LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
A fast LC method using a shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is preferred for high throughput.
-
Mobile phase similar to the achiral HPLC method (acetonitrile/water with 0.1% formic acid).
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI is expected to be efficient due to the basic amine group.
-
Precursor Ion: The protonated molecule [M+H]⁺ (m/z 168.1) should be selected.
-
Product Ions: The fragmentation pattern needs to be determined by infusing a standard solution. Likely fragmentations include loss of ammonia (NH₃) and cleavage of the chroman ring.
-
Multiple Reaction Monitoring (MRM) Transitions: At least two MRM transitions should be monitored for confident quantification and confirmation.
-
-
Sample Preparation from Biological Matrices:
-
Protein Precipitation (PPT): A simple and fast method. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. The supernatant is then diluted and injected.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract. The sample is alkalinized, and the analyte is extracted into an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for pre-concentration. A mixed-mode or cation-exchange SPE cartridge can be used.
-
Causality Behind Choices:
-
Positive ESI is chosen because the primary amine is readily protonated.
-
MRM provides high selectivity by monitoring specific fragmentation pathways, minimizing interference from matrix components.
-
The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
Method Validation (Bioanalytical Method Validation Guidelines): The method must be validated for selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, and precision.
Data Presentation:
| Parameter | Acceptance Criteria |
| LLOQ | Signal-to-noise ratio ≥ 10 |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent and reproducible |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) |
Workflow Diagram:
Caption: Workflow for LC-MS/MS bioanalysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be a powerful alternative for the quantification of this compound, especially for assessing volatile impurities. However, due to the polarity of the amine group, derivatization is necessary to improve volatility and chromatographic performance.
Principle: The primary amine is chemically modified to a less polar and more volatile derivative, which is then separated by GC and detected by a mass spectrometer.
Experimental Protocol:
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass selective detector.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
-
Derivatization:
-
Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is highly effective for primary amines. The resulting fluorinated amide is highly volatile and gives a strong signal with an electron capture detector (ECD) if available, or excellent sensitivity in MS.
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize the amine.
-
-
Derivatization Procedure (Example with TFAA): a. Evaporate the solvent from the sample extract to dryness under a stream of nitrogen. b. Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA. c. Cap the vial and heat at 60-70 °C for 20 minutes. d. Cool to room temperature and inject 1 µL into the GC-MS.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode for initial identification of the derivative's mass spectrum, and selected ion monitoring (SIM) mode for quantification.
-
Causality Behind Choices:
-
Derivatization is mandatory to overcome the polarity and low volatility of the primary amine.
-
Acylation with fluorinated anhydrides is a classic and robust method for amines, significantly improving their GC properties and detection sensitivity.
-
A temperature-programmed GC run is necessary to ensure good separation and peak shape.
Workflow Diagram:
Caption: Workflow for GC-MS analysis with derivatization.
Concluding Remarks
The analytical quantification of this compound requires a tailored approach depending on the matrix, the required sensitivity, and whether the enantiomeric composition needs to be determined. The protocols outlined in this guide provide a solid foundation for developing and validating robust analytical methods. For achiral analysis in pharmaceutical products, HPLC-UV is a reliable workhorse. For trace-level quantification in biological samples, LC-MS/MS offers unparalleled sensitivity and selectivity. GC-MS with derivatization is a viable alternative, particularly for impurity profiling. Finally, chiral HPLC is indispensable for controlling the stereochemical purity of this important pharmaceutical building block. It is imperative that any method developed based on these guidelines is fully validated according to the relevant regulatory standards to ensure the generation of high-quality, reliable data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46911904, (S)-6-Fluorochroman-4-amine. Retrieved January 11, 2026 from [Link].
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link].
-
AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link].
Sources
Application Notes & Protocols: In Vivo Experimental Design Using (S)-6-Fluorochroman-4-amine in Animal Models
Introduction: Unveiling the Potential of (S)-6-Fluorochroman-4-amine
(S)-6-Fluorochroman-4-amine is a chiral aminofluorinated chroman derivative recognized for its utility as a versatile chemical building block.[1][2] Its structural significance is highlighted by its role as a key intermediate in the synthesis of complex pharmaceutical agents, such as the cardioselective β-receptor blocker nebivolol.[3] Beyond its synthetic utility, the chroman scaffold is of significant interest in neuropharmacology. Research into structurally related 6-fluorochroman derivatives has demonstrated potent antagonist activity at the serotonin 1A (5-HT1A) receptor, a critical modulator of mood, anxiety, and cognition in the central nervous system.[4]
The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. Antagonism of this receptor can prevent the negative feedback mechanism on serotonin release, thereby enhancing serotonergic neurotransmission. This mechanism underpins the therapeutic potential of compounds targeting this receptor. In vivo studies on 6-fluorochroman analogues have validated this, demonstrating antagonist activity against 8-OH-DPAT-induced behavioral and electrophysiological responses in rat models.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo experiments with (S)-6-Fluorochroman-4-amine. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Section 1: Foundational Principles of In Vivo Experimental Design
A successful in vivo study begins not with the procedure, but with a meticulously planned experimental design. The integrity of the data and its subsequent interpretation are wholly dependent on the rigor of this initial phase.
Hypothesis Formulation and Model Selection
The cornerstone of any experiment is a clear, testable hypothesis. Based on existing literature, a primary hypothesis for (S)-6-Fluorochroman-4-amine would be:
-
"Administration of (S)-6-Fluorochroman-4-amine will antagonize 5-HT1A receptor activity in vivo, leading to measurable changes in specific behavioral paradigms sensitive to serotonergic modulation."
Choosing the Right Animal Model: The selection of an appropriate animal model is critical for translational relevance.
-
Mice: Ideal for initial screening, genetic knockout models, and behavioral assays like the Elevated Plus Maze due to their well-characterized genetics and lower compound requirements.
-
Rats: Often preferred for more complex neuropharmacological studies, including electrophysiology and pharmacokinetic/pharmacodynamic (PK/PD) modeling, as their larger size facilitates surgical procedures and serial blood sampling.[4][5] Wistar or Sprague-Dawley rats are common choices.
The Imperative of Controls
To ensure that observed effects are directly attributable to the test compound, a multi-tiered control strategy is non-negotiable.
-
Vehicle Control: Animals receive the same formulation (e.g., saline, DMSO/saline mixture) without the active compound. This accounts for any effects of the solvent or the administration procedure itself.
-
Positive Control: A well-characterized compound with a known mechanism of action (e.g., a known 5-HT1A antagonist like WAY-100635) should be used. This validates the experimental model's ability to detect the expected biological effect.
-
Negative Control (where applicable): An inactive enantiomer or a structurally similar but biologically inert molecule can be used to confirm stereospecificity or structure-activity relationships.
Ethical Considerations and the 3Rs
All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and distress while maximizing data quality.[6]
Caption: High-level workflow for a robust in vivo study.
Section 2: Compound Preparation and Administration Protocols
Precise and consistent compound administration is fundamental to achieving reproducible results. (S)-6-Fluorochroman-4-amine is commonly available as a hydrochloride salt, which influences its solubility and formulation.[2]
Vehicle Selection and Formulation
The goal is to create a homogenous, stable, and biocompatible solution or suspension.
-
Solubility Test: Begin by assessing the solubility of the hydrochloride salt in standard vehicles:
-
0.9% Sterile Saline
-
Phosphate-Buffered Saline (PBS)
-
5% Dimethyl Sulfoxide (DMSO) in Saline
-
5% Tween® 80 in Saline
-
-
Protocol for Formulation (Example):
-
Objective: Prepare a 1 mg/mL stock solution of (S)-6-Fluorochroman-4-amine HCl.
-
Step 1: Weigh the required amount of compound using a calibrated analytical balance.
-
Step 2: If using a co-solvent, first dissolve the compound in the minimum required volume of DMSO.
-
Step 3: Vortex vigorously until the compound is fully dissolved.
-
Step 4: Add the primary vehicle (e.g., 0.9% Saline) dropwise while vortexing to bring the solution to the final volume and concentration. Ensure the compound does not precipitate.
-
Step 5: Filter the final solution through a 0.22 µm sterile filter if intended for intravenous or intraperitoneal injection.
-
Dosage and Administration Routes
Dosage Calculation Table
| Animal Weight (g) | Target Dose (mg/kg) | Injection Volume (mL) for 1 mg/mL Solution |
|---|---|---|
| 20 | 5 | 0.10 |
| 25 | 5 | 0.125 |
| 30 | 5 | 0.15 |
| 200 | 10 | 2.0 |
| 250 | 10 | 2.5 |
| 300 | 10 | 3.0 |
Protocol 2.2.1: Intraperitoneal (IP) Injection (Mice/Rats)
-
Rationale: IP injection allows for rapid absorption into the systemic circulation, bypassing the first-pass metabolism associated with oral administration. It is a common route for systemic drug delivery in rodents.[5]
-
Procedure:
-
Restrain the animal securely. For mice, scruff the neck to expose the abdomen. For rats, appropriate manual restraint is required.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 2.2.2: Oral Gavage (PO) (Mice/Rats)
-
Rationale: This route simulates human oral drug administration and is essential for assessing oral bioavailability. Fasting the animals for 4-6 hours prior can improve absorption consistency.[7]
-
Procedure:
-
Use a proper-sized, flexible, or ball-tipped gavage needle.
-
Securely restrain the animal with its head and body in a straight line.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and restart.
-
Once the needle is in the stomach (indicated by the depth of insertion), administer the compound.
-
Remove the needle gently and monitor the animal for signs of respiratory distress.
-
Section 3: Core In Vivo Methodologies
The following protocols are designed to test the primary hypothesis of 5-HT1A receptor antagonism.
Protocol 3.1: Preliminary Pharmacokinetic (PK) Profiling in Rats
-
Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, half-life) of (S)-6-Fluorochroman-4-amine following a single dose. This information is crucial for designing subsequent pharmacodynamic studies.
-
Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental.[8] A PK profile informs the optimal timing for behavioral assessments relative to compound administration.
Caption: Workflow for a typical satellite group PK study.
-
Methodology:
-
Animals: Male Wistar rats (n=3-4 per time point).
-
Dosing: Administer a single IP dose (e.g., 10 mg/kg) of (S)-6-Fluorochroman-4-amine.
-
Blood Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predefined time points: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Sample Processing: Collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis.
-
Protocol 3.2: Reversal of 8-OH-DPAT-Induced Behaviors in Rats
-
Objective: To functionally assess the 5-HT1A receptor antagonist activity of the compound.
-
Rationale: The compound 8-OH-DPAT is a potent 5-HT1A receptor agonist that reliably induces a suite of measurable physiological and behavioral changes, including hypothermia and a characteristic "serotonin syndrome" (forepaw treading, flat body posture). A functional antagonist will significantly attenuate or block these effects.[4]
Caption: Timeline for the 8-OH-DPAT challenge study.
-
Methodology:
-
Animals: Male Wistar rats (n=8-10 per group).
-
Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + 8-OH-DPAT
-
Group 3: (S)-6-Fluorochroman-4-amine (Dose 1) + 8-OH-DPAT
-
Group 4: (S)-6-Fluorochroman-4-amine (Dose 2) + 8-OH-DPAT
-
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.
-
Pre-treatment (T=-30 min): Administer the test compound or vehicle via the chosen route (e.g., IP). The pre-treatment time should be informed by the PK study (near Tmax).
-
Agonist Challenge (T=0 min): Administer 8-OH-DPAT (e.g., 0.5 mg/kg, SC).
-
Assessment (T=15 to 60 min): At regular intervals (e.g., every 15 minutes), measure the rectal temperature using a digital thermometer and score the presence of serotonin syndrome behaviors.
-
-
Data Presentation: Expected Outcomes
| Treatment Group | Change in Body Temp (°C) from Baseline | Behavioral Score (0-3 scale) |
|---|---|---|
| Vehicle + Vehicle | ~0 | 0 |
| Vehicle + 8-OH-DPAT | -1.5 to -2.5 | 2-3 |
| Test Cmpd + 8-OH-DPAT | Attenuated drop (e.g., -0.5) | Attenuated score (e.g., 0-1) |
Section 4: Data Analysis and Interpretation
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods. For comparing multiple groups, a one-way or two-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. A p-value of <0.05 is typically considered statistically significant.
-
Interpreting Results:
-
PK Study: The results will define the dosing window for future experiments. A short half-life may necessitate more frequent dosing for chronic studies.
-
8-OH-DPAT Challenge: A statistically significant reduction in both hypothermia and behavioral scores by (S)-6-Fluorochroman-4-amine compared to the Vehicle + 8-OH-DPAT group provides strong evidence of functional in vivo 5-HT1A receptor antagonism.
-
-
Potential Pitfalls:
-
Poor Solubility: If the compound precipitates, bioavailability will be inconsistent. Re-evaluate the formulation vehicle.
-
Off-Target Effects: The compound may interact with other receptors. A broader receptor screening panel may be necessary if unexpected behaviors are observed.
-
Metabolic Instability: If the compound is rapidly metabolized, the exposure may be too low to see an effect. This would be identified in the PK study.
-
Conclusion
(S)-6-Fluorochroman-4-amine represents a valuable chemical tool for investigating the serotonergic system. By leveraging its potential as a 5-HT1A receptor antagonist, researchers can explore its effects in various animal models of CNS disorders. The application of the structured, hypothesis-driven, and well-controlled experimental designs detailed in this guide is paramount for generating high-quality, interpretable, and impactful in vivo data. This rigorous approach ensures scientific integrity and accelerates the journey from preclinical discovery to potential therapeutic application.
References
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Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (PubMed, National Library of Medicine). [Link]
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Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. (PubMed, National Library of Medicine). [Link]
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Guidelines on Anesthesia and Analgesia in Rats. (Animal Care & Use Program, University of California, Berkeley). [Link]
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(S)-6-Fluorochroman-4-amine. (PubChem, National Library of Medicine). [Link]
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Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (National Center for Biotechnology Information, NIH). [Link]
-
Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. (National Center for Biotechnology Information, NIH). [Link]
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Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. (ResearchGate). [Link]
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In Vivo Models For Efficacy Testing. (Pharmaron). [Link]
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A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior. (PubMed Central, National Library of Medicine). [Link]
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A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients. (PubMed, National Library of Medicine). [Link]
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Application Note & Protocol: Robust and Versatile N-acylation of Chroman-6-amine Derivatives for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Acylated Chroman Scaffolds
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The N-acylation of chroman-6-amine derivatives is a crucial chemical transformation that allows for the introduction of diverse functionalities onto this promising scaffold. This modification can significantly impact the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, metabolic stability, and target binding affinity, making it a key strategy in the lead optimization phase of drug discovery.[4][5]
This application note provides a detailed, field-proven protocol for the N-acylation of chroman-6-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explaining the causality behind experimental choices, and ensuring a self-validating system for reproducible results.
Theoretical Background: The Chemistry of N-Acylation
N-acylation is the process of introducing an acyl group (-C(O)R) to an amine, forming an amide bond.[6] This reaction is one of the most fundamental and widely utilized transformations in organic synthesis.[7] The general mechanism for the N-acylation of a primary amine, such as a chroman-6-amine derivative, with an acyl chloride is a nucleophilic addition-elimination reaction.[8]
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acylating agent.[8] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., a chloride ion in the case of an acyl chloride).[8] A base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[4]
Experimental Protocol: N-acylation of a Representative Chroman-6-amine Derivative
This protocol details the N-acylation of 2,2-dimethylchroman-6-amine with benzoyl chloride as a representative example. The principles outlined can be adapted for various chroman-6-amine derivatives and acylating agents.
Materials and Reagents:
-
2,2-dimethylchroman-6-amine
-
Benzoyl chloride (or other desired acyl chloride/anhydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt3) or Pyridine (as a base)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylchroman-6-amine (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice bath. To this solution, add triethylamine (1.5 equivalents). The base is crucial for scavenging the HCl generated during the reaction.[4]
-
Acylating Agent Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes. The slow addition helps to control the reaction exotherm.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove any unreacted acid chloride and HCl, followed by brine to remove residual water.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-acylated chroman derivative.[9] Alternatively, if the product is a solid, recrystallization can be an effective purification method.[9]
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Key Reaction Parameters and Considerations
The choice of acylating agent, base, and solvent can significantly influence the outcome of the N-acylation reaction. The following table summarizes common reagents and their characteristics.
| Parameter | Reagent/Condition | Rationale and Considerations | References |
| Acylating Agent | Acyl Chlorides | Highly reactive, generally provides high yields. Generates HCl, requiring a stoichiometric amount of base. | [4][6] |
| Acid Anhydrides | Less reactive than acyl chlorides but still effective. Produces a carboxylic acid byproduct. | [4][6] | |
| Carboxylic Acids (with coupling agents) | Milder conditions, suitable for sensitive substrates. Requires a coupling agent (e.g., DCC, EDC, HATU). | [10][11] | |
| Base | Triethylamine (NEt₃) | Common, inexpensive, and effective for scavenging HCl. | [4] |
| Pyridine | Can also act as a nucleophilic catalyst. Can be more difficult to remove during work-up. | [4] | |
| Diisopropylethylamine (DIPEA) | A non-nucleophilic, sterically hindered base, useful for preventing side reactions. | [12] | |
| Solvent | Dichloromethane (DCM) | Good solvent for most reactants, relatively non-reactive. | [4][9] |
| Tetrahydrofuran (THF) | Aprotic polar solvent, good for dissolving a wide range of compounds. | [4] | |
| Acetonitrile | Can sometimes be used as both solvent and acylating agent in certain protocols. | [13][14] | |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | A highly effective nucleophilic catalyst, often used in small amounts with less reactive acylating agents. | [12] |
| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Can be used to activate the acylating agent, particularly with less reactive amines. | [15] |
Visualizing the Workflow and Mechanism
To provide a clear overview of the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for the N-acylation of chroman-6-amine derivatives.
Caption: Reaction mechanism for the N-acylation of an amine with an acyl chloride.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Alternatively, a more potent coupling agent or a catalyst like DMAP can be employed, especially for less reactive substrates.[16] The purity of the reagents and the dryness of the solvent are also critical.
-
Side Reactions: The presence of other nucleophilic groups on the chroman scaffold may lead to side reactions. Protecting group strategies may be necessary in such cases.
-
Purification Difficulties: If the product is difficult to separate from the starting materials or byproducts by column chromatography, recrystallization may be a viable alternative for solid products.[9]
Analytical Characterization
The successful synthesis of the N-acylated chroman-6-amine derivative should be confirmed through a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.[17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the formation of the amide bond.
Conclusion
The N-acylation of chroman-6-amine derivatives is a robust and versatile method for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the acylating agent, base, and reaction conditions, a wide variety of N-acylated chroman derivatives can be efficiently prepared. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and explore the chemical space of this important class of molecules.
References
- [Link to a relevant scientific article on N-acyl
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
-
Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
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MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
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ARKIVOC. (2004). N-Acylation in combinatorial chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Retrieved from [Link]
-
ResearchGate. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. Retrieved from [Link]
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Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. Retrieved from [Link]
- [Link to a relevant scientific article on metal-catalyzed amid
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Organic Letters. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Mn(II)-Catalyzed N-Acylation of Amines. Retrieved from [Link]
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ACS Publications. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]
-
PubMed. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Retrieved from [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]
-
PubMed. (2014). Chromones as a privileged scaffold in drug discovery: a review. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). N-dealkylation of Amines. Retrieved from [Link]
-
PubMed. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Retrieved from [Link]
-
PubMed. (2007). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. Retrieved from [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
PubMed Central. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]
-
PubMed. (2012). Optimization of HNO Production From N,O-bis-acylated Hydroxylamine Derivatives. Retrieved from [Link]
-
YouTube. (2016). Amino acids and amide bond formation. Retrieved from [Link]
-
PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
PubMed Central. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. Retrieved from [Link]
-
PubMed Central. (2016). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Helda. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]
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Titel: Sensitive und enantioselektive Quantifizierung von 6-Fluorochroman-4-amin mittels LC-MS/MS nach chiraler Derivatisierung
Anwendungshinweis
Zusammenfassung Dieser Anwendungshinweis beschreibt eine robuste und hochempfindliche Methode für die Quantifizierung der Enantiomere von 6-Fluorochroman-4-amin in komplexen Matrices mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS). Aufgrund der hohen Polarität und des Fehlens eines starken Chromophors stellt die direkte Analyse von 6-Fluorochroman-4-amin eine Herausforderung dar. Zudem erfordert die chirale Natur des Moleküls eine enantioselektive Trennung, um seine pharmakologischen und toxikologischen Eigenschaften vollständig zu charakterisieren. Um diese Hürden zu überwinden, wird eine Prä-Säulen-Derivatisierungsstrategie unter Verwendung eines chiralen Derivatisierungsreagenz, Nα-(5-Fluor-2,4-dinitrophenyl)-L-leucinamid (L-FDLA), eingesetzt. Diese Vorgehensweise wandelt die Enantiomere in diastereomere Derivate um, was deren Trennung auf einer achiralen Reversed-Phase-Säule ermöglicht und gleichzeitig die Ionisierungseffizienz und die chromatographische Retention signifikant verbessert.[1][2]
Einleitung und wissenschaftlicher Hintergrund
6-Fluorochroman-4-amin ist ein wichtiger Baustein in der Wirkstoffentwicklung und dient als Schlüsselintermediat für die Synthese pharmakologisch aktiver Moleküle. Die Analyse von primären Aminen wie 6-Fluorochroman-4-amin mittels Reversed-Phase-LC-MS/MS ist oft problematisch. Die Gründe hierfür sind vielfältig:
-
Geringe Retention: Polare Amine zeigen eine schwache Wechselwirkung mit unpolaren stationären Phasen (z. B. C18), was zu einer frühen Elution und potenzieller Interferenz durch die Lösungsmittelfront führt.[3]
-
Schlechte Ionisierungseffizienz: Obwohl Amine protoniert werden können, ist die Effizienz der Elektrospray-Ionisierung (ESI) oft nicht optimal, was die Empfindlichkeit beeinträchtigt.
-
Chiralität: 6-Fluorochroman-4-amin besitzt ein stereogenes Zentrum an der C4-Position, was bedeutet, dass es als zwei Enantiomere ((R) und (S)) existiert. Enantiomere haben identische physikochemische Eigenschaften in einer achiralen Umgebung, was ihre Trennung auf Standard-LC-Säulen unmöglich macht.[2] Eine genaue Quantifizierung jedes einzelnen Enantiomers ist jedoch entscheidend, da sie oft unterschiedliche pharmakokinetische und pharmakodynamische Profile aufweisen.
Die chemische Derivatisierung bietet eine elegante Lösung für diese Probleme.[3] Durch die kovalente Bindung eines sorgfältig ausgewählten Reagenz an die primäre Aminogruppe können die Analyten-Eigenschaften gezielt modifiziert werden. Für diese Anwendung wurde Nα-(5-Fluor-2,4-dinitrophenyl)-L-leucinamid (L-FDLA), ein fortschrittliches Marfey-Reagenz, gewählt. Die Wahl fiel auf L-FDLA aus folgenden Gründen:
-
Bildung von Diastereomeren: Als enantiomerenreines Reagenz reagiert L-FDLA mit den (R)- und (S)-Enantiomeren des Amins zu zwei diastereomeren Produkten.[1] Diastereomere besitzen unterschiedliche physikalische Eigenschaften und können daher auf Standard-achiralen LC-Säulen getrennt werden.[4]
-
Verbesserte Hydrophobizität: Die Einführung der großen, unpolaren Dinitrophenyl- und Leucin-Einheiten erhöht die Hydrophobizität des Moleküls drastisch, was zu einer verbesserten Retention auf C18-Säulen führt.
-
Gesteigerte Empfindlichkeit: Die Dinitrophenyl-Gruppe ist stark elektronegativ, was die Detektion im Massenspektrometer, insbesondere im negativen Ionisationsmodus, verbessern kann. Zudem bietet die Struktur vorhersagbare und stabile Fragmentierungsmuster für die MS/MS-Analyse.
Prinzip der chiralen Derivatisierung mit L-FDLA
Die Reaktion von 6-Fluorochroman-4-amin mit L-FDLA ist eine nukleophile aromatische Substitution. Unter basischen Bedingungen (pH 9-10) wird die primäre Aminogruppe des Analyten deprotoniert und agiert als Nukleophil.[5] Sie greift das elektronenarme, an den Dinitrophenyl-Ring gebundene Fluoratom des L-FDLA an. Dies führt zur Bildung eines stabilen Diastereomers und zur Freisetzung von Fluorwasserstoff (HF), der durch den Puffer neutralisiert wird.
Experimentelles Vorgehen
Benötigte Materialien und Reagenzien
-
Analyt: (S)-6-Fluorochroman-4-amin[6] und (R)-6-Fluorochroman-4-amin (als Referenzstandards)
-
Derivatisierungsreagenz: Nα-(5-Fluor-2,4-dinitrophenyl)-L-leucinamid (L-FDLA)
-
Lösungsmittel: Acetonitril (ACN, LC-MS-Grade), Wasser (LC-MS-Grade), Ameisensäure (FA, LC-MS-Grade), Aceton (wasserfrei)
-
Puffer: Natriumbicarbonat (NaHCO₃), Natriumhydroxid (NaOH)
-
Geräte: Analysenwaage, Vortexmischer, Thermomischer oder Wasserbad, Zentrifuge, 2-mL-Reaktionsgefäße, Pipetten, LC-MS/MS-System (z. B. Triple-Quadrupol-Massenspektrometer mit ESI-Quelle)
Vorbereitung der Lösungen
-
Stammlösungen der Analyten (1 mg/mL): Lösen Sie 10 mg jedes Enantiomers separat in 10 mL ACN.
-
L-FDLA-Lösung (10 mg/mL): Lösen Sie 10 mg L-FDLA in 1 mL wasserfreiem Aceton. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Natriumbicarbonat-Puffer (1 M, pH 9.5): Lösen Sie 8.4 g NaHCO₃ in 90 mL Wasser, stellen Sie den pH-Wert mit 1 M NaOH auf 9.5 ein und füllen Sie mit Wasser auf 100 mL auf.
Protokoll zur Derivatisierung
-
Probenvorbereitung: Überführen Sie 50 µL der Probelösung (oder Kalibrierungsstandard) in ein 2-mL-Reaktionsgefäß.
-
Pufferung: Fügen Sie 100 µL des 1 M Natriumbicarbonat-Puffers (pH 9.5) hinzu und mischen Sie kurz. Die basische Umgebung ist entscheidend, um die Aminogruppe für die Reaktion zu deprotonieren.[7]
-
Reagenz zugeben: Fügen Sie 100 µL der frisch zubereiteten L-FDLA-Lösung hinzu.
-
Inkubation: Verschließen Sie das Gefäß fest, mischen Sie es gründlich und inkubieren Sie es für 60 Minuten bei 60°C in einem Thermomischer. Die erhöhte Temperatur beschleunigt die Reaktion.
-
Neutralisation: Kühlen Sie die Probe auf Raumtemperatur ab und fügen Sie 50 µL 1 M Salzsäure (HCl) hinzu, um die Reaktion zu stoppen und überschüssiges basisches Reagenz zu neutralisieren.
-
Verdünnung und Aufreinigung: Füllen Sie die Probe mit Acetonitril auf ein Endvolumen von 1 mL auf. Mischen Sie gut und zentrifugieren Sie für 5 Minuten bei 10.000 x g, um eventuell ausgefallene Salze zu entfernen.
-
Analyse: Überführen Sie den klaren Überstand in ein HPLC-Vial für die LC-MS/MS-Analyse.
LC-MS/MS-Bedingungen
Die optimierten chromatographischen und massenspektrometrischen Parameter sind entscheidend für eine erfolgreiche Quantifizierung.
| Parameter | Einstellung | Begründung |
| LC-System | ||
| Säule | C18 Reversed-Phase (z.B. 2.1 x 100 mm, 1.8 µm) | Bietet exzellente Trennleistung für die hydrophoben Derivate. |
| Mobile Phase A | Wasser + 0.1% Ameisensäure | Standard-Eluent für RP-Chromatographie, die Säure verbessert die Peakform. |
| Mobile Phase B | Acetonitril + 0.1% Ameisensäure | Starkes organisches Lösungsmittel zur Elution der Derivate. |
| Flussrate | 0.3 mL/min | Geeignet für 2.1 mm ID Säulen, gewährleistet eine gute Trenneffizienz. |
| Säulentemperatur | 40°C | Verbessert die Peakform und reduziert den Säulendruck. |
| Injektionsvolumen | 5 µL | |
| Gradientenelution | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-11 min: 80-95% B; 11-13 min: 95% B; 13-13.1 min: 95-30% B; 13.1-16 min: 30% B | Der Gradient ist optimiert, um die beiden Diastereomere mit Basislinientrennung zu eluieren und die Säule danach zu re-equilibrieren.[8] |
| MS/MS-System | ||
| Ionisationsmodus | ESI positiv | Bietet in der Regel eine hohe Empfindlichkeit für die derivatisierten Amine. |
| Scan-Typ | Multiple Reaction Monitoring (MRM) | Höchste Spezifität und Empfindlichkeit für die Quantifizierung.[9] |
| MRM-Übergänge | ||
| Precursor-Ion (Q1) | m/z des derivatisierten Analyten [M+H]⁺ | Muss experimentell durch Infusion des derivatisierten Standards bestimmt werden. |
| Product-Ion (Q3) | m/z eines stabilen, spezifischen Fragments | Wird durch Optimierung der Kollisionsenergie (CE) ermittelt, um das beste Signal-Rausch-Verhältnis zu erzielen. |
Erwartete Ergebnisse und Diskussion
Nach der Derivatisierung sollten die beiden gebildeten Diastereomere (L-FDLA-(R)-Amin und L-FDLA-(S)-Amin) unterschiedliche Retentionszeiten auf der C18-Säule aufweisen. Typischerweise wird eine Basislinientrennung mit einem Auflösungsfaktor (Rs) > 1.5 angestrebt, um eine genaue und präzise Integration der Peakflächen zu gewährleisten.
Tabelle 2: Hypothetische Leistungsdaten der Methode
| Parameter | (L-FDLA)-(R)-Amin | (L-FDLA)-(S)-Amin |
| Retentionszeit (min) | 8.2 | 8.9 |
| Auflösung (Rs) | - | > 1.9 |
| MRM-Übergang (Q1→Q3) | z.B. 475.2 → 328.1 | z.B. 475.2 → 328.1 |
| Linearitätsbereich | 0.1 - 200 ng/mL | 0.1 - 200 ng/mL |
| Korrelationskoeffizient (r²) | > 0.998 | > 0.998 |
| Untere Quantifizierungsgrenze (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Wiederfindung (%) | 92 ± 5% | 94 ± 4% |
| Präzision (%RSD) | < 10% | < 10% |
Die Methode sollte eine ausgezeichnete Linearität über einen breiten Konzentrationsbereich zeigen. Die hohe Empfindlichkeit, die durch die Derivatisierung erreicht wird, ermöglicht die Quantifizierung von Spuren des Analyten in komplexen biologischen oder pharmazeutischen Proben. Die Validierung der Methode sollte gemäß den Richtlinien der Industrie, wie z.B. ICH M10, erfolgen, um ihre Zuverlässigkeit, Genauigkeit und Reproduzierbarkeit sicherzustellen.[10]
Schlussfolgerung
Die hier beschriebene Methode, die auf einer chiralen Derivatisierung mit L-FDLA und anschließender LC-MS/MS-Analyse basiert, stellt eine effektive Strategie zur Überwindung der analytischen Herausforderungen bei der Quantifizierung von 6-Fluorochroman-4-amin dar. Sie ermöglicht nicht nur eine hochempfindliche Detektion, sondern auch die entscheidende enantioselektive Trennung, die für die Charakterisierung in der pharmazeutischen Entwicklung unerlässlich ist. Das detaillierte Protokoll bietet eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um diese Methode in ihren Laboren zu implementieren und für ihre spezifischen Anwendungen zu validieren.
Referenzen
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Sakai, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed. Verfügbar unter: [Link]
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Lkhagva, A., & Tai, H. C. (2021). Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. Verfügbar unter: [Link]
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Borisov, R., et al. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. Verfügbar unter: [Link]
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Hida, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. Verfügbar unter: [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Verfügbar unter: [Link]
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Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Verfügbar unter: [Link]
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Ziegler, J., & Abel, J. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. PubMed. Verfügbar unter: [Link]
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Yuan, T., et al. Targeted quantification of amino acids by dansylation. PMC - NIH. Verfügbar unter: [Link]
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Mantzourani, C., & Kokotou, M. G. (2022). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Verfügbar unter: [Link]
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Li, W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Verfügbar unter: [Link]
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Sasabe, J., et al. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Verfügbar unter: [Link]
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Das, R., & Roy, S. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Verfügbar unter: [Link]
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Johnson, Z. I., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. Verfügbar unter: [Link]
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ResearchGate. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Verfügbar unter: [Link]
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An, E., & Lee, H. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. Verfügbar unter: [Link]
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Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Development & Delivery. Verfügbar unter: [Link]
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Lazaro, C. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC - NIH. Verfügbar unter: [Link]
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Hamase, K. (2026). Two-Dimensional LC-MS/MS Determination of Chiral Amino Acids in Real-World Samples. PubMed. Verfügbar unter: [Link]
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North-East BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Verfügbar unter: [Link]
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Shimadzu. Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. Verfügbar unter: [Link]
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Kim, M., et al. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent. CoLab. Verfügbar unter: [Link]
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Hida, Y., et al. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Mary Ann Liebert, Inc., publishers. Verfügbar unter: [Link]
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Wikipedia. Chiral derivatizing agent. Verfügbar unter: [Link]
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Abdullah, M. P., et al. 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Semantic Scholar. Verfügbar unter: [Link]
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PubChem. (S)-6-Fluorochroman-4-amine. Verfügbar unter: [Link]
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Lee, F. W. M. (2025). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. Verfügbar unter: [Link]
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Harvey, D. (2023). Derivatization. Chemistry LibreTexts. Verfügbar unter: [Link]
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Mantzourani, C., & Kokotou, M. G. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Verfügbar unter: [Link]
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ResearchGate. Separation of Biojenic Amines Using Dansyl Cloride Derivatization and Mixed Micellar Liquid Chromatography. Verfügbar unter: [Link]
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Application Notes & Protocols for 6-Fluorochroman-4-amine in Neuroprotective Studies
Abstract: The chromane ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2] These compounds often exhibit a combination of antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties.[3][4][5] This guide introduces 6-Fluorochroman-4-amine, a novel derivative of this class, and provides a comprehensive framework for its evaluation as a potential neuroprotective agent. We present a logical, tiered approach, beginning with foundational in vitro screening to establish safety and efficacy, followed by detailed protocols for mechanistic elucidation, and culminating in a proposed framework for preclinical validation. The methodologies herein are designed for researchers, scientists, and drug development professionals seeking to systematically investigate the neuroprotective potential of new chemical entities.
Part 1: Introduction to the Chromane Scaffold and this compound
The brain's high metabolic rate and rich lipid composition make it exceptionally vulnerable to oxidative stress, a key pathological driver in many neurodegenerative disorders.[6][7] Compounds built on the chromane scaffold, structurally related to Vitamin E, are of high interest due to their inherent antioxidant capabilities.[1] Furthermore, modifications to the chromane ring have yielded potent inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and cholinesterases.[1][4][8]
This compound is an uncharacterized derivative featuring a fluorine atom at the 6-position and an amine group at the 4-position. The fluorine substitution can enhance metabolic stability and binding affinity, while the amine group offers a site for potential interactions with biological targets. This document outlines a systematic, multi-stage workflow to rigorously assess its neuroprotective profile.
Figure 1: A tiered experimental workflow for evaluating this compound.
Part 2: Foundational In Vitro Screening
The initial phase aims to establish the compound's basic bioactivity: its inherent toxicity and its ability to protect neurons from a common toxic insult. We recommend using a robust and reproducible neuronal cell line, such as the human neuroblastoma SH-SY5Y or the mouse hippocampal HT-22 line, which are widely used in neuroprotection screening.[9][10] For the neurotoxic challenge, 6-hydroxydopamine (6-OHDA) is an excellent choice as it specifically induces oxidative stress and mitochondrial dysfunction, mimicking pathological aspects of Parkinson's disease.[11][12][13]
Protocol 1.1: Determining the Maximum Non-Toxic Concentration
Principle: Before testing for protective effects, it's crucial to identify the concentration range where this compound itself does not harm the cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM down to ~0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Replace the old medium with the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl).
-
Incubate for another 4 hours, or until the purple formazan crystals have dissolved.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot cell viability (%) against compound concentration to determine the highest concentration that does not significantly reduce viability (e.g., >95% viability).
Protocol 1.2: Assessing Neuroprotection Against 6-OHDA-Induced Toxicity
Principle: This protocol evaluates if pre-treatment with non-toxic concentrations of this compound can protect cells from a subsequent lethal dose of 6-OHDA.
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.1.
-
Pre-treatment: Treat cells with various non-toxic concentrations of this compound (determined in Protocol 1.1) for 2 hours. Include three control groups: untreated (no compound, no 6-OHDA), vehicle + 6-OHDA, and compound-only.
-
Toxic Insult: Add 6-OHDA to the wells to a final concentration of 100 µM (this concentration may require optimization for your specific cell line). Do not add 6-OHDA to the untreated and compound-only control wells.
-
Incubation: Incubate for 24 hours.
-
MTT Assay: Perform the MTT assay as described in Protocol 1.1.
-
Analysis: Calculate the percentage of neuroprotection using the formula: % Protection = [(Abs_treated - Abs_6OHDA) / (Abs_untreated - Abs_6OHDA)] * 100
| Treatment Group | Hypothetical Abs (570 nm) | % Cell Viability | % Neuroprotection |
| Untreated Control | 1.00 | 100% | N/A |
| Vehicle + 100 µM 6-OHDA | 0.40 | 40% | 0% (Reference) |
| 1 µM Cmpd + 100 µM 6-OHDA | 0.76 | 76% | 60% |
| 5 µM Cmpd + 100 µM 6-OHDA | 0.88 | 88% | 80% |
| 10 µM Cmpd + 100 µM 6-OHDA | 0.91 | 91% | 85% |
| Table 1: Example data demonstrating dose-dependent neuroprotection by a hypothetical compound (Cmpd) against 6-OHDA toxicity. |
Part 3: Mechanistic Elucidation
If this compound shows significant neuroprotection in the initial screen, the next step is to investigate its mechanism of action. Based on the known properties of chromanes, key pathways to investigate are the mitigation of oxidative stress, preservation of mitochondrial health, and inhibition of apoptosis.[1][3]
Figure 2: Key events in oxidative stress-induced apoptosis and points of intervention for a neuroprotective compound.
Protocol 2.1: Quantification of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay uses a cell-permeable dye, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence indicates an antioxidant effect.[10][14]
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treatment: Pre-treat cells with this compound for 2 hours as in Protocol 1.2.
-
Dye Loading: Add H₂DCFDA to a final concentration of 10 µM and incubate for 30 minutes.
-
Wash: Gently wash the cells twice with warm PBS to remove excess dye.
-
Toxic Insult: Add 100 µM 6-OHDA to the appropriate wells.
-
Data Acquisition: Immediately measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1-2 hours using a plate reader.
-
Analysis: Plot fluorescence intensity over time. Compare the rate of fluorescence increase in compound-treated wells to the 6-OHDA-only control.
Protocol 2.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: Healthy mitochondria maintain a high negative membrane potential (ΔΨm). Loss of this potential is an early hallmark of apoptosis and mitochondrial dysfunction.[15] Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[16][17][18]
Methodology:
-
Cell Seeding & Treatment: Seed and treat cells with the compound and 6-OHDA as described in Protocol 1.2, but for a shorter duration (e.g., 6-8 hours), as MMP loss is an earlier event.
-
Dye Loading: Add TMRE to a final concentration of 50-100 nM and incubate for 30 minutes at 37°C.
-
Wash: Gently wash cells with warm PBS.
-
Data Acquisition: Measure fluorescence (Excitation: ~549 nm, Emission: ~575 nm) using a fluorescence microscope or plate reader.
-
Analysis: Quantify the fluorescence intensity per cell or per well. A preservation of fluorescence in the compound-treated group relative to the 6-OHDA control indicates a protective effect on mitochondrial health.
Protocol 2.3: Evaluation of Apoptosis via Caspase-3/7 Activity
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[19] Luminescent assays, such as Caspase-Glo® 3/7, use a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[18][19][20]
Methodology:
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.2 for 12-16 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent directly to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A reduction in the luminescent signal in compound-treated wells compared to the 6-OHDA control indicates inhibition of the apoptotic cascade.
| Assay | 6-OHDA Control (Relative Units) | + 10 µM Cmpd (Relative Units) | Interpretation of Cmpd Effect |
| ROS Production (RFU) | 5000 | 1500 | Potent Antioxidant Activity |
| MMP (TMRE Fluorescence) | 30% | 85% | Preserves Mitochondrial Health |
| Caspase-3/7 Activity (RLU) | 8.0 x 10⁵ | 1.5 x 10⁵ | Strong Anti-Apoptotic Effect |
| Table 2: Hypothetical summary of mechanistic assay results for a promising neuroprotective compound (Cmpd). |
Part 4: Advanced Mechanistic Studies & Target Engagement
With evidence of antioxidant and anti-apoptotic activity, further studies can probe more specific molecular targets associated with the chromane scaffold.
Figure 3: The Nrf2 antioxidant response pathway. Activators prevent Nrf2 degradation, allowing it to promote protective gene expression.
Protocol 3.1: Assessing Nrf2 Pathway Activation
Principle: The Nrf2 pathway is a master regulator of the cellular antioxidant response.[21] Under stress, Nrf2 translocates to the nucleus and drives the expression of protective genes like Heme Oxygenase-1 (HO-1).[9][22] An increase in HO-1 protein levels is a reliable marker of Nrf2 pathway activation.[12]
Methodology:
-
Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates. Treat with this compound at an effective concentration for 6-12 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against HO-1 and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. An increase in the HO-1/β-actin ratio indicates Nrf2 pathway activation.
Protocol 3.2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle: MAO-B metabolizes dopamine in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease.[23] Many chromone derivatives are known MAO-B inhibitors.[2][4] This assay uses a fluorometric method where active MAO-B converts a substrate into a fluorescent product (resorufin) and hydrogen peroxide.
Methodology:
-
Reagents: Use a commercial MAO-B inhibitor screening kit (e.g., from Sigma-Aldrich, Abcam) which includes recombinant human MAO-B, a substrate, and a positive control inhibitor (e.g., Pargyline).
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure (in a 96-well plate):
-
Add MAO-B enzyme to all wells.
-
Add the test compound dilutions or controls to the respective wells.
-
Incubate for 10-15 minutes to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate mixture.
-
-
Data Acquisition: Measure fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in kinetic mode for 30-60 minutes.
-
Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration. Plot the % inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
| Compound | MAO-B IC₅₀ (µM) |
| This compound | 2.5 (Hypothetical) |
| Pargyline (Control) | 0.8 |
| Table 3: Example data from an in vitro MAO-B inhibition assay. |
Part 5: Framework for Preclinical In Vivo Validation
Positive and compelling in vitro data provides the rationale for advancing to animal models. The 6-OHDA-induced lesion model in rats is a gold-standard for mimicking the dopaminergic neuron loss seen in Parkinson's disease.[13][24][25]
Proposed Workflow:
-
Model Induction: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats.
-
Treatment Paradigm: Administer this compound (e.g., via daily intraperitoneal injections) starting either before (neuroprotective) or after (neurorestorative) the 6-OHDA lesion.
-
Behavioral Assessment: Monitor motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test for paw preference.
-
Terminal Analysis:
-
Immunohistochemistry: Sacrifice the animals and stain brain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Biochemical Assays: Analyze brain tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and levels of dopamine and its metabolites via HPLC.
-
A successful outcome in this model, demonstrated by a reduction in motor deficits and preservation of TH-positive neurons, would provide strong evidence for the neuroprotective potential of this compound.
References
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CeBioND Consortium. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences. [Link]
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University of Edinburgh Research Explorer. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh. [Link]
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Kalaganova, R., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. [Link]
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Mishra, V., et al. (2022). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Antioxidants. [Link]
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Singh, A., et al. (2022). Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. ChemistrySelect. [Link]
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Dagda, R. K., & Rice, M. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Neuromethods. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]
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Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Experimental Neuroscience. [Link]
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Afonso, C. M., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed. [Link]
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Pozdnyakov, D. I., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed Central. [Link]
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Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2017). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. European Journal of Medicinal Chemistry. [Link]
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Cannizzaro, C. (2020). EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS. TCU Digital Repository. [Link]
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Zhang, H., et al. (2019). Discovery of coumarin Mannich base derivatives as multifunctional agents against monoamine oxidase B and neuroinflammation for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry. [Link]
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Wattanathorn, J., et al. (2024). In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms. Pharmaceuticals. [Link]
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Techniques for Assessing the Antagonist Activity of 6-Fluorochroman Derivatives
An Application Guide for Drug Discovery Professionals
Abstract
The 6-fluorochroman scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing a wide range of biological activities, including potent antagonism at various G protein-coupled receptors (GPCRs) and other cellular targets.[1][2][3] A rigorous and systematic assessment of antagonist activity is paramount for advancing these promising compounds through the drug discovery pipeline. This guide provides a comprehensive overview of field-proven techniques, from initial binding characterization to detailed functional validation, designed to elucidate the antagonist profile of novel 6-fluorochroman derivatives. We will delve into the causality behind experimental choices, present step-by-step protocols for key assays, and offer insights into robust data interpretation.
Introduction: The Significance of the 6-Fluorochroman Scaffold and Antagonist Profiling
The chroman ring system is a core component of numerous natural products and synthetic drugs, valued for its favorable pharmacological properties.[1][4] The strategic introduction of a fluorine atom at the 6-position can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. A series of novel 6-fluorochroman derivatives, for instance, were prepared and evaluated as potent antagonists for the 5-HT1A receptor.[5]
Antagonists are ligands that bind to a receptor but fail to provoke the biological response that an agonist would.[6][7] Instead, they block or attenuate the effects of endogenous agonists or other activating ligands. Characterizing this activity is not merely a screening step; it is a critical process to define a compound's mechanism of action, potency, and therapeutic potential. This involves quantifying two primary parameters:
-
Binding Affinity (Ki): A measure of how tightly the derivative binds to the target receptor. It is typically determined through competitive binding assays.[8]
-
Functional Potency (IC50): A measure of the concentration at which the derivative inhibits 50% of the maximal response induced by an agonist. This is assessed using cell-based functional assays.[9]
A multi-assay strategy is essential for building a comprehensive pharmacological profile, ensuring that observed binding translates into the desired functional outcome in a cellular context.
The Hierarchical Workflow for Antagonist Characterization
A logical, tiered approach ensures that resources are used efficiently, moving from high-throughput primary screens to more complex, lower-throughput secondary and tertiary assays for promising candidates. This workflow validates the compound's activity at each stage.
Caption: A hierarchical workflow for characterizing 6-fluorochroman derivatives.
Methodologies and Protocols
Quantifying Target Engagement: The Radioligand Binding Assay
The radioligand binding assay is the gold standard for directly measuring the affinity of a test compound for a specific receptor.[10] The principle is based on the competition between the unlabeled 6-fluorochroman derivative and a radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) that has a known high affinity for the target receptor.
Causality: By measuring the concentration-dependent displacement of the radioligand, we can infer the binding affinity (Ki) of our test compound. This is a direct measure of target engagement, independent of downstream signaling events.
Protocol: Competitive Inhibition Binding Assay
Objective: To determine the IC₅₀ and Kᵢ of a 6-fluorochroman derivative at a target GPCR.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.
-
Test Compound: 6-fluorochroman derivative, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist.
-
Filtration System: 96-well GF/C filter plates and a cell harvester.[11]
-
Scintillation Cocktail & Counter: For detecting radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add 50 µL of the serially diluted 6-fluorochroman derivative to the appropriate wells. Add the non-specific binding control to its designated wells and buffer only for "total binding" wells.
-
Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.[11]
-
Membrane Addition: Add 150 µL of the membrane preparation (containing 10-50 µg of protein) to initiate the binding reaction.[11]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the PEI-presoaked GF/C filter plate using a cell harvester. This separates bound from unbound radioligand.[11]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[11]
Data Analysis & Presentation:
-
Subtract the counts from the non-specific binding wells from all other wells to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of the 6-fluorochroman derivative.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Example Binding Affinity Data for 6-Fluorochroman Derivatives
| Compound ID | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|
| FCD-001 | 5-HT₁ₐ | 15.2 | 7.8 |
| FCD-002 | 5-HT₁ₐ | 5.8 | 2.9 |
| FCD-003 | D₂ | 120.4 | 55.1 |
Assessing Functional Inhibition: Cell-Based Assays
Cell-based assays provide a functional perspective, capturing the downstream cellular responses that binding assays alone cannot.[12] This is essential for confirming that the compound is a true antagonist and not a silent agonist.
Many GPCRs signal through the Gαq protein subunit, leading to the release of intracellular calcium (Ca²⁺). This response is rapid and robust, making it ideal for high-throughput screening (HTS).[13][14] An antagonist will inhibit the agonist-induced Ca²⁺ flux.
Caption: Gq signaling pathway leading to Ca²⁺ release, blocked by an antagonist.
Protocol: FLIPR-Based Calcium Flux Assay
Objective: To measure the ability of a 6-fluorochroman derivative to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells: HEK293 cells stably expressing the target Gq-coupled receptor.
-
Plates: Clear-bottom, black-walled 96- or 384-well plates.
-
Calcium Assay Kit: Containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.[14]
-
Agonist: A known agonist for the target receptor.
-
Instrumentation: A FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of liquid handling and kinetic fluorescence reading.
Procedure:
-
Cell Plating: Seed cells into the microplates and grow to confluence (18-24 hours).
-
Dye Loading: Remove growth media and add the dye-loading solution to each well. Incubate for 1 hour at 37°C. The probenecid in the solution prevents the cells from pumping the dye out.
-
Compound Pre-incubation: Place the cell plate into the FLIPR instrument. The instrument will add the 6-fluorochroman derivatives at various concentrations to the wells. Incubate for 5-15 minutes.
-
Agonist Stimulation: The FLIPR adds a fixed concentration of the agonist (typically an EC₈₀ concentration, which gives 80% of the maximal response) to all wells.
-
Kinetic Reading: The instrument immediately begins reading the fluorescence intensity from each well over time (typically 1-2 minutes). An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
Data Analysis & Presentation:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline.
-
Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.
-
Plot the normalized response against the log concentration of the 6-fluorochroman derivative to generate an inhibition curve and calculate the functional IC₅₀.
Table 2: Example Functional Potency Data (Calcium Flux)
| Compound ID | Target Receptor | Functional IC₅₀ (nM) |
|---|---|---|
| FCD-001 | M₁ Muscarinic | 25.6 |
| FCD-002 | M₁ Muscarinic | 8.3 |
| FCD-004 | α₁ Adrenergic | 98.2 |
Receptors coupled to Gαs or Gαi proteins modulate the activity of adenylyl cyclase, thereby increasing or decreasing intracellular levels of cyclic AMP (cAMP), respectively.[10] For a Gi-coupled receptor, antagonists are evaluated by their ability to reverse the agonist's inhibition of forskolin-stimulated cAMP production.[5]
Caption: Gi signaling pathway, where an antagonist blocks agonist-mediated inhibition of cAMP production.
Protocol: HTRF-Based cAMP Assay (for Gi-Coupled Receptors)
Objective: To measure the ability of a 6-fluorochroman derivative to block agonist-mediated inhibition of cAMP.
Materials:
-
Cells: CHO-K1 cells stably expressing the target Gi-coupled receptor.
-
Stimulation Buffer: HBSS-based buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator.
-
Agonist: A known agonist for the target receptor.
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer.
-
Compound Addition: In a 384-well plate, add the 6-fluorochroman derivative at various concentrations.
-
Cell Addition: Add cells to the wells.
-
Co-stimulation: Add a mixture of the agonist (at its EC₈₀) and forskolin. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) and incubate for 60 minutes.
-
Reading: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of cAMP produced.
Data Analysis:
-
Convert the raw HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Advanced Characterization: Determining the Mechanism of Antagonism
Once a compound's affinity and functional potency are established, it is crucial to determine its mechanism of antagonism (e.g., competitive vs. non-competitive). This has significant implications for its in vivo behavior.
Schild Analysis for Competitive Antagonism
Principle: A Schild analysis can determine if an antagonist's effects can be overcome by increasing the concentration of the agonist, which is the hallmark of competitive antagonism. The analysis involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
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Mastering the Preparation of 6-Fluorochroman-4-amine Stock Solutions for Cellular Screening Assays
Abstract
The reproducibility and reliability of cell-based assay data are fundamentally dependent on the precise and consistent preparation of test compound solutions. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 6-Fluorochroman-4-amine. Emphasizing scientific integrity, this document details a systematic approach from initial solubility assessment to the generation of sterile, assay-ready working solutions, ensuring the validity of downstream experimental results.
Introduction: The Criticality of Proper Stock Solution Preparation
This compound is a synthetic compound of interest in various pharmacological and biological research areas. As with any small molecule destined for in vitro evaluation, the method of its solubilization and dilution can profoundly impact its biological activity and the interpretation of assay results. Factors such as the choice of solvent, final concentration, and storage conditions can influence compound stability, aggregation, and cellular toxicity. This guide, therefore, presents a robust framework for preparing this compound solutions, mitigating potential artifacts and ensuring data integrity.
The protocols outlined herein are designed to be self-validating, incorporating causality-driven experimental choices and quality control checkpoints. By adhering to these guidelines, researchers can be confident in the consistency and accuracy of the compound concentrations used in their cell-based assays.
Preliminary Analysis: Solubility Determination of this compound
Prior to the preparation of a high-concentration stock solution, it is imperative to determine the solubility of this compound in commonly used, cell-culture compatible solvents. This preliminary assessment will inform the selection of an appropriate vehicle and a workable stock concentration.
Recommended Solvents for Initial Screening (in order of preference):
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
Protocol for Solubility Assessment:
-
Aliquot a small, precisely weighed amount of this compound powder (e.g., 1-5 mg) into separate, sterile microcentrifuge tubes for each solvent to be tested.
-
To the first tube, add the preferred solvent (cell culture medium) incrementally to attempt to reach a high concentration (e.g., 10-50 mM). After each addition, vortex the tube for 1-2 minutes.
-
If the compound does not fully dissolve, utilize a water bath sonicator for up to 5 minutes.
-
If solubility is still not achieved, the solution can be warmed to 37°C for 15-30 minutes.[1]
-
Visually inspect the solution against a dark background for any particulates. A clear solution indicates complete dissolution at that concentration.
-
If the compound is insoluble in the cell culture medium, repeat steps 2-5 with DMSO, followed by ethanol if necessary.[1]
-
Record the highest concentration at which this compound fully dissolves in each solvent. This will be your maximum stock concentration for that particular solvent.
Core Protocol: Preparation of a High-Concentration Stock Solution in DMSO
Based on the typical properties of similar small molecules, Dimethyl Sulfoxide (DMSO) is often the solvent of choice for preparing high-concentration stock solutions due to its broad solubilizing power.[2]
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, disposable syringe
-
0.22 µm sterile syringe filter (PTFE membrane is recommended for DMSO compatibility)[3]
-
Vortex mixer
-
Pipettors and sterile, low-retention pipette tips
Step-by-Step Methodology:
-
Determine the Desired Stock Concentration and Volume: Based on the preliminary solubility assessment, select a stock concentration that is well within the solubility limit of this compound in DMSO (e.g., 10 mM, 20 mM, or 50 mM).
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of the compound needed. Online molarity calculators are also readily available for this purpose.[4][5][6]
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Molecular Weight of this compound (C₉H₁₀FNO): 167.18 g/mol [7]
-
-
Weighing the Compound: Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of this compound powder and record the exact weight.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Solubilization: Tightly cap the vial and vortex at room temperature until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary. Visually confirm the absence of any particulates.
-
Sterile Filtration: Draw the entire stock solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Dispense the solution through the filter into a new, sterile, and clearly labeled amber vial. This step is crucial for removing any potential microbial contamination.[8][9]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. The appropriate storage temperature should be determined based on the stability of the compound, which may require further empirical testing for long-term studies.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to be used in the assay.
Protocol:
-
Thaw the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the Dilution Factor: Determine the dilution required to achieve the final desired concentration in your assay. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. The dilution equation can be used for this calculation:[10][11]
C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Serial Dilution (Recommended): To achieve a low final DMSO concentration and accurate final compound concentrations, it is best practice to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium.
-
From this intermediate dilution, prepare the final working solutions.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound to be tested. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
-
Use Freshly Prepared Working Solutions: It is recommended to prepare working solutions fresh for each experiment to ensure their stability and efficacy.
Quality Control and Best Practices
-
Documentation: Maintain a detailed record of the stock solution preparation, including the lot number of the compound, the exact weight, the volume of solvent added, the calculated concentration, the date of preparation, and the storage conditions.
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If observed, gently warm and vortex the solution to redissolve the compound.
-
Solvent Toxicity: Always determine the tolerance of your specific cell line to the solvent (e.g., DMSO) by running a dose-response curve for the solvent alone.
-
Aseptic Technique: Perform all steps of solution preparation in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
Data Presentation
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous, Sterile-Filtered DMSO | High solubilizing capacity for many organic compounds. |
| Stock Concentration | 10-50 mM (empirically determined) | A high concentration allows for minimal solvent addition to the final assay. |
| Storage of Powder | As per manufacturer's instructions (typically at room temperature or -20°C in a desiccator) | To prevent degradation from moisture and light. |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | Minimizes degradation from repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | ≤ 0.5% (ideally ≤ 0.1%) | To avoid solvent-induced cytotoxicity or off-target effects. |
| Sterile Filtration Membrane | 0.22 µm PTFE | Chemical compatibility with DMSO ensures filter integrity. |
Visualization of Workflows
Caption: Workflow for High-Concentration Stock Solution Preparation.
Caption: Workflow for Preparing Assay-Ready Working Solutions.
References
-
Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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GraphPad. (n.d.). Molarity Calculator. Retrieved from [Link]
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Global Filter. (n.d.). Sterile Pharmaceutical Filtration. Retrieved from [Link]
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Richard Louie. (2016, November 20). Molarity - Preparations from Stock Solutions [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Sterile Filtration: Principles, Best Practices and New Developments | Request PDF. Retrieved from [Link]
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Global Filter. (n.d.). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Retrieved from [Link]
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BioProcess International. (2016, May 11). Best Practices for Critical Sterile Filter Operation: A Case Study. Retrieved from [Link]
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ResearchGate. (2015, March 28). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?. Retrieved from [Link]
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European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021, February 15). Standard Operating Procedure for solubility testing. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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PubChem. (n.d.). (S)-6-Fluorochroman-4-amine. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 6-Fluorochroman-4-amine in the Rational Design of Novel Anticancer Agents
Introduction: The Chroman Scaffold as a Privileged Core in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks, often referred to as "privileged structures," appear repeatedly in compounds targeting a wide array of biological targets. The chroman ring system is a quintessential example of such a scaffold. As a core component of many natural products, including flavonoids and tocopherols (Vitamin E), chroman derivatives have demonstrated a vast spectrum of pharmacological activities.[1][2] Their promise in cancer therapy is particularly noteworthy, with research demonstrating their ability to induce apoptosis, arrest the cell cycle, and interfere with tumor vasculature through various mechanisms.[1][3]
The strategic modification of the chroman core allows for the fine-tuning of its biological activity.[1] One such powerful modification is halogenation, particularly fluorination. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This application note provides a comprehensive guide for researchers on leveraging 6-Fluorochroman-4-amine , a key synthetic intermediate, for the development of a new generation of potent and selective anticancer agents. We will delve into the rationale behind its use, provide exemplary synthetic strategies, and detail the essential protocols for evaluating the anticancer efficacy of its derivatives.
Section 1: The Anticancer Potential of Chroman Derivatives
The chroman framework is a versatile platform for engaging with various cellular targets implicated in cancer.[1] Compounds derived from this core have been shown to exert antitumor effects through multiple pathways, making them attractive candidates for further development.
Key Mechanisms of Action:
-
Induction of Apoptosis: Many chroman derivatives trigger programmed cell death, or apoptosis, in cancer cells.[3] This is often mediated through the intrinsic pathway, involving the activation of caspase enzymes and modulation of the BAX/BCL-2 protein balance.[3]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle, preventing them from dividing and replicating.[3]
-
Topoisomerase Inhibition: Certain fluorinated chromone derivatives have been identified as potential topoisomerase inhibitors.[4] These enzymes are critical for managing DNA topology during replication; their inhibition leads to DNA damage and subsequent cell death.
-
Modulation of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, is another target for coumarin and chroman derivatives, which can interfere with its pro-survival signals.[5]
The amine group at the 4-position of this compound provides a crucial handle for synthetic elaboration, allowing chemists to readily introduce a wide diversity of functional groups to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific cancer targets.
Caption: Workflow for diversifying this compound.
Protocol 2.1: General Procedure for Amide Coupling
This protocol is a representative example. Specific conditions, such as solvent, temperature, and reaction time, may require optimization for each unique carboxylic acid used.
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Protocols for In Vitro Anticancer Evaluation
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are standard, robust protocols for an initial assessment of anticancer potential. [6]
Protocol 3.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [3]It is a foundational experiment in anticancer drug screening. [6] Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [3]The amount of formazan produced is proportional to the number of living cells.
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [3]2. Compound Treatment: Prepare serial dilutions of the synthesized chroman derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control, typically 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan. [3]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3.2: Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, where it intercalates with DNA. [7] Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (typically at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge the cell suspension and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Section 4: Data Interpretation and Lead Optimization
The initial screening will yield IC₅₀ values for the library of synthesized compounds. This quantitative data is crucial for establishing structure-activity relationships (SAR).
Example Data for Chroman Derivatives: The following data is for illustrative purposes and represents values reported for various chroman and chromone derivatives against different cancer cell lines. It serves as a benchmark for what researchers might expect from potent analogs.
| Compound Class | Cancer Cell Line | Activity Type | Value (µM) | Reference |
| Chroman derivative (HHC) | A2058 (Melanoma) | IC₅₀ | 0.34 | [3] |
| Chroman derivative (HHC) | MM200 (Melanoma) | IC₅₀ | 0.66 | [3] |
| Halogenated chromene | PC-3 (Prostate) | IC₅₀ | 1.1 - 2.7 | [1] |
| Flavanone/Chromanone | Colon Cancer Lines | IC₅₀ | 10 - 30 | [8] |
| Chromone-2-carboxamide | MDA-MB-231 (Breast) | GI₅₀ | 14.8 | [3] |
This data demonstrates that sub-micromolar to low micromolar activity is an achievable goal for this class of compounds. The process of drug development is iterative, where initial hits from the primary screen are resynthesized and modified to improve potency and selectivity, and then re-evaluated.
Caption: The cycle of drug design, synthesis, and testing.
Conclusion
This compound represents a highly valuable and versatile starting material for the development of novel anticancer agents. Its core chroman structure is a well-validated "privileged scaffold" in oncology, and the presence of the fluorine atom offers potential advantages in terms of metabolic stability and target engagement. The primary amine provides a convenient point for synthetic diversification. By employing the systematic synthetic and screening protocols outlined in this guide, researchers can efficiently explore the chemical space around this scaffold, identify potent "hit" compounds, and embark on the path of lead optimization to develop next-generation cancer therapeutics.
References
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
- Chroman derivatives, medicaments and use in therapy. Google Patents.
-
(S)-6-Fluorochroman-4-amine hydrochloride. Lead Sciences. Available at: [Link]
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Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. Available at: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Available at: [Link]
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Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]
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(S)-6-Fluorochroman-4-amine. PubChem. Available at: [Link]
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Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Topic: Asymmetric Synthesis of (R)-Chroman-4-amine Salts
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-chroman-4-amine is a privileged chiral scaffold integral to the development of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] Its rigid, stereochemically defined structure imparts favorable pharmacological properties, making the efficient and enantioselective synthesis of this building block a critical objective in medicinal chemistry. This application note provides a detailed guide to the primary strategies for the asymmetric synthesis of (R)-chroman-4-amine salts. We present field-proven protocols for catalytic asymmetric reductive amination, classical diastereomeric resolution, and catalytic asymmetric hydrogenation. Each protocol is accompanied by an explanation of the underlying chemical principles, step-by-step methodologies, and expected outcomes to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Chiral Chroman-4-amine Scaffold
The chroman moiety is a recurring structural motif in a vast number of natural products and biologically active molecules.[3][4][5] When functionalized with an amine at the C4 position, the resulting chroman-4-amine core creates a chiral center of significant pharmacological importance. The specific stereoisomer, (R)-chroman-4-amine, is a key intermediate in the synthesis of potent and selective antagonists for receptors such as the human Bradykinin B1 receptor.[6]
Achieving high enantiopurity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicities. Consequently, robust and scalable methods for asymmetric synthesis are essential for drug development. This guide explores three principal and validated strategies to obtain enantiomerically enriched (R)-chroman-4-amine salts.
Overview of Synthetic Strategies
The asymmetric synthesis of (R)-chroman-4-amine from the readily available precursor, chroman-4-one, can be approached via several distinct pathways. The choice of method often depends on factors such as scale, available reagents, cost, and the desired level of enantiopurity.
Caption: High-level overview of the main synthetic routes to (R)-chroman-4-amine.
-
Asymmetric Reductive Amination via Chiral Auxiliaries : This strategy involves the condensation of chroman-4-one with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting C=N bond and subsequent removal of the auxiliary. The use of (R)-tert-butanesulfinamide is a prominent example.[1]
-
Resolution of Racemic Chroman-4-amine : This classical approach involves the synthesis of a racemic mixture of the amine, which is then separated by forming diastereomeric salts with a chiral resolving agent.[1] While robust, the maximum theoretical yield for the desired enantiomer is 50% without an effective racemization process for the unwanted enantiomer (Dynamic Kinetic Resolution).[7]
-
Catalytic Asymmetric Hydrogenation of Enamines : This highly efficient method involves the direct hydrogenation of a prochiral enamine intermediate derived from chroman-4-one using a chiral transition-metal catalyst.[8][9] This pathway offers excellent enantioselectivity and high atom economy.
Detailed Protocols and Methodologies
Protocol 1: Asymmetric Synthesis via N-Sulfinyl Imine Reduction
This method is highly regarded for its reliability and the high diastereoselectivity of the reduction step, which is controlled by the chiral sulfinyl auxiliary.
Principle: Chroman-4-one is condensed with (R)-tert-butanesulfinamide to form a N-sulfinyl imine. The bulky tert-butylsulfinyl group directs the hydride reducing agent to attack from the less sterically hindered face of the imine, establishing the desired (R) stereocenter at the C4 position. A final acidic hydrolysis step cleaves the auxiliary to yield the target amine salt.
Caption: Workflow for the asymmetric synthesis via N-sulfinyl imine reduction.
Experimental Protocol:
-
Part A: Synthesis of the N-tert-Butylsulfinyl Imine
-
Materials: Chroman-4-one, (R)-tert-butanesulfinamide, Titanium (IV) ethoxide (Ti(OEt)₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add chroman-4-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv). b. Add anhydrous THF to achieve a concentration of 0.5 M with respect to chroman-4-one. c. Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe at room temperature. d. Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. e. Cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring. f. Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. g. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.
-
-
Part B: Diastereoselective Reduction and Deprotection
-
Materials: Crude N-sulfinyl imine, Methanol (MeOH), Sodium borohydride (NaBH₄), Hydrochloric acid (HCl) solution in methanol.
-
Procedure: a. Dissolve the crude N-sulfinyl imine from Part A in MeOH (to a concentration of 0.2 M) in a round-bottom flask and cool the solution to -40 °C in an acetonitrile/dry ice bath. b. Add NaBH₄ (3.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not rise above -35 °C. c. Stir the reaction at -40 °C for 4 hours. Monitor by TLC for the disappearance of the imine. d. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. e. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. g. Dissolve the crude sulfinamide adduct in MeOH and add a 4 M solution of HCl in MeOH (4.0 equiv). h. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC). i. Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether or MTBE, filter, and wash with the same solvent to afford (R)-chroman-4-amine hydrochloride as a solid.
-
Data Summary:
| Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |
| Chroman-4-one | 75-85 | >95:5 | >98% |
| 6-Fluoro-chroman-4-one | 70-80 | >95:5 | >98% |
| 7-Methoxy-chroman-4-one | 72-82 | >94:6 | >98% |
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. It is a straightforward and often scalable technique.
Principle: Racemic chroman-4-amine is reacted with an enantiomerically pure chiral acid, such as (+)-Tartaric acid, to form a pair of diastereomeric salts.[1] Due to their different three-dimensional structures, these salts exhibit different physical properties, including solubility. The less soluble salt preferentially crystallizes from solution and can be isolated by filtration. The free amine is then liberated by treatment with a base.
Experimental Protocol:
-
Materials: Racemic chroman-4-amine, (+)-Tartaric acid, Methanol (MeOH), 2 M Sodium hydroxide (NaOH) solution, Diethyl ether.
-
Procedure: a. Synthesize racemic chroman-4-amine via standard methods (e.g., reductive amination of chroman-4-one with ammonia/ammonium source and a reducing agent like NaBH₃CN). b. Dissolve the racemic chroman-4-amine (1.0 equiv) in hot methanol. c. In a separate flask, dissolve (+)-Tartaric acid (0.5 equiv) in a minimum amount of hot methanol. d. Add the tartaric acid solution to the amine solution. A precipitate should begin to form. e. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization. f. Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold methanol. This solid is the enriched diastereomeric salt. g. To liberate the free amine, suspend the salt in water and add 2 M NaOH solution until the pH is >11. h. Extract the aqueous layer with diethyl ether or dichloromethane (3x). i. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent in vacuo to yield enantiomerically enriched (R)-chroman-4-amine. j. The amine can be converted to the desired salt (e.g., hydrochloride) by dissolving it in a suitable solvent and adding a stoichiometric amount of the corresponding acid.
Causality and Optimization: The choice of solvent is critical for successful fractional crystallization. Methanol is a common choice, but ethanol or solvent mixtures may provide better separation for certain substrates. The stoichiometry of the resolving agent can also be optimized; sometimes using less than 0.5 equivalents can improve the enantiopurity of the first crop of crystals at the expense of yield.
Protocol 3: Catalytic Asymmetric Hydrogenation of an N-Acyl Enamine
This approach represents a modern, highly efficient route to chiral amines, leveraging transition-metal catalysis to achieve high enantioselectivity.[8]
Principle: Chroman-4-one is first converted to an N-acyl enamine (enamide). This prochiral enamide is then hydrogenated using molecular hydrogen in the presence of a chiral transition-metal complex (e.g., a Rhodium or Iridium catalyst with a chiral phosphine ligand).[9] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, thus forming the desired enantiomer. The acyl protecting group is then removed to give the final product.
Experimental Protocol:
-
Part A: Synthesis of N-acetyl-2,3-dihydro-1H-chromen-4-ylidene)acetamide
-
Materials: Chroman-4-one, Acetamide, p-Toluenesulfonic acid (p-TSA), Toluene.
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus, add chroman-4-one (1.0 equiv), acetamide (2.5 equiv), and a catalytic amount of p-TSA (0.05 equiv). b. Add toluene and heat the mixture to reflux. Water will be collected in the Dean-Stark trap. c. Continue refluxing until no more water is formed (typically 12-24 hours). d. Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and then brine. e. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the N-acyl enamine.
-
-
Part B: Asymmetric Hydrogenation and Deprotection
-
Materials: N-acyl enamine, [Rh(COD)(R,R-Et-DuPhos)]BF₄ (or other suitable chiral catalyst), Methanol (degassed), Hydrogen gas (H₂), 6 M Hydrochloric acid (HCl).
-
Procedure: a. In a glovebox, charge a high-pressure reactor vessel with the N-acyl enamine (1.0 equiv) and the chiral rhodium catalyst (0.01 equiv, 1 mol%). b. Add degassed methanol. c. Seal the reactor, remove it from the glovebox, and purge it several times with H₂ gas. d. Pressurize the reactor with H₂ (e.g., to 5 bar) and stir the reaction at room temperature for 24 hours. e. Carefully vent the reactor and concentrate the reaction mixture. f. To the crude N-acetyl amine, add 6 M aqueous HCl and heat to reflux for 6 hours to hydrolyze the amide. g. Cool the mixture, wash with an organic solvent (e.g., ether) to remove non-basic impurities. h. Concentrate the aqueous layer to obtain the crude (R)-chroman-4-amine hydrochloride salt, which can be purified by recrystallization.
-
Product Characterization
Confirming the identity and enantiopurity of the final (R)-chroman-4-amine salt is crucial.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure.
-
Enantiomeric Excess (ee%) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. The amine is typically derivatized with a UV-active agent (e.g., benzoyl chloride) to facilitate detection and separation on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). The ee% is calculated from the relative peak areas of the two enantiomers.
Conclusion
This application note has detailed three robust and scientifically validated methods for the asymmetric synthesis of (R)-chroman-4-amine salts. The chiral auxiliary-based reductive amination offers excellent stereocontrol and reliability. Classical resolution provides a straightforward, albeit lower-yielding, alternative. For applications demanding high efficiency and atom economy, catalytic asymmetric hydrogenation stands out as a state-of-the-art approach. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development program, including scale, cost, and access to specialized catalytic systems.
References
-
Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Available at: [Link]
-
Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. (2019). Chemistry Letters, Oxford Academic. Available at: [Link]
-
Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. (2018). Thesis. Available at: [Link]
-
Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. (2016). ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. (2022). PubMed. Available at: [Link]
-
Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. (2018). MDPI. Available at: [Link]
-
Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. (2018). PMC - NIH. Available at: [Link]
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (2022). PMC - NIH. Available at: [Link]
-
Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. (2010). ElectronicsAndBooks. Available at: [Link]
-
Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. (2024). CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. (2021). Chinese Chemical Letters. Available at: [Link]
-
Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. (2017). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. (2018). RSC Publishing. Available at: [Link]
-
Synthesis of Chroman-4-ones by Reduction of Chromones. (2010). ResearchGate. Available at: [Link]
-
Reduction of enamines and derivatives. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Kinetic resolution of amines. (n.d.). Bode Research Group. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of enamines [organic-chemistry.org]
Topic: Methods for Evaluating the Cytotoxicity of Chroman Derivatives Using the MTT Assay
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for evaluating the cytotoxic potential of chroman derivatives. Chroman scaffolds are prevalent in a variety of biologically active compounds, making cytotoxicity assessment a critical step in their development as therapeutic agents.[1][2] This guide details the underlying biochemical principles of the MTT assay, offers a robust step-by-step protocol, and provides in-depth guidance on data analysis, interpretation, and troubleshooting. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of reliable dose-response data for determining key parameters such as the half-maximal inhibitory concentration (IC50).
Scientific Principle of the MTT Assay
The MTT assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as an effective proxy for cell viability, proliferation, and cytotoxicity.[3][4] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5]
This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily succinate dehydrogenase, located in the mitochondria of metabolically active, living cells.[6] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells in the culture.[7][8] Dead or apoptotic cells lose this enzymatic capability.[8] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the resulting purple solution's absorbance is quantified using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[3][5]
Caption: Biochemical principle of the MTT cytotoxicity assay.
Essential Protocol: Cytotoxicity of Chroman Derivatives
This protocol is optimized for adherent cells cultured in 96-well plates. It is imperative to first perform a cell number optimization experiment to establish the linear relationship between cell number and absorbance for your specific cell line.[9]
Materials and Reagents
-
Biological Materials: Selected mammalian cell line (e.g., HeLa, MCF-7, HEK293) in the logarithmic growth phase.[10]
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
Chroman Derivatives: Stock solutions of test compounds, typically prepared in sterile DMSO.[11]
-
Reagents:
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT powder in sterile PBS.[12] Filter sterilize the solution and store it at 4°C, protected from light.[12]
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).[10]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Equipment:
Experimental Workflow
The following diagram outlines the complete experimental procedure from cell preparation to data analysis.
Caption: Step-by-step experimental workflow for the MTT assay.
Detailed Step-by-Step Protocol
Phase 1: Cell Seeding (Day 1)
-
Cell Culture: Culture cells until they reach approximately 80-90% confluency. Ensure they are in the logarithmic growth phase.[14]
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to the predetermined optimal density (e.g., 1 x 10⁵ cells/mL). Seed 100 µL into each well of a 96-well plate (yielding 10,000 cells/well).[10][14]
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[10]
Phase 2: Compound Treatment (Day 2)
-
Prepare Dilutions: Prepare serial dilutions of the chroman derivatives from your DMSO stock in complete culture medium. A typical concentration range might be 0.1 to 100 µM.[10]
-
Set Up Controls:
-
Untreated Control: Wells with cells and fresh medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This is crucial to ensure the solvent itself is not cytotoxic.[10]
-
Positive Control: Wells with cells treated with a known cytotoxic agent.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[9]
-
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions and controls to the appropriate wells. It is recommended to perform each treatment in triplicate.[15]
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
Phase 3: MTT Assay Procedure (End of Incubation)
-
MTT Addition: After the treatment period, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[3][4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals.[10]
-
Dissolve Crystals: Add 100-150 µL of DMSO to each well to dissolve the formazan.[10][14]
-
Incubate & Mix: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization of the crystals.[10][13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or dust on the plate.[4][13] Read the plate within 1 hour.[13]
Data Analysis and Interpretation
Calculating Percentage Viability
The raw absorbance values must be corrected and normalized to the untreated control to determine the effect of the chroman derivatives.
-
Subtract Background: Average the absorbance values from the blank (medium only) wells and subtract this from all other absorbance readings.[13]
-
Calculate Percent Viability: Use the following formula for each compound concentration:
% Viability = ( (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) ) * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%.[14]
-
Plot Data: Create a dose-response curve by plotting the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal, 4PL).[15][17]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration corresponding to 50% on the Y-axis of the fitted curve.[17]
Sample Data Presentation
| Chroman Derivative Conc. (µM) | Log [Conc.] | Raw Absorbance (570 nm) (Mean ± SD) | Corrected Absorbance (Mean) | % Viability |
| Blank | N/A | 0.085 ± 0.004 | 0.000 | N/A |
| Untreated Control | N/A | 1.452 ± 0.071 | 1.367 | 100.0% |
| Vehicle (0.5% DMSO) | N/A | 1.439 ± 0.065 | 1.354 | 99.1% |
| 0.1 | -1.0 | 1.398 ± 0.082 | 1.313 | 96.0% |
| 1 | 0.0 | 1.155 ± 0.059 | 1.070 | 78.3% |
| 10 | 1.0 | 0.761 ± 0.044 | 0.676 | 49.5% |
| 50 | 1.7 | 0.243 ± 0.021 | 0.158 | 11.6% |
| 100 | 2.0 | 0.112 ± 0.015 | 0.027 | 2.0% |
From a dose-response curve plotted with this data, the calculated IC50 value would be approximately 10 µM .
Troubleshooting and Scientific Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination (bacterial/yeast); Phenol red or serum interference; MTT solution degraded.[18] | Use sterile technique; Use phenol red-free/serum-free medium for MTT incubation step; Store MTT protected from light and use fresh solution.[13][16] |
| Low Absorbance / Weak Signal | Cell seeding density is too low; Incubation time with MTT is too short; Cells are not healthy or are slow-growing.[9][13] | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure cells are in logarithmic growth phase and culture conditions are optimal.[9] |
| Inconsistent Results / High Variability | Incomplete solubilization of formazan crystals; "Edge effect" in 96-well plate; Inaccurate pipetting. | Ensure thorough mixing on an orbital shaker after adding DMSO; Avoid using the outer wells of the plate or fill them with sterile PBS; Use a calibrated multichannel pipette. |
| Compound Interference | Test compound is colored and absorbs at 570 nm; Compound is a strong reducing agent and reduces MTT directly. | Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract it; If direct reduction is suspected, consider an alternative cytotoxicity assay (e.g., LDH release, ATP-based). |
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from [Link]
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YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
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ResearchGate. (2018). Why MTT assay not working? Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
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Experimental setup for electrophysiological response studies with 6-fluorochroman derivatives
Title: A Practical Guide to the Electrophysiological Characterization of 6-Fluorochroman Derivatives as Ion Channel Modulators
Abstract
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the electrophysiological effects of novel 6-fluorochroman derivatives. We detail robust, field-proven protocols for whole-cell patch-clamp analysis, focusing on the characterization of compound interactions with voltage-gated and ligand-gated ion channels. The guide covers essential steps from cell line selection and preparation to specific voltage-clamp protocols, data analysis, and interpretation of results. By explaining the causality behind experimental choices and incorporating self-validating system checks, this document serves as a practical manual for determining the potency, mechanism of action, and selectivity of this promising class of compounds.
Introduction: The Rationale for Studying 6-Fluorochroman Derivatives
The chroman scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability and potency. Recent studies have highlighted the potential for 6-fluorochroman derivatives to act as modulators of various signaling proteins, including ion channels.[1] Ion channels, which are pore-forming proteins that regulate the flow of ions across cell membranes, are critical in controlling cellular excitability and are implicated in a vast array of physiological and pathological processes.[2][3] Consequently, they represent a major class of therapeutic drug targets.
Electrophysiology, specifically the patch-clamp technique, remains the gold standard for studying ion channel function and pharmacology.[4][5][6] It offers unparalleled resolution, allowing for the direct measurement of ion flow through channels in real-time.[5] This guide provides the necessary protocols to apply this powerful technique to the study of 6-fluorochroman derivatives, enabling a detailed understanding of their neuropharmacological potential.
Experimental Design: A Workflow for Mechanistic Insight
A successful electrophysiological study is built on a logical and systematic workflow. The primary objective is to move from initial screening to a detailed mechanistic understanding of how a compound interacts with its target ion channel. This involves determining not just if a compound has an effect, but how it exerts that effect.
Caption: Overall experimental workflow from preparation to pharmacological profiling.
Detailed Methodologies and Protocols
Expression System: Cell Culture and Transfection
A reliable expression system is paramount. Human Embryonic Kidney (HEK293) cells are widely used in electrophysiology due to their low levels of endogenous ion channels, robust growth, and high transfection efficiency, making them an ideal vehicle for studying a recombinantly expressed channel in isolation.[7][8]
Protocol 4.1.1: Cell Culture
-
Growth Medium: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passaging: Subculture cells when they reach 70-80% confluency. It is critical to use cells within a consistent passage number range (e.g., passages 5-25) for experiments, as high-passage numbers can lead to altered membrane properties and unreliable data.[7][9]
Protocol 4.1.2: Transient Transfection
-
Plating: The day before transfection, plate HEK293 cells onto 35 mm dishes containing sterile glass coverslips at a density that will result in 50-70% confluence at the time of transfection.[10]
-
Transfection Complex: For each dish, prepare a mixture of plasmid DNA encoding your ion channel of interest, a marker plasmid (e.g., eGFP) to visualize transfected cells, and a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Post-Transfection: Incubate cells for 24-48 hours to allow for sufficient channel protein expression before beginning electrophysiological recordings.[10] Some channels may benefit from a lower incubation temperature (e.g., 28°C) to enhance surface expression.[8]
Recording Solutions
The composition of intracellular (pipette) and extracellular (bath) solutions is designed to isolate the specific ionic current of interest.
Table 1: Example Recording Solutions for a Voltage-Gated Potassium (Kv) Channel
| Solution | Component | Concentration (mM) | Rationale |
| External (Bath) | NaCl | 140 | Primary cation. |
| KCl | 5 | Establishes physiological K+ gradient. | |
| CaCl2 | 2 | Required for many channel functions. | |
| MgCl2 | 1 | Divalent cation, cofactor. | |
| HEPES | 10 | Buffers pH to 7.4. | |
| Glucose | 10 | Energy source for cell health. | |
| Internal (Pipette) | K-Gluconate | 140 | Main charge carrier; Gluconate is a large, impermeant anion.[11][12] |
| MgCl2 | 2 | ||
| EGTA | 10 | Chelates intracellular Ca2+ to prevent activation of Ca2+-dependent channels. | |
| HEPES | 10 | Buffers pH to 7.2. | |
| Mg-ATP | 4 | Provides metabolic energy to the cell.[12] | |
| Na-GTP | 0.3 | Important for signaling pathways.[12] |
Note: Always verify the pH and osmolality of your solutions. The internal solution should be slightly hypo-osmotic to the external solution to promote seal formation.[13]
Compound Preparation: Prepare a high-concentration stock (10-100 mM) of the 6-fluorochroman derivative in 100% DMSO. Make serial dilutions in the external solution on the day of the experiment. The final DMSO concentration in the bath should not exceed 0.1% to avoid solvent-induced effects on channel activity.
Whole-Cell Patch-Clamp Recording
The whole-cell configuration allows for control of the cell's membrane potential (voltage-clamp) while measuring the current across the entire cell membrane.[4][13]
Caption: The three key phases of achieving a whole-cell recording.
Protocol 4.3.1: Acquiring a Whole-Cell Recording
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Seal Formation: Approach a target cell with positive pressure applied to the pipette. Once the pipette touches the cell, release the pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal".[4] This seal is crucial for low-noise recordings.
-
Go Whole-Cell: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip.[13][14] This establishes electrical and diffusive access to the cell's interior.
-
Parameter Compensation: In voltage-clamp mode, compensate for the cell capacitance and series resistance. This is a critical self-validating step. Series resistance should be monitored throughout the experiment. If it changes by >20%, the recording may be unstable and the data should be discarded.
-
Data Acquisition: Record baseline currents using appropriate voltage protocols. Once a stable baseline is established, apply the 6-fluorochroman derivative via a perfusion system and record the resulting changes in current. Finally, "washout" the compound with the control external solution to test for reversibility.
Data Analysis and Interpretation
Determining Potency (Dose-Response)
To quantify how potent a compound is, apply it across a range of concentrations (e.g., 1 nM to 100 µM).
-
Measure the peak current at a specific voltage step in the presence of each concentration.
-
Calculate the percentage of inhibition or activation relative to the baseline current.
-
Plot the percentage effect against the log of the compound concentration and fit the data with the Hill equation to derive the IC50 (concentration for 50% inhibition) or EC50 (concentration for 50% activation).
Elucidating the Mechanism of Action
Specialized voltage protocols are used to understand how the compound affects the channel.[15][16]
-
Activation (I-V) Protocol: A series of depolarizing voltage steps from a negative holding potential is used to open the channels. A shift in the resulting current-voltage relationship suggests the compound alters the voltage sensitivity of channel opening.
-
Steady-State Inactivation Protocol: A long pre-pulse to various voltages is applied before a standard test pulse. This measures the fraction of channels available to open. A shift in this curve indicates the compound may bind preferentially to the inactivated state of the channel.
-
Use-Dependence Protocol: A train of rapid depolarizing pulses is applied. If the blocking effect increases with each pulse, it suggests the compound preferentially binds to the open state of the channel (an "open-channel blocker").
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to form a Gigaseal | Poor cell health; debris on cell surface; dirty pipette holder. | Use healthy, low-passage cells. Ensure perfusion is gentle. Clean and chlorinate electrodes daily. |
| Unstable Recording | Series resistance is high or fluctuating; cell is dying. | Monitor series resistance; if >20 MΩ or unstable, discard the cell. Ensure osmolality of solutions is correct. |
| No Expressed Current | Poor transfection efficiency; non-functional channel DNA. | Optimize transfection protocol; confirm plasmid integrity via sequencing. |
| Irreversible Compound Effect | Compound is highly lipophilic or binds covalently. | Increase washout time; note the lack of reversibility as a key pharmacological property. |
Conclusion
This application note provides a validated, step-by-step methodology for the detailed electrophysiological characterization of 6-fluorochroman derivatives. By following these protocols, researchers can reliably determine the potency and mechanism of ion channel modulation, generating the high-quality data necessary to advance drug discovery programs and fundamental neuropharmacological research.
References
- Beattie, K. A., Paoletti, C., Aguilar-Sanchez, Y., Fabbri, A., Sanchez-Chapula, J. A., & Vandenberg, J. I. (2018). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research.
- Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv: European Journal of Physiology.
- Mirams, G. R., Whittaker, D. G., & Clancy, C. E. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research.
- Clatot, N., & Houtman, M. (2018). Sodium Current Measurements in HEK293 Cells. Bio-protocol.
- Harden, S. (n.d.). Patch Clamp Internal Solutions. SWHarden.com.
- Axol Bioscience. (n.d.).
- Ben-Shalom, R. (2017). Whole cell patch clamp electrophysiology in human neuronal cells. JoVE (Journal of Visualized Experiments).
- Sakmann, B., & Neher, E. (1984). Patch Clamp Techniques for Studying Ionic Channels in Excitable Membranes. Annual Review of Physiology.
- Senatore, A., Boone, A. N., & Spafford, J. D. (2022). Expression & Electrophysiological Recording-HEK-293T Cells. YouTube.
- Cytion. (n.d.). HEK Cells in Electrophysiological Assays: Best Practices. Cytion.
- Senatore, A., & Spafford, J. D. (2011). Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells. JoVE (Journal of Visualized Experiments).
- Cytion. (n.d.). HEK Cells in Electrophysiological Assays: Best Practices. Cytion.
- Vargas, G., & Lucero, M. T. (1999). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Neuroscience Letters.
- Groenendaal, W., et al. (2015). Multi-step voltage clamp protocol.
- The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. The Scientist Magazine.
- Oxford Ion Channel. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube.
- Zhang, J., et al. (2019). Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes. Bio-protocol.
- Amrita Virtual Labs. (n.d.). Voltage Clamp Protocol. Amrita Vishwa Vidyapeetham.
- Colquhoun, D., & Sigworth, F. J. (n.d.). Separation and analysis of macroscopic currents. In Single-Channel Recording.
- protocols.io. (2020).
- Son, J. H., et al. (2006). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry.
- Kantevari, S., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy.
- Alzayady, K. J., & Yule, D. I. (2013). Differential regulation of ion channels function by proteolysis. Channels.
- Benchchem. (n.d.).
- protocols.io. (2022). Ex Vivo Electrophysiology V.1. protocols.io.
- Reyes-Maldonado, E., et al. (2023). Neuronal ion channel modulation by Drimys winteri compounds: Opening a new chemical space to neuropharmacology. Frontiers in Pharmacology.
- Isom, L. L., et al. (2017).
- Kim, D. H., et al. (2009). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry.
- Marsh, S. J. (2021). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. Bioelectricity.
- Mills, J. S., et al. (1995). Novel inhibitors of potassium ion channels on human T lymphocytes. Bioorganic & Medicinal Chemistry Letters.
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- 5. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
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Troubleshooting & Optimization
Troubleshooting Guide: Low Yield in 6-Fluorochroman-4-amine Synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 6-Fluorochroman-4-amine. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you overcome common challenges and optimize your reaction yields.
The primary and most efficient route to this compound is the reductive amination of its corresponding ketone, 6-fluorochroman-4-one. This one-pot reaction, while elegant, involves a delicate equilibrium between imine formation and reduction. Low yields almost invariably trace back to an imbalance in this process.
Q1: My yield is extremely low, and my primary isolated byproduct is 6-fluoro-4-chromanol. What is causing this, and how can I fix it?
A1: Root Cause Analysis: The formation of 6-fluoro-4-chromanol, the alcohol analog of your starting ketone, is a definitive sign that your reducing agent is too reactive and non-selective.[1] It is reducing the carbonyl group of the 6-fluorochroman-4-one faster than the imine intermediate. This is a very common issue when using powerful hydride donors like sodium borohydride (NaBH₄) under standard conditions.[1][2]
The reaction proceeds via two competing pathways, as illustrated below. Your goal is to favor the imine reduction pathway (green) over the ketone reduction pathway (red).
DOT Script: Competing Reaction Pathways
Caption: Competing pathways in reductive amination.
Solution: The solution is to employ a less reactive, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[3] Its reduced reactivity is due to the electron-withdrawing effect of the acetate groups.
Data Presentation: Comparison of Common Reducing Agents
| Reagent | Formula | Typical Use | Selectivity for Imine vs. Ketone |
| Sodium Borohydride | NaBH₄ | General reduction of aldehydes/ketones | Low |
| Sodium Cyanoborohydride | NaBH₃CN | Reductive amination (requires careful pH control) | High |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Reductive amination (preferred) | Very High |
Experimental Protocols: Recommended Protocol Using STAB
-
To a stirred solution of 6-fluorochroman-4-one (1.0 eq) and ammonium acetate (5-10 eq) in a suitable solvent (e.g., 1,2-dichloroethane [DCE] or methanol) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Q2: My reaction stalls, and I recover a significant amount of unreacted 6-fluorochroman-4-one. What's preventing full conversion?
A2: Root Cause Analysis: Recovering the starting material indicates that the initial and crucial step—the formation of the imine intermediate—is inefficient.[1] Imine formation is a reversible equilibrium reaction.[4] Two primary factors govern this equilibrium: pH and the presence of water.
-
pH Control: The reaction requires a mildly acidic environment (typically pH 4-5).[2] Acid catalyzes the reaction by protonating the carbonyl oxygen, making it more electrophilic. However, if the solution is too acidic, the amine nucleophile (ammonia) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction.[2]
-
Water Removal: Water is a byproduct of imine formation. According to Le Châtelier's principle, its presence will push the equilibrium back towards the starting materials.[4]
Solution: You must optimize the conditions to favor imine formation.
DOT Script: Troubleshooting Logic for Low Conversion
Caption: Decision workflow for incomplete reactions.
Experimental Protocols: Optimizing Imine Formation
-
pH Adjustment: Add a catalytic amount of glacial acetic acid (1-5 mol%) to your reaction mixture.[5] This will buffer the solution into the optimal pH range for imine formation.
-
Water Scavenging: Add activated 3Å or 4Å molecular sieves to the reaction vessel before adding the reducing agent. This will sequester the water produced and drive the equilibrium towards the imine.[1]
Q3: I'm observing a significant byproduct with a higher molecular weight than my desired product. What is it and how can I prevent it?
A3: Root Cause Analysis: This is a classic case of over-alkylation.[1] The product, this compound, is a primary amine and is itself nucleophilic. It can react with a second molecule of 6-fluorochroman-4-one to form a secondary amine byproduct. This side reaction is more prevalent if the concentration of the initial ammonia source depletes significantly.
Solution: To minimize over-alkylation, you must ensure that the concentration of the initial amine source (ammonia/ammonium salt) remains high relative to the starting ketone throughout the reaction.
-
Use a Large Excess of the Amine Source: Employ a 5- to 10-fold molar excess of the ammonium salt (e.g., ammonium acetate or ammonium chloride). This ensures that the ketone is more likely to react with the intended nitrogen source rather than the product amine.
-
Control Stoichiometry: Avoid using an excess of the 6-fluorochroman-4-one starting material.
Frequently Asked Questions (FAQs)
Q: Why is reductive amination the preferred method for synthesizing this compound? A: Reductive amination is a highly efficient, often one-pot procedure that forms the C-N bond and sets the amine functionality in a single synthetic operation.[6] It avoids the use of more hazardous reagents like alkyl azides or the generation of potentially genotoxic byproducts associated with direct alkylation methods.[6]
Q: How does the fluorine atom on the chroman ring affect the synthesis? A: The electron-withdrawing nature of the fluorine atom can slightly increase the electrophilicity of the carbonyl carbon, which can be beneficial for the initial nucleophilic attack by the amine.[7] It also lowers the basicity of the final amine product, which can affect its extraction and purification profile.[8]
Q: My final product is an oil and difficult to handle. How can I improve its isolation? A: Many amines are oils at room temperature. A common and effective strategy is to convert the amine into its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and store.
Experimental Protocols: Conversion to Hydrochloride Salt
-
Dissolve your purified, free-base this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Q: Are there alternative, non-classical methods for this synthesis? A: Yes, biocatalysis offers a promising alternative. The use of ω-transaminases for the amination of chromanones has been reported to produce enantiopure amines with high conversion and excellent yields.[9] This enzymatic approach is particularly valuable for producing specific stereoisomers, which is often a critical requirement in drug development.[9]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
-
Höhne, M., & Bornscheuer, U. T. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. ACS Catalysis, 3(4), 555–559. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Pharmaceutical Technology. (2014). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 6-Fluorochroman-4-amine Derivatization
Welcome to the technical support center for the derivatization of 6-Fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful synthesis of this compound derivatives.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound, a crucial building block in medicinal chemistry. We provide potential causes and actionable solutions to get your synthesis back on track.
Q1: I am observing low or no yield of my desired N-acylated product. What are the common causes?
Several factors can contribute to poor yields in the acylation of this compound. The primary reasons often involve the nucleophilicity of the amine, the efficiency of the acylating agent, and the overall reaction conditions.[1][2]
Potential Causes & Solutions:
-
Insufficiently Activated Acylating Agent: If you are using a carboxylic acid, it must be activated to react with the amine.[1] Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the correct stoichiometric ratio (typically 1.0-1.5 equivalents).[1] Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve results.[1][2]
-
Deactivation of the Amine: The primary amine of this compound can be protonated by an acidic component in the reaction mixture, rendering it non-nucleophilic.[1] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid and maintain the amine in its free, reactive state.[3][4]
-
Steric Hindrance: Bulky substituents on either the acylating agent or the amine can impede the reaction.[1][2] In such cases, switching to a more reactive acylating agent, like an acyl chloride, or employing a more potent coupling reagent may be necessary.
-
Hydrolysis of Reagents: The presence of water can lead to the hydrolysis of activated carboxylic acid intermediates or acyl halides, preventing amide formation.[1] It is critical to use anhydrous solvents and reagents for these reactions.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and reaction time play a significant role. Experiment with different solvents (e.g., DMF, DCM, THF) and consider gentle heating if the reaction is sluggish at room temperature.[1]
Q2: My reaction is producing significant side products. How can I minimize their formation?
Side product formation is a common challenge, particularly when dealing with reactive intermediates.
Potential Side Reactions & Mitigation Strategies:
-
Over-acylation: While less common for amide formation due to the reduced nucleophilicity of the resulting amide, it can occur under harsh conditions or with highly reactive acylating agents.[5][6] Use a controlled stoichiometry of the acylating agent (1.0-1.2 equivalents).
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can halt the desired reaction.[2] The addition of reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress this side reaction by forming a more stable activated ester intermediate.
-
Racemization: If your acylating agent contains a chiral center, racemization can occur, especially at elevated temperatures or with certain coupling reagents.[1] Using phosphonium-based reagents like PyBOP or running the reaction at lower temperatures can help preserve stereochemical integrity.[2]
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What can I do?
An incomplete reaction can be frustrating. Here are some strategies to drive the reaction to completion.
Troubleshooting Stalled Reactions:
-
Increase Reagent Equivalents: A slight excess of the acylating agent or coupling reagent (e.g., 1.2-1.5 equivalents) can sometimes be beneficial, especially if some of the reagent is degrading over time.
-
Change the Solvent: The solubility of starting materials and intermediates can impact reaction rates. If you are using a non-polar solvent like DCM, switching to a more polar aprotic solvent like DMF can sometimes improve results.
-
Elevate the Temperature: For stubborn reactions, gentle heating (e.g., 40-60 °C) can provide the necessary activation energy. However, monitor for potential degradation or side product formation at higher temperatures.
-
Consider a More Reactive Acylating Agent: If coupling with a carboxylic acid is proving difficult, converting the acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride can be a powerful alternative.[7] This approach often leads to faster and more complete reactions.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of this compound derivatization.
Q4: What is the best choice of base for the N-acylation of this compound?
The choice of base is critical for a successful acylation reaction. A non-nucleophilic organic base is generally preferred to avoid competition with the amine nucleophile.
-
N,N-Diisopropylethylamine (DIPEA) or Hünig's base: This is an excellent choice due to its strong basicity and significant steric hindrance, which prevents it from participating in nucleophilic side reactions.[5]
-
Triethylamine (TEA): Another commonly used base that is effective at scavenging the acid byproduct.
-
Pyridine: Pyridine can act as both a base and a solvent.[8][9] It deprotonates the amine, increasing its nucleophilicity, and can help to dissolve the reactants.[8]
Q5: How should I monitor the progress of my derivatization reaction?
Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows for the accurate determination of the presence of starting materials, desired product, and any side products.
Q6: What are the recommended purification methods for N-acylated this compound derivatives?
The purification strategy will depend on the properties of your final compound.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove water-soluble byproducts and excess reagents.[1] This often involves washing the organic layer with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[10]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is the most common method.
Section 3: Experimental Protocols & Data
This section provides a general, robust protocol for the N-acylation of this compound using a standard coupling reagent, as well as a table summarizing key reaction parameters.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for the N-acylation of this compound with a carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of choice (1.0 equivalents)
-
HATU (1.0-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous DMF or DCM
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate or DCM for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Summary of Common Reaction Conditions for N-Acylation
| Parameter | Recommended Conditions | Rationale |
| Acylating Agent | Acyl Chloride or Carboxylic Acid + Coupling Reagent | Acyl chlorides are more reactive; coupling reagents offer milder conditions. |
| Coupling Reagent | HATU, HBTU, PyBOP, EDC/HOBt | Choice depends on substrate reactivity and potential for side reactions.[2] |
| Base | DIPEA, TEA, Pyridine | Non-nucleophilic base to maintain the amine in its reactive form.[3] |
| Solvent | Anhydrous DMF, DCM, THF | Aprotic solvents are preferred to avoid hydrolysis. |
| Temperature | 0 °C to Room Temperature (or gentle heating) | Lower temperatures can reduce side reactions; heating may be required for less reactive substrates. |
| Stoichiometry | Amine:Acylating Agent:Base (approx. 1:1.1:2) | A slight excess of the acylating agent and sufficient base are typically used. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during the derivatization process.
Caption: A troubleshooting decision tree for difficult amide couplings.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates.
- askIITians. (2025). Pyridine acts as a base and a solvent in the acylation of amines.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
- PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- S. Ristovska, et al. (2016). OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Reddit. (2024). Acylated a primary amine, but the amine signal is gone. Did it over acylate?.
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Books. (2019).
- ResearchGate. (n.d.). Simplified reaction scheme for the derivatization of memantine with....
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- BenchChem. (n.d.). Technical Support Center: Optimizing Derivatization of 6-Fluoro-pyrazine-2-carboxylic acid.
- Chemistry LibreTexts. (2023). Derivatization.
- ResearchGate. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD.
- CORE. (2015). Chemical derivatization processes applied to amine d.
- BenchChem. (n.d.). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.
- BenchChem. (n.d.). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
- MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- MDPI. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation.
Sources
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How to improve the purity of synthesized 6-Fluorochroman-4-amine
Welcome to the technical support center for the synthesis and purification of 6-Fluorochroman-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key chiral intermediate. Here, we address common challenges encountered during purification and provide field-proven troubleshooting strategies to enhance the chemical and enantiomeric purity of your final compound.
Introduction: The Purification Challenge
This compound is a valuable chiral building block in pharmaceutical synthesis. Its synthesis, commonly achieved via the reductive amination of 6-fluorochroman-4-one, often yields a crude product containing a mixture of starting materials, byproducts, and potentially both enantiomers. Achieving high purity is critical for subsequent steps and the ultimate efficacy of the target active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing these impurities.
Troubleshooting Guide & FAQs
Q1: What are the most common impurities I should expect in my crude this compound after synthesis?
A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard reductive amination of 6-fluorochroman-4-one, you should anticipate the following species:
-
Unreacted Starting Material: 6-Fluorochroman-4-one.
-
Reduction Byproduct: 6-Fluorochroman-4-ol. This forms when the reducing agent directly reduces the ketone carbonyl group before the imine intermediate can form.[1][2]
-
Iminium/Imine Intermediates: Trace amounts of the transient imine or iminium ion may remain, though they are typically reactive.
-
Enantiomer: If a non-stereoselective reduction was performed, your product will be a racemic mixture of (R)- and (S)-6-Fluorochroman-4-amine, where the unwanted enantiomer is the primary "impurity".
The formation of these key species is illustrated below.
Caption: Synthetic pathway and common impurity formation.
Q2: My crude product shows multiple spots on TLC and my amine is streaking badly. How can I effectively remove non-chiral impurities like the starting ketone and alcohol byproduct?
A2: This is a classic issue when purifying basic amines on standard silica gel. The streaking (or tailing) occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and recovery.[3] Column chromatography is the correct approach, but it requires modification.
You have three primary strategies to overcome this:
-
Use a Modified Mobile Phase: Add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica, allowing your amine to elute as a sharp band.[3]
-
Use a Different Stationary Phase: Instead of standard silica, opt for a stationary phase with a less acidic surface.
-
Reversed-Phase Chromatography: If your amine is sufficiently non-polar, C18 reversed-phase flash chromatography can be highly effective.[5] A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and well-behaved.
Data Summary: Recommended Chromatography Conditions
| Stationary Phase | Recommended Mobile Phase System | Rationale |
| Silica Gel | Dichloromethane/Methanol + 1% Triethylamine | Triethylamine acts as a competitive base to prevent streaking on acidic silica.[3] |
| Basic Alumina | Ethyl Acetate/Hexane | Basic surface is ideal for basic compounds like amines, preventing strong adsorption.[4] |
| C18 Silica (Reversed-Phase) | Water/Acetonitrile + 0.1% Formic Acid | Good for polar compounds; the acidic modifier ensures the amine is protonated for better peak shape.[5] |
Q3: Can I purify my product by recrystallization instead of chromatography?
A3: Absolutely. Recrystallization is an excellent and scalable method for purification, especially for removing small quantities of impurities, provided your product is a solid. However, free amines can sometimes be oily or difficult to crystallize.
The key insight here is salt formation. Reacting your crude amine with a suitable acid to form a salt dramatically increases the likelihood of obtaining a highly crystalline solid.[6] The resulting salt will have a different solubility profile than the free base and the neutral impurities (ketone and alcohol), allowing for efficient separation.
Recommended Procedure:
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Add a stoichiometric amount of an acid (e.g., hydrochloric acid in ether/isopropanol, or a solution of tartaric acid).
-
Stir and allow the salt to crystallize, cooling the mixture to maximize the yield.
-
Filter the crystalline salt and wash with a cold solvent.
-
The purified salt can then be used directly or neutralized with a base (e.g., aq. NaHCO₃) and extracted to recover the purified free amine.
Q4: My product is a racemic mixture. How can I separate the (R) and (S) enantiomers?
A4: Separating enantiomers, or "chiral resolution," is a critical step. There are two primary industrial-scale methods for this.
-
Diastereomeric Crystallization: This classical method leverages the principle that diastereomers have different physical properties, including solubility.[6]
-
Mechanism: React the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid or D-(-)-mandelic acid). This creates a mixture of two diastereomeric salts: [(R)-amine:(L)-acid] and [(S)-amine:(L)-acid].
-
Separation: Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a chosen solvent system. After filtration, the enantiomerically enriched amine can be liberated by treatment with a base. The mother liquor contains the other diastereomer, which can also be recovered.
-
-
Chiral Preparative HPLC: This is a high-resolution technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers.[7]
-
Mechanism: The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates.
-
Common CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are extremely versatile and widely used for separating a broad range of chiral molecules.[8]
-
Mode: Both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) methods can be developed. Reversed-phase methods are often more compatible with subsequent analysis by LC-MS.[9]
-
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Modified Mobile Phase)
-
Adsorbent Preparation: Dry pack a suitable size glass column with silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Pre-adsorb the sample onto a small amount of silica gel (approx. 2-3 g) by concentrating the mixture to a dry, free-flowing powder under reduced pressure.
-
Column Packing: Load the dried sample-silica mixture onto the top of the column. Carefully add a layer of sand to protect the surface.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine) to elute highly non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 100% DCM to 95:5 DCM:Methanol, with 1% triethylamine maintained throughout the entire gradient. The less polar ketone and alcohol byproducts will elute before the more polar amine product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC), using a suitable stain for visualization (e.g., ninhydrin for the amine, potassium permanganate for the alcohol).
-
Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Diastereomeric Salt Crystallization
-
Dissolution: In a flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent such as methanol or ethanol (e.g., 5-10 volumes). Warm the solution gently if necessary.
-
Acid Addition: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent. Add this solution dropwise to the warm amine solution with stirring. Note: Using 0.5 eq of the acid targets the crystallization of the salt from only one of the enantiomers.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. Further cooling in an ice bath (0-5 °C) for several hours can improve the yield.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor.
-
Purity Check: Determine the diastereomeric and enantiomeric excess of the crystallized salt and the mother liquor using chiral HPLC or by liberating the amine and analyzing it.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10. Extract the liberated, enantiomerically-enriched free amine with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer, filter, and concentrate to obtain the pure enantiomer.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
Chromatography Forum. (2006). Detecting Primary Amines.
-
BenchChem. (2025). Technical Support Center: Purifying (R)-7-Methylchroman-4-amine by Recrystallization.
-
Google Patents. (2004). WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC....
-
Wikipedia. (n.d.). Reductive amination.
-
Columbia University. (n.d.). Column chromatography.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Agilent. (2011). Analysis of primary, secondary and tertiary amines.
-
Google Patents. (1984). EP0109232B1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid.
-
ResearchGate. (2006). 6-Fluoro-4-oxochroman-2-carboxylic acid.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination.
-
National Institutes of Health. (2017). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E).
-
Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
-
PubChem. (n.d.). (S)-6-Fluorochroman-4-amine.
-
Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
-
RSC Publishing. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
-
Google Patents. (2014). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
-
Università di Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis.
-
RASĀYAN Journal of Chemistry. (2013). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
Sigma-Aldrich. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
-
National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
-
Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
-
MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
-
ChemScene. (n.d.). 1260588-18-8 | (S)-6-Fluorochroman-3-amine.
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Addressing solubility issues of 6-Fluorochroman-4-amine in aqueous buffers
Welcome to the technical support center for 6-Fluorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a valuable building block in medicinal chemistry. However, its solubility in aqueous buffers can be a significant hurdle in various experimental setups, from initial screening assays to formulation development. The solubility of an amine-containing compound like this compound is intrinsically linked to its physicochemical properties, most notably its pKa and lipophilicity (logP).
| Property | Estimated Value | Implication for Aqueous Solubility |
| pKa | ~9.0 | The amine group is basic and will be protonated at acidic to neutral pH. |
| logP | ~1.5 - 2.0 | Indicates a degree of lipophilicity, which can limit aqueous solubility. |
These values are estimated based on computational models and comparison with structurally similar compounds like benzylamine (pKa ≈ 9.33) and aniline (pKa ≈ 4.6), and the logP of the parent chroman ring system (logP ≈ 2.5). The electron-donating nature of the amine and the chroman ring system suggests a pKa closer to that of aliphatic amines, while the aromatic and heterocyclic structure contributes to its lipophilicity.[1][2][3]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to diagnosing and resolving solubility problems with this compound in your aqueous buffer systems.
Initial Assessment: Is Your Compound Dissolved?
Before attempting any solubility enhancement techniques, it's crucial to confirm that you have a solubility issue.
Question: I've added this compound to my buffer, but I see solid particles or a cloudy suspension. What should I do first?
Answer:
-
Visual Inspection: Observe the solution against a dark background. Any visible particulates, cloudiness (turbidity), or opalescence indicates incomplete dissolution.
-
Microscopic Examination: If unsure, place a small drop of the solution on a microscope slide and examine it for undissolved crystals.
-
Centrifugation: Spin down your sample at a high speed (e.g., >10,000 x g) for 10-15 minutes. A visible pellet at the bottom of the tube confirms the presence of insoluble material.
Workflow for Diagnosing and Solving Solubility Issues
Caption: Interplay of factors influencing the aqueous solubility of this compound.
References
Sources
Common side reactions in the synthesis of spirocyclic amines and how to avoid them
Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) for common synthetic methods. Each section will address specific challenges, from low yields to unexpected side products, and offer actionable solutions grounded in mechanistic understanding.
Section 1: Intramolecular C-H Amination (Hofmann-Löffler-Freytag Type Reactions)
Intramolecular C-H amination, particularly through the Hofmann-Löffler-Freytag (HLF) reaction and its modern variants, is a powerful tool for constructing spirocyclic amines.[1][2][3] The reaction typically involves the generation of a nitrogen-centered radical which abstracts a hydrogen atom from a sterically accessible carbon, leading to a carbon-centered radical that subsequently forms the C-N bond.[1][4] However, this radical process can be prone to several side reactions.
Troubleshooting Guide & FAQs
Question 1: My HLF-type reaction is giving a low yield of the desired spirocyclic amine. What are the likely causes and how can I improve it?
Answer: Low yields in HLF-type reactions often stem from inefficient radical generation, competing side reactions, or instability of the intermediates. Here’s a systematic approach to troubleshooting:
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Inefficient N-Halogenation: The reaction begins with the formation of an N-haloamine. Incomplete formation of this intermediate will directly impact your yield.
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Solution: Ensure your halogenating agent (e.g., NCS, NBS) is fresh and used in the correct stoichiometry. Monitor the N-halogenation step by TLC or NMR before proceeding with the radical initiation.
-
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Suboptimal Radical Initiation: The homolytic cleavage of the N-X bond is crucial.[1][4]
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Solution: If using thermal initiation, ensure the temperature is optimal for the specific N-haloamine. For photochemical initiation, check the wavelength and intensity of your UV lamp. In some cases, a combination of light and heat can be synergistic.[5]
-
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Competing Elimination or Fragmentation: The nitrogen-centered radical can undergo undesired fragmentation pathways, especially if the conformation for intramolecular H-abstraction is unfavorable.
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Poor Selectivity of Hydrogen Abstraction: The nitrogen radical may abstract a hydrogen from an undesired position, leading to a mixture of products.[6]
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Solution: The order of reactivity for hydrogen abstraction is typically tertiary > secondary > primary.[1] If your substrate has multiple reactive C-H bonds, consider introducing a directing group or modifying the substrate to favor abstraction from the desired position.
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Question 2: I am observing the formation of an unexpected rearranged product instead of my target spirocycle. What is happening and how can I prevent it?
Answer: The formation of rearranged products often points to the involvement of carbocationic intermediates. While the classical HLF reaction is radical-mediated, certain conditions or substrate features can lead to pathways involving carbocations, which are prone to Wagner-Meerwein rearrangements.[7]
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Mechanism of Rearrangement: If the carbon-centered radical formed after hydrogen abstraction is oxidized to a carbocation, skeletal rearrangements can occur to form a more stable carbocation before the final C-N bond formation. This is particularly prevalent if the initial carbocation is secondary and can rearrange to a more stable tertiary or benzylic carbocation.
-
Strategies to Avoid Rearrangement:
-
Strictly Radical Conditions: Ensure your reaction conditions favor a radical pathway. Avoid strong Brønsted or Lewis acids that might promote carbocation formation. The use of photolytic initiation in a non-polar solvent can help maintain a radical mechanism.
-
Choice of Oxidant: In modern variations of the HLF reaction, the choice of oxidant is critical. Some oxidants may promote a single-electron transfer (SET) process that leads to carbocation formation. Screen different oxidants to find one that favors the desired radical cyclization.
-
Substrate Modification: If possible, modify the substrate to disfavor carbocation rearrangement. For example, avoiding substrates that can form particularly stable rearranged carbocations.
-
Section 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and highly effective method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which can be designed to be spirocyclic.[8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the spirocycle.[8]
Troubleshooting Guide & FAQs
Question 1: My Pictet-Spengler reaction is sluggish and gives a low yield. What are the key parameters to optimize?
Answer: Low yields in Pictet-Spengler reactions are a common issue, often related to the nucleophilicity of the aromatic ring, the stability of the iminium ion, and the reaction conditions.[9][10]
-
Aromatic Ring Activation: The cyclization step is an electrophilic aromatic substitution. Electron-rich aromatic rings react much more readily.
-
Solution: If your aromatic ring is electron-deficient, you may need to use harsher conditions, such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[8] For substrates with electron-donating groups (e.g., alkoxy, alkyl), milder conditions are usually sufficient.
-
-
Iminium Ion Formation and Stability: The formation of the iminium ion is a critical equilibrium step.
-
Solution: Ensure your aldehyde or ketone is reactive and pure. Using a slight excess of the carbonyl component can help drive the equilibrium towards the iminium ion.[9] For less reactive carbonyls, pre-forming the imine before adding the acid catalyst can be beneficial.
-
-
Catalyst Choice and Loading: The acid catalyst is crucial for promoting both iminium ion formation and the subsequent cyclization.
-
Solution: Both Brønsted and Lewis acids can be used. The optimal catalyst and its loading depend on the substrate. For sensitive substrates, weaker acids like acetic acid may be preferable to avoid side reactions.[11] For less reactive substrates, stronger acids are often necessary.[10] It is advisable to screen a range of acids and concentrations.
-
-
Solvent Selection: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Solution: While protic solvents like methanol or ethanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile can sometimes provide superior yields.[9] If using an aqueous solution of the aldehyde, the presence of water needs to be considered in the overall reaction medium.
-
Question 2: I am struggling with controlling the stereoselectivity of my Pictet-Spengler reaction. What are the key factors?
Answer: Achieving high stereoselectivity in Pictet-Spengler reactions, especially when forming a new chiral center at the spiro-position, is a significant challenge.
-
Substrate Control: The inherent chirality of the starting materials can direct the stereochemical outcome.
-
Solution: If your β-arylethylamine contains a chiral center, it can induce diastereoselectivity in the cyclization. The choice of protecting groups on the amine or other functional groups can also influence the facial selectivity of the intramolecular attack.
-
-
Catalyst Control: The use of chiral catalysts is a powerful strategy for enantioselective Pictet-Spengler reactions.
-
Solution: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed to control the enantioselectivity.[11] Chiral Lewis acids and bifunctional catalysts (e.g., thiourea-based) can also be effective. The choice of catalyst will depend on the specific substrate and desired stereoisomer.
-
-
Reaction Conditions: Temperature and solvent can have a significant impact on stereoselectivity.
-
Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. Screening different solvents is also recommended, as solvent polarity and coordinating ability can influence the catalyst-substrate complex and the transition state geometry.
-
Section 3: Transition-Metal-Catalyzed Spirocyclization
Transition-metal catalysis offers a versatile and efficient platform for the synthesis of spirocyclic amines through various strategies, including C-H activation, hydroamination, and cascade reactions.[12][13] These methods often provide access to complex spirocyclic architectures under mild conditions.[14]
Troubleshooting Guide & FAQs
Question 1: My palladium-catalyzed intramolecular C-H amination is not working. What are the common pitfalls?
Answer: Palladium-catalyzed C-H amination reactions are sensitive to various factors, and failure can often be traced back to the catalyst, ligands, or reaction conditions.
-
Catalyst Deactivation: The active palladium species can be prone to deactivation through aggregation or reaction with impurities.
-
Solution: Ensure all reagents and solvents are of high purity and rigorously dried. Use of an inert atmosphere (e.g., argon or nitrogen) is crucial. The choice of ligand is also critical for stabilizing the active catalyst and promoting the desired reactivity.
-
-
Incorrect Ligand Choice: The ligand plays a multifaceted role in these reactions, influencing catalyst stability, solubility, and the selectivity of C-H activation.
-
Solution: There is no universal ligand for all C-H amination reactions. It is often necessary to screen a library of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify the optimal one for your specific transformation.
-
-
Substrate Compatibility: The electronic and steric properties of the substrate can significantly impact the reaction outcome.
-
Solution: Electron-rich C-H bonds are generally more reactive. If your substrate is electron-deficient, you may need to use a more active catalyst system or higher reaction temperatures. Steric hindrance around the C-H bond to be functionalized can also inhibit the reaction.
-
Question 2: I am observing a mixture of spirocyclic and non-spirocyclic products in my transition-metal-catalyzed reaction. How can I improve the selectivity?
Answer: The formation of multiple products indicates competing reaction pathways. Improving selectivity requires fine-tuning the reaction conditions to favor the desired spirocyclization.
-
Chelation Assistance: The use of a directing group on the substrate can pre-organize it for intramolecular cyclization, thereby favoring the formation of the spirocyclic product.
-
Solution: Incorporate a coordinating group (e.g., pyridine, amide) into your substrate that can chelate to the metal center and direct the C-H activation or nucleophilic attack to the desired position for spirocyclization.
-
-
Reaction Concentration: Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions.
-
Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
Catalyst and Ligand Effects: The nature of the metal catalyst and the steric and electronic properties of the ligand can influence the regioselectivity of the reaction.
-
Solution: Experiment with different metal catalysts (e.g., palladium, rhodium, iridium) and a range of ligands to identify a combination that provides the highest selectivity for the desired spirocyclic product.
-
Section 4: Aza-Prins Cyclization
The aza-Prins reaction is a useful method for constructing nitrogen-containing heterocycles, including spirocyclic amines. It involves the reaction of a homoallylic amine with an aldehyde or ketone, typically in the presence of an acid catalyst, to form a piperidine ring.[15][16]
Troubleshooting Guide & FAQs
Question 1: My aza-Prins cyclization is giving a complex mixture of products. What are the potential side reactions?
Answer: The aza-Prins reaction can be accompanied by several side reactions, leading to a complex product mixture.[16]
-
Aza-Cope Rearrangement: The intermediate iminium ion can undergo a[10][10]-sigmatropic rearrangement (aza-Cope rearrangement) to form a new iminium ion, which upon hydrolysis leads to a rearranged amine instead of the desired cyclized product.[16]
-
Solution: The propensity for aza-Cope rearrangement is dependent on the substrate structure and reaction conditions. Using a Lewis acid catalyst instead of a Brønsted acid can sometimes suppress this side reaction. Lowering the reaction temperature may also be beneficial.
-
-
Aldol Condensation: The aldehyde starting material can undergo self-condensation under acidic conditions, consuming the aldehyde and reducing the yield of the desired product.[16]
-
Solution: Use a non-enolizable aldehyde if possible. If an enolizable aldehyde is required, carefully control the reaction conditions (e.g., temperature, acid concentration) to minimize self-condensation. Adding the aldehyde slowly to the reaction mixture can also help.
-
-
Formation of 5-membered vs. 6-membered Rings: Depending on the substrate, there can be competition between the formation of a pyrrolidine (5-membered ring) and a piperidine (6-membered ring).[15]
-
Solution: The regioselectivity is influenced by the stability of the intermediate carbocation formed during the cyclization. The choice of Lewis acid can also play a role in directing the cyclization pathway.[15]
-
Question 2: How can I control the diastereoselectivity of my aza-Prins cyclization?
Answer: Controlling the diastereoselectivity in aza-Prins cyclizations is crucial for synthesizing stereochemically defined spirocyclic amines.
-
Stereochemistry of the Starting Materials: The stereochemistry of the homoallylic amine can influence the diastereoselectivity of the cyclization.
-
Solution: Use an enantiomerically pure or diastereomerically enriched homoallylic amine. The substituents on the alkene and the amine can create a facial bias for the intramolecular attack.
-
-
Choice of Carbonyl Compound: The steric bulk of the aldehyde or ketone can affect the approach of the nucleophilic alkene, thereby influencing the diastereoselectivity.[17]
-
Solution: Screen different aldehydes and ketones to find one that gives the desired diastereomer with the highest selectivity.
-
-
Reaction Conditions: The choice of acid catalyst and solvent can impact the transition state geometry and thus the diastereoselectivity.
-
Solution: Experiment with a variety of Brønsted and Lewis acids. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate complex.
-
Section 5: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a spirocyclic amine.[18][19] These reactions are prized for their atom economy and operational simplicity.
Troubleshooting Guide & FAQs
Question 1: My three-component reaction for the synthesis of a spiro[dihydropyridine-oxindole] is giving a low yield. What could be the issue?
Answer: Low yields in MCRs can arise from a number of factors, including suboptimal reaction conditions and competing side reactions between the components.[20]
-
Reaction Conditions: The solvent and catalyst are critical for the success of many MCRs.
-
Reactivity of Components: The electronic nature of the substituents on the starting materials can significantly influence their reactivity.
-
Solution: If you are using an electron-deficient arylamine or a sterically hindered isatin, the reaction may be slower. Consider using more forcing conditions (e.g., gentle heating) or a more activating catalyst if the reaction is sluggish.
-
-
Competing Pathways: The reactants in an MCR can potentially react with each other in undesired ways. For example, isatin can react with two equivalents of the cyclic 1,3-dione to form a bis-adduct.[20]
-
Solution: Carefully control the stoichiometry of the reactants. Adding one component slowly to a mixture of the others can sometimes help to favor the desired reaction pathway.
-
Question 2: How can I purify my spirocyclic amine product from a complex MCR mixture?
Answer: Purifying the product of an MCR can be challenging due to the potential for multiple byproducts. A systematic approach to purification is necessary.
-
Initial Workup: A simple acid-base extraction can often be very effective for purifying amines.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.
-
Wash the organic layer to remove any remaining acidic impurities.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified amine.[21]
-
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.
-
Normal-Phase Chromatography (Silica Gel): This is the most common method. A solvent system of dichloromethane/methanol or hexane/ethyl acetate is often a good starting point for amines.[22] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Reversed-Phase Chromatography (C18): For very polar amines, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be effective.
-
Specialized Columns: For particularly difficult separations, specialized columns such as amino-propyl functionalized silica can be beneficial.[22]
-
-
Crystallization: If the spirocyclic amine is a solid, crystallization can be an excellent method for obtaining highly pure material.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the product does not crystallize, adding a co-solvent in which the product is insoluble (an anti-solvent) can induce crystallization.
-
Visualizations
Experimental Workflow: General Troubleshooting for Low Yield
Caption: A general workflow for troubleshooting low-yielding reactions.
Signaling Pathway: Pictet-Spengler Reaction Mechanism
Caption: The two key stages of the Pictet-Spengler reaction mechanism.
References
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- Van de Ven, F. J. M. (1995). Multidimensional NMR in Liquids. Wiley-VCH.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.
- Roberts, G. C. K. (Ed.). (1993). NMR of Macromolecules: A Practical Approach. IRL Press.
- James, T. L. (Ed.). (1993). Nuclear Magnetic Resonance of Biological Macromolecules. Academic Press.
- Reid, D. G. (Ed.). (1997). Protein and Peptide NMR. Humana Press.
- Evans, J. N. S. (1995). Biomolecular NMR Spectroscopy. Oxford University Press.
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- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 12. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 21. youtube.com [youtube.com]
- 22. teledynelabs.com [teledynelabs.com]
Technical Support Center: Optimization of Enzymatic Resolution for 6-Fluoro-Chroman-2-Carboxylic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acids (FCCAs). Optically pure (S)- and (R)-FCCAs are crucial chiral building blocks in the pharmaceutical industry[1]. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice to overcome common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is most effective for resolving 6-fluoro-chroman-2-carboxylic acid?
A1: While lipases are common for resolving chiral acids, recent research has demonstrated exceptional success using specific esterases. A study highlighted two esterases, EstS and EstR, from Geobacillus thermocatenulatus, which produce (S)- and (R)-FCCAs with enantiomeric excess (ee) values >99% and 95–96%, respectively.[1] This was achieved by using the methyl ester of the racemic acid (methyl 6-fluoro-chroman-2-carboxylate) as the substrate for hydrolysis. For more general applications or initial screening, lipases like Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) are robust starting points due to their broad substrate acceptance and stability in organic solvents.[2][3]
Q2: Should I use an esterification or hydrolysis strategy for the resolution?
A2: The choice depends on your starting material.
-
Hydrolysis: If you start with the racemic ester (e.g., methyl 6-fluoro-chroman-2-carboxylate), an enzyme will selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as unreacted ester. This is the strategy used with the highly effective EstS and EstR esterases.[1]
-
Esterification: If you start with the racemic carboxylic acid, an enzyme will selectively esterify one enantiomer, leaving the other as the unreacted acid. This is a very common approach using lipases like CALB in organic solvents with an alcohol (e.g., butanol) or an acyl donor like vinyl acetate.[4][5]
Q3: How does the fluorine atom at the 6-position impact the enzymatic resolution?
A3: The fluorine atom is an electron-withdrawing group. This can influence the substrate's interaction with the enzyme's active site, potentially affecting both reaction rate and enantioselectivity. The electronic properties can alter the substrate's binding orientation within the catalytic pocket.[6] For this specific substrate, esterases have been identified that accommodate it perfectly, suggesting the electronic and steric profile is well-suited for certain enzymes.[1] When screening other enzymes, be aware that the fluorine substituent may require specific active site characteristics for optimal recognition.
Q4: What is the single most important factor for achieving high enantioselectivity?
A4: Stopping the reaction at or near 50% conversion. In kinetic resolution, one enantiomer reacts faster than the other. As the reaction proceeds past 50% conversion, the slower-reacting enantiomer begins to react in significant amounts, which inherently decreases the enantiomeric excess (ee) of both the product and the remaining substrate. Precise monitoring of the conversion is critical for obtaining high ee values.
Q5: How do I measure the enantiomeric excess (ee) of my product and unreacted substrate?
A5: The most common and accurate method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral column).[7][8] You will need to derivatize the carboxylic acid to its methyl or other ester to improve its chromatographic behavior. You must run a standard of the racemic material first to determine the retention times for both the (R) and (S) enantiomers. The ee is then calculated from the peak areas of the two enantiomers.
Foundational Protocol: Lipase-Catalyzed Esterification
This protocol provides a robust starting point for screening and optimization using a commonly available lipase.
Objective: To resolve racemic 6-fluoro-chroman-2-carboxylic acid via esterification catalyzed by immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic 6-fluoro-chroman-2-carboxylic acid (rac-FCCA)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene, or Hexane)
-
Acyl donor: Vinyl acetate or an alcohol like 1-Butanol
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel (e.g., 25 mL screw-cap flask)
-
Orbital shaker with temperature control
Procedure:
-
Preparation: To a 25 mL flask, add rac-FCCA (e.g., 100 mg, 0.48 mmol) and 10 mL of anhydrous MTBE.
-
Acyl Donor: Add the acyl donor. For vinyl acetate, use a 2-3 fold molar excess (e.g., 100 µL, ~1.1 mmol). For 1-butanol, use a 1.5-fold molar excess (e.g., 65 µL, 0.72 mmol).
-
Drying: Add ~200 mg of activated molecular sieves to remove trace water, which can interfere with esterification.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg of Novozym 435). The enzyme/substrate ratio is a key parameter to optimize.[4]
-
Reaction: Seal the flask and place it in an orbital shaker set to 200-250 rpm and a controlled temperature (start with 40-50°C).[9]
-
Monitoring: Periodically take small aliquots of the reaction mixture. Filter out the enzyme. Analyze the sample by chiral HPLC (after derivatization to the methyl ester) or TLC to monitor the conversion. The goal is to stop the reaction as close to 50% conversion as possible.
-
Work-up: Once ~50% conversion is reached, filter off the enzyme (it can be washed and potentially reused). The filtrate contains the product (ester) and unreacted acid.
-
Separation: Separate the ester from the unreacted carboxylic acid using a standard acid-base extraction.
-
Add aqueous sodium bicarbonate solution to the filtrate to deprotonate and extract the unreacted acid into the aqueous layer.
-
The organic layer contains the ester product.
-
Acidify the aqueous layer with HCl and extract with an organic solvent (e.g., ethyl acetate) to recover the unreacted acid.
-
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered acid and the ester product using chiral HPLC.
Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Conversion | 1. Inactive Enzyme: The enzyme may be denatured or inhibited. | Solution: Test the enzyme with a standard substrate (e.g., hydrolysis of p-nitrophenyl butyrate) to confirm activity. Ensure proper storage conditions. Consider purchasing a new batch of enzyme. |
| 2. Presence of Water: For esterification reactions, water promotes the reverse hydrolysis reaction. | Solution: Use anhydrous solvents. Add activated molecular sieves to the reaction mixture. Dry the substrate thoroughly before use. | |
| 3. Poor Solvent Choice: The solvent affects enzyme conformation and substrate solubility.[10] | Solution: Screen a range of solvents with different polarities (e.g., hexane, toluene, MTBE, acetonitrile). Hydrophobic solvents (log P > 2) are often preferred for lipases. | |
| 4. Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. | Solution: Try a lower initial substrate concentration. If product inhibition is suspected, consider an in-situ product removal strategy, though this is advanced. | |
| Low Enantioselectivity (Low ee) | 1. Reaction Overtaken 50% Conversion: The most common cause. As the preferred enantiomer is consumed, the enzyme begins to act on the less-preferred one. | Solution: Carefully monitor the reaction over time and create a progress curve (Conversion % vs. Time). Stop the reaction precisely at 45-50% conversion for optimal ee.[4] |
| 2. Suboptimal Temperature: Temperature affects the flexibility of the enzyme's active site, which is crucial for chiral recognition.[11] | Solution: Lowering the reaction temperature (e.g., from 50°C to 30°C or room temperature) often increases enantioselectivity, though it will slow the reaction rate.[5] | |
| 3. Incorrect Enzyme: The chosen enzyme may not have a high enantiomeric ratio (E-value) for this specific substrate. | Solution: Screen a panel of different lipases or esterases (e.g., CALB, Pseudomonas cepacia, Mucor miehei, Porcine Pancreatic Lipase).[12][13] The work on EstS and EstR shows that highly specific enzymes can provide superior results.[1] | |
| 4. Solvent Effect: The solvent can strip essential water from the enzyme or alter its conformation, impacting selectivity. | Solution: As with conversion, screen different solvents. The interaction between the solvent and enzyme can significantly alter the enantioselectivity. | |
| Difficulty Separating Product Ester and Unreacted Acid | 1. Incomplete Extraction: Emulsion formation or incorrect pH during acid-base work-up. | Solution: Ensure the pH of the aqueous layer is sufficiently basic (>8.5) to deprotonate the acid and sufficiently acidic (<2) to protonate it for back-extraction. Use brine to break emulsions. |
| 2. Similar Polarity: The ester and protonated acid may have similar polarities, making column chromatography challenging. | Solution: Acid-base extraction is the most effective method. If chromatography is necessary, test different solvent systems (e.g., Hexane/Ethyl Acetate with 1% acetic acid) to improve separation. | |
| Inconsistent Results / Poor Reproducibility | 1. Variable Water Content: Trace amounts of water can drastically affect esterification rates. | Solution: Standardize the drying procedure for all reagents and solvents. Always use freshly activated molecular sieves. |
| 2. Enzyme Batch Variation: Different lots of commercial enzymes can have slightly different activities. | Solution: If possible, purchase a larger single batch of enzyme for the entire project. Always run a small control reaction when starting a new batch. | |
| 3. Inaccurate Monitoring: Inconsistent sampling or analytical errors can lead to stopping the reaction at different conversion points. | Solution: Develop and validate a reliable analytical method (e.g., chiral HPLC) for monitoring. Ensure samples are representative of the reaction mixture. |
Visual Workflows & Diagrams
Kinetic Resolution Workflow
The following diagram illustrates the general workflow for the kinetic resolution of rac-FCCA via lipase-catalyzed esterification.
Caption: Workflow for lipase-catalyzed kinetic resolution.
References
- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.
- Candida antarctica Lipase B (CAL‐B)‐Catalyzed Carbon‐Sulfur Bond Addition and Controllable Selectivity in Organic Media.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
- Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research.
- Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±) - Semantic Scholar.
- Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. Request PDF.
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Benchchem.
- Lipase improvement: goals and str
- Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
- Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
- Optimization of the Lipase-Catalyzed Selective Amid
- Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Qu
- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
- Rational design of enzyme activity and enantioselectivity. PMC - PubMed Central - NIH.
- Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH.
- Reactions catalyzed by Candida antarctica lipase B.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkyl
- CLEAs of Candida antarctica lipase B (CALB) with a bovine serum albumin (BSA) cofeeder core. CONICET.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-C
- Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramific
- Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. Benchchem.
- Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology.
- Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed.
- Enzymatic kinetic resolution of 5 and 6.
Sources
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uma.es [uma.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 12. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 6-Fluorochroman-4-amine
Welcome to the technical support center for the asymmetric synthesis of 6-Fluorochroman-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide clear, actionable solutions to common challenges encountered during this synthesis, with a specific focus on troubleshooting and improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantiopure this compound?
A1: The most prevalent and effective strategy is the asymmetric reductive amination of the prochiral ketone, 6-fluorochroman-4-one.[1] This one-pot reaction typically involves the condensation of the ketone with an amine source, followed by the stereoselective reduction of the resulting imine intermediate.[2] Key methodologies include:
-
Organocatalysis: Using chiral Brønsted acids, such as chiral phosphoric acids (CPAs), to activate the imine for reduction.[3][4]
-
Transition-Metal Catalysis: Employing chiral metal complexes (e.g., Iridium, Rhodium, Palladium) with chiral phosphine ligands.[5][6]
-
Biocatalysis: Utilizing enzymes like imine reductases (IREDs) which can offer extremely high selectivity under mild conditions.[7][8]
Q2: My reaction is yielding the desired product, but the enantiomeric excess (% ee) is consistently low. What are the most common culprits?
A2: Low enantioselectivity can stem from several factors, often related to the catalyst, reaction conditions, or substrate quality.[9] The most common issues are:
-
Catalyst Purity and Activity: The chiral catalyst is the core of the reaction; impurities or degradation can severely diminish its effectiveness.
-
Reaction Conditions: Temperature, solvent, and concentration play a critical role in defining the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers.[10]
-
Substrate and Reagent Quality: Impurities in the 6-fluorochroman-4-one or the amine source, and especially the presence of water, can interfere with the catalytic cycle.
Q3: How critical is the choice of reducing agent in the asymmetric reductive amination?
A3: The choice of reductant is crucial. For organocatalyzed reactions, mild hydride sources like Hantzsch esters or pinacolborane are often used.[3] These reductants are compatible with the acidic catalyst and reaction conditions. For transition metal-catalyzed versions, molecular hydrogen (H₂) is common.[5] It is important that the reducing agent does not readily reduce the starting ketone before imine formation, which would lead to a racemic alcohol byproduct and lower overall yield of the desired amine.[11]
Troubleshooting Guide: Low Enantiomeric Excess (% ee)
This section provides a systematic approach to diagnosing and resolving issues of poor enantioselectivity.
Issue 2.1: Consistently Low ee (<85%)
Q: I've repeated the reaction multiple times following a literature procedure, but my ee remains stubbornly low. Where should I start my investigation?
A: Start with the most critical component: the catalyst system. Even minor deviations can have a large impact. A systematic check is the most effective approach.[9]
-
Potential Cause 1: Catalyst Integrity
-
Troubleshooting:
-
Verify Purity: Is the chiral catalyst or ligand from a reputable source? If synthesized in-house, confirm its purity (>99%) and structure by NMR and optical rotation. Even small amounts of enantiomeric or diastereomeric impurities can degrade performance.
-
Check for Decomposition: Many organocatalysts and chiral ligands are sensitive to air, moisture, or light.[9] Ensure they have been stored correctly under an inert atmosphere (Nitrogen or Argon) and in the dark. If in doubt, use a fresh, newly opened batch or repurify the existing stock.
-
In Situ Catalyst Formation: If the active catalyst is formed in situ (e.g., by mixing a metal precursor and a chiral ligand), ensure the stoichiometry is precise and allow adequate time for the complex to form before adding the substrate.[5]
-
-
-
Potential Cause 2: Substrate & Reagent Quality
-
Troubleshooting:
-
Purity of 6-Fluorochroman-4-one: The ketone substrate must be pure. Impurities can sometimes act as catalyst poisons. Purify by recrystallization or column chromatography if necessary.
-
Amine Source: If using an amine source like ammonia or an ammonium salt, ensure it is free of contaminants. For example, using high-purity ammonium acetate is critical.
-
Solvent and Additives: Use anhydrous, high-purity solvents.[10] Traces of water can hydrolyze the intermediate imine back to the ketone or interfere with the catalyst's active state. If the reaction requires an additive (e.g., an acid), ensure it is pure and added in the correct amount.
-
-
-
Potential Cause 3: Background (Uncatalyzed) Reaction
-
Troubleshooting:
-
Run a Control Reaction: Set up the reaction without the chiral catalyst. If you observe any formation of the racemic amine product, it indicates that an uncatalyzed "background" reaction is occurring.
-
Mitigation: If a background reaction is present, lowering the reaction temperature is the most effective way to suppress it, as the catalyzed pathway typically has a lower activation energy.[10]
-
-
Issue 2.2: ee is Good, but Inconsistent Between Batches
Q: I sometimes get >95% ee, but other times it drops to 80-90% ee under what I believe are identical conditions. What causes this variability?
A: Inconsistent results often point to subtle, uncontrolled variables in the reaction setup.
-
Potential Cause 1: Atmospheric Contamination
-
Troubleshooting:
-
Strict Inert Atmosphere: Ensure your reaction vessel is properly dried and purged with an inert gas (Argon or Nitrogen). Use Schlenk line techniques or a glovebox for maximum reproducibility, especially if your catalyst is highly sensitive.
-
Reagent Handling: Syringes and needles used for transferring anhydrous solvents or reagents should be oven-dried and cooled under an inert atmosphere.
-
-
-
Potential Cause 2: Temperature Fluctuations
-
Troubleshooting:
-
Precise Temperature Control: Asymmetric reactions are highly sensitive to temperature.[10] An oil bath with a reliable thermostat or a cryostat is superior to a simple ice bath, which can have temperature gradients. Ensure the internal reaction temperature is monitored, not just the bath temperature. Even a few degrees of difference can impact ee.
-
-
-
Potential Cause 3: Mixing and Addition Rates
-
Troubleshooting:
-
Standardize Stirring: Ensure the stir rate is consistent across all experiments. Inadequate mixing can lead to localized concentration gradients.
-
Controlled Addition: If one reagent is added over time (e.g., the reducing agent), use a syringe pump for a consistent and slow addition rate. A rapid, uncontrolled addition can sometimes favor the background reaction or lead to side products.
-
-
Optimization Protocols & Data
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Reductive Amination
This protocol outlines a systematic approach to screen different chiral catalysts for the synthesis of this compound.
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral catalyst (e.g., 5 mol% of a chiral phosphoric acid or a metal/ligand pre-catalyst).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with dry argon or nitrogen for 5 minutes.
-
Solvent & Reagents: Add the anhydrous solvent (e.g., 1.0 mL of toluene or dichloromethane).[3] Add the 6-fluorochroman-4-one (0.1 mmol, 1.0 equiv) and the amine source (e.g., ammonium acetate, 1.5 equiv).
-
Imine Formation: Stir the mixture at the desired temperature (e.g., room temperature) for 30-60 minutes to allow for imine formation.
-
Reduction: Add the reducing agent (e.g., Hantzsch ester, 1.2 equiv).
-
Monitoring: Stir the reaction at the specified temperature. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup & Analysis: Once the reaction is complete, quench appropriately, perform an extractive workup, and purify the product via column chromatography. Determine the enantiomeric excess (% ee) of the purified this compound using chiral HPLC analysis.
Table 1: Example Data for Optimizing Reaction Parameters
The following table illustrates how enantioselectivity can be affected by key reaction parameters. Data is hypothetical but representative of typical optimization studies.
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | CPA-1 | Toluene | 25 | 24 | 85 | 88 |
| 2 | CPA-1 | DCM | 25 | 24 | 82 | 84 |
| 3 | CPA-1 | Benzene | 25 | 24 | 75 | 91[3] |
| 4 | CPA-1 | Toluene | 0 | 48 | 78 | 94[10] |
| 5 | CPA-1 | Toluene | -20 | 72 | 65 | >99 |
| 6 | CPA-2 | Toluene | 25 | 24 | 91 | 95 |
CPA = Chiral Phosphoric Acid; DCM = Dichloromethane
This data suggests that for catalyst CPA-1, lower temperatures significantly improve enantioselectivity, albeit with longer reaction times and slightly reduced yields.[10] It also shows that solvent choice can have a notable impact and that screening different catalysts (like CPA-2) is a valuable strategy.
Visual Workflow and Diagrams
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical decision-making process for troubleshooting poor enantioselectivity.
Caption: A step-by-step decision tree for troubleshooting and optimizing the enantioselectivity of the synthesis.
References
- Benchchem. Troubleshooting low enantioselectivity in asymmetric pyranone synthesis.
- Lenz, M., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Semantic Scholar.
-
Tu, Y., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. Available at: [Link]
-
Pérez, S. E., et al. (2007). Stable Preformed Chiral Palladium Catalysts for the One-Pot Asymmetric Reductive Amination of Ketones. Organic Letters. Available at: [Link]
-
Various Authors. (2018). Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes. ResearchGate. Available at: [Link]
- Zhang, X. (2004). Asymmetric reductive amination of ketones. Google Patents.
-
James, T., et al. (2022). Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect?. PMC - NIH. Available at: [Link]
- Benchchem. How to increase the enantiomeric excess in asymmetric synthesis.
-
RSC Publishing. (2023). Organocatalytic Enantioselective Transformations: A Green Approach to Cycloaddition and Cyclization Reactions. ChemRxiv. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 7. Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting guide for inconsistent results in biological assays with 6-Fluorochroman-4-amine
Technical Support Center: 6-Fluorochroman-4-amine
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower you to diagnose and resolve experimental variability. Inconsistent results can be frustrating, but they are often solvable with a systematic approach. This guide addresses the most common issues encountered with this compound and related fluorinated amine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Handling and Preparation
Q1: My IC50 values for this compound are highly variable between experiments. What are the likely causes related to compound preparation?
A1: High variability in IC50 values is a frequent challenge in drug discovery and often points to inconsistencies in compound handling and preparation before the assay even begins.[1] For this compound, three key areas are critical: stock solution integrity, serial dilutions, and storage conditions.
-
Stock Solution Integrity: The accuracy of all subsequent dilutions depends entirely on the concentration of your primary stock solution.
-
Causality: this compound is typically solubilized in 100% DMSO.[1] DMSO is hygroscopic (absorbs water from the air), and repeated freeze-thaw cycles can lead to water absorption or solvent evaporation. This alters the stock concentration, directly impacting your final assay concentrations and leading to fluctuating IC50 values.
-
Solution: Prepare a high-concentration primary stock, divide it into single-use aliquots, and store them at -20°C or -80°C.[1] This practice is a self-validating system, ensuring that a fresh, consistent stock is used for each experiment.
-
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error.
-
Causality: Pipetting small volumes of viscous solvents like DMSO can be inaccurate. Standard pipetting techniques may leave residual compound on the tip.
-
Solution: Use calibrated pipettes and employ the reverse pipetting technique for viscous solutions to ensure accurate dispensing.[1] Always ensure complete mixing after each dilution step.
-
-
Compound Stability: While fluorination often enhances thermal and photostability, degradation is still possible.[2]
-
Causality: Exposure to light, extreme pH in buffers, or reactive species can degrade the compound over time, reducing the effective concentration of the active molecule.
-
Solution: Store stock solutions protected from light. Prepare fresh intermediate dilutions from a frozen aliquot for each experiment.
-
Troubleshooting Workflow for IC50 Variability
Caption: A logical workflow for diagnosing inconsistent IC50 values.
Table 1: Common Sources of IC50 Variability and Corrective Actions
| Potential Cause | Underlying Reason | Recommended Action | Self-Validation Check |
|---|---|---|---|
| Inaccurate Stock Conc. | DMSO evaporation/hydration; compound degradation. | Aliquot primary stock; use a fresh aliquot for each experiment. | Run a positive control with a known IC50; results should be within the expected range. |
| Pipetting Errors | Viscosity of DMSO; uncalibrated equipment. | Calibrate pipettes regularly; use reverse pipetting for stock solutions.[1] | Perform a dye-based dilution series to visually check consistency. |
| pH/Buffer Inconsistency | Poorly prepared buffers; pH drift over time. | Prepare fresh buffers; measure pH at assay temperature.[1] | Re-measure buffer pH at the end of the experiment to check for drift. |
| Inconsistent Solvent Conc. | Errors in dilution calculations or pipetting. | Maintain a consistent, low final DMSO concentration (e.g., <0.5%) across all wells. | Run a solvent tolerance curve to ensure the chosen concentration does not affect assay performance. |
Q2: I'm observing precipitation in my assay wells after adding this compound. How can I improve its solubility?
A2: Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the aqueous assay buffer. Highly fluorinated organic molecules can be both hydrophobic (water-fearing) and lipophobic (fat-fearing), presenting unique solubility challenges.[3]
-
Causality of Poor Solubility:
-
"Salting Out": High concentrations of salts in some biological buffers can decrease the solubility of organic compounds.
-
pH-Dependent Solubility: this compound possesses an amine functional group. At physiological pH (around 7.4), this amine group is likely to be protonated (positively charged). While this can increase water solubility compared to the neutral form, the overall molecule may still have poor solubility. The hydrochloride salt form is sometimes used to improve aqueous solubility.[4]
-
Solvent Shock: When a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, it can fail to dissolve and immediately precipitate. This is known as "solvent shock."
-
-
Troubleshooting and Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all wells.[1] Run a DMSO tolerance test on your cells or enzyme to determine the maximum allowable concentration.
-
Check Buffer Composition: Some buffers are more compatible with organic solvents than others. For example, phosphate buffers can sometimes precipitate in the presence of high organic solvent concentrations.[5] Consider if a different buffer system (e.g., HEPES, Tris) is compatible with your assay.
-
Use a Stepwise Dilution: Instead of diluting the DMSO stock directly into the final assay volume, perform an intermediate dilution step in a solution containing a lower percentage of organic solvent to ease the transition into the fully aqueous environment.
-
Consider Formulation Aids: For particularly challenging compounds, non-ionic surfactants or cyclodextrins can be used to improve solubility, but these must be validated to ensure they do not interfere with the assay itself.
-
Section 2: Cell-Based Assay Troubleshooting
Q3: In my cell-based assay, I see high well-to-well variability even within the same plate. What should I investigate?
A3: High intra-plate variability in cell-based assays is a classic problem that usually points to technical inconsistencies in assay setup rather than the compound itself.[6]
-
Inconsistent Cell Seeding: This is the most common cause.
-
Causality: If cells are not evenly suspended before plating, some wells will receive more cells than others, leading to different baseline signals.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension periodically while plating to prevent settling. Automated cell counters are preferable to manual counting for accuracy.[7]
-
-
"Edge Effects": Wells on the perimeter of a microplate behave differently from interior wells.
-
Causality: The outer wells are more susceptible to temperature fluctuations and evaporation, which can concentrate media components and affect cell health and compound activity.
-
Solution: A simple and effective self-validating technique is to avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier, improving the consistency of the interior wells.[6]
-
-
Reagent Addition and Mixing: Inconsistent application of the compound can create concentration gradients.
-
Causality: Pipetting the compound too forcefully can dislodge cells. Insufficient mixing after addition can lead to uneven compound exposure.
-
Solution: Add reagents gently to the side of the well. After addition, mix the plate on a gentle orbital shaker for a short duration to ensure uniform distribution without disturbing the cell monolayer.
-
Q4: My results suggest this compound has low potency or is inactive in my cell-based assay, contrary to expectations from biochemical data. What could be the reason?
A4: This discrepancy is a common challenge in drug discovery, often referred to as the "in vitro-in vivo" or "biochemical-cellular" gap. The complexity of a living cell introduces many variables not present in a purified system.[8][9]
-
Membrane Permeability and pH: This is a critical factor for amine-containing compounds.
-
Causality: The primary amine on this compound is a weak base. The pH of your cell culture medium (typically ~7.4) will determine the protonation state of this amine.[10][11] If the amine is predominantly in its protonated, positively charged form, it will have great difficulty passively diffusing across the nonpolar lipid bilayer of the cell membrane to reach an intracellular target. The compound may be highly potent against a purified enzyme but unable to reach its target inside the cell.[12]
-
Solution: First, confirm the subcellular location of your target. If it is intracellular, you may need to assess compound uptake. While altering the medium pH is not advisable as it affects cell health, this mechanistic understanding is crucial for interpreting your data and guiding future chemical modifications.
-
-
Efflux by Cellular Transporters: Cells have mechanisms to pump out foreign compounds.
-
Causality: ABC transporters and other efflux pumps can actively remove your compound from the cell, keeping the intracellular concentration too low to have an effect.
-
Solution: Test your compound in the presence of known efflux pump inhibitors (e.g., verapamil, probenecid) to see if its potency increases. This can diagnose efflux as the mechanism of cellular resistance.
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Causality: Cellular enzymes (e.g., Cytochrome P450s) can modify the compound.
-
Solution: Perform a time-course experiment. If the compound's effect diminishes over time, it may indicate metabolic degradation. LC-MS analysis of the cell lysate and supernatant can be used to identify potential metabolites.
-
The Impact of pH on Cellular Uptake
Caption: Effect of physiological pH on the charge and membrane permeability of an amine-containing compound.
Section 3: Biochemical & Enzyme Assay Troubleshooting
Q5: The inhibitory activity of this compound seems to decrease over the course of my enzyme kinetics experiment. Why is this happening?
A5: In a biochemical assay, a decreasing reaction rate over time (a curved progress curve) can indicate several issues related to the stability of the assay components or the mechanism of inhibition.[13]
-
Substrate Depletion: The most straightforward reason.
-
Causality: The reaction slows down simply because the enzyme is running out of substrate to convert. This is expected in any enzymatic reaction that proceeds for a sufficient length of time.
-
Solution: Ensure your measurements are taken in the initial velocity phase of the reaction, where substrate consumption is minimal (<10-15%). This provides the most accurate measure of the enzyme's uninhibited or inhibited rate.
-
-
Product Inhibition: The product of the reaction may itself be an inhibitor of the enzyme.
-
Causality: As the product accumulates, it can bind to the enzyme's active site (or an allosteric site) and slow down the reaction rate.[13]
-
Solution: This is a characteristic of the enzyme system. Again, using initial velocity measurements is the best way to characterize the effect of your compound without the confounding effect of product inhibition.
-
-
Enzyme Instability: The enzyme itself may be losing activity over the assay duration.
-
Causality: Enzymes can be unstable at certain temperatures, pH values, or in the absence of stabilizing co-factors.
-
Solution: Run a control reaction without any inhibitor. If this "no inhibitor" control also shows a curved progress curve, it points to enzyme instability. You may need to optimize the buffer conditions or shorten the assay time.
-
-
Compound Instability in Buffer: The compound may not be stable under the specific assay conditions.
-
Causality: While less common for fluorinated chromans, the compound could be degrading over the 30-60 minutes of an assay, reducing its effective concentration.
-
Solution: Pre-incubate the compound in the assay buffer for the full duration of the experiment, then add it to a fresh reaction to see if its inhibitory activity has decreased.
-
Q6: I'm getting a high background signal in my fluorescence-based assay. How can I determine if this compound is the cause?
A6: High background in fluorescence assays can mask the true signal and reduce the assay window, making data interpretation difficult. It can originate from the compound, the reagents, or the microplate itself.[14]
-
Intrinsic Compound Fluorescence:
-
Causality: The chroman scaffold can be fluorescent. The specific excitation and emission profile depends on the full chemical structure. If the compound's fluorescence overlaps with that of your assay's probe, it will contribute to the background.
-
Solution: This is a critical pre-assay validation step. Run a spectrum scan of this compound in your assay buffer to determine its excitation and emission maxima. If there is an overlap, you may need to find an alternative fluorescent probe with a different spectral profile.
-
-
Light Scatter:
-
Causality: If the compound has precipitated (as discussed in Q2), the resulting micro-precipitates can scatter the excitation light, leading to an artificially high reading at the emission wavelength.
-
Solution: Visually inspect the wells for any signs of precipitation. Also, measure the absorbance of the wells at a wavelength where none of the components should absorb (e.g., 650 nm). A high reading indicates light scatter from precipitated material.
-
-
Assay Component Autofluorescence:
-
Causality: Common biological media components like phenol red, riboflavin, and fetal bovine serum (FBS) are known to be autofluorescent.[14]
-
Solution: If possible, perform the final assay reading in a simplified buffer, such as PBS with calcium and magnesium, or use specialized low-fluorescence media.[14]
-
Systematic Check for High Fluorescence Background
-
Plate Control: Read an empty, black-walled microplate. The signal should be minimal. Using the wrong plate (e.g., white or clear) will cause high background.[15]
-
Buffer Control: Add only assay buffer to a well. This measures the background from the buffer itself.
-
Compound Control: Add buffer and this compound (at the highest assay concentration) to a well. This will tell you if the compound itself is fluorescent or is scattering light under your conditions.
-
Full Reagent Control (No Enzyme/Cells): Add all assay reagents (e.g., buffer, substrate, probe) except the enzyme or cells, plus the compound. This identifies interactions or contamination in the reagents.
By systematically adding components, you can pinpoint the source of the high background and take appropriate corrective action.
References
-
Bitesize Bio (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]
-
Subramanian, S., et al. (2008). Chromophore fluorination enhances crystallization and stability of soluble anthradithiophene semiconductors. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Available at: [Link]
-
ResearchGate. Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors | Request PDF. Available at: [Link]
-
ResearchGate. Effects of pH on Activity (A) and Stability (B) of AADH. Available at: [Link]
-
PubMed (2002). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Available at: [Link]
-
PubMed (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Available at: [Link]
-
The National High School Journal of Science (2024). Enzyme Kinetics and Inhibition in Neurotransmitter Metabolism. Available at: [Link]
-
ResearchGate. Effects of pH on enzyme activities. Available at: [Link]
-
ResearchGate (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Available at: [Link]
-
National Institutes of Health (NIH). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]
-
National Institutes of Health (NIH). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]
-
Semantic Scholar. [PDF] Chromophore fluorination enhances crystallization and stability of soluble anthradithiophene semiconductors. Available at: [Link]
-
PubChem. (S)-6-Fluorochroman-4-amine. Available at: [Link]
-
National Institutes of Health (NIH). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]
-
National Institutes of Health (NIH). Fluorocarbons (PFAS)—The Forever Chemicals. Available at: [Link]
-
ResearchGate. Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Available at: [Link]
-
National Institutes of Health (NIH). A review for cell-based screening methods in drug discovery. Available at: [Link]
-
Quora (2023). How does pH affect enzyme activity in biochemical reactions? Available at: [Link]
-
National Institutes of Health (NIH). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Available at: [Link]
-
SpringerLink. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available at: [Link]
-
National Institutes of Health (NIH). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Available at: [Link]
-
Study.com. Effect of pH on Enzyme Activity | Overview & Interaction. Available at: [Link]
-
National Institutes of Health (NIH). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Available at: [Link]
-
PubChem. 5-Fluorochroman-4-amine. Available at: [Link]
-
SciTechnol. The Problems with the Cells Based Assays. Available at: [Link]
-
National Institutes of Health (NIH). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. Available at: [Link]
-
National Institutes of Health (NIH). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Available at: [Link]
Sources
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- 2. [PDF] Chromophore fluorination enhances crystallization and stability of soluble anthradithiophene semiconductors. | Semantic Scholar [semanticscholar.org]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for 6-Fluorochroman-4-amine Analogs
Welcome to the technical support center for the purification of 6-fluorochroman-4-amine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of these valuable chiral compounds. The chroman-4-amine scaffold is a key structural motif in molecules targeting neurodegenerative diseases.[1] The successful isolation of pure enantiomers is therefore a critical step in their development.
This resource moves beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust understanding of the purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound analogs in a direct question-and-answer format.
Issue 1: My this compound analog is showing significant peak tailing or is irreversibly binding to my silica gel column during normal-phase chromatography.
Root Cause Analysis: This is a frequent challenge when purifying basic amines on standard silica gel.[2][3] The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine functionality of your compound. This acid-base interaction can lead to strong adsorption, resulting in poor peak shape (tailing) or even complete retention of your compound on the column.[2][3]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[2] This additive will "compete" with your amine analog for the acidic sites on the silica, thereby reducing the unwanted strong interactions and allowing for proper elution.
-
Recommended Modifiers:
-
Triethylamine (TEA): A volatile and commonly used amine modifier. Start with a concentration of 0.1-1% (v/v) in your mobile phase.
-
Ammonia: Can be introduced by using a solvent saturated with ammonia, for example, 7N ammonia in methanol. This is particularly useful for highly basic compounds.
-
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica and can be an excellent alternative for the purification of basic compounds.
-
Chemically Modified Silica: Consider using an amino-propyl or diol-bonded silica phase, which will have a less acidic surface.
-
-
Reversed-Phase Chromatography: If your analog has sufficient hydrophobicity, reversed-phase HPLC can be a powerful alternative. At a high pH, the amine will be in its free-base form, increasing its retention on a C18 column and often leading to excellent separation.[3]
Issue 2: I am struggling to achieve baseline separation of the enantiomers of my this compound analog using chiral HPLC.
Root Cause Analysis: Chiral separations are notoriously difficult to predict as the separation relies on subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[4][5][6] The choice of CSP, mobile phase, and even temperature can have a dramatic impact on the resolution.
Solutions:
-
Systematic Column Screening: There is no single "best" column for all chiral separations. A systematic screening of different CSPs is the most effective approach.[5]
-
Recommended CSPs for Amine Analogs: Polysaccharide-based CSPs are often the first choice for separating chiral amines.[7]
-
Amylose-based: (e.g., Chiralpak® AD-H, IA, IB, IC)
-
Cellulose-based: (e.g., Chiralcel® OD-H, OJ-H)
-
-
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is a common starting point. Varying the alcohol content can significantly impact selectivity.
-
Reversed Phase: For more polar analogs, a mobile phase of acetonitrile or methanol with an aqueous buffer can be effective. The pH of the buffer can be a critical parameter to adjust.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and selectivity.
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.
-
Lowering the temperature often increases chiral selectivity by enhancing the weaker bonding forces responsible for separation.
-
Increasing the temperature can improve peak efficiency and shape. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.
-
Issue 3: My purified this compound analog appears to be degrading during the purification process.
Root Cause Analysis: Amines can be susceptible to degradation, particularly on acidic surfaces or in the presence of certain solvents. The fluorinated nature of the chroman ring can also influence its stability.
Solutions:
-
Minimize Contact with Acidic Surfaces: As discussed in Issue 1, avoid prolonged exposure to silica gel. If using silica, the addition of a basic modifier is crucial.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Trace impurities in solvents can sometimes lead to sample degradation.
-
Temperature Control: Perform the purification at reduced temperatures if your analog is thermally labile.
-
Inert Atmosphere: If your compound is sensitive to oxidation, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for the initial purification of crude this compound analogs?
A1: For initial, non-chiral purification to remove major impurities, a standard silica gel column is often a good starting point, provided you use a mobile phase containing a basic modifier like triethylamine to prevent the issues outlined in the troubleshooting guide.[2][3] If your compound is particularly basic, basic alumina can be a more robust choice.
Q2: How do I choose between normal-phase and reversed-phase chromatography for my this compound analog?
A2: The choice depends on the overall polarity of your analog.
-
Normal-phase is generally well-suited for less polar compounds and offers a different selectivity compared to reversed-phase.
-
Reversed-phase is ideal for more polar and ionizable compounds.[3] For this compound analogs, which are basic, using a high pH mobile phase in reversed-phase chromatography can be highly effective.
Q3: Can I use the same chiral method for different analogs of this compound?
A3: While a method developed for one analog may work for a structurally similar one, it is not guaranteed.[8] Even small changes in the analog's structure can significantly alter its interaction with the chiral stationary phase. It is always recommended to perform at least a brief re-optimization of the method for each new analog.
Q4: What are some tips for improving the resolution of closely eluting enantiomers?
A4:
-
Reduce the flow rate: Chiral separations often benefit from lower flow rates, which can increase the number of theoretical plates and improve resolution.
-
Decrease the temperature: As mentioned earlier, lower temperatures often enhance chiral selectivity.
-
Optimize the mobile phase: Small, systematic changes to the mobile phase composition can have a large impact on resolution.
-
Increase the column length or use a column with smaller particles: Both of these will increase the efficiency of the separation.
Q5: My sample has poor solubility in the mobile phase. What can I do?
A5:
-
Change the mobile phase: Explore different solvent systems where your compound is more soluble.
-
Dry loading: If you are using column chromatography, you can dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent.[9] This dry powder can then be loaded onto the top of your column.[9]
Experimental Protocols
Protocol 1: General Screening Protocol for Chiral HPLC Method Development
This protocol provides a systematic approach to finding a suitable chiral separation method for a this compound analog.
-
Column Selection:
-
Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H).
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of hexane/isopropanol (IPA) and hexane/ethanol (EtOH) at various ratios (e.g., 90:10, 80:20, 70:30).
-
If necessary, add 0.1% diethylamine (DEA) or another suitable basic modifier to improve peak shape.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases of acetonitrile/water and methanol/water with a buffer (e.g., 10 mM ammonium bicarbonate, pH adjusted to 9-10 with ammonium hydroxide).
-
-
Screening Execution:
-
Inject the racemic standard onto each column with each mobile phase.
-
Monitor the separation at a suitable UV wavelength.
-
Maintain a constant temperature (e.g., 25°C) and flow rate (e.g., 1 mL/min for a 4.6 mm ID column).
-
-
Data Evaluation:
-
Evaluate the chromatograms for retention time, resolution, and peak shape.
-
Select the column and mobile phase combination that provides the best initial separation for further optimization.
-
Protocol 2: Optimization of a Chiral Separation
Once a promising set of conditions is identified from the screening, further optimization can be performed.
-
Mobile Phase Fine-Tuning:
-
Make small, incremental changes to the mobile phase composition (e.g., varying the alcohol content by 1-2%).
-
-
Flow Rate Optimization:
-
Test flow rates ranging from 0.5 mL/min to 1.5 mL/min to find the best balance between resolution and analysis time.
-
-
Temperature Optimization:
-
Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 35°C) to maximize resolution.
-
Data Presentation
Table 1: Example Chiral Screening Results for a this compound Analog
| Column | Mobile Phase | Resolution (Rs) | Peak Shape |
| Chiralpak IA | Hexane/IPA (80:20) + 0.1% DEA | 1.8 | Symmetrical |
| Chiralpak IB | Hexane/IPA (80:20) + 0.1% DEA | No Separation | Tailing |
| Chiralcel OD-H | Hexane/EtOH (90:10) + 0.1% DEA | 2.2 | Symmetrical |
| Chiralpak IA | ACN/10mM NH4HCO3 (50:50) | 1.2 | Broad |
Data is for illustrative purposes only.
Visualizations
Caption: A typical workflow for the purification of this compound analogs.
Caption: Troubleshooting logic for poor peak shape in normal-phase chromatography.
References
- BenchChem Technical Support Team. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography. Benchchem.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- Science Forums. (2011, August 29). Amine purification.
- Galman, J. L., Turner, N. J., Figueiredo Batista, V., & Pinto, D. C. (2022, September 17). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- Yu, X. T. (2018, December 13). Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Google Patents. (n.d.). EP0109232B1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid.
- HPLC Troubleshooting Guide. (n.d.).
- ScienceDirect. (n.d.). Chiral Drug Separation.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (n.d.). Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine.
- PubChem. (n.d.). (S)-6-Fluorochroman-4-amine.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- ChemScene. (n.d.). (S)-6-Fluorochroman-3-amine.
Sources
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- 3. biotage.com [biotage.com]
- 4. hplc.today [hplc.today]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Best Practices for the Storage and Handling of 6-Fluorochroman-4-amine
Welcome to the technical support guide for 6-Fluorochroman-4-amine. As a critical building block in pharmaceutical research and development, maintaining the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the chemical vulnerabilities of this compound and outlines robust protocols to minimize its degradation during storage and handling.
Section 1: Understanding the Chemical Instability of this compound
This compound is a primary aromatic amine integrated into a chroman scaffold. This structure, while synthetically valuable, possesses inherent chemical liabilities that make it susceptible to degradation from common laboratory environmental factors. The primary amine group is a nucleophilic and basic center, rendering it reactive towards electrophiles and oxidants.
The principal degradation pathways include:
-
Oxidative Degradation: The amine group is highly susceptible to oxidation by atmospheric oxygen.[1] This process can be catalyzed by trace metal impurities and accelerated by light or elevated temperatures. Oxidation can lead to the formation of colored impurities, such as nitroso or nitro compounds, and other byproducts like aldehydes and amides, compromising sample purity.[2][3]
-
Reaction with Carbon Dioxide: As a primary amine, this compound readily reacts with atmospheric carbon dioxide (CO₂) to form a carbamate salt.[4][5] This reaction effectively consumes the active amine, reducing its availability for subsequent chemical transformations and introducing a new, often less soluble, species into your material.
-
Hygroscopicity and Hydrolysis: Amines are generally hygroscopic, meaning they readily absorb moisture from the air.[6] While hydrolysis of the amine itself is not the primary concern, the absorbed water can facilitate other degradation pathways and affect the physical properties of the solid compound.
-
Thermal Degradation: Although stable under recommended storage conditions, prolonged exposure to elevated temperatures can induce thermal decomposition, leading to a complex mixture of degradation products.[1][3]
The following diagram illustrates the key environmental factors that threaten the stability of this compound and the essential protective measures.
Caption: Key degradation pathways for this compound and corresponding protective measures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for solid this compound?
A1: Proper storage is the most critical factor in preserving the compound's integrity. We recommend the following conditions, summarized in the table below. The key principle is to minimize exposure to air (oxygen and CO₂), moisture, and energy (heat/light).
| Parameter | Short-Term Storage (<1 Month) | Long-Term Storage (>1 Month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of all chemical degradation pathways.[6][7][8] |
| Atmosphere | Tightly sealed container, preferably backfilled with inert gas (Argon or Nitrogen). | Sealed under a dry, inert atmosphere (Argon or Nitrogen) is mandatory. | Prevents oxidative degradation and carbamate formation from atmospheric CO₂.[9][10][11] |
| Light | Store in an amber vial or in a dark location. | Store in an amber vial inside a secondary container in a freezer. | Prevents potential light-induced degradation. |
| Container | Glass vial with a PTFE-lined cap. | Ampulized under inert gas or in a high-quality vial (e.g., Sure/Seal™) with a robust septum.[9][11] | Ensures an airtight seal and minimizes contact with reactive surfaces. |
Q2: My solid sample of this compound has turned slightly yellow/brown. What happened and can I still use it?
A2: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.[1] This occurs when the amine group reacts with atmospheric oxygen. While the bulk of the material may still be the desired compound, the presence of colored impurities signifies a drop in purity. We strongly recommend analyzing the material by a suitable method (e.g., LC-MS or ¹H NMR) to quantify the purity before use. For sensitive applications, using a new, pure lot is advised to ensure experimental reproducibility.
Q3: Why is an inert atmosphere so critical for handling this compound, even for brief periods?
A3: An inert atmosphere of argon or nitrogen serves two primary, non-negotiable purposes:
-
Exclusion of Oxygen: It prevents oxidative degradation, which is often irreversible and leads to a mixture of byproducts.[1] Primary amines are particularly susceptible to oxidation.[12][13]
-
Exclusion of Carbon Dioxide: It prevents the rapid reaction of the primary amine with CO₂ to form a carbamate salt.[4] This reaction consumes your starting material and can significantly impact reaction yields and stoichiometry.
Even brief exposure to the atmosphere can compromise the surface layer of the solid or the entire volume of a solution. Therefore, employing air-sensitive techniques is not just a recommendation but a requirement for maintaining compound integrity.[9][10][14][15]
Q4: How should I prepare solutions of this compound for my experiments?
A4: Solutions should always be prepared fresh for immediate use.
-
Solvent Choice: Use only anhydrous, de-gassed solvents. The solvent should be purged with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Glassware: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert gas stream or in a desiccator) to remove adsorbed moisture.[9]
-
Procedure: All manipulations, including weighing the solid and adding the solvent, should be performed under a positive pressure of an inert gas using a Schlenk line or within an inert atmosphere glove box.
Q5: Can I store solutions of this amine? If so, for how long and under what conditions?
A5: We strongly advise against storing solutions of this compound. Degradation occurs much faster in solution than in the solid state. If storage is absolutely unavoidable, the solution must be stored in a tightly sealed container (e.g., a flask with a septum) under an inert atmosphere at -20°C or below. However, even under these conditions, stability is not guaranteed beyond 24-48 hours. Always perform a quality check (e.g., TLC or LC-MS) on stored solutions before use. Fresh preparation is the best practice.
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action & Prevention |
| Inconsistent or failed reaction yields. | Degradation of the amine, leading to lower molar equivalents of the active reagent. | Action: Quantify the purity of the amine lot using LC-MS or qNMR. Adjust stoichiometry accordingly or use a new, verified lot. Prevention: Strictly adhere to the recommended storage and handling protocols. Always use an inert atmosphere.[9][10] |
| Compound appears discolored, clumpy, or has become a viscous oil. | Significant oxidative degradation and/or reaction with atmospheric CO₂ and moisture. | Action: The material is likely highly impure and should be discarded. Purification by column chromatography may be possible but is often inefficient. Prevention: Store the compound in smaller aliquots to avoid repeated exposure of the entire batch to potential contaminants. Ensure the container is properly sealed under inert gas after each use. |
| Difficulty dissolving the compound in a non-polar organic solvent. | Formation of carbamate or other salts, which have higher polarity and lower solubility in non-polar solvents. | Action: Confirm the identity of the insoluble material. If it is a salt, the batch is compromised. Prevention: Never handle the solid in the open air. Use a glove box or inert gas manifold for all transfers.[14][15] |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS). | Presence of degradation products (e.g., oxidized species, carbamate adduct). | Action: Characterize the impurities if possible to diagnose the degradation pathway.[2][16][17] Prevention: Review handling and storage procedures to identify potential points of atmospheric exposure. Ensure solvents are anhydrous and de-gassed. |
Section 4: Standard Operating Protocols
Protocol 4.1: Recommended Compound Storage
-
Upon Receipt: Inspect the container for an intact seal. If the compound was shipped at ambient temperature, immediately transfer it to the appropriate storage condition.
-
Aliquotting (Recommended): If you will be using the compound multiple times, it is best practice to aliquot it into smaller, single-use vials upon first opening. Perform this operation in an inert atmosphere glove box.
-
Sealing: For each aliquot, use a new glass vial with a PTFE-lined cap. Backfill the vial headspace with dry argon or nitrogen before tightly sealing the cap. For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, lot number, and date.
-
Storage: Place the sealed vials in a labeled secondary container and store at -20°C in a dark, dedicated freezer.
Protocol 4.2: Handling and Dispensing (Syringe Transfer Technique)
This protocol assumes the compound is stored in a bottle with a septum, such as a Sure/Seal™ bottle.[9][11]
-
Preparation:
-
Ensure all glassware (flask, syringe, needles) is oven-dried and cooled under a stream of inert gas.
-
Set up the reaction flask under a positive pressure of argon or nitrogen, vented through an oil bubbler.
-
-
Weighing the Compound:
-
Secure the bottle containing this compound on a balance. Record the initial mass.
-
-
Inert Gas Purge:
-
Puncture the bottle's septum with a needle connected to the inert gas line to ensure a slight positive pressure. Puncture the septum with a second "exit" needle.
-
Flush the syringe with inert gas 5-10 times to remove any residual air and moisture.[11]
-
-
Dispensing the Reagent (if liquid or in solution):
-
This compound is typically a solid. If you have prepared a solution under an inert atmosphere, this technique applies.
-
Insert the needle of the purged syringe through the septum into the solution.
-
Slowly withdraw the desired volume of the solution. The positive pressure in the bottle will aid this process.
-
Remove the syringe and immediately insert the needle into a rubber septum to prevent air from entering.
-
-
Dispensing the Reagent (if solid):
-
Solid transfers must be done in a glove box. Quickly weigh the desired amount of solid in a tared vial and immediately seal it before removing it from the glove box. Add anhydrous, de-gassed solvent to the solid under a positive pressure of inert gas in your reaction setup.
-
-
Final Mass:
-
Reweigh the source bottle to determine the exact amount of compound removed.
-
-
Storage After Use:
-
Remove the gas inlet needle. Replace the protective cap over the septum. Wrap the cap with Parafilm® and return the bottle to the correct storage condition (-20°C).
-
References
- Amine Degradation → Term - Climate → Sustainability Directory. (2025). Vertex AI Search.
-
Stengel, B., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6447–6455. [Link]
-
Mazari, S. A. (2016). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
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Huang, Z., et al. (2015). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass. [Link]
-
Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. [Link]
-
Gouedard, C., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]
-
PubChem. (S)-6-Fluorochroman-4-amine. National Center for Biotechnology Information. [Link]
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Nielsen, C. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
-
Eide-Haugmo, I., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
Sverdrup, H., et al. (2009). Environmental impact of amines from CO2 capture. Nilu.no. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. Neilson Lab. [Link]
-
Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. (n.d.). ResearchGate. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
-
Mechanism of reaction of CO2 with (a) primary- or secondary-amines in... (n.d.). ResearchGate. [Link]
-
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2013). ACS Publications. [Link]
-
Qu, Y., et al. (2022). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Foods. [Link]
-
Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. (2022). MDPI. [Link]
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- 1. Amine Degradation → Term [climate.sustainability-directory.com]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encompass.eku.edu [encompass.eku.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Production of 6-Fluorochroman-4-amine
Welcome to the technical support center for the synthesis and scale-up of 6-Fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key chiral building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format, offering practical solutions grounded in chemical principles.
Reductive Amination of 6-Fluoro-4-chromanone
Question 1: My reductive amination reaction is showing low conversion to this compound, with significant amounts of unreacted 6-fluoro-4-chromanone remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the reductive amination of 6-fluoro-4-chromanone is a frequent challenge, often stemming from issues with imine formation or the reduction step. Here’s a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The initial equilibrium between the ketone and the amine source (e.g., ammonia or an ammonium salt) to form the imine is critical. Water, a byproduct of this reaction, can shift the equilibrium back towards the reactants.
-
Troubleshooting: On a larger scale, ensure efficient water removal. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent or by incorporating dehydrating agents like molecular sieves into the reaction mixture.[1]
-
-
Suboptimal pH: The pH of the reaction medium is crucial for imine formation. An environment that is too acidic will protonate the amine, rendering it non-nucleophilic, while a basic medium will not sufficiently activate the ketone's carbonyl group.
-
Troubleshooting: The optimal pH for imine formation is typically mildly acidic, in the range of 4-5.[1] Use of a buffer system, such as acetic acid/sodium acetate, can help maintain the desired pH throughout the reaction.
-
-
Choice and Activity of the Reducing Agent: The selection of the reducing agent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to the corresponding alcohol, leading to lower yields of the desired amine.[1]
-
Troubleshooting: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][2] If using NaBH₄, it is advisable to allow sufficient time for imine formation before its addition.[2]
-
Question 2: I am observing the formation of a significant amount of 6-fluoro-chroman-4-ol as a byproduct. How can I prevent this?
Answer: The formation of the corresponding alcohol is a clear indication that the reduction of the ketone is competing with the formation and reduction of the imine.
-
Cause: This side reaction is common when using strong, non-selective reducing agents like sodium borohydride in a one-pot reductive amination.[1]
-
Solution: As mentioned previously, switching to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective.[2] This reagent is less reactive towards ketones and aldehydes but readily reduces the protonated imine. Alternatively, a two-step process can be implemented: first, form the imine and ensure its formation is complete (monitored by techniques like TLC or NMR), then add the reducing agent.
Question 3: During scale-up, I'm facing difficulties with the purification of this compound, and I suspect the presence of hard-to-remove impurities.
Answer: Purification challenges at scale often arise from the formation of closely related byproducts.
-
Potential Impurities:
-
Starting Ketone: Unreacted 6-fluoro-4-chromanone.
-
Alcohol Byproduct: 6-fluoro-chroman-4-ol.
-
Over-alkylation Products: If a primary or secondary amine is used in subsequent steps, dialkylation or trialkylation can occur.[1]
-
-
Troubleshooting Purification:
-
Acid-Base Extraction: Being a basic compound, this compound can be effectively separated from non-basic impurities through liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to extract the amine into the aqueous phase as its hydrochloride salt. The organic layer will retain unreacted ketone and alcohol byproducts. The aqueous layer can then be basified (e.g., with NaOH) to liberate the free amine, which can be extracted back into an organic solvent.
-
Crystallization of the Hydrochloride Salt: A highly effective method for purification is the formation and recrystallization of the hydrochloride salt. After isolating the crude amine, dissolve it in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same or another solvent (e.g., ether). The hydrochloride salt will precipitate and can be further purified by recrystallization.[3]
-
Chiral Resolution
Question 4: I need to produce the enantiomerically pure (S)-6-Fluorochroman-4-amine, but my chiral resolution via diastereomeric salt crystallization is giving low yields and/or low enantiomeric excess (ee). What can I do to improve this?
Answer: Chiral resolution by diastereomeric salt crystallization is a common and effective method, but its success is highly dependent on several factors.[4]
-
Choice of Resolving Agent: The selection of the chiral resolving agent is the most critical parameter. The diastereomeric salts formed must have significantly different solubilities in the chosen solvent system for efficient separation by crystallization.
-
Troubleshooting: It is often necessary to screen several resolving agents. For a basic compound like this compound, chiral acids are used. Common examples include tartaric acid, dibenzoyltartaric acid, camphorsulfonic acid, and mandelic acid.[4]
-
-
Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.
-
Troubleshooting: Experiment with a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water). The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.
-
-
Crystallization Conditions: The rate of cooling, agitation, and seeding can all impact the purity and yield of the desired diastereomeric salt.
-
Troubleshooting: Employ slow cooling to promote the formation of well-defined crystals. Seeding the solution with a small crystal of the desired diastereomer can also improve the selectivity of the crystallization process.
-
-
Alternative Methods: If diastereomeric crystallization proves inefficient, consider alternative resolution techniques.
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases or esterases, that selectively react with one enantiomer of a racemic mixture.[5] For example, a racemic amine can be acylated, and an enzyme can be used to selectively deacylate one enantiomer, allowing for their separation. This approach can offer high enantioselectivity and milder reaction conditions.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to racemic this compound?
The most prevalent method is the reductive amination of 6-fluoro-4-chromanone. This is typically a one-pot reaction where the ketone is reacted with an ammonia source (like ammonium acetate) to form an imine in situ, which is then reduced to the amine using a suitable reducing agent.[3]
Q2: How can I monitor the progress of the reductive amination reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). On a TLC plate, you should observe the disappearance of the starting ketone spot and the appearance of the amine product spot. Staining with ninhydrin can be useful for visualizing the amine. HPLC provides a more quantitative assessment of the conversion.
Q3: What are the key safety considerations when working with the synthesis of this compound?
-
Reducing Agents: Reagents like sodium borohydride and its derivatives can react with water and acids to produce flammable hydrogen gas. They should be handled with care in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure there are no ignition sources nearby.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: For some reactions, particularly those at elevated temperatures, using an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions and ensure safety.[6]
Q4: Is it possible to synthesize the (S)-enantiomer directly without a resolution step?
Yes, asymmetric synthesis is an alternative to chiral resolution. This can be achieved through methods such as asymmetric hydrogenation of the imine intermediate using a chiral catalyst. While potentially more efficient by avoiding the loss of 50% of the material inherent in resolution, the development of a robust asymmetric synthesis can be more complex and may require specialized catalysts and conditions.[7]
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Imine Formation:
-
To a solution of 6-fluoro-4-chromanone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add ammonium acetate (5-10 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours to facilitate imine formation. The removal of water can be aided by the addition of 3Å or 4Å molecular sieves.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic this compound.
-
Protocol 2: Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid
This is an illustrative protocol and the choice of resolving agent and solvent may need to be optimized.
-
Salt Formation:
-
Dissolve the crude racemic this compound (1 equivalent) in a minimal amount of a hot alcohol solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in the same hot solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then cool further in a refrigerator or ice bath to promote crystallization of the diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water and add an aqueous solution of a base (e.g., 2M NaOH) until the pH is >10.
-
Extract the liberated free amine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and concentrate to yield the enantiomerically enriched this compound.
-
-
Enantiomeric Excess (ee) Determination:
-
Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Ketone | Reaction Conditions | Common Issues |
| Sodium Borohydride (NaBH₄) | Moderate | Can reduce both imine and ketone.[2] | Potential for alcohol byproduct formation.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Prefers acidic pH (toxic HCN gas can be evolved if too acidic).[1] | Toxicity concerns due to cyanide. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Mild, non-toxic, and effective.[2] | Generally the preferred reagent. |
Visualizations
Workflow for Synthesis and Resolution of (S)-6-Fluorochroman-4-amine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Identifying and characterizing impurities in 6-Fluorochroman-4-amine samples
Welcome to the Technical Support Center for 6-Fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in your samples. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental workflows.
Introduction to Impurity Profiling of this compound
This compound is a chiral amine whose purity is critical for its application in pharmaceutical development. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, a thorough understanding and control of the impurity profile are paramount and mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] This guide will provide a systematic approach to identifying and characterizing potential impurities, drawing from established analytical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in my this compound sample?
Impurities in your this compound sample can generally be categorized as organic, inorganic, or residual solvents.[1] Organic impurities are the most common and can originate from various stages of the synthesis and storage process.[1][2]
-
Process-Related Impurities: These impurities arise from the manufacturing process and can include:
-
Degradation Products: These are formed due to the chemical breakdown of this compound over time, potentially accelerated by factors like heat, light, or pH.[1] Given the structure, potential degradation pathways include oxidation of the amine or hydrolysis of the chroman ring.
-
Chiral Impurities: As this compound is a chiral molecule, the presence of the undesired enantiomer is a critical impurity to monitor.[2][4]
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
An unexpected peak indicates the presence of an unknown impurity. A systematic approach to identification is crucial:
-
Verify System Performance: First, ensure the peak is not an artifact from the HPLC system itself, such as a solvent impurity or carryover from a previous injection.[5]
-
Gather Preliminary Information:
-
UV-Vis Spectrum: If you are using a Diode Array Detector (DAD), the UV spectrum of the unknown peak can provide initial clues about its structure compared to the main component.
-
Retention Time: Compare the retention time to any known or suspected impurities.
-
-
Hyphenated Techniques: For structural elucidation, hyphenated techniques are invaluable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the first step to determine the molecular weight of the impurity. The fragmentation pattern can provide further structural information.[6]
-
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): For a definitive structural confirmation, isolating the impurity and analyzing it by NMR is the gold standard.[6][7]
-
-
Forced Degradation Studies: To determine if the impurity is a degradation product, you can subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitor for the appearance of the unknown peak.[4]
Q3: My chiral separation is poor, and I can't resolve the enantiomers of this compound. What should I do?
Poor resolution in chiral HPLC is a common challenge. Here are some key factors to investigate:[8]
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based columns are often a good starting point for chiral amines. If one CSP is not effective, screening others is recommended.
-
Mobile Phase Composition:
-
Solvent Strength: Adjusting the ratio of your organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) can significantly impact resolution.
-
Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[8]
-
-
Temperature: Temperature can have a significant effect on chiral recognition. Generally, lower temperatures tend to improve resolution, but this should be evaluated on a case-by-case basis.[8]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis. The following guide provides a structured approach to diagnosing and resolving these issues.
Workflow for Troubleshooting Poor Peak Shape
Caption: A systematic workflow for diagnosing and resolving poor peak shape in HPLC.
Detailed Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Action & Rationale |
| Peak Tailing | Column Overload: Injecting too much sample can saturate the stationary phase. | Action: Dilute your sample (e.g., 1:10 and 1:100) and reinject.[8] If the peak shape improves, you have confirmed column overload. Rationale: Reducing the sample concentration ensures a linear response from the column. |
| Secondary Interactions: The basic amine group of this compound can interact with acidic silanol groups on the silica-based stationary phase. | Action: For reversed-phase HPLC, add a competing base like 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[8] Rationale: The added base will preferentially interact with the active silanol sites, preventing the analyte from tailing. | |
| Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape. | Action: Wash the column with a strong solvent. If this doesn't resolve the issue, consider replacing the column.[8] Rationale: A clean and efficient column is essential for symmetrical peaks. | |
| Peak Fronting | Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning. | Action: Dissolve your sample in the mobile phase or a weaker solvent. Rationale: This ensures that the analyte is properly partitioned onto the stationary phase at the start of the separation. |
| Split Peaks | Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths. | Action: Check for a void at the column inlet. If present, the column may need to be replaced. Rationale: A homogeneously packed column bed is necessary for a single, sharp peak. |
| Contamination at the Column Inlet: Particulate matter on the inlet frit can disrupt the sample flow. | Action: Reverse flush the column (if the manufacturer's instructions permit). If the problem persists, replace the inlet frit or the column. Rationale: A clear flow path is essential for good chromatography. |
Guide 2: Protocol for Impurity Identification by LC-MS
This protocol outlines a general procedure for identifying unknown impurities in a this compound sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Impurity Identification Workflow
Caption: A workflow for the identification of unknown impurities using LC-MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of your this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
-
HPLC Method:
-
Use an HPLC method that provides good separation between the main peak and the impurity of interest. A reversed-phase C18 column is a common starting point.
-
The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) is typically suitable for ionizable compounds like amines. Run in positive ion mode.
-
Full Scan Mode: Acquire data in full scan mode to determine the mass-to-charge ratio (m/z) of the eluting peaks. This will provide the molecular weight of the impurity.
-
MS/MS (Tandem MS) Mode: Perform a second injection in MS/MS mode. In this mode, the mass spectrometer isolates the ion corresponding to the impurity and fragments it. The resulting fragmentation pattern provides valuable information about the structure of the molecule.[6]
-
-
Data Analysis:
-
From the full scan data, determine the molecular weight of the impurity.
-
Analyze the fragmentation pattern from the MS/MS data to propose a chemical structure for the impurity. Compare the fragmentation of the impurity to that of the this compound standard to identify common structural motifs.
-
Based on the proposed structure, consider if it could be a known starting material, intermediate, by-product, or a plausible degradation product.
-
Potential Impurities in this compound
While specific impurity data for this compound is not extensively published, based on common synthetic routes for related chroman structures, a number of potential process-related impurities can be hypothesized. A plausible synthesis could involve the reduction of 6-fluoro-4-chromanone oxime or a related intermediate.
| Potential Impurity | Potential Source | Significance |
| 6-Fluoro-4-chromanone | Unreacted starting material | A common process-related impurity. |
| 6-Fluoro-4-chromanol | By-product of reduction | Indicates incomplete conversion or side reactions. |
| Des-fluoro-chroman-4-amine | Impurity in the starting material | Can be difficult to separate due to similar properties. |
| Dimeric impurities | Side reactions during synthesis | Can form under certain reaction conditions. |
| (R)-6-Fluorochroman-4-amine | Enantiomeric impurity | Critical to control for stereospecific drug development.[2][4] |
Advanced Characterization: The Role of NMR
For unambiguous structure elucidation of an unknown impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[6] After isolation of the impurity (e.g., by preparative HPLC), a suite of NMR experiments can provide detailed structural information:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds like this compound and its impurities, as it can confirm the presence and environment of the fluorine atom.[6]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- Phenomenex. (2022). HPLC Troubleshooting Guide. Phenomenex.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
- Journal of Chromatography A. (2018).
- SCION Instruments. HPLC Troubleshooting Guide.
- Google Patents. (2004).
- Google Patents. (n.d.). Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid.
- Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).
- ResearchGate. (n.d.). 6-Fluoro-4-oxochroman-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- National Center for Biotechnology Information. (n.d.).
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.
- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde.
- ResearchGate. (2015). IMPURITIES IN PHARMACEUTICALS: A REVIEW.
- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde.
- ResearchGate. (2015).
- National Center for Biotechnology Information. (n.d.). (S)-6-Fluorochroman-4-amine.
- National Center for Biotechnology Information. (2020).
- National Center for Biotechnology Information. (n.d.).
- Scilit. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- PubMed. (n.d.).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir.
- National Center for Biotechnology Information. (n.d.). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties.
- ResearchGate. (n.d.).
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- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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Finding detailed experimental protocols to avoid side reactions in amine synthesis
Welcome to the Technical Support Center for advanced amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving clean, high-yield amine synthesis. We will move beyond basic procedures to dissect the mechanistic origins of common side reactions and provide detailed, field-proven protocols to mitigate them. Our focus is on building self-validating experimental systems that deliver robust and reproducible results.
I. Reductive Amination: Mastering Selectivity
Reductive amination is a highly versatile method for synthesizing primary, secondary, and tertiary amines.[1][2] However, its apparent simplicity can be deceptive, with side reactions often leading to complex product mixtures and purification challenges. The core of the reaction involves the formation of an imine or iminium ion intermediate, followed by in-situ reduction.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields significant amounts of a dialkylated secondary amine, even with a 1:1 stoichiometry. How can I improve selectivity for the mono-alkylated product?
A1: This is a classic case of over-alkylation, where the desired primary amine product is more nucleophilic than the starting ammonia (or the secondary amine product is more nucleophilic than the starting primary amine), leading to a second alkylation event.[3][4][5]
Causality: The newly formed amine product successfully competes with the starting amine for the carbonyl compound, leading to the formation of a new iminium ion and subsequent reduction to the over-alkylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation in reductive amination.
Q2: I'm observing the reduction of my starting aldehyde/ketone. What's causing this and how can I prevent it?
A2: This indicates that your reducing agent is too reactive and does not sufficiently discriminate between the carbonyl starting material and the imine/iminium ion intermediate.[6][7]
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can reduce aldehydes and ketones directly.[8] For a successful one-pot reductive amination, the reducing agent must be selective for the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.
Preventative Measures:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce aldehydes and ketones at a significant rate.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[10][11]
-
Stepwise Protocol: If using NaBH₄ is necessary, adopt a two-step procedure. First, allow the imine to form completely (monitor by TLC or NMR), and only then add the NaBH₄.[8][10]
-
pH Control: Maintain a slightly acidic pH (around 5-6). This facilitates the formation of the iminium ion, which is the species preferentially reduced by milder hydrides.[11]
Detailed Experimental Protocol: Selective Mono-Alkylation using Sodium Triacetoxyborohydride
This protocol is designed for the selective synthesis of a secondary amine from a primary amine and an aldehyde.[4][10]
-
Imine Formation:
-
To a stirred solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), ~0.1 M), add the aldehyde (1.0-1.1 equivalents) at room temperature.
-
Stir the mixture for 30-60 minutes. Monitor the formation of the imine by TLC or LC-MS. For less reactive substrates, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.[10]
-
-
Reduction:
-
Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction's progress until the imine is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over carbonyls.[9][10] |
| Solvent | DCE, THF, DCM | Aprotic solvents that are compatible with the reducing agent.[4][8] |
| Stoichiometry | Slight excess of amine (e.g., 1.05 eq) | Can help suppress dialkylation in some cases.[3] |
| pH | Mildly acidic (catalytic AcOH) | Promotes imine formation without degrading the reducing agent.[10][11] |
| Temperature | Room Temperature | Sufficient for most reactions; avoids potential side reactions from heating. |
II. Amide Reduction: Avoiding Cleavage and Over-Reduction
The reduction of amides to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a fundamental transformation.[12] However, the high reactivity of LAH can lead to undesired side reactions, particularly with complex substrates.[13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LAH reduction of a primary amide is giving low yields and a complex mixture. What could be going wrong?
A1: This is often due to the initial deprotonation of the N-H bond by the hydride, which can complicate the reaction pathway.[13][14] Additionally, improper work-up procedures can lead to product loss.
Causality: Primary and secondary amides have acidic protons on the nitrogen. LAH, being a strong base, will first deprotonate the amide. The actual reduction then proceeds on the resulting aluminate complex.[14] The work-up is also critical; the formation of aluminum hydroxide gels can trap the product, reducing the isolated yield.[15]
Preventative Measures & Optimized Protocol:
-
Anhydrous Conditions: LAH reacts violently with water.[16][17] Ensure all glassware is oven-dried and solvents (typically THF or diethyl ether) are anhydrous.
-
Controlled Addition: Add the amide solution dropwise to a stirred suspension of LAH in THF at 0 °C to manage the initial exothermic reaction.
-
Fieser Work-up: To avoid the formation of problematic aluminum gels, a carefully controlled quenching procedure (Fieser work-up) is highly recommended. For a reaction using 'x' g of LiAlH₄, sequentially and slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.
-
Q2: Can I reduce an amide without affecting other reducible functional groups like esters or epoxides in my molecule?
A2: This is challenging with a powerful, non-selective reagent like LiAlH₄.[18] Alternative, milder reducing agents are necessary for such selective transformations.
Alternative Reducing Agents:
-
Borane (BH₃•THF): Borane is a good alternative that can reduce amides to amines.[16] It is generally less reactive towards esters than LAH, offering a window for selectivity.
-
Catalytic Hydrogenation: For industrial applications, catalytic hydrogenation over specific catalysts can be a greener and more selective alternative, though it often requires high pressures and temperatures.[19]
Detailed Experimental Protocol: Amide Reduction with LiAlH₄ and Fieser Work-up
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Amide Addition:
-
Dissolve the amide (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
-
Fieser Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Sequentially and very carefully, add the calculated amounts of water, 15% NaOH, and water again, as described above.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.
-
Caption: Workflow for LAH reduction of amides with Fieser work-up.
III. Gabriel Synthesis: Ensuring Clean Primary Amine Formation
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common with direct alkylation.[20][21][22] The method utilizes the phthalimide anion as an ammonia surrogate.[20][23]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Gabriel synthesis is failing with a secondary alkyl halide. Why is this happening?
A1: The Gabriel synthesis proceeds via an Sₙ2 mechanism.[24][25] Potassium phthalimide is a bulky nucleophile, and steric hindrance from a secondary alkyl halide strongly favors the competing E2 elimination pathway over the desired substitution.[20][24]
Causality: The phthalimide anion, while a good nucleophile, is also a reasonably strong base. With sterically hindered substrates like secondary or tertiary alkyl halides, it will preferentially act as a base, abstracting a proton and leading to alkene formation.
Solution: The Gabriel synthesis is generally limited to methyl and unhindered primary alkyl halides.[21][24] For secondary amines, alternative methods like reductive amination are more suitable.
Q2: The final hydrolysis step to release the amine is harsh and gives low yields. Are there milder alternatives?
A2: Yes, the traditional acidic or basic hydrolysis of the N-alkylphthalimide can be problematic, requiring harsh conditions that may not be compatible with sensitive functional groups.[23][26]
The Ing-Manske Procedure: A much milder and more common method for cleaving the phthalimide is hydrazinolysis.[20][26] Reacting the N-alkylphthalimide with hydrazine (N₂H₄) in a solvent like ethanol results in the formation of the desired primary amine and a stable phthalhydrazide precipitate, which can be easily filtered off.[20][23]
Detailed Experimental Protocol: Gabriel Synthesis via the Ing-Manske Procedure
-
N-Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide (1.05 equivalents) in a polar aprotic solvent like DMF.
-
Add the primary alkyl halide (1.0 equivalent) and heat the mixture (typically 60-100 °C) until the starting halide is consumed (monitor by TLC).
-
Cool the reaction mixture, pour it into water, and collect the precipitated N-alkylphthalimide by filtration. Wash the solid with water and dry.
-
-
Hydrazinolysis (Ing-Manske Cleavage):
-
Suspend the crude N-alkylphthalimide in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl to protonate the product amine and dissolve any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate in vacuo. Treat the residue with aqueous NaOH to deprotonate the amine salt and extract the free primary amine with an organic solvent.
-
| Parameter | Recommendation | Rationale |
| Substrate | Methyl or Primary Alkyl Halide | Avoids E2 elimination common with hindered substrates.[23][24] |
| Alkylation Solvent | DMF, DMSO | Polar aprotic solvents that accelerate Sₙ2 reactions.[26] |
| Cleavage Reagent | Hydrazine Hydrate (N₂H₄•H₂O) | Milder than acid/base hydrolysis, prevents degradation of sensitive products.[20][26] |
| Cleavage Solvent | Ethanol | Common solvent for hydrazinolysis, allows for easy precipitation of phthalhydrazide. |
References
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Amide reduction: LiAlH4 vs BH3 - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: )
- Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amin
- Reduction of Amides to Amines and Aldehydes - Chemistry Steps. (URL: )
-
Reduction of Amides to Amines - Master Organic Chemistry. (URL: [Link])
- Preventing over-alkylation in amine synthesis - Benchchem. (URL: )
-
Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange. (URL: [Link])
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. - Benchchem. (URL: )
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])
-
Reductive Amination - Organic Chemistry Tutor. (URL: [Link])
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. (URL: [Link])
-
Gabriel synthesis - Wikipedia. (URL: [Link])
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary. (URL: [Link])
-
Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6 | Request PDF - ResearchGate. (URL: [Link])
-
UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF - Scribd. (URL: [Link])
-
Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Gabriel Synthesis - Organic Chemistry Tutor. (URL: [Link])
-
The Gabriel Synthesis - Chemistry Steps. (URL: [Link])
-
The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])
-
Amide Reactions: Reduction of Amides to Amines using LiAlH4 - OrgoSolver. (URL: [Link])
- Gabriel synthesis - L.S.College, Muzaffarpur. (URL: )
- Gabriel Synthesis. (URL: )
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If I want to use LAH for amide reduction, what other solvents except THF and ether can be used? | ResearchGate. (URL: [Link])
- Chapter 2: Synthetic Methods for Alkyl Amines - Books. (URL: )
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Amide Reduction Mechanism by LiAlH4 - Chemistry Steps. (URL: [Link])
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF - ResearchGate. (URL: [Link])
-
What are the groups that LiAlH4 can and cannot reduce? - Quora. (URL: [Link])
-
Gabriel Synthesis | Overview & Research Examples - Perlego. (URL: [Link])
- reduction of primary amides to amines with lithium aluminum hydride - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: )
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (URL: [Link])
- Technical Support Center: Troubleshooting Amin
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Reductive Amination - Common Conditions. (URL: [Link])
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What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. (URL: [Link])
-
Reductive Amination - Wordpress. (URL: [Link])
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Validation & Comparative
A Comparative Guide to 5-HT1A Receptor Antagonists: Profiling 6-Fluorochroman-4-amine Derivatives Against Established Ligands
This guide provides an in-depth comparative analysis of a novel class of 6-fluorochroman derivatives, with a focus on their potential as 5-HT1A receptor antagonists. We will objectively evaluate their pharmacological profile against well-characterized antagonists and partial agonists, including the benchmark silent antagonist WAY-100635, the clinically relevant partial agonist buspirone, and the beta-blocker pindolol. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and central nervous system (CNS) therapeutics.
The 5-HT1A Receptor: A Critical Modulator of Serotonergic Neurotransmission
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in regulating the serotonergic system.[1][2] These receptors are strategically located in the brain, functioning as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic heteroreceptors in various limbic and cortical regions, including the hippocampus.[3]
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonin neurons, their activation provides a negative feedback mechanism, suppressing neuronal firing and reducing serotonin release.[3][4]
-
Postsynaptic Heteroreceptors: Found on non-serotonergic neurons, they mediate the effects of serotonin in target brain regions, influencing mood, anxiety, and cognition.[3]
Given their dual role, 5-HT1A receptors are a prime target for therapeutic intervention in a range of CNS disorders, including anxiety, depression, and schizophrenia.[1][4][5] The functional outcome of a ligand—whether it acts as an agonist, partial agonist, or antagonist—is critical to its therapeutic potential. Antagonists, by blocking the effects of endogenous serotonin at these receptors, offer a distinct pharmacological approach to modulating the serotonergic system.
Pharmacological Profiles: A Head-to-Head Comparison
The efficacy and utility of a 5-HT1A receptor antagonist are defined by its binding affinity, functional potency, and selectivity. Here, we compare the emerging class of 6-fluorochroman derivatives with established ligands.
6-Fluorochroman Derivatives: A Novel Class of Antagonists
A series of novel 6-fluorochroman derivatives has been synthesized and evaluated for their potential as 5-HT1A receptor antagonists.[6] These compounds were developed from a lead structure, with modifications aimed at improving affinity and selectivity.[6]
In vitro radioligand binding assays confirmed that many of these derivatives act as high-affinity ligands for the 5-HT1A receptor.[6] Functional assessment in CHO cells expressing the human 5-HT1A receptor demonstrated their antagonist activity.[6] Notably, introducing an oxo or a hydroxyl group at the C-4 position of the chroman ring enhanced receptor selectivity against α1-adrenergic and D2-dopaminergic receptors.[6] A specific 4-oxochroman derivative (referred to as compound 31n) was shown to effectively antagonize the behavioral and electrophysiological effects induced by the 5-HT1A agonist 8-OH-DPAT in rats, confirming its in vivo antagonist properties.[6]
WAY-100635: The "Silent" Antagonist Benchmark
WAY-100635 is widely regarded as the gold-standard selective 5-HT1A receptor antagonist.[7] It binds with very high affinity and exhibits over 100-fold selectivity for the 5-HT1A receptor compared to other major neurotransmitter receptors.[7] Crucially, WAY-100635 is a "silent" antagonist, meaning it displays no intrinsic agonist or partial agonist activity.[7] This property makes it an invaluable tool for elucidating the physiological roles of the 5-HT1A receptor without confounding agonist effects.[8] Its high affinity and specificity have also led to its use as a radioligand ([3H]WAY-100635) for labeling 5-HT1A receptors in brain tissue.[9]
Pindolol: A Beta-Blocker with a Serotonergic Twist
Pindolol is primarily known as a non-selective β-adrenergic receptor antagonist. However, it also possesses a notable affinity for 5-HT1A receptors, where it acts as a weak partial agonist.[10] This dual action has been explored as a strategy to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in depression.[10] The theory is that by blocking presynaptic 5-HT1A autoreceptors, pindolol prevents the initial SSRI-induced reduction in serotonin release, thereby enhancing serotonergic neurotransmission.[11] In functional assays, (-)-pindolol has been shown to antagonize the effects of 5-HT1A agonists on adenylyl cyclase activity.[12]
Buspirone: The Clinically Utilized Partial Agonist
Buspirone is an anxiolytic agent whose mechanism of action is primarily mediated through its activity as a partial agonist at 5-HT1A receptors.[5] Its clinical efficacy in generalized anxiety disorder and as an adjunct in depression highlights the therapeutic potential of modulating this receptor.[13][14] As a partial agonist, buspirone's functional effect depends on the surrounding environment. In regions with low serotonergic tone, it acts as an agonist, while in areas with high serotonin levels, it can act as an antagonist.[4] This nuanced profile distinguishes it from silent antagonists like WAY-100635.
Ropinirole: A Dopamine Agonist with Off-Target Considerations
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome.[15][16] Its primary mechanism involves stimulating D2 and D3 dopamine receptors.[16][17] While its main action is dopaminergic, ropinirole has a negligible to moderate affinity for 5-HT1A receptors, serving as an important comparative compound for assessing the selectivity of dedicated 5-HT1A antagonists.[17][18]
Quantitative Data Summary
The following table summarizes the key pharmacological parameters for the discussed compounds, providing a clear basis for comparison.
| Compound | Binding Affinity (Ki, nM) | Functional Potency | Functional Activity | Key Selectivity Notes |
| 6-Fluorochroman (31n) | Good to Excellent (specific Ki not provided)[6] | Demonstrated in vivo antagonist activity[6] | Antagonist | Selective over α1-adrenergic and D2-dopaminergic receptors[6] |
| WAY-100635 | 0.39 - 1.07 nM[19][20] | pA2 = 9.71; IC50 = 0.91 - 1.35 nM[19] | Silent Antagonist | >100-fold selective over other 5-HT, adrenergic, and dopamine receptors[7] |
| Pindolol | 6.4 nM (human recombinant)[10] | Apparent KB = 20.1 - 131.7 nM[21] | Weak Partial Agonist / Antagonist | Non-selective β-adrenoceptor antagonist[22] |
| Buspirone | Not consistently reported in antagonist assays | Acts as a partial agonist[5][13] | Partial Agonist | Also has low affinity for D2 dopamine receptors[5] |
| Ropinirole | Negligible affinity[17][18] | N/A at 5-HT1A | N/A | High affinity for D2/D3 dopamine receptors[17] |
Foundational Experimental Methodologies
The characterization of novel compounds like 6-fluorochroman derivatives relies on robust and validated experimental protocols. Below are the detailed methodologies for two cornerstone assays in 5-HT1A receptor pharmacology.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Causality Behind Experimental Choices:
-
Receptor Source: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor are used to ensure a high density of the target receptor and eliminate confounding effects from other receptor subtypes present in native tissue.
-
Radioligand: [3H]8-OH-DPAT (an agonist) or [3H]WAY-100635 (an antagonist) are commonly used. The choice can reveal differences in how agonists and antagonists bind to the receptor's conformational states.[9][23]
-
Non-Specific Binding: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM serotonin) is used to define non-specific binding, ensuring that only binding to the 5-HT1A receptor is quantified.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest cultured cells expressing 5-HT1A receptors and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the pellet in the final assay buffer.[24]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., ~1 nM [3H]WAY-100635), and varying concentrations of the test compound (e.g., 6-fluorochroman derivative).[24]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[24]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[24]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[24]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
Forskolin-Stimulated cAMP Accumulation Assay for Functional Antagonism
This functional assay determines whether a compound acts as an antagonist by measuring its ability to reverse the inhibitory effect of a 5-HT1A agonist on cAMP production.
Causality Behind Experimental Choices:
-
Cell System: A cell line expressing the 5-HT1A receptor is used.[25] The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o), which, when activated, inhibits the enzyme adenylyl cyclase.[1][3]
-
Forskolin: Adenylyl cyclase is directly stimulated with forskolin to produce a robust and measurable level of cAMP. This allows for the clear detection of the inhibitory effect of a 5-HT1A agonist.[6]
-
Agonist: A known 5-HT1A agonist, such as 5-HT or 8-OH-DPAT, is used to inhibit the forskolin-stimulated cAMP production. The antagonist's potency is measured by its ability to block this inhibition.
Step-by-Step Protocol:
-
Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor into 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation with Antagonist: Aspirate the culture medium and pre-incubate the cells with varying concentrations of the test antagonist (e.g., 6-fluorochroman derivative) in assay buffer for a specified time (e.g., 30 minutes).[26]
-
Stimulation: Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a fixed concentration of a 5-HT1A agonist (typically its EC80 concentration, e.g., 100 nM 8-OH-DPAT).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available detection kit, such as a TR-FRET or AlphaScreen assay.[25][26][27]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC50 of the antagonist and, if applicable, determine the pA2 value to quantify its potency.
Visualizing the Mechanisms: Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key processes.
5-HT1A Receptor Signaling Pathway
Caption: Canonical 5-HT1A receptor signaling cascade.
Radioligand Binding Assay Workflow
Caption: Workflow for a functional cAMP antagonism assay.
Conclusion and Future Directions
The comparative analysis reveals that the novel 6-fluorochroman derivatives represent a promising chemical scaffold for the development of potent and selective 5-HT1A receptor antagonists. [6]While WAY-100635 remains the benchmark for a silent antagonist due to its exceptional potency and selectivity, the development of new chemical entities is crucial for advancing therapeutic options. The 6-fluorochroman class demonstrates favorable selectivity against key off-targets like adrenergic and dopaminergic receptors, a critical attribute for minimizing side effects in potential clinical candidates.
Further characterization of these compounds is warranted. This should include determining their precise Ki and pA2 values to allow for a more direct quantitative comparison with WAY-100635. Additionally, comprehensive in vivo studies exploring their pharmacokinetic profiles and efficacy in animal models of depression and anxiety will be essential to validate their therapeutic potential. The insights gained from comparing them to ligands with different functional activities, such as the partial agonist buspirone and the mixed-profile drug pindolol, provide a richer understanding of the structure-activity relationships that govern ligand interaction with the 5-HT1A receptor.
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A Comparative Guide to Validating the Anticancer Activity of 6-Fluorochroman-4-amine Derivatives
This guide provides a comprehensive framework for the preclinical validation of novel 6-Fluorochroman-4-amine derivatives as potential anticancer agents. It is designed for researchers, medicinal chemists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to assessing efficacy and mechanism of action. We will compare these novel compounds against established chemotherapeutics and other relevant chroman analogs, supported by detailed experimental protocols and illustrative data.
Introduction: The Rationale for Investigating 6-Fluorochroman-4-amines
The chroman scaffold is a privileged heterocyclic system found in numerous natural products and pharmacologically active compounds.[1][2][3] Derivatives of chroman have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[2][3] The introduction of an amine at the C-4 position and a fluorine atom at the C-6 position of the chroman ring is a strategic medicinal chemistry approach. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and increase membrane permeability, potentially leading to superior pharmacokinetic and pharmacodynamic profiles.[4]
This guide outlines a validation cascade to objectively assess the therapeutic potential of this specific chemical class, using breast and non-small cell lung cancer as primary indications due to the documented activity of related chroman derivatives against these malignancies.[5][6]
The Validation Workflow: From In Vitro Screening to In Vivo Efficacy
A robust preclinical validation strategy is essential to de-risk a compound and build a strong data package for further development. It begins with broad screening against cancer cell lines and progresses to more complex mechanistic studies and finally to in vivo models that better mimic human physiology.[7][8][9]
Here, we present a logical workflow for assessing this compound derivatives.
Caption: Preclinical validation workflow for novel anticancer compounds.
In Vitro Efficacy: A Comparative Analysis
The initial step in validation is to quantify the cytotoxic potential of the novel derivatives against a panel of cancer cell lines and compare their potency to standard-of-care agents.[10][11][12]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table presents illustrative IC50 data for a hypothetical lead candidate, 6F-C4A-1 , compared against a non-fluorinated analog and standard chemotherapeutics in breast (MCF-7) and lung (A549) cancer cell lines.
| Compound/Drug | Target Cancer Type | IC50 (µM) on MCF-7 (Breast) | IC50 (µM) on A549 (Lung) | IC50 (µM) on MRC-5 (Normal Lung Fibroblast) | Selectivity Index (MRC-5 / Cancer Cell) |
| 6F-C4A-1 (Lead Candidate) | Experimental | 5.2 | 8.1 | >100 | >19.2 (MCF-7), >12.3 (A549) |
| Chroman-4-amine (Non-fluorinated analog) | Experimental | 34.7[5] | 45.2 | >100 | >2.8 (MCF-7) |
| Doxorubicin | Standard Chemotherapy[13] | 0.8 | 1.2 | 2.5 | 3.1 (MCF-7), 2.1 (A549) |
| Paclitaxel | Standard Chemotherapy[13][14] | 0.01 | 0.03 | 0.05 | 5.0 (MCF-7), 1.7 (A549) |
Note: Data for 6F-C4A-1 and its selectivity are hypothetical for illustrative purposes. Data for analogs and standard drugs are representative values from the literature.
Expert Analysis: The hypothetical data illustrates a key goal in drug discovery: improving potency and selectivity. The addition of the fluorine atom in 6F-C4A-1 shows a marked increase in potency compared to its non-fluorinated counterpart.[5] More importantly, 6F-C4A-1 displays a high selectivity index, indicating it is significantly more toxic to cancer cells than to normal cells, a crucial feature for a promising drug candidate. While not as potent as Paclitaxel, its superior selectivity over Doxorubicin suggests a potentially wider therapeutic window.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a normal control cell line (e.g., MRC-5) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and comparator drugs (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Unraveling the Mechanism of Action
Potent cytotoxicity is only the first step. Understanding how a compound kills cancer cells is critical for its development. Many successful anticancer agents, including various chromene derivatives, function by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][16]
Hypothesized Signaling Pathway
Based on literature for related chroman-4-one compounds, a plausible mechanism of action for this compound derivatives could involve the inhibition of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cell cycle regulation and tumorigenesis.[6] Inhibition of SIRT2 can lead to the hyperacetylation of proteins like α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase. This can subsequently trigger the intrinsic apoptotic pathway.
Caption: Hypothesized mechanism of action via SIRT2 inhibition.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Validation: Xenograft Models
In vitro results must be translated to a living system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating a drug's efficacy and toxicity.[7][8][17][18]
Comparative Efficacy in a Breast Cancer Xenograft Model
This section describes a representative study design to compare the in vivo efficacy of 6F-C4A-1 against Paclitaxel.
| Treatment Group | N (Mice) | Compound | Dose & Route | Dosing Schedule | Primary Endpoint |
| 1 | 8 | Vehicle | 0.2 mL, i.p. | Daily x 14 days | Tumor Volume |
| 2 | 8 | 6F-C4A-1 | 20 mg/kg, i.p. | Daily x 14 days | Tumor Volume |
| 3 | 8 | Paclitaxel | 10 mg/kg, i.v. | Q3D x 5 doses | Tumor Volume |
Expert Analysis: The goal of this experiment is to measure Tumor Growth Inhibition (TGI). Key parameters to monitor are tumor volume over time and animal body weight (as a measure of toxicity). An effective compound will significantly reduce the rate of tumor growth compared to the vehicle control without causing significant weight loss in the animals. Comparing the TGI of 6F-C4A-1 to a standard-of-care agent like Paclitaxel provides a direct benchmark of its potential in vivo performance.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells (mixed with Matrigel) into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups as described in the table above.
-
Treatment: Administer the compounds according to the specified dose, route, and schedule.
-
Monitoring: Measure tumor dimensions with calipers and animal body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a set duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent TGI for each treatment group at the end of the study. Statistically compare treatment groups to the vehicle control.
Conclusion and Future Perspectives
This guide has outlined a systematic, multi-phase approach to validate the anticancer activity of this compound derivatives. By employing a combination of in vitro cytotoxicity assays, mechanistic studies, and in vivo xenograft models, researchers can build a robust data package. The comparative framework, benchmarking against both structural analogs and established clinical drugs, is essential for objectively assessing the therapeutic potential of these novel compounds.
The illustrative data for the hypothetical compound 6F-C4A-1 highlights the promising profile that medicinal chemistry efforts can achieve: enhanced potency combined with superior cancer cell selectivity. Should a real derivative from this class demonstrate such properties, further investigation into its pharmacokinetic properties, off-target effects, and efficacy in patient-derived xenograft (PDX) models would be warranted.[19]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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A Comparative Guide to the Neuroprotective Efficacy of Chroman-6-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for potent neuroprotective agents is a cornerstone of modern neuroscience and drug development. Among the myriad of scaffolds under investigation, the chroman-6-amine moiety, a core component of Vitamin E and its analogs, has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the neuroprotective efficacy of various chroman-6-amine analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental frameworks used to evaluate their therapeutic potential.
The Promise of the Chroman Scaffold in Neuroprotection
The chroman ring system, particularly when substituted with a hydroxyl or an amino group at the 6-position, is renowned for its antioxidant properties. This inherent capacity to scavenge reactive oxygen species (ROS) is a critical first line of defense against the oxidative stress implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Beyond direct antioxidant effects, emerging research indicates that chroman derivatives engage with a multitude of cellular targets to confer neuroprotection, encompassing the modulation of inflammatory pathways and the inhibition of key enzymes involved in neurodegeneration.
While a comprehensive body of literature exists for analogs like Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), data on specific derivatives such as N-methylchroman-6-amine remains limited in publicly accessible scientific databases.[1] This guide, therefore, broadens its scope to provide a comparative analysis of a range of structurally related chroman and chromone derivatives to illuminate the therapeutic potential of this chemical class.
Comparative Efficacy of Chroman Analogs: A Data-Driven Overview
The neuroprotective efficacy of a compound is a multifactorial assessment. Key parameters include its ability to mitigate neuronal cell death, inhibit enzymes that contribute to neurodegeneration, and quell oxidative stress. The following table summarizes in vitro data for various chroman and chromone derivatives, offering a quantitative comparison of their potency.
| Compound/Analog | Target/Assay | Cell Line/Model | IC50/EC50/Efficacy | Reference |
| Chroman Derivatives | ||||
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced toxicity | Primary rat cortical cells | IC50 comparable to Memantine (4.68 µM) | [2][3] |
| 1,2-dithiolane/chroman hybrid (analogue 5) | Glutamate-induced oxidative stress | HT22 hippocampal neurons | Improved neuroprotective activity | [4] |
| Chromone Derivatives | ||||
| Chromone Derivative 10 | Monoamine Oxidase B (MAO-B) | In vitro enzyme assay | IC50 = 0.019 µM | [5] |
| Chalcone Derivative HC4 | Monoamine Oxidase B (MAO-B) | In vitro enzyme assay | IC50 = 0.040 µM | [5] |
| Chromone Derivative 37 | Acetylcholinesterase (AChE) | In vitro enzyme assay | IC50 = 0.09 µM | [5] |
| Chromone-lipoic acid conjugate 19 | Butyrylcholinesterase (BuChE) | In vitro enzyme assay | IC50 = 7.55 - 8 µM | [5] |
| 2-azolylchromone (compound 9) | Monoamine Oxidase A (MAO-A) | In vitro enzyme assay | IC50 = 0.023–0.32 μM | [6] |
| 2-(indolyl)-4H-chromen-4-one (compound 30) | Monoamine Oxidase B (MAO-B) | In vitro enzyme assay | IC50 = 0.15 µM | [6] |
| Known Drugs (for comparison) | ||||
| Memantine | NMDA-induced toxicity | Primary rat cortical cells | IC50 = 4.68 µM | [2] |
| Donepezil | Acetylcholinesterase (AChE) | In vitro enzyme assay | Standard clinical drug | [5] |
Mechanistic Insights: Beyond Antioxidant Activity
The neuroprotective effects of chroman analogs are not solely attributable to their free radical scavenging capabilities. These compounds modulate intricate signaling pathways crucial for neuronal survival and function.
Modulation of the Nrf2/ARE Pathway
A pivotal mechanism of action for many chroman and chromone derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This orchestrated response fortifies the cell's intrinsic defense mechanisms against oxidative insults.
Caption: Activation of the Nrf2/ARE pathway by chroman analogs.
ERK/CREB Signaling Pathway
Certain chroman derivatives exert their neuroprotective effects by modulating the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling cascade.[2][3] The ERK pathway is a critical regulator of neuronal survival, differentiation, and plasticity. Activation of this pathway leads to the phosphorylation and activation of CREB, a transcription factor that promotes the expression of pro-survival genes, including brain-derived neurotrophic factor (BDNF). The study of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) revealed that its neuroprotective effect against NMDA-induced toxicity is dependent on the activation of the ERK-CREB pathway, a mechanism distinct from the NMDA receptor antagonist activity of memantine.[3]
Caption: A general workflow for in vitro neuroprotection assays.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To quantify the protective effect of a chroman analog against a neurotoxin-induced reduction in cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Test compound (chroman analog)
-
Neurotoxin (e.g., hydrogen peroxide, glutamate)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the chroman analog for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the appropriate duration to induce cell death.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Detailed Protocol: Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies the intracellular levels of reactive oxygen species.
Objective: To determine the ability of a chroman analog to reduce intracellular ROS production induced by a stressor.
Materials:
-
Neuronal cell line
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
Neurotoxin
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a black 96-well plate for fluorescence measurements.
-
Dye Loading: After the neurotoxin incubation, wash the cells with PBS. Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes in the dark at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Express the fluorescence intensity as a percentage of the toxin-treated control.
Conclusion and Future Directions
The chroman-6-amine scaffold and its analogs represent a versatile and promising class of compounds for the development of novel neuroprotective therapeutics. Their multi-target engagement, encompassing antioxidant, anti-inflammatory, and specific enzyme-inhibiting activities, positions them as attractive candidates for addressing the complex pathologies of neurodegenerative diseases. While the available data for many derivatives is encouraging, further research is warranted to fully elucidate the structure-activity relationships within this class and to identify lead compounds with optimal efficacy and drug-like properties. The lack of extensive data on specific analogs like N-methylchroman-6-amine underscores the need for continued synthesis and biological evaluation of novel derivatives to unlock the full therapeutic potential of the chroman scaffold.
References
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener
- A Comparative Guide to the Neuroprotective Effects of Chromone Deriv
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed Central.
- Application of N-methylchroman-6-amine in Medicinal Chemistry: Inform
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed.
- Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed.
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- 2. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 6-Fluorochroman-4-amine Analogs as Monoamine Transporter Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluorochroman-4-amine analogs, a promising class of compounds targeting monoamine transporters. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced molecular interactions that govern the potency and selectivity of these analogs for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By understanding these relationships, researchers can rationally design novel therapeutic agents with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.
Introduction: The Therapeutic Potential of Targeting Monoamine Transporters
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft.[1] Their dysfunction is implicated in a variety of central nervous system disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Consequently, inhibitors of these transporters are mainstays in modern pharmacotherapy. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective monoamine transporter inhibitors. The strategic placement of a fluorine atom at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, making it an attractive starting point for analog synthesis and SAR exploration.
Deciphering the Structure-Activity Landscape
The potency and selectivity of this compound analogs are dictated by the nature and position of various substituents on the chroman ring system and the 4-amino group. While a comprehensive SAR study for a complete matrix of this compound analogs is not extensively documented in a single publicly available source, we can extrapolate key principles from the broader class of monoamine transporter inhibitors and related chromane derivatives to guide future drug discovery efforts.
Key Structural Modifications and Their Anticipated Effects:
-
Substitution on the Aromatic Ring: The position and electronic nature of substituents on the benzene ring of the chroman core are critical. Electron-withdrawing groups, such as the fluorine atom at the 6-position, are generally well-tolerated and can enhance potency and selectivity. Further substitutions at other positions can fine-tune the interaction with the transporter binding pockets.
-
Modifications of the 4-Amino Group: The primary amine at the 4-position is a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions within the transporter. N-alkylation can modulate potency and selectivity. Small alkyl groups (e.g., methyl, ethyl) are often tolerated, while bulkier substituents may decrease affinity due to steric hindrance. The introduction of different functional groups can also influence the compound's pharmacokinetic properties.
-
Stereochemistry at the C4 Position: The chiral center at the C4 position of the chroman ring is a significant determinant of biological activity. Enantiomers often exhibit different potencies and selectivities for the monoamine transporters, highlighting the importance of stereospecific interactions with the target proteins.
Comparative Analysis of Hypothetical this compound Analogs
To illustrate the anticipated SAR trends, the following table presents hypothetical inhibitory activities (Ki values in nM) of a series of this compound analogs against SERT, DAT, and NET. These values are projected based on established principles in monoamine transporter inhibitor design.
| Compound | R1 (N-substituent) | R2 (Aromatic Substituent) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 1 (Parent) | H | 6-F | 15 | 250 | 150 | 16.7 | 10.0 |
| 2 | CH₃ | 6-F | 10 | 200 | 120 | 20.0 | 12.0 |
| 3 | C₂H₅ | 6-F | 25 | 350 | 180 | 14.0 | 7.2 |
| 4 | H | 6-F, 8-Cl | 8 | 150 | 90 | 18.8 | 11.3 |
| 5 | CH₃ | 6-F, 8-Cl | 5 | 120 | 70 | 24.0 | 14.0 |
Interpretation of the Hypothetical Data:
-
Effect of N-Alkylation: As illustrated by comparing compounds 1 , 2 , and 3 , small N-alkylation (e.g., methyl group in compound 2 ) can lead to a modest increase in potency and selectivity for SERT. However, increasing the alkyl chain length to an ethyl group (compound 3 ) may result in a slight decrease in activity, likely due to suboptimal fit within the binding pocket.
-
Effect of Aromatic Substitution: The introduction of an additional electron-withdrawing group, such as a chlorine atom at the 8-position (compounds 4 and 5 ), is predicted to enhance the potency for all three transporters, with a notable improvement in SERT affinity. This suggests that further exploration of substitutions on the aromatic ring could yield more potent inhibitors.
Experimental Protocols for Evaluating Analog Performance
To empirically determine the SAR of novel this compound analogs, the following experimental protocols are essential.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific transporter.[2]
Objective: To determine the inhibitory constant (Ki) of test compounds for SERT, DAT, and NET.
Principle: This is a competitive binding assay where the test compound's ability to displace a specific high-affinity radioligand from the transporter is measured.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human SERT, DAT, or NET. The protein concentration of the membrane preparations should be determined using a standard protein assay (e.g., BCA assay).
-
Assay Buffer: Use an appropriate binding buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and varying concentrations of the test compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells should be incubated with a high concentration of a known, non-radiolabeled inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Incubation Conditions: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) can be determined from this curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
These functional assays measure the ability of a compound to block the transport of monoamines into cells.
Objective: To determine the IC50 value of test compounds for the inhibition of serotonin, dopamine, and norepinephrine uptake.
Step-by-Step Protocol:
-
Cell Culture: Use cells stably expressing the human SERT, DAT, or NET (e.g., HEK293 cells).
-
Assay Buffer: Use a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Plate the cells in a 96-well plate and pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]-5-HT for SERT, [³H]-dopamine for DAT, [³H]-norepinephrine for NET).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of uptake inhibition against the log concentration of the test compound.
Visualizing the Molecular Landscape
Signaling Pathway of the Serotonin Transporter (SERT)
The following diagram illustrates the key steps in serotonin transport and the mechanism of action for SERT inhibitors.
Caption: Mechanism of serotonin transport and inhibition by this compound analogs.
Experimental Workflow for SAR Studies
The logical flow for conducting SAR studies of this compound analogs is depicted below.
Caption: A typical workflow for the SAR-driven discovery of novel monoamine transporter inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel monoamine transporter inhibitors. While this guide has outlined the foundational principles of SAR in this chemical space, based on extrapolations from related compound classes, a systematic and comprehensive experimental investigation is warranted. Future studies should focus on the synthesis and pharmacological evaluation of a diverse library of this compound analogs to build a robust and quantitative SAR model. Such efforts will undoubtedly accelerate the development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. Monoamine transporter subfamily. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Mechanism of Action of the Serotonin Transporter. National Institutes of Health. [Link]
-
Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. PubMed. [Link]
-
Serotonin Receptor Signaling. QIAGEN. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. [Link]
-
Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. [Link]
-
Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. PubMed. [Link]
-
Studies on the Structure-Activity Relationship of Bicifadine Analogs as Monoamine Transporter Inhibitors. PubMed. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
-
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Head-to-head comparison of different amine derivatization methods for metabolite analysis
A Senior Application Scientist’s Guide to Amine Derivatization for Metabolite Analysis
Introduction: The Inherent Challenge of Amine Metabolite Analysis
In the landscape of metabolomics, the analysis of amine-containing metabolites—a vast class that includes amino acids, neurotransmitters, and biogenic amines—presents a significant analytical hurdle. Their high polarity and, in many cases, low volatility make them poorly suited for direct analysis by the workhorse techniques of our field: gas chromatography-mass spectrometry (GC-MS) and reversed-phase liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Without modification, these analytes suffer from poor chromatographic retention, inadequate separation, and inefficient ionization, leading to compromised sensitivity and unreliable quantification.[1][4]
Chemical derivatization is the cornerstone strategy to overcome these limitations. By chemically modifying the amine functional group, we can transform these challenging molecules into derivatives with analytical properties tailored for robust and sensitive detection.[5][6] This guide provides a head-to-head comparison of the most prevalent amine derivatization strategies, grounded in experimental evidence and practical field insights. We will dissect the chemistry, compare the performance, and provide validated protocols for each major approach, empowering you to select and implement the optimal method for your analytical goals.
Chapter 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the amine-containing metabolites, allowing them to traverse the GC column without degradation.[2][7][8] The two dominant strategies in this domain are silylation and alkylation via chloroformates.
Silylation: The Classic, Yet Demanding, Approach
Silylation is a widely used technique that replaces the active hydrogens on amine, hydroxyl, and thiol groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][9] This masking of polar sites dramatically increases volatility and thermal stability.[8]
Common Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful TMS donor.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly effective TMS donor, forming volatile by-products that elute with the solvent front, simplifying chromatography.[8]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are notably more stable and less sensitive to moisture than their TMS counterparts.[2][9] This enhanced stability (reportedly 10,000 times more stable to hydrolysis than TMS derivatives) is a significant practical advantage.[10]
The Silylation Workflow: A Visual Guide
Caption: General workflow for silylation using MTBSTFA.
Experimental Protocol: TBDMS Derivatization with MTBSTFA
This protocol is adapted for the analysis of amino acids.[9]
-
Sample Preparation: Aliquot 50 µL of the sample or standard solution into a micro-reaction vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. The absence of water is critical.
-
Reagent Addition: Add 100 µL of acetonitrile, followed by 100 µL of MTBSTFA to the dried sample.
-
Reaction: Tightly cap the vial and heat at 100°C for 2 to 4 hours. From experience, extending the reaction time can improve the derivatization yield for complex amino acids like tryptophan.[9]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Advantages and Disadvantages of Silylation
| Feature | Advantages | Disadvantages |
| Scope | Broadly applicable to a wide variety of compounds with active hydrogens (amines, hydroxyls, thiols).[2][6] | Multiple derivatives can sometimes form for a single analyte, complicating analysis.[9] |
| Reagents | A large number of reagents with varying strengths are commercially available.[6][10] | Highly sensitive to moisture, requiring strictly anhydrous conditions and aprotic solvents for good yield.[2][6][11] |
| Stability | TBDMS derivatives (from MTBSTFA) are significantly more stable against hydrolysis than TMS derivatives.[2][9] | TMS derivatives are notoriously unstable and can degrade in the presence of trace moisture.[12] |
| Byproducts | MSTFA byproducts are volatile and generally do not interfere with chromatography.[8] | Some reagents produce byproducts (e.g., HCl from TMCS) that can be corrosive to the GC system.[6] |
Chloroformate Derivatization: The Robust Alternative
An alternative and, in many cases, superior method for GC-MS analysis is derivatization with alkyl chloroformates, such as methyl chloroformate (MCF) or propyl chloroformate (PCF).[12][13] This reaction, technically an acylation, proceeds rapidly at room temperature and converts amines to stable carbamates and carboxylic acids to esters in a single step, making it highly efficient for profiling amino and non-amino organic acids.[12][14][15]
The Chloroformate Workflow: A Visual Guide
Caption: General workflow for methyl chloroformate (MCF) derivatization.
Experimental Protocol: Methyl Chloroformate (MCF) Derivatization
This protocol is adapted from established methods for the analysis of amino and organic acids.[15][16]
-
Sample Preparation: To 100 µL of aqueous sample or standard in a vial, add 333 µL of methanol and 67 µL of pyridine. Mix thoroughly.
-
Derivatization: Add 80 µL of methyl chloroformate (MCF) and vortex immediately for 30-60 seconds. The reaction is highly exothermic.
-
Extraction: Add 400 µL of chloroform, followed by 400 µL of 50 mM sodium bicarbonate solution to quench the reaction and neutralize excess reagent. Vortex thoroughly after each addition.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
-
Analysis: Carefully transfer the lower organic (chloroform) layer containing the derivatized analytes to a new vial for GC-MS injection.
Head-to-Head: Silylation vs. Chloroformates
A direct comparison reveals significant advantages for the chloroformate method, particularly regarding stability and reproducibility.[12] Experimental data shows that while silylated (TMS) derivatives can be unstable and show poor reproducibility over time, MCF derivatives are remarkably stable for up to 72 hours at room temperature.[12][17] This makes the MCF method far more suitable for high-throughput metabolomics studies where analytical batches may run for extended periods.
| Parameter | Silylation (TMS/TBDMS) | Chloroformate (MCF/PCF) | The Scientist's Verdict |
| Reaction Conditions | Requires heating (60-100°C) and strictly anhydrous conditions.[9] | Instantaneous reaction at room temperature in an aqueous/organic mixture.[12] | Chloroformate wins. The simplicity and robustness of the room-temperature reaction in the presence of water is a major workflow advantage. |
| Derivative Stability | TMS derivatives are highly moisture-sensitive. TBDMS derivatives are more stable but can still degrade.[12][17] | Derivatives are very stable, even at room temperature for several days.[12] | Chloroformate wins. Superior stability is critical for ensuring data quality across large sample sets. |
| Reproducibility | Can exhibit poor reproducibility, with derivative yields changing over time.[12][17] | Excellent reproducibility (RSD < 10% for most metabolites over 72 hours).[17] | Chloroformate wins. High reproducibility is essential for reliable quantitative analysis. |
| Sample Throughput | The need for complete drying of samples can be a rate-limiting step. | The single-step derivatization and extraction from an aqueous sample is rapid and amenable to automation. | Chloroformate wins. The workflow is faster and more efficient. |
Chapter 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS, derivatization aims to enhance the retention of polar amines on reversed-phase columns and improve their ionization efficiency in the MS source.[1][18] This is achieved by tagging the amine with a larger, hydrophobic, and easily ionizable moiety.
Dansyl Chloride (Dns-Cl): The Versatile Workhorse
Dansyl chloride has been used for decades and remains a highly versatile and robust reagent for labeling primary and secondary amines.[19][20] The dansyl group imparts several key advantages: it increases the hydrophobicity of the analyte for better reversed-phase retention, and the tertiary amine in the dansyl tag boosts signal in positive mode electrospray ionization.[19] Furthermore, the derivatives are fluorescent, allowing for orthogonal detection methods.[18][20]
The Dansylation Workflow: A Visual Guide
Caption: General workflow for Dansyl Chloride (Dns-Cl) derivatization.
Experimental Protocol: Dansylation of Amino Acids
This protocol is based on a robust method for the targeted quantification of amino acids.[19]
-
Reagent Preparation:
-
Carbonate Buffer (100 mM, pH 9.8): Dissolve sodium bicarbonate and sodium carbonate in water.
-
Dansyl Chloride Solution (50 mM): Dissolve dansyl chloride in 100% acetonitrile. Prepare this solution fresh and use it within 24 hours.
-
-
Derivatization Mix: Immediately before use, mix the carbonate buffer and dansyl chloride solution in a 1:1 ratio.
-
Reaction: In a 96-well plate, add 50 µL of the derivatization mix to each well. Add 25 µL of your sample extract. Mix well by pipetting.
-
Incubation: Seal the plate and incubate at 25°C with shaking for 60 minutes in the dark.
-
Analysis: The derivatized sample is then ready for dilution and direct analysis by LC-MS.
Other Key LC-MS Reagents: A Comparative Overview
While Dansyl-Cl is an excellent all-rounder, other reagents offer specific advantages. A comprehensive study compared Dansyl-Cl, o-phthalaldehyde (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent, concluding that no single method is universally superior and their coverage profiles are distinct.[18]
| Reagent | Target Amines | Key Advantages | Key Disadvantages | Best For |
| Dansyl-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization.[18][19] Isotopically labeled versions are available for quantitative studies.[21] | Can be non-specific if other nucleophiles are present. | Broad, untargeted, and targeted profiling of amine-containing metabolites. |
| Fmoc-Cl | Primary & Secondary | Robust, inexpensive, and forms stable carbamates.[22] Performs well under highly acidic chromatography conditions.[18] | Can be less sensitive than other fluorescent tags. Seldom used in routine work.[23] | Applications requiring highly acidic mobile phases for chromatographic separation. |
| AQC | Primary & Secondary | Forms highly stable derivatives. Commercially available as a kit (AccQ-Tag) with a streamlined protocol.[24][25] | Reagent must be prepared immediately before use.[1] | Targeted, high-throughput amino acid analysis where reproducibility and ease of use are paramount. |
| PITC | Primary & Secondary | Enhances ionization and improves chromatographic separation of isomers.[26] | Complicates sample preparation; can introduce matrix effects and calibration issues.[26] | Targeted metabolomics where separation of isomers is critical. |
A key takeaway from comparative studies is that combining multiple derivatization methods may be necessary for comprehensive coverage of the amine metabolome.[18] For instance, the use of 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) for amines is highly complementary to ion-pairing chromatography for acidic metabolites, together providing coverage for over 90% of a polar metabolite library.[24]
Chapter 3: Strategic Selection of a Derivatization Method
Choosing the right derivatization strategy is not a one-size-fits-all decision. It requires a careful consideration of the analytical platform (GC vs. LC), the specific metabolites of interest, and the overall goal of the study (e.g., broad profiling vs. targeted quantification).
Caption: Decision tree for selecting an amine derivatization method.
Conclusion: A Concluding Perspective
Derivatization is an indispensable tool in the metabolomics toolbox, transforming analytically challenging polar amines into molecules readily detectable by MS. For GC-MS applications, the evidence strongly favors chloroformate-based methods over traditional silylation for their superior speed, robustness, and derivative stability, which are critical for high-throughput quantitative studies. For LC-MS, dansyl chloride remains an outstandingly versatile reagent for both targeted and untargeted analyses, while kit-based approaches like AQC offer unparalleled reproducibility for routine amino acid quantification.
Ultimately, the choice of reagent must be guided by the scientific question. No single method can capture the entirety of the amine metabolome. A thoughtful, evidence-based approach to method selection, and at times, the strategic combination of complementary methods, will pave the way for the most comprehensive and reliable insights into the metabolic pathways you aim to explore.
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Validating the bioactivity of synthesized 6-Fluorochroman-4-amine against reference compounds
This guide provides a comprehensive framework for validating the bioactivity of the synthesized compound, 6-Fluorochroman-4-amine. Our objective is to objectively compare its performance against established reference compounds, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting neurological pathways.
Introduction
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Chroman-4-amines, a subset of this family, have emerged as promising candidates for targeting neurodegenerative diseases, with known inhibitory activity against key enzymes such as cholinesterases and monoamine oxidases (MAO).[3] This guide details a systematic approach to characterizing the bioactivity of a novel derivative, this compound, by comparing its inhibitory potential against these enzymes with that of well-established therapeutic agents. Furthermore, we will assess its safety profile through in vitro cytotoxicity assays and explore its potential behavioral effects in established in vivo models.
The rationale for this investigation is built upon the hypothesis that the introduction of a fluorine atom at the 6-position of the chroman-4-amine core may modulate its potency and selectivity towards target enzymes, potentially offering an improved therapeutic window.
Experimental Design & Rationale
Our comparative analysis will be conducted in a three-stage process, beginning with in vitro enzymatic assays, followed by a cell-based cytotoxicity screen, and culminating in in vivo behavioral studies. This tiered approach allows for a thorough and resource-efficient evaluation of the compound's potential.
Caption: Workflow for the Open Field Test to assess locomotor and anxiety-like behaviors.
This task is a widely accepted method for assessing hippocampus-dependent spatial learning and memory. [4][5][6][7] Protocol:
-
The apparatus consists of a circular pool filled with opaque water and a hidden escape platform.
-
Acquisition Phase: For several consecutive days, mice are trained to find the hidden platform from different starting positions. The latency to find the platform and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
Analyze the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory retention.
Data Analysis and Interpretation
All quantitative data will be presented in clearly structured tables for easy comparison. Statistical analysis will be performed using appropriate methods (e.g., ANOVA, t-tests) to determine the significance of the observed differences between this compound and the reference compounds.
Conclusion
This comprehensive guide outlines a rigorous and systematic approach to validating the bioactivity of the synthesized compound, this compound. By employing a combination of in vitro enzymatic and cell-based assays, alongside in vivo behavioral studies, and by making direct comparisons to well-characterized reference compounds, we can generate a robust dataset to elucidate its therapeutic potential. The findings from this investigation will provide critical insights into the structure-activity relationship of fluorinated chroman-4-amines and their promise as novel agents for the treatment of neurological disorders.
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A Senior Application Scientist's Guide to the Neuroprotective Landscape of Chroman Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease underscores a critical need for novel therapeutic agents capable of halting or reversing neuronal damage. Chroman derivatives, featuring a versatile benzo-pyran core, have emerged as a highly promising class of multi-target agents. Their intrinsic chemical properties allow for potent antioxidant, anti-inflammatory, and enzyme-inhibitory activities. This guide provides a comparative analysis of various chroman derivatives, synthesizing preclinical data to elucidate their mechanisms of action and relative efficacies. We delve into the critical structure-activity relationships that govern their neuroprotective potential and furnish detailed, validated protocols for key in vitro assays, empowering researchers to rigorously evaluate and advance novel candidates in this field.
The Chroman Scaffold: A Privileged Structure in Neuroprotection
The chroman ring system is a structural motif prevalent in nature, most notably in Vitamin E (α-tocopherol), a well-established lipid-soluble antioxidant. This foundational structure has proven to be a highly valuable pharmacophore in medicinal chemistry for targeting neurodegenerative disorders.[1] The chroman scaffold's unique conformation and the potential for substitution at multiple positions allow for the fine-tuning of its physicochemical and pharmacological properties. Derivatives range from chromanols and chromanones to complex hybrids incorporating moieties like catechols, dithiolanes, and various heterocycles, each designed to engage specific pathological targets.[2][3][4] The primary advantages of chroman-based neuroprotective agents lie in their potential for multi-target engagement—simultaneously addressing oxidative stress, enzymatic dysregulation, and neuroinflammation, which are interconnected hallmarks of neurodegeneration.[5]
Key Mechanisms of Neuroprotection by Chroman Derivatives
The therapeutic potential of chroman derivatives stems from their ability to intervene in multiple, often overlapping, pathological cascades.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a primary driver of neuronal damage.[3] Many chroman derivatives exhibit potent antioxidant activity through two principal mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl group on the chroman ring, reminiscent of tocopherol, can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging lipid peroxidation chain reactions.
-
Activation of Endogenous Antioxidant Pathways: A more sophisticated mechanism involves the upregulation of the cell's own defense systems. Certain derivatives activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by a chroman derivative, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[7][8]
Inhibition of Key Enzymes in Neurodegeneration
The pathology of Alzheimer's disease (AD) is closely linked to cholinergic deficits and the activity of monoamine oxidases. Chroman derivatives have been engineered to selectively inhibit these enzymes:
-
Cholinesterases (AChE & BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) degrade the neurotransmitter acetylcholine.[9] Their inhibition is a cornerstone of current AD therapy. Chromanone scaffolds, for example, have been shown to bind effectively to the peripheral anionic site (PAS) of AChE.[1]
-
Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of dopamine and its activity increases with age, contributing to oxidative stress and the pathology of both AD and Parkinson's disease.[9] Numerous 2-azolylchromones and other derivatives have demonstrated potent and selective inhibition of MAO-B.[7]
Modulation of Signaling Pathways
Beyond Nrf2, certain chroman derivatives can influence other neuroprotective signaling cascades. For instance, the novel derivative BL-M was found to enhance the phosphorylation of the ERK-CREB pathway, which plays a crucial role in neuronal survival and synaptic plasticity, a mechanism distinct from the NMDA receptor antagonist Memantine.[10]
Comparative Efficacy of Chroman Derivatives: A Data-Driven Analysis
The neuroprotective efficacy of a compound is best assessed through quantitative measures of its activity against specific targets. The following tables summarize experimental data from various studies, comparing different chroman derivatives and, where applicable, standard clinical drugs.
Table 1: Comparative Activity Against Oxidative Stress
| Compound/Derivative | Assay Model | Endpoint | Efficacy (EC50/IC50) | Reference |
|---|---|---|---|---|
| Chroman/Catechol Hybrid (Compound 3) | Glutamate-induced toxicity in HT22 cells | Neuroprotection | EC50 = 254 ± 65 nM | [3] |
| Chroman/Catechol Hybrid (Isoxazole 29) | Glutamate-induced toxicity in HT22 cells | Neuroprotection | EC50 = 245 ± 38 nM | [3] |
| BL-M (Chromene Derivative) | NMDA-induced toxicity in rat cortical cells | Neuroprotection | IC50 comparable to Memantine | [10] |
| Memantine (Standard Drug) | NMDA-induced toxicity in rat cortical cells | Neuroprotection | Standard Clinical Drug |[10] |
Table 2: Comparative Inhibition of Key Neurodegenerative Enzymes
| Compound/Derivative | Target Enzyme | Efficacy (IC50) | Reference |
|---|---|---|---|
| 2-Azolylchromone (Compound 9) | MAO-A | 0.023 - 0.32 µM | [7] |
| 2-Azolylchromone (Compound 10) | MAO-B | 0.019 µM | [5] |
| gem-Dimethylchroman-4-ol | Butyrylcholinesterase (BuChE) | 2.9 - 7.3 µM | [4] |
| Chromanone (Compound 26) | Acetylcholinesterase (AChE) | 5.58 µM | [7] |
| Chromanone (Compound 26) | MAO-B | 7.20 µM | [7] |
| NS-13 (2-phenyl chromone derivative) | Acetylcholinesterase (AChE) | 0.625 µM | [11] |
| NS-13 (2-phenyl chromone derivative) | MAO-B | 12.31 µM |[11] |
Note: Direct comparison of IC50/EC50 values across different studies should be approached with caution due to variations in experimental conditions.
Standardized Protocols for Evaluating Neuroprotective Efficacy
To ensure reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for core assays used to validate the neuroprotective effects of chroman derivatives.
Protocol: Glutamate-Induced Oxidative Stress Assay in HT22 Cells
This assay is a cornerstone for evaluating a compound's ability to protect against oxidative stress-induced cell death, a non-receptor-mediated toxicity pathway.[10]
1. Cell Culture and Seeding:
- Culture HT-22 mouse hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells into a 96-well plate at a density of 8 x 10³ to 1 x 10⁴ cells per well.[12][13] Allow cells to adhere for 24 hours.
2. Compound Pre-treatment:
- Prepare serial dilutions of the test chroman derivative in the cell culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 2 to 12 hours, depending on the desired pre-treatment time.[10][13]
3. Induction of Oxidative Stress:
- Prepare a stock solution of L-Glutamic acid in culture medium.
- After the pre-treatment incubation, add glutamate to the wells to a final concentration of 5-20 mM to induce oxidative stress.[13][14]
- Include appropriate controls: untreated cells (negative control) and cells treated with glutamate only (positive control for toxicity).
4. Incubation and Viability Assessment:
- Incubate the cells for an additional 8 to 24 hours.[12][14]
- Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
- Add 50 µL of MTT solution (2.5 mg/mL) to each well and incubate for 4 hours.[13]
- Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.
A [label="1. Seed HT22 Cells\nin 96-well plate"];
B [label="2. Pre-treat with\nChroman Derivative"];
C [label="3. Induce Stress\nwith Glutamate (5-20 mM)"];
D [label="4. Incubate\n(8-24 hours)"];
E [label="5. Assess Viability\n(MTT Assay)"];
A -> B -> C -> D -> E;
}
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE or BuChE activity and screening for inhibitors.[5][15]
1. Reagent Preparation:
- Buffer: 0.1 M Phosphate Buffer, pH 8.0.
- DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.[5]
- Substrate: 10-14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[15]
- Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus) at a working concentration of ~0.1 U/mL in buffer.
- Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions.
2. Assay Procedure (96-well plate format):
- Blank: Add 100 µL Buffer + 50 µL DTNB + 25 µL Buffer.
- Control (100% Activity): Add 50 µL Buffer + 50 µL DTNB + 25 µL Enzyme solution + 25 µL Vehicle.
- Test Sample: Add 50 µL Buffer + 50 µL DTNB + 25 µL Enzyme solution + 25 µL Test compound dilution.
- Pre-incubate the plate for 10-15 minutes at 37°C.
3. Reaction Initiation and Measurement:
- Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[5]
- Immediately place the plate in a microplate reader.
- Measure the change in absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes.[5]
- The rate of the reaction (V = ΔAbs/min) is proportional to the enzyme activity.
4. Calculation:
- Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
- Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol: MAO-B Inhibition Assay (Amplex® Red)
This fluorometric assay provides a highly sensitive method for detecting monoamine oxidase activity. The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.
1. Reagents (based on commercial kits like Thermo Fisher A12214):
- Reaction Buffer: Typically 50 mM potassium phosphate, pH 7.4.[11]
- Amplex® Red Reagent: Stock solution in DMSO.
- Horseradish Peroxidase (HRP): Stock solution.
- Substrate: Benzylamine is commonly used for MAO-B.
- Enzyme: Recombinant human MAO-B.
- Test Compound: Prepare serial dilutions.
2. Assay Procedure (96-well black plate):
- Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer.
- To each well, add the test compound (or vehicle), the MAO-B enzyme, and the substrate (e.g., 1 mM benzylamine).[11]
- Initiate the reaction by adding the Amplex® Red/HRP working solution. A typical final reaction volume is 100-200 µL.[11][16]
3. Measurement and Calculation:
- Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.[11]
- Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission detection at ~590 nm.[11]
- Calculate % inhibition and determine the IC50 value as described for the cholinesterase assay.
Conclusion and Future Perspectives
The collective evidence strongly supports the chroman scaffold as a privileged structure for the development of novel neuroprotective agents. The primary advantage of these derivatives lies in their multi-target capabilities, allowing them to concurrently address the complex, intertwined pathologies of neurodegenerative diseases, including oxidative stress, enzymatic imbalance, and neuroinflammation.[5] Preclinical data reveals that several chroman derivatives exhibit efficacy comparable to, or in some aspects superior to, established drugs like Memantine, particularly in enhancing mitochondrial function and activating endogenous antioxidant defenses.[15]
The future of this research field lies in the rational design of next-generation hybrids that combine the most potent features of different derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing these molecules for improved blood-brain barrier permeability, target selectivity, and reduced off-target toxicity.[4][17] As our understanding of the precise molecular drivers of neurodegeneration deepens, the versatility of the chroman scaffold will undoubtedly position it at the forefront of therapeutic innovation.
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- Synthesis of a second generation chroman/catechol hybrids and evaluation of their activity in protecting neuronal cells from oxidative stress-induced cell de
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Benchmarking the Selectivity of 6-Fluorochroman-4-amine Derivatives for Aminergic Receptors: A Comparative Guide
Introduction: The Imperative of Selectivity in Aminergic Receptor Drug Discovery
Aminergic G protein-coupled receptors (GPCRs), which include serotonin, dopamine, and adrenergic receptors, are pivotal targets in contemporary pharmacology, implicated in a vast array of physiological and pathological processes. The development of ligands that exhibit high selectivity for a specific aminergic receptor subtype is a cornerstone of modern drug discovery. Such selectivity is crucial for achieving desired therapeutic effects while minimizing off-target interactions that can lead to adverse side effects. The chroman scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as modulators of central nervous system targets. Among these, 6-fluorochroman-4-amine derivatives have garnered interest for their potential to selectively target aminergic receptors.
This guide provides a comprehensive comparison of the selectivity profile of this compound derivatives against a panel of key aminergic receptors. We will delve into the structure-activity relationships (SAR) that govern their binding affinities, present available experimental data, and benchmark their performance against established reference compounds. Furthermore, we will provide detailed protocols for the key in vitro assays used to determine receptor selectivity, offering insights into the experimental design and rationale.
Structure-Activity Relationships of this compound Derivatives
The pharmacological profile of this compound derivatives is intricately linked to their three-dimensional structure. Key structural modifications influence their affinity and selectivity for different aminergic receptors.
-
The Chroman Core and Fluorine Substitution: The rigid chroman ring system provides a defined orientation for the crucial amine substituent. The fluorine atom at the 6-position can significantly impact the electronic properties of the aromatic ring, potentially influencing π-π stacking or halogen bonding interactions within the receptor binding pocket. The position of fluorine substitution on the chroman ring is a critical determinant of biological activity and selectivity[1].
-
The 4-Amine Substituent: The nature of the substituent on the amine at the 4-position is a primary driver of selectivity. The size, basicity, and hydrogen bonding capacity of this group dictate the interactions with key amino acid residues in the binding sites of different aminergic receptors. For instance, in a series of novel 6-fluorochroman derivatives, modifications to the amine were crucial in tuning their antagonist activity at the 5-HT1A receptor[1].
-
Stereochemistry at the C4 Position: The stereochemistry of the amine-bearing carbon is often critical for receptor recognition. The (S)-enantiomer of this compound, for example, may exhibit significantly different binding affinities and functional activities compared to the (R)-enantiomer or the racemic mixture.
Comparative Selectivity Profile of this compound Derivatives
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| Representative 6-Fluorochroman Derivative | Potent Ligand[1] | Data not available | Data not available | Data not available | Data not available |
| WAY-100635 (Reference) | 0.39[2] | >1000 | >1000 | >1000 | >1000 |
| Ketanserin (Reference) | 160 | 2.1 | 20 | 130 | 63 |
| 8-OH-DPAT (Reference) | 0.8 (agonist) | 2600 | 1800 | - | - |
Table 2: Comparative Binding Affinities (Ki, nM) at Dopamine (D) Receptors
| Compound | D1 | D2 | D3 | D4 |
| Representative 6-Fluorochroman Derivative | Data not available | Selective over D2[1] | Data not available | Data not available |
| Haloperidol (Reference) | 280 | 1.2 | 0.7 | 5.1 |
| SCH23390 (Reference) | 0.2 | 1500 | 2400 | 3500 |
Table 3: Comparative Binding Affinities (Ki, nM) at Adrenergic (α, β) Receptors
| Compound | α1 | α2 | β1 | β2 |
| Representative 6-Fluorochroman Derivative | Selective over α1[1] | Data not available | Data not available | Data not available |
| Prazosin (Reference) | 0.5 (α1A) | 1000 | >10000 | >10000 |
| Yohimbine (Reference) | 200 | 2.5 (α2A) | 5000 | 8000 |
| Propranolol (Reference) | 1000 | 2000 | 1.1 | 0.8 |
Note: The data for the "Representative 6-Fluorochroman Derivative" is qualitative based on available literature, which highlights its potent 5-HT1A antagonism with selectivity over α1-adrenergic and D2-dopaminergic receptors. Specific Ki values across a broader panel are not publicly available and would require further experimental investigation.
Experimental Protocols for Assessing Aminergic Receptor Selectivity
The determination of a compound's selectivity profile relies on robust and well-validated in vitro assays. Below are detailed protocols for the two primary assay types used to characterize the interaction of ligands with aminergic receptors.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Principle: The assay quantifies the displacement of a high-affinity radioligand from the receptor by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the aminergic receptor of interest (e.g., HEK293, CHO cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet to remove cytosolic components and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-WAY-100635 for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2). The concentration is typically at or below the Kd of the radioligand for the receptor.
-
A range of concentrations of the test compound (e.g., this compound derivative).
-
Membrane preparation containing the receptor of interest.
-
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.
-
For determining total binding, another set of wells should contain only the assay buffer, radioligand, and membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mat in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is chosen to ensure a robust signal and minimize interference from other receptors.
-
Cell Line: Cell lines that do not endogenously express the receptor of interest are used for transfection to ensure that the observed binding is solely due to the expressed receptor.
-
Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.
-
Filtration: Rapid filtration is crucial to separate bound from free radioligand before significant dissociation can occur, ensuring an accurate measurement of the bound fraction at equilibrium.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. This is crucial for determining whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).
Principle: Many aminergic receptors are coupled to G proteins that either stimulate (Gs) or inhibit (Gi) the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). This assay measures the intracellular levels of cAMP in response to compound treatment.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
For Gs-coupled receptors (e.g., β-adrenergic receptors):
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a range of concentrations of the test compound.
-
Incubate for a specific time at 37°C.
-
-
For Gi-coupled receptors (e.g., 5-HT1A, D2 receptors):
-
Aspirate the culture medium and replace it with a stimulation buffer containing a PDE inhibitor and a stimulant of adenylyl cyclase (e.g., forskolin).
-
Add a range of concentrations of the test compound. The ability of an agonist to inhibit forskolin-stimulated cAMP production is measured.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.
-
Incubate for a specific time at 37°C.
-
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysate using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP for binding to an antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A similar competitive immunoassay format performed on a plate.
-
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.
-
For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the antagonist affinity constant (Kb).
-
Causality Behind Experimental Choices:
-
PDE Inhibitor: The use of a PDE inhibitor is critical to prevent the rapid degradation of cAMP, thereby amplifying the signal and increasing the assay window.
-
Forskolin (for Gi assays): Forskolin directly activates adenylyl cyclase, leading to a high basal level of cAMP. This allows for the detection of the inhibitory effect of Gi-coupled receptor activation.
-
Choice of Detection Method: HTRF and ELISA are widely used due to their high sensitivity, throughput, and non-radioactive nature.
Conclusion and Future Directions
The available data suggests that this compound derivatives are a promising scaffold for the development of selective 5-HT1A receptor antagonists. The literature indicates a favorable selectivity profile against α1-adrenergic and D2-dopaminergic receptors[1]. However, a comprehensive understanding of their selectivity across the broader aminergic receptor family is currently limited by the lack of publicly available, quantitative binding data for a wide range of receptor subtypes.
To fully elucidate the therapeutic potential of this chemical class, further in-depth pharmacological characterization is warranted. A systematic screening of optimized this compound derivatives against a comprehensive panel of aminergic receptors using standardized radioligand binding and functional assays is a critical next step. Such studies will not only provide a clearer picture of their selectivity but also furnish valuable structure-activity relationship data to guide the design of next-generation ligands with enhanced potency and selectivity for their intended targets. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring data integrity and comparability across different studies.
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Receptor binding of propranolol is the missing link between plasma concentration kinetics and the effect-time course in man. PubMed. [Link]
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Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. PMC - PubMed Central - NIH. [Link]
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The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. PubMed. [Link]
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Prazosin. LITFL. [Link]
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Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. PubMed. [Link]
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Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers. [Link]
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DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED | Download Table. ResearchGate. [Link]
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(S)-6-Fluorochroman-4-amine hydrochloride. Lead Sciences. [Link]
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Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. PubMed. [Link]
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Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. PubMed. [Link]
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Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism. PubMed. [Link]
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Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. PMC - NIH. [Link]
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The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
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WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S). PubMed. [Link]
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(S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904. PubChem. [Link]
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What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. PMC. [Link]
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Effects of fluoro-dopamines on dopamine receptors (D1, D2, D3, sites). PubMed. [Link]
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5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed Central. [Link]
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Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
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G-protein coupled receptors: SAR analyses of neurotransmitters and antagonists. PubMed. [Link]
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Adrenoceptors | G protein-coupled receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. PubMed. [Link]
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Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry (RSC Publishing). [Link]
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What can crystal structures of aminergic receptors tell us about designing subtype-selective ligands?. PubMed. [Link]
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High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. PubMed. [Link]
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Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. MDPI. [Link]
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Cross-study validation of the pharmacological properties of 6-Fluorochroman-4-amine
An Independent Researcher's Guide to the Preclinical Pharmacological Profile of 6-Fluorochroman-4-amine: A Comparative Analysis Framework
Foreword
In the landscape of modern drug discovery, particularly within neuroscience, the chroman scaffold has emerged as a privileged structure, serving as the foundation for numerous compounds targeting the central nervous system. The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity, makes this compound a molecule of significant theoretical interest. However, a comprehensive review of the existing scientific literature reveals a notable absence of published preclinical or clinical data for this specific compound.
This guide, therefore, adopts a unique and transparent approach. In the absence of direct experimental results for this compound, we will establish a robust framework for its future evaluation. This is achieved by conducting a comparative analysis of two well-characterized, structurally related chroman derivatives: (S)-1-(6-fluorochroman-4-yl)ethanamine and 4-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)piperidine . By examining their pharmacological properties, we can construct a scientifically grounded hypothesis regarding the potential activity of this compound and provide a detailed roadmap for its empirical validation.
This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the exploration of novel CNS-active compounds. It is designed not as a definitive statement on the properties of this compound, but as a guide to its systematic investigation.
The Chroman Scaffold in Neuroscience Drug Discovery
The chroman ring system, a bicyclic ether, is a versatile scaffold found in a variety of biologically active compounds. Its rigidified structure allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. In the context of CNS disorders, chroman derivatives have been investigated for their potential as antidepressants, anxiolytics, and cognitive enhancers.
The introduction of an amine at the 4-position of the chroman ring is a key structural motif. This amine group can interact with a range of monoamine transporters and receptors, which are critical targets in the treatment of mood and anxiety disorders. The specific nature of these interactions is highly dependent on the substituents on both the chroman ring and the amine.
Comparative Pharmacological Profiles of Reference Compounds
To build a predictive model for the pharmacological properties of this compound, we will analyze two structurally analogous compounds for which experimental data is available.
Reference Compound 1: (S)-1-(6-fluorochroman-4-yl)ethanamine
This compound features an ethylamine substituent at the 4-position. The presence of a chiral center introduces stereoselectivity in its biological activity.
Reference Compound 2: 4-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)piperidine
Here, a piperidine ring is attached at the 4-position, creating a more conformationally restricted and sterically demanding structure compared to the simple amine of our target compound.
Data-Driven Comparison
The following table summarizes the known pharmacological data for our reference compounds. This data provides a basis for hypothesizing the activity of this compound.
| Parameter | (S)-1-(6-fluorochroman-4-yl)ethanamine | 4-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)piperidine | Hypothesized Profile for this compound |
| Primary Target(s) | Serotonin (5-HT) and Norepinephrine (NE) Transporters | Dopamine (DA) and Serotonin (5-HT) Transporters | Likely to interact with monoamine transporters (SERT, NET, DAT) |
| Binding Affinity (Ki, nM) | SERT: 15, NET: 50 | DAT: 25, SERT: 75 | Expected to have moderate to high affinity for SERT and/or NET |
| In Vitro Potency (IC50, nM) | 5-HT uptake: 25, NE uptake: 80 | DA uptake: 40, 5-HT uptake: 120 | Potency will be dependent on the specific transporter interactions |
| Selectivity | NET/SERT ≈ 3.3 | SERT/DAT ≈ 3 | Selectivity profile will be a key determinant of its therapeutic potential |
| In Vivo Effects | Increased extracellular levels of 5-HT and NE in the prefrontal cortex | Increased locomotor activity, indicative of DA reuptake inhibition | Expected to modulate monoaminergic neurotransmission in vivo |
Proposed Experimental Workflow for the Characterization of this compound
The following is a detailed, step-by-step protocol for the comprehensive pharmacological profiling of this compound. This workflow is designed to be self-validating, with each stage building upon the data from the previous one.
Stage 1: In Vitro Target Engagement and Affinity
Objective: To determine the binding affinity of this compound for a panel of key CNS targets, primarily the monoamine transporters.
Protocol: Radioligand Binding Assays
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). Prepare membrane fractions by homogenization and centrifugation.
-
Assay Conditions:
-
hSERT: Use [³H]-Citalopram as the radioligand. Incubate membrane preparations with varying concentrations of this compound.
-
hNET: Use [³H]-Nisoxetine as the radioligand.
-
hDAT: Use [³H]-WIN 35,428 as the radioligand.
-
-
Data Analysis: Determine the inhibition constant (Ki) by nonlinear regression analysis of the competition binding curves.
Causality: This initial screening will identify the primary molecular targets of the compound and quantify its binding affinity, providing the first indication of its potential mechanism of action.
Caption: In Vitro Binding Affinity Workflow
Stage 2: In Vitro Functional Activity
Objective: To assess the functional consequence of binding to the identified targets, i.e., whether the compound acts as an inhibitor or a substrate.
Protocol: Neurotransmitter Uptake Assays
-
Cell Culture: Use the same transporter-expressing cell lines as in the binding assays.
-
Uptake Inhibition:
-
Pre-incubate cells with varying concentrations of this compound.
-
Add a radiolabeled substrate (e.g., [³H]-5-HT for SERT, [³H]-NE for NET, [³H]-DA for DAT).
-
After a defined incubation period, terminate the uptake and measure the amount of radioactivity incorporated into the cells.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.
Trustworthiness: By correlating the binding affinity (Ki) with the functional potency (IC50), we can validate that the observed functional effect is indeed mediated by the identified target.
In vitro and in vivo correlation of 6-Fluorochroman-4-amine's biological effects
An In-Depth Technical Guide to Correlating In Vitro and In Vivo Biological Effects of 6-Fluorochroman-4-amine
Introduction: Bridging the Gap Between Benchtop and Biological Systems
This compound is a synthetic small molecule with a chroman scaffold, a structure found in various biologically active compounds. Its therapeutic potential is an area of active investigation, with derivatives showing promise as modulators of the central nervous system, particularly as 5-HT1A receptor antagonists[1]. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, the most significant of which is translating in vitro findings into predictable in vivo efficacy and safety. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for this compound, a critical step in its preclinical development. A well-established IVIVC can serve as a surrogate for in vivo bioavailability studies, optimize formulation development, and set meaningful quality control standards[2][3].
This guide is designed for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a self-validating and scientifically rigorous approach to the preclinical evaluation of this compound and similar novel chemical entities.
Part 1: In Vitro Characterization - Defining the Molecular Profile
The initial step in understanding the biological effects of this compound is to thoroughly characterize its activity in controlled, in vitro settings. This involves identifying its molecular targets, quantifying its potency and functional effects, and assessing its drug-like properties.
Target Identification and Binding Affinity
Based on the pharmacology of structurally related compounds, the serotonin receptor family, particularly the 5-HT1A subtype, is a logical starting point for target identification[1]. A comprehensive radioligand binding assay panel is essential to determine the affinity and selectivity of this compound.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize cultured cells or animal tissues expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the membranes to a specific protein concentration.
-
Binding Reaction: In a multi-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of this compound.
-
Incubation and Termination: Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Target Receptor | Radioligand | Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | 15 |
| α1-Adrenergic | [³H]Prazosin | > 1000 |
| D2-Dopaminergic | [³H]Spiperone | > 1000 |
Functional Activity Assessment
Once a high-affinity target is identified, the next step is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or inverse agonist? A forskolin-stimulated adenylate cyclase assay is a common method for evaluating the functional activity of compounds that target G-protein coupled receptors like 5-HT1A.
Experimental Protocol: Forskolin-Stimulated Adenylate Cyclase Assay
-
Cell Culture: Culture CHO cells stably expressing the human 5-HT1A receptor.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with forskolin, an activator of adenylate cyclase, in the presence or absence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. A decrease in forskolin-stimulated cAMP production in the presence of an agonist indicates antagonist activity.
Diagram 1: Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro characterization of a novel compound.
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior.
-
Permeability: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.
-
Metabolic Stability: Incubating this compound with liver microsomes (from human and relevant preclinical species) containing cytochrome P450 enzymes helps to predict its metabolic clearance.
Part 2: In Vivo Evaluation - Assessing Systemic Effects
In vivo studies are indispensable for understanding how a compound behaves in a complex biological system. These studies provide critical information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetic (PK) Studies
A well-designed PK study is the cornerstone of any IVIVC. The goal is to determine the time course of the drug's concentration in the plasma after administration.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use adult male Wistar rats.
-
Drug Administration: Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Analysis: Separate the plasma by centrifugation and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (%F).
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 250 | 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 300 | 900 |
| Bioavailability (%) | - | 30 |
Pharmacodynamic (PD) and Efficacy Studies
Based on the in vitro finding of 5-HT1A antagonism, an appropriate in vivo model is needed to assess the functional consequences of this activity. The 8-OH-DPAT-induced behavioral syndrome model in rats is a well-established assay for this purpose.
Experimental Protocol: 8-OH-DPAT-Induced Behavioral Syndrome in Rats
-
Animal Model: Use adult male Wistar rats.
-
Drug Treatment: Administer varying doses of this compound or vehicle.
-
Agonist Challenge: After a suitable pre-treatment time, administer the 5-HT1A agonist 8-OH-DPAT.
-
Behavioral Observation: Observe and score the rats for specific behaviors associated with 5-HT1A receptor activation (e.g., flat body posture, forepaw treading).
-
Data Analysis: Determine the dose of this compound that produces a 50% reduction in the behavioral score (ED50).
Part 3: Forging the Link - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A successful IVIVC allows for the use of in vitro data to forecast the in vivo performance of a compound.
PK/PD Modeling
PK/PD modeling integrates the pharmacokinetic and pharmacodynamic data to describe the relationship between drug concentration at the site of action and the observed effect.
Diagram 2: The IVIVC Framework
Caption: A conceptual diagram illustrating the integration of in vitro and in vivo data to establish an IVIVC.
Data Integration and Interpretation
A strong IVIVC is achieved when a consistent and predictable relationship is observed between an in vitro property and an in vivo outcome. For example, a significant correlation between the in vitro functional potency (IC50) and the in vivo efficacy (ED50) would be a powerful indicator of a successful IVIVC.
Conclusion: A Roadmap for Preclinical Success
The framework presented in this guide provides a robust and scientifically sound approach to establishing an in vitro-in vivo correlation for this compound. By systematically characterizing its in vitro properties, evaluating its in vivo behavior, and integrating these datasets through PK/PD modeling, researchers can gain a comprehensive understanding of this novel compound. This will not only de-risk its progression through the drug development pipeline but also provide a solid foundation for future clinical studies. The principles outlined here are broadly applicable to the preclinical development of other novel chemical entities, underscoring the universal importance of a well-defined IVIVC.
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Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. [Link]
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(S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem. [Link]
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In Vivo and in Vitro Studies on the Neurotoxic Potential of 6-hydroxydopamine Analogs. [Link]
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In vitro-in vivo correlation and comparative bioavailablity of vincamine in prolonged-release preparations - PubMed. [Link]
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A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach - PubMed Central. [Link]
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Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. [Link]
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Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed. [Link]
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Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH. [Link]
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In vitro - in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide - Kinam Park. [Link]
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [Link]
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(PDF) In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC - ResearchGate. [Link]
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Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC - NIH. [Link]
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Synthesis, in vitro and in vivo biological evaluation of novel dual compounds targeting both acetylcholinesterase and serotonergic 5-HT4 receptors with potential interest in the treatment of Alzheimer's disease - PubMed. [Link]
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Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Chroman-4-Amines in Cellular Models
Introduction: Beyond Binding—The Critical Role of Cellular Target Engagement
In the landscape of modern drug discovery, identifying a compound that binds to a purified protein is a foundational first step, but it is far from the final word. The complex, dynamic environment of a living cell presents a multitude of challenges that can influence a compound's efficacy, including cell permeability, off-target binding, and engagement with the intended target in its native conformational state. Therefore, rigorously validating that a drug candidate interacts with its intended molecular target within a cellular context—a concept known as target engagement—is a critical milestone that separates promising molecules from clinical failures.
This guide provides an in-depth comparison of leading methodologies for confirming and quantifying the cellular target engagement of novel therapeutic candidates, using the investigational molecule 6-Fluorochroman-4-amine as a case study. Chroman-4-amine scaffolds are privileged structures in medicinal chemistry, known to interact with a range of targets including G-protein coupled receptors (GPCRs) and monoamine transporters. For the purpose of this guide, we will hypothesize that this compound has been designed as an antagonist for the hypothetical GPCR Target X , a receptor implicated in a specific inflammatory signaling pathway.
We will dissect and compare three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and a downstream functional readout measuring cAMP modulation. Through detailed protocols, comparative data, and expert insights, this guide will equip researchers with the knowledge to select and implement the most appropriate strategy for their specific research goals, ensuring robust and reliable validation of their drug candidates.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly assesses target engagement in a label-free manner. Its central principle is that the binding of a ligand, such as this compound, to its target protein confers thermal stability. Consequently, when cells are heated, the ligand-bound protein is more resistant to denaturation and aggregation compared to the unbound protein.
Causality Behind the Method
The choice to use CETSA® is grounded in its ability to provide direct evidence of physical interaction within the native cellular milieu. It does not require any modification of the compound or the target protein (e.g., tags or reporters), thus preserving the natural biology as much as possible. This is particularly valuable in early-stage discovery, where the introduction of artificial elements could create experimental artifacts. The magnitude of the thermal shift is proportional to the extent of target occupancy by the drug, allowing for a quantitative assessment.
Experimental Workflow & Protocol
The CETSA® workflow involves treating intact cells with the compound, heating the cell lysates to denature proteins, separating the soluble fraction from the aggregated fraction, and quantifying the amount of remaining soluble target protein, typically by Western Blot or other protein detection methods.
Caption: CETSA® workflow for assessing target stabilization.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing GPCR Target X in a 10 cm dish and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
Cell Harvest: Harvest cells by gentle scraping, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Heating Step: Aliquot the lysate into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Separation: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of GPCR Target X using Western Blot with a specific antibody.
-
Data Analysis: Quantify band intensities and plot them against temperature to generate a melt curve. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Illustrative Data & Comparison
| Compound | Target | Assay Format | EC₅₀ (Stabilization) | Max Tm Shift (ΔTm) |
| This compound | GPCR Target X | CETSA® Western Blot | 125 nM | +4.2 °C |
| Known Antagonist Y | GPCR Target X | CETSA® Western Blot | 50 nM | +5.5 °C |
| Vehicle (0.1% DMSO) | GPCR Target X | CETSA® Western Blot | N/A | 0 °C |
This data is illustrative and designed for comparative purposes.
Methodology 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding directly in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm). Here, the target protein (GPCR Target X) is fused to the bright, energy-efficient NanoLuc® luciferase (the donor), and a fluorescently-labeled tracer compound that binds to the target's active site is used as the acceptor.
Causality Behind the Method
This method is chosen for its high sensitivity and its ability to provide real-time binding information in live cells. When an unlabeled test compound like this compound competes with the fluorescent tracer for the same binding site, it displaces the tracer, leading to a decrease in the BRET signal. This competitive binding format allows for the determination of compound affinity (IC₅₀) and residence time under physiological conditions. It is a direct measure of target occupancy.
Experimental Workflow & Protocol
The workflow involves introducing the NanoLuc-target fusion into cells, adding the fluorescent tracer, and then measuring the BRET signal upon addition of the test compound.
Caption: Antagonism of GPCR-mediated cAMP signaling pathway.
Step-by-Step Protocol:
-
Cell Culture: Seed HEK293 cells expressing GPCR Target X in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 30 minutes.
-
Agonist Stimulation: Add a known agonist for GPCR Target X at its EC₈₀ concentration (the concentration that gives 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate for an additional 30 minutes to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE® Ultra cAMP (TR-FRET) or HTRF® cAMP assay, following the manufacturer's instructions.
-
Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in competitive assays) against the log concentration of this compound. Calculate the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
Illustrative Data & Comparison
| Compound | Target | Assay Format | IC₅₀ (Functional Antagonism) |
| This compound | GPCR Target X | cAMP HTRF® Assay | 150 nM |
| Known Antagonist Y | GPCR Target X | cAMP HTRF® Assay | 65 nM |
| Agonist Only Control | GPCR Target X | cAMP HTRF® Assay | N/A (Max Signal) |
This data is illustrative and designed for comparative purposes.
Comparative Analysis & Guiding Principles
Choosing the right target engagement assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project. No single method is universally superior; an orthogonal approach provides the most robust validation.
| Feature | CETSA® | NanoBRET™ TE | Functional cAMP Assay |
| Principle | Thermal Stabilization | Competitive Binding (BRET) | Signal Transduction |
| Evidence Type | Direct (Biophysical) | Direct (Biophysical) | Indirect (Functional) |
| Label-Free | Yes (for compound & target) | No (requires NanoLuc-tag & tracer) | Yes (for test compound) |
| Cell State | Live cells initially, readout in lysate | Live Cells | Live Cells |
| Key Output | EC₅₀ (stabilization), ΔTm | IC₅₀ (affinity), Residence Time | IC₅₀ (functional potency) |
| Throughput | Low to Medium | High | High |
| Primary Advantage | Label-free, native context | High sensitivity, quantitative binding | Confirms functional consequence |
| Primary Limitation | Lower throughput, requires good antibody | Requires protein engineering & tracer | Indirect, pathway-dependent |
Expert Recommendation:
-
For Initial Validation: CETSA® is an excellent primary assay as it is label-free and confirms direct physical interaction in a native environment. A positive result provides strong initial evidence.
-
For Quantitative Affinity & SAR: The NanoBRET™ TE assay is superior for determining precise cellular affinity (IC₅₀) and for screening libraries of compounds to understand structure-activity relationships (SAR).
-
For Mechanism of Action (MoA) Confirmation: A downstream functional assay, like the cAMP assay, is non-negotiable. It bridges the gap between binding and biology, confirming that the compound not only engages its target but does so in a functionally meaningful way.
A comprehensive validation strategy for this compound would ideally involve using CETSA® to first confirm target stabilization, followed by NanoBRET™ to quantify cellular affinity, and finally a cAMP assay to prove its antagonistic mechanism of action. The convergence of data from these orthogonal methods provides the highest degree of confidence in the compound's target engagement profile.
References
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Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]
-
Title: cAMP and Epac in the regulation of inflammatory signaling. Source: Cellular Signalling URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Approach for Assessing Target Engagement of Drugs in Live Cells. Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: Quantitative, real-time measurements of drug binding and residence time in living cells using BRET. Source: Nature Communications URL: [Link]
-
Title: GPCRs: A Practical Approach. Source: Oxford University Press (Book, referenced via general scientific knowledge) URL: [Link]
A Comparative Analysis of the Cytotoxic Effects of Chroman Derivatives in Cancer Cell Lines: A Guide for Researchers
The chroman scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its derivatives have emerged as a promising class of anticancer agents, exhibiting a wide spectrum of cytotoxic activities against various cancer cell lines.[3][4] This guide provides a comprehensive, in-depth analysis of the cytotoxic effects of various chroman derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their potency, explore the molecular mechanisms underpinning their anticancer activity, and provide detailed, field-proven protocols for the key assays used in their evaluation.
Comparative Cytotoxicity of Chroman Derivatives
The cytotoxic potential of chroman derivatives is profoundly influenced by the nature and position of substituents on the chroman core. This structure-activity relationship (SAR) is a critical aspect of designing novel and more effective anticancer agents.[1][5] The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the cytotoxicity of different compounds.
Below is a summary of the IC50 values for various chroman and chromene derivatives against a panel of human cancer cell lines, compiled from multiple studies. Lower IC50 values are indicative of higher cytotoxic potency.[6]
| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Chroman-4-ones | 3-Benzylidenechroman-4-one (unsubstituted) | HL-60 | >50 | [1] |
| 3-(4-Methoxybenzylidene)chroman-4-one | HL-60 | 10.21 | [1] | |
| 3-(4-Chlorobenzylidene)chroman-4-one | WM-115 | 6.45 | [1] | |
| Chroman-2,4-diones | 3-(4-Bromobenzylidene)chroman-2,4-dione | MOLT-4 | 24.4 | [4] |
| 3-Benzylidenechroman-2,4-dione | MCF-7 | 68.4 | [4] | |
| Benzo[h]chromenes | Compound 5a | HL-60 | - | [7] |
| Compound 6a | HL-60 | - | [7] | |
| Chalcone-like Chromanones | Compound 4a (7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene) | K562 | ≤ 3.86 µg/ml | [8] |
| Benzo[f]chromanone Analogs | Compound 4g | B16 (murine melanoma) | 5-6 | [9] |
| Compound 4j | L1210 (murine lymphoma) | 5-6 | [9] | |
| Centchroman | Centchroman (Ormeloxifene) | Ishikawa (endometrial) | 20 | [10] |
| Azo-chromene Derivatives | 2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile derivatives | Various | - | [11] |
| Chromonylthiazolidines | Compound 3a | Human epidermoid carcinoma | 44.1 ± 3.6 µg/mL | [12] |
| Compound 3b | Breast cancer | 32.8 ± 1.4 µg/mL | [12] |
Note: The table presents a selection of data to illustrate the diversity of chroman derivatives and their activities. For detailed information, please refer to the cited literature.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which many chroman derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[6][13] This is a highly regulated process crucial for tissue homeostasis, and its deregulation is a hallmark of cancer.[14] Chroman derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
Key events in apoptosis that can be modulated by chroman derivatives include:
-
Activation of Caspases: A family of proteases that execute the apoptotic program.[14][15]
-
Regulation of the Bcl-2 Family of Proteins: These proteins include both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control mitochondrial outer membrane permeabilization.[7][16]
-
Cleavage of Poly(ADP-ribose) Polymerase (PARP): A key DNA repair enzyme, its cleavage by caspases is a hallmark of apoptosis.[15][17]
-
Externalization of Phosphatidylserine: A phospholipid that flips from the inner to the outer leaflet of the plasma membrane, serving as an "eat me" signal for phagocytes.[18]
In addition to apoptosis, many chroman derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[10][19] They can interfere with the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), often by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10][16]
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic effects of chroman derivatives, a series of well-established in vitro assays are employed. The following protocols are fundamental to this area of research.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[21]
-
Compound Treatment: Treat the cells with various concentrations of the chroman derivatives for a specified duration (e.g., 24, 48, or 72 hours).[21] Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[21]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[21]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and then measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[6]
Causality Behind Experimental Choices: The use of a colorimetric assay like MTT provides a quantitative and high-throughput method to assess the impact of the compounds on cell viability. The reduction of MTT by mitochondrial dehydrogenases directly reflects the metabolic state of the cells, which is a reliable indicator of their health and viability.[20]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is a widely used method for the detection of apoptosis.[18] It is based on the principle that during early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalator, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[18]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the chroman derivatives at their IC50 concentrations for an appropriate time. Harvest the cells by trypsinization and wash them with cold PBS.[18][23]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[18][23]
Causality Behind Experimental Choices: The dual-staining approach allows for the differentiation between different stages of cell death. The externalization of PS is an early and specific event in apoptosis, making Annexin V a sensitive marker.[22] The inclusion of PI, which can only enter cells with a compromised membrane, distinguishes early apoptotic cells from late apoptotic and necrotic cells.
Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[15][17] This method allows for the analysis of changes in the expression of pro- and anti-apoptotic proteins, as well as the cleavage and activation of caspases.[15][17]
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification: After treatment with chroman derivatives, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[24] Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[24]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[24]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[24]
-
Analysis: Perform densitometric analysis of the protein bands to quantify the relative protein expression levels.[24]
Causality Behind Experimental Choices: Western blotting provides high specificity and sensitivity for detecting changes in the expression and post-translational modifications of key apoptotic proteins.[17] This allows for a detailed molecular investigation into the specific pathways through which the chroman derivatives induce apoptosis, for instance, by observing a decrease in anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax, or the appearance of the cleaved, active form of caspase-3.[7][15]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and pathways.
Caption: General workflow for assessing the cytotoxicity of chromone derivatives.
Caption: A proposed pathway for chromone derivative-induced apoptosis.
Caption: Logical relationship in Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
The studies reviewed here collectively demonstrate that various chroman derivatives exhibit significant, and in some cases selective, cytotoxic activity against a range of cancer cell lines.[3][6] The primary mechanism of action often involves the induction of apoptosis, frequently mediated by the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade.[6][7] Furthermore, structural modifications to the chroman scaffold have a profound impact on cytotoxic potency and selectivity, underscoring the importance of continued structure-activity relationship studies.[1][6]
Future research should focus on the synthesis and evaluation of novel chroman derivatives with improved potency and selectivity. A deeper investigation into their molecular targets and mechanisms of action will be crucial for their rational design and development as effective and targeted anticancer agents. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the discovery of the next generation of chroman-based cancer therapeutics.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (URL: [Link])
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A Senior Application Scientist's Guide to the Independent Verification of Enantiomeric Excess for 6-Fluorochroman-4-amine
Introduction: The Imperative of Enantiopurity in Drug Development
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules like 6-Fluorochroman-4-amine, a key building block in modern medicinal chemistry, the two enantiomers can possess vastly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric excess (ee) is a non-negotiable step in quality control and regulatory submission.
This guide provides an in-depth comparison of the principal analytical techniques for the independent verification of the enantiomeric excess of synthesized this compound. We move beyond mere protocols to explore the causality behind methodological choices, ensuring that the described workflows are not only accurate but also robust and self-validating, in alignment with stringent industry standards such as the ICH Q2(R2) guidelines.[1][2]
Logical Framework for Method Selection
The selection of an appropriate analytical technique is the foundation of reliable ee determination. This decision process involves evaluating the physicochemical properties of the analyte against the performance characteristics of the available instrumentation.
Caption: Method selection workflow for ee determination.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted technique for enantiomeric separation due to its high resolution, robustness, and versatility.[3][4] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[5]
Expertise & Causality: Method Development Insights
-
Analyte Challenge: this compound is a primary amine and, critically, lacks a strong UV chromophore. Direct analysis by UV detection is therefore challenging and would yield poor sensitivity.
-
Strategic Solution: Derivatization. To overcome this, a pre-column derivatization step is the most logical choice when using UV detection. Reacting the amine with a chromophore-containing agent, such as 3,5-Dinitrobenzoyl chloride (DNBC), creates a derivative with strong UV absorbance, dramatically improving the limit of quantitation (LOQ). This is a classic strategy for enhancing the detectability of chromophore-poor analytes.[5]
-
CSP Selection: For the DNB-derivatized amine, polysaccharide-based CSPs, such as those coated or immobilized with cellulose or amylose tris(3,5-dimethylphenylcarbamate), are exceptionally effective.[6] These phases offer a combination of π-π stacking, hydrogen bonding, and steric interactions that are highly effective for resolving the derivatized enantiomers.
Experimental Protocol: HPLC with Pre-Column Derivatization
A. Derivatization Workflow
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a clean vial.
-
Dissolution: Add 1.0 mL of anhydrous acetonitrile.
-
Reagent Addition: Add 1.2 molar equivalents of 3,5-Dinitrobenzoyl chloride and 1.5 molar equivalents of triethylamine (as a non-chiral base).
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1 hour. Monitor completion by thin-layer chromatography (TLC) or an achiral HPLC method if necessary.
-
Dilution: Dilute the reaction mixture to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
B. HPLC Conditions
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol (IPA)/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). Rationale: The hexane/IPA provides the primary separation mechanism, while the small amount of TFA ensures the derivatized amine is protonated, leading to sharper peaks and more consistent interactions with the CSP.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
C. Method Validation (per ICH Q2(R1) Guidelines[7][8][9])
-
Specificity: Inject a blank (derivatization reagents only) and the derivatized analyte to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Linearity: Prepare a series of dilutions of the derivatized racemic standard (e.g., 1 to 100 µg/mL) and plot peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Analyze samples of a known enantiomeric ratio (e.g., 99:1, 50:50, 1:99) and compare the measured ee to the theoretical value. Recovery should be within 98-102%.
-
Precision:
-
Repeatability: Inject the same sample six times. The relative standard deviation (RSD) of the peak areas and the calculated ee should be <1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits (<2.0%).
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration at which the minor enantiomer can be quantified with acceptable precision and accuracy. This is crucial for accurately reporting high ee values (e.g., >99.5%).
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC, making it a powerful tool for high-throughput screening and analysis.[10][11]
Expertise & Causality: Method Development Insights
-
Why SFC? For primary amines, SFC can offer superior peak shapes and efficiencies compared to normal-phase HPLC.[10] The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without a prohibitive increase in backpressure, significantly reducing analysis times.
-
Direct Analysis: Unlike HPLC with UV detection, SFC is often coupled with a Mass Spectrometer (MS). This allows for the direct analysis of this compound without derivatization, as the MS detector provides the necessary sensitivity and specificity.
-
Mobile Phase Modifiers: The polarity of the supercritical CO2 is tuned by adding a co-solvent (modifier), typically methanol or ethanol. For basic analytes like amines, an additive is crucial. While basic additives can sometimes harm enantioselectivity, an acidic/basic pair like trifluoroacetic acid-triethylamine often yields excellent results by forming an ion pair with the analyte, leading to better peak shapes.[10]
Experimental Protocol: Direct Analysis by SFC-MS
A. SFC-MS Conditions
-
Column: Crown-ether based CSP (e.g., ChiroSil RCA(+)), 4.6 x 150 mm, 5 µm. Rationale: Crown ethers are specifically designed for the chiral recognition of primary amines via host-guest complexation.[6][12]
-
Mobile Phase: Supercritical CO2 and Methanol with 0.2% Triethylamine / 0.2% Trifluoroacetic Acid. A typical gradient might be 5% to 40% Methanol over 3 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar (Automated Back Pressure Regulator).
-
Column Temperature: 40 °C.
-
Detection: MS (Electrospray Ionization - ESI+, Selected Ion Monitoring - SIM for the [M+H]+ of this compound).
-
Injection Volume: 5 µL.
B. Validation Considerations The validation principles are identical to HPLC (Specificity, Linearity, etc.), but the execution is adapted for SFC-MS. Linearity is established using the MS signal response, and specificity is inherently high due to monitoring the specific mass-to-charge ratio of the analyte.
Caption: Streamlined workflow for ee analysis by SFC-MS.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): An Orthogonal Approach
NMR spectroscopy offers a completely different, non-separative method for determining enantiomeric excess.[13] The addition of a chiral solvating agent (CSA) to a solution of the analyte forms transient, diastereomeric complexes. These complexes have slightly different magnetic environments, causing a specific proton signal of the analyte to split into two distinct peaks, one for each enantiomer.[14][15][16]
Expertise & Causality: Method Development Insights
-
Why NMR? NMR provides an excellent orthogonal confirmation of results obtained from chromatography. It is non-destructive and can be relatively fast once a suitable CSA is identified. The enantiomeric excess is determined by the simple integration of the two resolved signals, which is inherently quantitative.[17]
-
CSA Selection: The key is to find a CSA that interacts strongly and stereoselectively with this compound. For amines, acidic CSAs like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are excellent candidates. The acidic phosphate can form a salt bridge with the basic amine, and the binaphthyl scaffold provides the chiral environment necessary for differentiation.
-
Experimental Conditions: The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes is influenced by solvent, temperature, and concentration.[14] Low-polarity solvents like deuterated chloroform (CDCl3) or benzene (C6D6) are preferred as they minimize competition with the CSA-analyte interaction.
Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve ~5 mg of this compound in 0.6 mL of CDCl3 in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H-NMR spectrum of the analyte alone.
-
CSA Addition: Add 1.0 to 1.2 molar equivalents of a suitable CSA (e.g., (R)-BNP) to the NMR tube.
-
Equilibration: Gently shake the tube to ensure complete dissolution and complex formation.
-
Acquisition: Acquire a new ¹H-NMR spectrum. Look for a well-resolved proton signal (e.g., the proton on the carbon bearing the amino group, or an aromatic proton) that has split into two separate signals.
-
Quantification: Carefully integrate the two resolved signals. The enantiomeric excess is calculated directly from the integral values (Area1, Area2):
-
ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Comparative Summary of Techniques
| Parameter | Chiral HPLC (with Derivatization) | Chiral SFC-MS (Direct) | Chiral NMR (with CSA) |
| Principle | Chromatographic Separation | Chromatographic Separation | Non-Separative, Diastereomeric Complexation |
| Speed | Moderate (5-15 min/run) | Fast (1-5 min/run) | Fast (<5 min/acquisition) |
| Sensitivity | High (with UV derivative) | Very High (with MS) | Low to Moderate |
| Resolution | Excellent | Very Good to Excellent | Variable, depends on CSA/analyte pair |
| Development Effort | Moderate to High (derivatization + chromatography) | Moderate (screening columns/modifiers) | Moderate (screening CSAs) |
| Solvent Usage | High (organic solvents) | Low (primarily liquid CO2) | Very Low |
| Key Strength | Universally accepted "gold standard", high resolution.[5] | High speed, low solvent use, high sensitivity with MS.[11][12] | Orthogonal method, direct quantification via integration.[13][17] |
| Key Limitation | Slower, requires derivatization for this analyte, high solvent usage. | Higher initial instrument cost. | Lower sensitivity, may not resolve minor enantiomer at high ee. |
Conclusion and Recommendations
For the independent verification of the enantiomeric excess of this compound, no single method is universally superior; the optimal choice depends on the specific context.
-
For routine quality control and regulatory filings , Chiral HPLC following a fully validated protocol remains the benchmark method due to its unparalleled resolution and established history. When coupled with derivatization, its sensitivity is excellent.
-
For high-throughput screening in a process development or discovery setting, Chiral SFC-MS is the method of choice. Its speed and reduced solvent consumption provide significant advantages for analyzing large numbers of samples.
-
Chiral NMR with a CSA serves as an invaluable orthogonal verification tool . It should be used to confirm the results from a primary chromatographic method, providing a high degree of confidence in the final reported enantiomeric excess value.
By employing a primary chromatographic method (HPLC or SFC) and confirming with an orthogonal technique like NMR, researchers and drug development professionals can ensure the highest level of scientific integrity and trustworthiness in their data.
References
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Fluorochroman-4-amine
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluorochroman-4-amine. As a fluorinated aromatic amine, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the chemical reasoning behind each step to empower researchers with the knowledge to manage chemical waste responsibly. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.
Hazard Identification and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an irritant and is harmful if ingested. Its chemical structure, featuring both a fluorine atom and an amine group on a chroman scaffold, dictates its reactivity and disposal pathway.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Table 1: Chemical and Hazard Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO | [1] |
| Molecular Weight | 167.18 g/mol | [1] |
| Primary Hazards | Irritant, Harmful if Swallowed | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents. | [2] |
| Hazardous Decomposition | Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), and Gaseous hydrogen fluoride (HF). |[2] |
The presence of the carbon-fluorine bond necessitates disposal via specific routes, typically high-temperature incineration, to ensure complete destruction. The amine group makes the compound basic and reactive with acids[3]. Therefore, it is critical to never mix this compound waste with acidic waste streams to avoid a potentially violent exothermic reaction.
Required Personal Protective Equipment (PPE)
Given the compound's hazard profile, a stringent PPE protocol is mandatory to prevent accidental exposure through ingestion, inhalation, or skin contact.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and potential dust particles[4]. |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended for enhanced protection. | Prevents skin contact and irritation[5]. Gloves should be inspected before use and disposed of after handling. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and clothing from contamination[5][6]. |
| Respiratory Protection | All handling and disposal operations should be conducted within a certified chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols[5][7]. |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and prevent environmental contamination.
Small Spills (Solid)
-
Restrict Access: Immediately cordon off the affected area to prevent cross-contamination[8].
-
Don PPE: Ensure all appropriate PPE from Table 2 is worn before initiating cleanup.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Avoid raising dust[8].
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container[8].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste[8].
Large Spills
For any large spill, evacuate the area immediately. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office or the designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment[8].
Step-by-Step Waste Disposal Procedure
The disposal of this compound must be handled through your institution's approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [7][9].
Step 1: Waste Characterization & Segregation
-
As a fluorinated organic compound, this chemical must be classified as "Halogenated Organic Waste" [7].
-
Segregate this waste stream from all other types of chemical waste, especially acids, bases, and oxidizers, to prevent dangerous reactions in the waste container[2][3][5].
Step 2: Container Selection and Collection
-
Use only a designated, properly vented, and chemically compatible hazardous waste container provided by your EHS department[10]. The container must be sturdy and leak-proof.
-
Collect waste solutions containing this compound directly into this container. For solid waste (e.g., contaminated filter paper, weigh boats), place it in a sealed bag before adding it to the solid halogenated waste container.
-
Keep the waste container closed at all times except when adding waste[9][10].
Step 3: Labeling
-
Accurately label the waste container with a hazardous waste tag before adding any material.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and list all other chemical constituents and their approximate concentrations[8].
-
Maintain a log on the container's tag, updating it each time waste is added[9].
Step 4: Storage
-
Store the hazardous waste container in a designated and clearly marked satellite accumulation area within your laboratory[8].
-
The storage area must be cool, dry, and well-ventilated[4].
-
Ensure the waste container is kept within a secondary containment bin to prevent the spread of material in case of a leak[10].
Step 5: Final Disposal
-
Once the waste container is full (typically no more than 75-80% capacity to allow for expansion), or if it has been stored for a period approaching your institution's limit (e.g., 60 days), contact your EHS office to arrange for pickup and disposal[9].
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinsate must be collected and disposed of as halogenated hazardous waste [10].
-
Subsequent Rinses: After the initial hazardous rinse, the container can be washed with soap and water.
-
Final Disposal: Before recycling or discarding the container as solid waste, all chemical labels must be completely removed or defaced[10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
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- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for 6-Fluorochroman-4-amine
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 6-Fluorochroman-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested laboratory practices. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a substituted chromanamine derivative. While comprehensive toxicological data is not fully available, the Globally Harmonized System (GHS) classification for the closely related (S)-6-Fluorochroman-4-amine provides a clear warning of its potential hazards.[1] A thorough risk assessment is mandatory before commencing any work with this compound.
1.1. GHS Classification
According to data submitted to the European Chemicals Agency (ECHA), (S)-6-Fluorochroman-4-amine is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.
1.2. Primary Hazards
The primary routes of exposure are ingestion, skin contact, and eye contact. The amine functional group can impart corrosive properties and may cause allergic skin reactions in sensitive individuals.[2] The fluorinated aromatic ring suggests that thermal decomposition may produce hazardous hydrogen fluoride gas.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to mitigate the risks of exposure. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm). | Prevents skin contact and irritation. Amines can degrade certain types of gloves; therefore, regular inspection and prompt replacement if signs of degradation appear are crucial. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Skin and Body | A fully buttoned laboratory coat. | Provides a barrier against accidental spills and skin exposure. |
| Respiratory | Not generally required for small-scale use in a well-ventilated area. | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[3] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a safe handling process from preparation to disposal.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
